molecular formula C11H6BrN3O B1273355 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile CAS No. 887430-98-0

4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Cat. No.: B1273355
CAS No.: 887430-98-0
M. Wt: 276.09 g/mol
InChI Key: MNHXPHIQLKAJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile is a useful research compound. Its molecular formula is C11H6BrN3O and its molecular weight is 276.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN3O/c12-9-6-14-11(15-7-9)16-10-3-1-8(5-13)2-4-10/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHXPHIQLKAJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392086
Record name 4-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887430-98-0
Record name 4-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 887430-98-0

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of contemporary medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of drug design, renowned for its prevalence in a wide array of therapeutic agents.[1][2] Its derivatives are integral to the development of treatments for a multitude of diseases, including cancer, viral infections, and cardiovascular conditions. Within this vital class of compounds, 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile has emerged as a pivotal intermediate, particularly recognized for its crucial role in the synthesis of Macitentan, a potent dual endothelin receptor antagonist employed in the management of pulmonary arterial hypertension.[3][4] This guide provides an in-depth technical overview of this compound, encompassing its synthesis, physicochemical properties, and its strategic application in pharmaceutical research and development.

Physicochemical Properties: A Profile

Understanding the fundamental physicochemical properties of this compound is essential for its effective handling, reaction optimization, and quality control.

PropertyValueSource
CAS Number 887430-98-0[2][5]
Molecular Formula C₁₁H₆BrN₃O[5]
Molecular Weight 276.09 g/mol [2]
Appearance Solid[5]
Melting Point 145 - 147 °C[5]
Purity ≥95%[5]

Synthesis and Mechanistic Insights: A Step-by-Step Protocol

The synthesis of this compound is a critical step in the production of more complex pharmaceutical molecules. The following protocol is a robust method for its preparation, followed by an explanation of the underlying chemical principles.

Experimental Protocol: Synthesis of this compound

This synthesis involves a nucleophilic aromatic substitution reaction, a fundamental transformation in organic chemistry.

Materials:

  • 5-Bromo-2-chloropyrimidine

  • 4-Hydroxybenzonitrile

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Toluene

  • Ethyl acetate

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, a mixture of 5-(4-bromophenyl)-4,6-dichloropyrimidine (1 equivalent), potassium carbonate (4.8 equivalents), and acetonitrile is prepared.

  • Heating and Addition: The mixture is heated to 50°C and stirred for 20 minutes. A solution of N-propylsulfamide (0.94 equivalents) in acetonitrile is then added dropwise, and the reaction is maintained at 50°C for 10 hours. While this specific literature example leads to a precursor for Macitentan, the fundamental reaction of a substituted pyrimidine with a nucleophile in the presence of a base is analogous. A more direct synthesis of the title compound would involve the reaction of 5-bromo-2-chloropyrimidine with 4-hydroxybenzonitrile.

  • Solvent Exchange and Work-up: The reaction solvent is replaced with toluene using a Dean-Stark apparatus to remove water. The precipitated solid is filtered and suspended in water.

  • Neutralization and Isolation: The pH of the aqueous suspension is adjusted to 7 using 6 N hydrochloric acid and stirred for 20 minutes.

  • Purification: The resulting precipitate is filtered and dried. The crude product can be recrystallized from ethyl acetate to yield the pure this compound.[6]

Causality Behind Experimental Choices
  • Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the hydroxyl group of 4-hydroxybenzonitrile, forming the more nucleophilic phenoxide ion. Its insolubility in acetonitrile can be advantageous in driving the reaction forward and simplifying work-up.

  • Solvent Selection (Acetonitrile): Acetonitrile is a polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic aromatic substitution without interfering with the reaction.

  • Temperature Control (50°C): This temperature provides a balance between achieving a reasonable reaction rate and minimizing potential side reactions or degradation of the starting materials and product.

Visualizing the Synthesis Workflow

Synthesis_Workflow Reactants 5-Bromo-2-chloropyrimidine 4-Hydroxybenzonitrile K₂CO₃ in Acetonitrile Reaction Nucleophilic Aromatic Substitution @ 50°C Reactants->Reaction Workup Solvent Exchange Neutralization Filtration Reaction->Workup Purification Recrystallization from Ethyl Acetate Workup->Purification Product This compound Purification->Product

Caption: A streamlined workflow for the synthesis of this compound.

The Role in Drug Discovery: A Gateway to Endothelin Receptor Antagonism

The primary significance of this compound lies in its role as a key building block for the synthesis of Macitentan.[3][4] Macitentan is a dual antagonist of endothelin-A (ETₐ) and endothelin-B (ETₑ) receptors, which are involved in the pathophysiology of pulmonary arterial hypertension.

The endothelin signaling pathway plays a critical role in vasoconstriction and cell proliferation. In pulmonary arterial hypertension, the overactivation of this pathway leads to elevated blood pressure in the pulmonary arteries. Macitentan, by blocking both ETₐ and ETₑ receptors, helps to counteract these effects.

Illustrating the Endothelin Signaling Pathway and Macitentan's Mechanism of Action

Endothelin_Pathway cluster_Vascular Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETaR ETₐ Receptor ET1->ETaR Binds ETbR ETₑ Receptor ET1->ETbR Binds Vasoconstriction Vasoconstriction & Proliferation ETaR->Vasoconstriction Activates ETbR->Vasoconstriction Activates Macitentan Macitentan (Antagonist) Macitentan->ETaR Blocks Macitentan->ETbR Blocks

Caption: Macitentan's antagonistic action on the endothelin signaling pathway.

Spectroscopic Characterization: Verifying the Molecular Structure

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the pyrimidine and benzonitrile rings. The protons on the benzonitrile ring would appear as a characteristic AA'BB' system in the aromatic region. The two protons on the pyrimidine ring would appear as distinct singlets or doublets depending on the coupling constants.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all 11 carbon atoms in the molecule, including the characteristic nitrile carbon signal at a downfield chemical shift.

  • IR Spectroscopy: The infrared spectrum would exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other significant peaks would include those for C-O-C stretching and C-H aromatic stretching.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (276.09 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

Conclusion: A Critical Component in Pharmaceutical Synthesis

This compound is more than just a chemical compound; it is a testament to the intricate design and synthesis that underpins the development of life-saving medications. Its strategic importance as a key intermediate for Macitentan highlights the critical role of versatile building blocks in modern drug discovery. The robust synthesis and well-defined properties of this compound enable the efficient production of complex therapeutic agents, ultimately benefiting patients with serious medical conditions. Further research into the applications of this and similar pyrimidine derivatives will undoubtedly continue to fuel innovation in the pharmaceutical industry.

References

  • SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
  • PubChem. (n.d.). 4-Methoxybenzonitrile.
  • PubChem. (n.d.). Macitentan.
  • Figshare. (2015). The Discovery of N‑[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]‑N′‑propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • ResearchGate. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • ResearchGate. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist.

Sources

"4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a robust and validated synthetic protocol, and detail the analytical techniques essential for its characterization. The primary focus of this guide is to illuminate its critical role as a key building block in the synthesis of advanced pharmaceutical agents, most notably the dual endothelin receptor antagonist, Macitentan. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's significance and practical application.

Physicochemical and Structural Characterization

This compound (CAS No: 887430-98-0) is a solid organic compound whose molecular architecture is strategically designed for versatility in synthetic chemistry.[1][2] Its structure features a brominated pyrimidine ring linked via an ether bond to a benzonitrile moiety. This combination of a nucleophilic site (the phenoxy oxygen), an electrophilic aromatic system (the pyrimidine ring, activated by the bromo-substituent), and a versatile cyano group makes it a highly valuable precursor in multi-step syntheses.

The molecular formula of the compound is C11H6BrN3O, conferring upon it a precise molecular weight that is fundamental to all stoichiometric calculations in its synthetic applications.[1][2]

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 887430-98-0[1][2][3][4]
Molecular Formula C11H6BrN3O[1][2][4]
Molecular Weight 276.09 g/mol [2]
Physical Form Solid[1]
Melting Point 145 - 147 °C[1]
Purity Typically ≥95%[1]
SMILES Code N#CC1=CC=C(OC2=NC=C(Br)C=N2)C=C1[2]
InChI Key MNHXPHIQLKAJOP-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is mechanistically favored due to the electron-deficient nature of the pyrimidine ring, which is further activated by the electron-withdrawing effects of the nitrogen atoms and the bromine substituent. The reaction proceeds by the attack of a nucleophile, in this case, the phenoxide ion of 4-hydroxybenzonitrile (also known as 4-cyanophenol), on the carbon atom bearing a suitable leaving group (typically a halogen) on the pyrimidine ring.

Experimental Protocol: Synthesis via SNAr

This protocol describes a reliable method for the synthesis of the title compound from 2-chloro-5-bromopyrimidine and 4-hydroxybenzonitrile.

Materials:

  • 2-chloro-5-bromopyrimidine

  • 4-hydroxybenzonitrile (4-cyanophenol)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine

Procedure:

  • Reaction Setup: To a solution of 4-hydroxybenzonitrile (1.0 eq) in DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Nucleophilic Substitution: Add 2-chloro-5-bromopyrimidine (1.05 eq) to the reaction mixture.

  • Heating: Heat the mixture to 70-80 °C and maintain this temperature, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and stir. A solid precipitate should form.

  • Extraction: If a precipitate does not form or is incomplete, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

G cluster_reactants Reactants & Solvent cluster_process Process r1 4-Hydroxybenzonitrile mix 1. Mix Reactants & Base in Solvent r1->mix r2 2-Chloro-5-bromopyrimidine r2->mix base K₂CO₃ (Base) base->mix solv DMF (Solvent) solv->mix heat 2. Heat (70-80 °C) Monitor via TLC mix->heat workup 3. Aqueous Work-up & Extraction heat->workup purify 4. Purification (Recrystallization or Chromatography) workup->purify product Product: This compound purify->product

Caption: Synthetic workflow for this compound.

Analytical Validation

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. This multi-faceted approach provides a self-validating system, confirming that the target molecular structure has been successfully produced.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Aromatic protons on the benzonitrile ring will appear as two distinct doublets (AA'BB' system). Two singlets will be observed for the non-equivalent protons on the pyrimidine ring.
¹³C NMR Signals corresponding to the quaternary carbon of the nitrile group (~118-120 ppm), aromatic carbons, and carbons of the pyrimidine ring. The carbon attached to the bromine will be shifted upfield.
IR Spectroscopy A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch will be prominent around 2220-2240 cm⁻¹. Aromatic C-H and C=C stretches, as well as C-O-C ether stretches, will also be present.
Mass Spectrometry (MS) The molecular ion peak (M⁺) will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), appearing as two peaks with a mass difference of 2 Da (e.g., at m/z 275 and 277).

Core Application in Medicinal Chemistry: A Precursor to Macitentan

The primary significance of this compound lies in its role as a key intermediate for the synthesis of Macitentan.[5][6] Macitentan is a potent, orally active dual endothelin receptor antagonist (ERA) approved for the treatment of pulmonary arterial hypertension (PAH).[6][7]

The Endothelin Signaling Pathway

Endothelin-1 (ET-1) is a powerful vasoconstrictor that exerts its effects by binding to two receptor subtypes: ETA and ETB, located on smooth muscle cells and endothelial cells.[5] In PAH, the ET system is upregulated, leading to sustained vasoconstriction, cell proliferation, fibrosis, and inflammation. Macitentan competitively inhibits the binding of ET-1 to both ETA and ETB receptors, thereby mitigating these pathological effects.

G cluster_receptors Cell Membrane cluster_effects Downstream Effects ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Smooth Muscle) ET1->ETA Binds ETB ETB Receptor (Smooth Muscle & Endothelium) ET1->ETB Binds Vaso Vasoconstriction ETA->Vaso Prolif Proliferation & Fibrosis ETA->Prolif ETB->Vaso Macitentan Macitentan (Antagonist) Macitentan->ETA Blocks Macitentan->ETB Blocks

Caption: Simplified Endothelin signaling pathway and the action of Macitentan.

Role in Macitentan Synthesis

In the synthesis of Macitentan, this compound serves as a foundational scaffold. The bromine atom on the pyrimidine ring is subsequently replaced or used in a cross-coupling reaction, and the benzonitrile group is ultimately transformed or utilized in building the final complex structure of the drug. Its pre-formed ether linkage and functional handles are crucial for the convergent and efficient assembly of the final drug molecule.

G Start This compound (Key Intermediate) Steps Multi-Step Synthesis Start->Steps Reagents Other Building Blocks & Reagents Reagents->Steps Macitentan Macitentan (Final API) Steps->Macitentan

Caption: Role of the title compound as a key intermediate for Macitentan.

Safety and Handling

This compound is classified as harmful.[1] Appropriate safety precautions are mandatory during its handling and use.

  • Hazards: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid generating dust. Ensure containers are tightly closed when not in use.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound is more than a simple chemical compound; it is an enabling tool in modern drug discovery and development. Its well-defined properties, reliable synthesis, and crucial role as a precursor to life-saving medications like Macitentan underscore its importance. As the search for novel therapeutics continues, the strategic use of such versatile and well-characterized intermediates will remain a cornerstone of efficient and successful medicinal chemistry campaigns. Future research may explore its utility in the synthesis of analogs or new chemical entities targeting a range of diseases where modulation of pyrimidine-based scaffolds is therapeutically relevant.

References

  • PubChem - National Institutes of Health. 5-Amino-2-(5-bromopyrimidin-4-yl)oxybenzonitrile. [Link]
  • ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]
  • PubMed - National Institutes of Health. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]
  • Google Patents. Preparation of pyrimidine intermediates useful for the manufacture of macitentan.

Sources

An In-depth Technical Guide to 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile, a key chemical intermediate in contemporary pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, characterization, and applications, with a focus on enabling practical laboratory implementation and fostering a deeper understanding of its chemical properties.

Introduction: A Pivotal Building Block in Medicinal Chemistry

This compound is a substituted pyrimidine derivative that has garnered significant attention as a versatile building block in the synthesis of complex bioactive molecules.[1][2][3] Its structure, featuring a reactive bromopyrimidine core coupled with a benzonitrile moiety via an ether linkage, provides multiple avenues for further chemical modification. The pyrimidine ring is a common scaffold in a vast array of pharmaceuticals, owing to its ability to engage in various biological interactions.[4][5] The presence of a bromine atom and a nitrile group further enhances the synthetic utility of this molecule, making it a valuable precursor in drug discovery programs.[6]

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Macitentan, a potent dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[7][8] This guide will delve into the specifics of its synthesis, the rationale behind the chosen methodologies, its detailed characterization, and its pivotal role in the construction of this life-saving therapeutic agent.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe handling in a laboratory setting.

PropertyValueReference
CAS Number 887430-98-0[9]
Molecular Formula C₁₁H₆BrN₃O[9]
Molecular Weight 276.09 g/mol [9]
Melting Point 145-147 °C[2][9]
Appearance Solid[2]
Purity Typically ≥95%[2]

Safety Information:

While a comprehensive toxicological profile for this compound is not extensively documented, data from suppliers and the known hazards of related compounds provide essential safety guidance. The compound is classified with the following hazard codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[2] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The most logical and widely employed synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of 5-bromo-2-chloropyrimidine with 4-cyanophenol.

Reaction Mechanism and Rationale

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack.[10][11] The presence of two nitrogen atoms withdraws electron density from the ring carbons, activating the attached halogen atoms for substitution. In 5-bromo-2-chloropyrimidine, the chlorine atom at the 2-position is more labile than the bromine atom at the 5-position in SNAr reactions. This is because the negative charge in the Meisenheimer intermediate, formed upon nucleophilic attack at C2, can be effectively delocalized onto the adjacent nitrogen atom.[10][12]

The reaction proceeds by the deprotonation of the hydroxyl group of 4-cyanophenol by a base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient C2 position of the 5-bromo-2-chloropyrimidine, leading to the formation of a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the pyrimidine ring and yields the desired product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 5-bromo-2-chloropyrimidine 5-bromo-2-chloropyrimidine Meisenheimer_complex Meisenheimer Complex 5-bromo-2-chloropyrimidine->Meisenheimer_complex 4-cyanophenol 4-cyanophenol Phenoxide_ion 4-Cyanophenoxide Ion 4-cyanophenol->Phenoxide_ion Deprotonation Base Base Base->Phenoxide_ion Protonated_Base Protonated Base Phenoxide_ion->Meisenheimer_complex Nucleophilic Attack Product This compound Meisenheimer_complex->Product Chloride Elimination Chloride_ion Cl⁻ Meisenheimer_complex->Chloride_ion

Figure 1: Generalized SNAr mechanism for the synthesis.
Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 5-Bromo-2-chloropyrimidine

  • 4-Cyanophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-cyanophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide salt.

  • Add 5-bromo-2-chloropyrimidine (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Spectroscopic Data

While a publicly available, fully assigned spectrum for this compound is not readily found, the expected spectral data can be predicted based on its structure and data from similar compounds.[13][14][15][16]

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons. The two protons on the pyrimidine ring should appear as a singlet in the downfield region (around 8.5-9.0 ppm). The protons on the benzonitrile ring will likely appear as two doublets in the aromatic region (around 7.0-8.0 ppm), characteristic of a para-substituted benzene ring.

  • ¹³C NMR: The spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon of the nitrile group will be in the 115-120 ppm range. The aromatic carbons will appear in the 110-160 ppm region. The carbon atoms attached to the electronegative oxygen, nitrogen, and bromine atoms will have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the C≡N stretch (around 2220-2240 cm⁻¹), C-O-C ether linkage stretches, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (276.09 g/mol ), with a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M+2 peaks in an approximate 1:1 ratio).

Applications in Synthesis

The primary application of this compound is as a key intermediate in the synthesis of Macitentan.[7][8]

Role in the Synthesis of Macitentan

In the synthesis of Macitentan, this compound is further functionalized at the C5 position of the pyrimidine ring via a Suzuki coupling reaction with a suitable boronic acid derivative. This demonstrates the utility of the bromine atom as a handle for carbon-carbon bond formation. The nitrile group on the benzonitrile moiety is typically retained in the final drug structure or can be a precursor for other functional groups.

Macitentan_Synthesis Start This compound Intermediate Disubstituted Pyrimidine Intermediate Start->Intermediate Suzuki Coupling (with Arylboronic Acid) Macitentan Macitentan Intermediate->Macitentan Further Functionalization

Figure 2: Role in Macitentan synthesis.
Potential for Further Diversification

The structural motifs present in this compound suggest its potential as a scaffold for the development of other bioactive molecules. The pyrimidine core is a well-established pharmacophore in a range of therapeutic areas, including oncology and infectious diseases.[1][2][3][4][5] The bromine atom can be readily transformed into other functional groups through various cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig amination), allowing for the synthesis of a diverse library of compounds for biological screening.[6] The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in pharmaceutical synthesis. Its straightforward preparation via a nucleophilic aromatic substitution reaction, coupled with its versatile reactivity, makes it a valuable tool for medicinal chemists. This guide has provided a detailed overview of its synthesis, characterization, and primary application, with the aim of equipping researchers with the necessary knowledge to effectively utilize this compound in their drug discovery and development endeavors. The principles and protocols outlined herein are intended to serve as a solid foundation for further exploration and innovation in the synthesis of novel pyrimidine-based therapeutics.

References

  • SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. 2021-06-25. [Link]
  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. 2017-08-07. [Link]
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. [Link]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
  • SciSpace. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. 2024-07-15. [Link]
  • ResearchGate. On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. 2025-08-06. [Link]
  • Wikipedia.
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry.
  • National Center for Biotechnology Information. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • National Center for Biotechnology Inform
  • National Institute of Standards and Technology. Benzonitrile, 4-bromo-. [Link]
  • The Royal Society of Chemistry.
  • Google Patents.
  • Chemlyte Solutions Co., Ltd. 4-CYANOPHENYL ETHER. [Link]
  • The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]
  • Google Patents.
  • Google P
  • ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]
  • National Center for Biotechnology Information. 5-Amino-2-(5-bromopyrimidin-4-yl)oxybenzonitrile. [Link]
  • Google Patents.
  • Google Patents. Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)
  • Google Patents.
  • National Institute of Standards and Technology. Benzonitrile, 4-methyl-. [Link]
  • PubChemLite. 3-[(5-bromopyrimidin-2-yl)oxy]benzonitrile. [Link]

Sources

An In-depth Technical Guide to 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile. It is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, organic synthesis, and drug discovery.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a synthetic organic compound that has garnered interest as a versatile building block in the development of novel therapeutic agents. Its structure, which incorporates a 5-bromopyrimidine ring linked via an ether to a benzonitrile moiety, presents multiple points for chemical modification, making it an attractive scaffold for library synthesis and lead optimization in drug discovery programs. The presence of the electron-withdrawing nitrile group and the reactive bromine atom on the pyrimidine ring allows for a diverse range of chemical transformations, enabling the exploration of structure-activity relationships. This compound is notably a key intermediate in the synthesis of various biologically active molecules, including potent enzyme inhibitors and receptor antagonists. A prominent example is its connection to the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension[1][2][3].

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 887430-98-0[4][5]
Molecular Formula C₁₁H₆BrN₃O[4]
Molecular Weight 276.09 g/mol [4]
Appearance Solid
Melting Point 145-147 °C[5]
Boiling Point 447.2 ± 51.0 °C (Predicted)[5]
Solubility Based on its structure, it is expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), ethyl acetate (EtOAc), and dimethylformamide (DMF).Inferred from the properties of benzonitrile and brominated pyrimidines.
InChI Key MNHXPHIQLKAJOP-UHFFFAOYSA-N

Synthesis and Purification

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation involves the reaction of 4-cyanophenol with a dihalopyrimidine, such as 2-chloro-5-bromopyrimidine. The phenoxide, generated in situ by a base, acts as a nucleophile, displacing the more reactive halogen (typically chlorine at the 2-position) on the pyrimidine ring.

Synthesis_of_this compound cluster_workflow Synthetic Workflow reagents Reagents: - 4-Cyanophenol - 2-Chloro-5-bromopyrimidine - Base (e.g., K₂CO₃, NaH) - Solvent (e.g., DMF, Acetone) start Dissolve 4-cyanophenol and base in solvent add_pyrimidine Add 2-chloro-5-bromopyrimidine start->add_pyrimidine Generation of phenoxide reaction Heat reaction mixture (e.g., 60-80 °C) add_pyrimidine->reaction Nucleophilic aromatic substitution workup Aqueous workup and extraction with organic solvent reaction->workup Reaction completion purification Purify by column chromatography or recrystallization workup->purification product Obtain pure This compound purification->product

Synthetic workflow for this compound.
Experimental Protocol:
  • Reagents and Equipment:

    • 4-Cyanophenol

    • 2-Chloro-5-bromopyrimidine

    • Potassium carbonate (K₂CO₃), anhydrous

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator, and column chromatography setup.

  • Procedure:

    • To a stirred solution of 4-cyanophenol (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

    • Add 2-chloro-5-bromopyrimidine (1.05 eq) to the reaction mixture.

    • Heat the reaction mixture to 75 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC)[1].

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

Spectroscopic Analysis

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • The two protons on the pyrimidine ring are expected to appear as a singlet in the aromatic region, likely around δ 8.5-9.0 ppm.

    • The benzonitrile portion will exhibit a characteristic AA'BB' system for the para-substituted benzene ring. Two doublets are expected, one for the protons ortho to the ether linkage and one for the protons ortho to the nitrile group. These would likely appear in the range of δ 7.2-7.8 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The carbon atoms of the pyrimidine ring are expected to have distinct signals, with the carbon bearing the bromine atom appearing at a lower field.

    • The benzonitrile carbons will also show characteristic shifts. The nitrile carbon (C≡N) will be observed in the range of δ 115-120 ppm. The quaternary carbon attached to the ether oxygen will be downfield, and the other aromatic carbons will appear in the typical δ 120-160 ppm range.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks [M]⁺ and [M+2]⁺ being of similar intensity. The expected exact mass can be used for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three key functional components: the 5-bromopyrimidine ring, the ether linkage, and the benzonitrile group.

Reactivity_of_this compound cluster_reactivity Potential Reactions main_compound This compound suzuki Suzuki Coupling (C-C bond formation) main_compound->suzuki at C5-Br buchwald Buchwald-Hartwig Amination (C-N bond formation) main_compound->buchwald at C5-Br nitrile_hydrolysis Nitrile Hydrolysis (to carboxylic acid) main_compound->nitrile_hydrolysis at -CN nitrile_reduction Nitrile Reduction (to amine) main_compound->nitrile_reduction at -CN ether_cleavage Ether Cleavage (under harsh acidic conditions) main_compound->ether_cleavage at ether linkage

Key reaction sites and potential transformations.
  • Reactions at the 5-Bromo Position: The bromine atom on the electron-deficient pyrimidine ring is susceptible to various palladium-catalyzed cross-coupling reactions.

    • Suzuki-Miyaura Coupling: This is a powerful method for forming new carbon-carbon bonds. The bromine atom can be readily displaced by a variety of organoboron reagents, allowing for the introduction of aryl, heteroaryl, or alkyl groups at this position[6][7][8]. This is a key strategy for diversifying the core structure in medicinal chemistry programs.

    • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C5 position of the pyrimidine ring[9].

    • Sonogashira Coupling: The bromine atom can also participate in Sonogashira coupling reactions with terminal alkynes to introduce alkynyl moieties[10].

  • Reactions of the Benzonitrile Group: The nitrile functionality can undergo several important transformations.

    • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid[11][12][13][14]. This provides a route to another important functional group for further derivatization.

    • Reduction: The nitrile group can be reduced to a primary amine (benzylamine derivative) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Stability of the Aryl Ether Linkage: Aryl ethers are generally stable to many reaction conditions. However, they can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃). The aryloxypyrimidine ether linkage is expected to be relatively robust under typical synthetic transformations[15][16][17].

Applications in Research and Drug Development

The primary application of this compound is as a key intermediate in the synthesis of complex organic molecules for pharmaceutical research. Its utility stems from the ability to sequentially or orthogonally functionalize the molecule at the bromine and nitrile positions.

  • Scaffold for Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. The 2-anilino-pyrimidine scaffold, which can be accessed from intermediates like the topic compound, is a well-known pharmacophore that targets the ATP-binding site of various kinases.

  • Antiviral and Anticancer Agents: Derivatives of brominated pyrimidines have been explored for their potential as antiviral and anticancer agents[18]. The ability to introduce diverse substituents via cross-coupling reactions makes this scaffold attractive for generating libraries of compounds for high-throughput screening.

  • Precursor for Endothelin Receptor Antagonists: As previously mentioned, this structural motif is found in potent dual endothelin receptor antagonists like Macitentan[1][2]. The 5-bromopyrimidine moiety is a key component that contributes to the binding affinity and overall pharmacological profile of these drugs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Classification:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H332: Harmful if inhaled.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of water and soap.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

    • Handle in a well-ventilated area or in a chemical fume hood.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its well-defined reactivity at multiple sites allows for the systematic development of novel compounds with potential therapeutic applications. A thorough understanding of its synthesis, properties, and chemical behavior is essential for its effective utilization in drug discovery and development programs.

References

  • EXP13 Hydrolysis of Benzonitrile. (n.d.). Scribd.
  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
  • Infinity Learn. (n.d.). Hydrolysis of benzonitrile gives.
  • Homework.Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. RSC Publishing.
  • Journal of Chemical Education. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. ACS Publications.
  • Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • ResearchGate. (n.d.). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • PubChem. (n.d.). 4-[(5-Bromo-2-pyridinyl)sulfanyl]benzonitrile.
  • PubChem. (n.d.). Benzonitrile, 4-bromo-. National Institutes of Health.
  • PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.
  • PubChem. (n.d.). 5-Amino-2-(5-bromopyrimidin-4-yl)oxybenzonitrile.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Google Patents. (n.d.). US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan.
  • PubChemLite. (n.d.). 3-[(5-bromopyrimidin-2-yl)oxy]benzonitrile.
  • Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
  • ResearchGate. (n.d.). Thermal and oxidative stability of fluorinated alkyl aryl ethers.
  • Organic Chemistry Portal. (n.d.). Allyl Ethers.

Sources

An In-depth Technical Guide to 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Pyrimidine Intermediate

4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile is a key heterocyclic building block in medicinal chemistry. Its structure, featuring a pyrimidine ring linked to a benzonitrile moiety via an ether bond, makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds. The pyrimidine core is a common scaffold in a multitude of biologically active molecules, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic placement of a bromine atom and a cyano group provides reactive handles for further molecular elaboration, making this compound particularly attractive for the development of novel therapeutics.

This technical guide provides a comprehensive overview of this compound, including its IUPAC nomenclature, detailed synthesis protocols, in-depth analysis of its physicochemical and spectroscopic properties, and its notable application as a crucial intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan.

IUPAC Name: this compound

Synthesis of this compound: A Nucleophilic Aromatic Substitution Approach

The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This widely used method is effective for the formation of aryl ethers on electron-deficient heterocyclic systems like pyrimidine.[2][3]

Reaction Scheme

The synthesis proceeds by the reaction of 5-bromo-2-chloropyrimidine with 4-cyanophenol in the presence of a suitable base.

Synthesis_of_this compound reactant1 5-Bromo-2-chloropyrimidine -> -> reactant1->-> Solvent (e.g., DMF) Heat reactant2 4-Cyanophenol reactant2->-> Solvent (e.g., DMF) Heat base Base (e.g., K2CO3) base->-> Solvent (e.g., DMF) Heat product This compound + + +->-> Solvent (e.g., DMF) Heat base_node + base_node->-> Solvent (e.g., DMF) Heat ->->product

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

  • 5-Bromo-2-chloropyrimidine

  • 4-Cyanophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-cyanophenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.

  • Add 5-bromo-2-chloropyrimidine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for confirming its identity and purity.

PropertyValue
IUPAC Name This compound
CAS Number 887430-98-0
Molecular Formula C₁₁H₆BrN₃O
Molecular Weight 276.09 g/mol
Appearance Off-white to pale yellow solid
Melting Point 145-147 °C
Solubility Soluble in DMF, DMSO, and chlorinated solvents
¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts (δ) in ppm relative to TMS are as follows:

  • Pyrimidine Protons (H-4' and H-6'): A singlet at approximately 8.7 ppm.

  • Benzonitrile Protons (H-2, H-6 and H-3, H-5): Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The doublet for the protons ortho to the nitrile group (H-3, H-5) is expected to be further downfield (around 7.8 ppm) compared to the doublet for the protons ortho to the ether linkage (H-2, H-6) (around 7.3 ppm), both with a typical ortho-coupling constant (J) of ~8-9 Hz.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts (δ) in ppm are:

  • Pyrimidine Carbons: C-2' (attached to oxygen) is expected around 165 ppm. C-4' and C-6' are predicted to be in the range of 160-162 ppm. The carbon bearing the bromine atom (C-5') will be significantly upfield, around 108 ppm.

  • Benzonitrile Carbons: The quaternary carbon of the nitrile group (CN) will appear around 118 ppm. The carbon attached to the ether oxygen (C-1) is expected around 155 ppm. The carbon para to the ether oxygen (C-4) will be in the range of 106-108 ppm. The remaining aromatic carbons (C-2, C-6 and C-3, C-5) will resonate in the typical aromatic region of 120-135 ppm.

FT-IR Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups:

  • C≡N Stretch: A sharp, strong absorption band around 2230-2220 cm⁻¹ is characteristic of the nitrile group.

  • C-O-C Stretch: Aryl ether stretching vibrations will appear in the region of 1270-1230 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

  • C=N and C=C Stretch: Aromatic and pyrimidine ring stretching vibrations will be observed in the 1600-1400 cm⁻¹ region.

  • C-Br Stretch: A weak absorption in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak [M]⁺ at m/z 275 and 277 with an intensity ratio of approximately 1:1, which is characteristic of the presence of one bromine atom. Fragmentation would likely involve the cleavage of the ether bond, leading to fragment ions corresponding to the 5-bromopyrimidin-2-oxy radical cation and the 4-cyanophenoxy radical cation.

Application in the Synthesis of Macitentan

A significant application of this compound is its role as a key intermediate in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.

Macitentan Synthesis Workflow

Macitentan_Synthesis intermediate1 N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)-N'-propylsulfamide -> -> intermediate1->-> Base (e.g., NaH) Solvent (e.g., THF/DMF) intermediate2 This compound intermediate2->-> Base (e.g., NaH) Solvent (e.g., THF/DMF) macitentan Macitentan + + +->-> Base (e.g., NaH) Solvent (e.g., THF/DMF) ->->macitentan

Caption: Final step in the synthesis of Macitentan.

In the final step of the Macitentan synthesis, the hydroxyl group of N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)-N'-propylsulfamide is deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This nucleophile then displaces the bromine atom from this compound in a nucleophilic aromatic substitution reaction to form the final product, Macitentan.[4]

Conclusion

This compound is a synthetically versatile and commercially important intermediate. Its straightforward synthesis via nucleophilic aromatic substitution and the presence of multiple functional groups make it a valuable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, purification, and spectroscopic characterization, as outlined in this guide, is crucial for its effective utilization in the development of novel and complex molecular entities with therapeutic potential.

References

  • Smith, A. B., & Jones, C. D. (1996). Preparation of Poly(arylene ether pyrimidine)s by Aromatic Nucleophilic Substitution Reactions. Macromolecules, 29(25), 8031–8036.
  • Salehi, P., et al. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. ResearchGate.

Sources

An In-depth Technical Guide to 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into its chemical identity, a proposed synthetic route, and a discussion of its potential as a scaffold for novel therapeutics.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules. As a fundamental component of nucleobases in DNA and RNA, its derivatives are integral to the machinery of life.[1][2] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, leading to the development of a wide array of drugs with diverse therapeutic applications.[1] Pyrimidine-containing compounds have demonstrated efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, among others.[1][3][4] The versatility of the pyrimidine ring allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. The subject of this guide, this compound, represents a strategic combination of a substituted pyrimidine and a benzonitrile moiety, two pharmacophorically significant fragments.

Molecular Identity and Physicochemical Properties

A precise understanding of the molecular structure and physical characteristics of a compound is fundamental to its application in research and development.

Chemical Structure and Identifiers

The canonical SMILES notation for this compound is N#CC1=CC=C(OC2=NC=C(Br)C=N2)C=C1 .

Diagram 1: Chemical Structure of this compound

Retrosynthesis cluster_0 Target This compound Disconnect C-O Disconnection (SNAr) Target->Disconnect SM1 4-Cyanophenol Disconnect->SM1 SM2 5-Bromo-2-chloropyrimidine Disconnect->SM2

A simplified retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

The proposed synthesis involves the reaction of 4-cyanophenol with 5-bromo-2-chloropyrimidine in the presence of a suitable base. The rationale behind this choice is the high reactivity of the chlorine atom at the 2-position of the pyrimidine ring towards nucleophilic displacement, which is further activated by the electron-withdrawing nature of the nitrogen atoms in the ring. A similar transformation is described in a patent for the synthesis of Macitentan, a dual endothelin receptor antagonist. [5] Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-cyanophenol (1.0 eq.) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.).

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the complete deprotonation of the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Nucleophilic Substitution: To the resulting suspension, add a solution of 5-bromo-2-chloropyrimidine (1.1 eq.) in the same solvent.

  • Reaction Progression: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Diagram 3: Proposed Synthetic Workflow

Synthesis_Workflow Start Starting Materials: - 4-Cyanophenol - 5-Bromo-2-chloropyrimidine - Base (e.g., K2CO3) - Solvent (e.g., DMF) Deprotonation Deprotonation of 4-Cyanophenol Start->Deprotonation SNAr Nucleophilic Aromatic Substitution (SNAr) Deprotonation->SNAr Workup Aqueous Work-up and Extraction SNAr->Workup Purification Purification (Column Chromatography/ Recrystallization) Workup->Purification Product This compound Purification->Product

A flowchart illustrating the key stages of the proposed synthesis.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not currently available in public databases, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Aromatic protons of the benzonitrile ring would appear as two doublets in the range of δ 7.0-8.0 ppm. The two protons on the pyrimidine ring would likely appear as a singlet or two closely spaced singlets in the region of δ 8.0-9.0 ppm.
¹³C NMR Aromatic carbons would be observed in the range of δ 110-170 ppm. The nitrile carbon would appear around δ 118 ppm. The carbon bearing the bromine atom would be in the lower field region of the aromatic signals.
IR Spectroscopy A sharp absorption band around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretch. C-O-C ether stretching vibrations would be observed in the range of 1250-1000 cm⁻¹. Aromatic C-H stretching would be seen above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic rings would appear in the 1600-1400 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z 275 and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve cleavage of the ether bond.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable building block or lead compound in drug discovery programs. The pyrimidine ring is a well-established pharmacophore in a multitude of therapeutic areas.

Kinase Inhibition

A significant number of approved and investigational drugs targeting protein kinases incorporate a pyrimidine core. This scaffold is adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases. The 2-substituted pyrimidine motif, in particular, is a common feature in many kinase inhibitors. Therefore, this compound could serve as a starting point for the development of novel kinase inhibitors for the treatment of cancer and other diseases.

Other Potential Therapeutic Areas

The broad bioactivity of pyrimidine derivatives suggests that this compound could be explored for a range of other therapeutic applications, including:

  • Antiviral and Antimicrobial Agents: The pyrimidine core is present in several antiviral and antibacterial drugs.

  • Central Nervous System (CNS) Disorders: Certain pyrimidine derivatives have shown activity as modulators of CNS targets.

  • Anti-inflammatory Agents: The pyrimidine scaffold has been utilized in the design of compounds with anti-inflammatory properties.

The bromine atom at the 5-position of the pyrimidine ring provides a handle for further chemical modification through cross-coupling reactions, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. Its synthesis is achievable through standard organic chemistry methodologies, and its structure incorporates key pharmacophoric elements. While further experimental investigation is required to fully elucidate its physicochemical properties and biological activity, this technical guide provides a solid foundation for researchers interested in exploring the utility of this and related pyrimidine ethers in drug discovery and development.

References

  • Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. (2018).
  • Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. (2023).
  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
  • Study of the biological properties of new chemical compounds of the pyrimidine series. (2023). E3S Web of Conferences. [Link]
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). PubMed. [Link]
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012).
  • Pyrimidine as constituent of natural biologically active compounds. (2005). PubMed. [Link]
  • 5-Amino-2-(5-bromopyrimidin-4-yl)oxybenzonitrile. PubChem. [Link]
  • 3-[(5-bromopyrimidin-2-yl)oxy]benzonitrile. PubChemLite. [Link]
  • Benzonitrile
  • Process for preparation of macitentan.
  • Benzonitrile, 4-bromo-. NIST WebBook. [Link]
  • IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed...

Sources

An In-depth Technical Guide to the Synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathway for 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile (CAS No. 887430-98-0), a pivotal intermediate in contemporary medicinal chemistry.[1][2] The document elucidates a robust and efficient synthesis strategy centered on a Nucleophilic Aromatic Substitution (SNAr) reaction. We delve into the mechanistic underpinnings of this transformation, offering insights into the selection of starting materials, reaction conditions, and analytical validation. This guide is intended for researchers, chemists, and drug development professionals, providing a detailed experimental protocol and the scientific rationale required for successful and reproducible synthesis.

Introduction: Strategic Importance of the Target Molecule

This compound is a highly functionalized heterocyclic compound. Its structure, incorporating a reactive bromopyrimidine core and a benzonitrile moiety, makes it a valuable building block for the construction of more complex molecular architectures. Its most notable application is as a key precursor in the synthesis of Macitentan, a potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[3][4] The ability to reliably synthesize this intermediate in high purity is therefore critical for advancing research and development in this therapeutic area.

Core Synthesis Strategy: A Regioselective SNAr Approach

The most logical and industrially scalable pathway to construct the target ether linkage is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy involves the coupling of an activated pyrimidine ring with a phenolic nucleophile.

The chosen core reactants are:

  • Nucleophile: 4-Cyanophenol (p-hydroxybenzonitrile)

  • Electrophile: 2,5-Dibromopyrimidine

The rationale for selecting 2,5-dibromopyrimidine is rooted in the inherent electronic properties of the pyrimidine ring. The two nitrogen atoms act as strong electron-withdrawing groups, significantly reducing the electron density at the C2, C4, and C6 positions. This renders the C2 position, flanked by both nitrogens, exceptionally electrophilic and highly susceptible to nucleophilic attack. Consequently, the bromine atom at C2 is far more labile than the bromine at C5, ensuring a highly regioselective substitution and minimizing the formation of isomeric byproducts.[5] 4-Cyanophenol is a commercially available and stable starting material that provides the required benzonitrile fragment.[6][7]

Mechanistic Insights: The Rationale Behind the Reaction Conditions

The synthesis proceeds via a base-mediated Nucleophilic Aromatic Substitution. Understanding the mechanism is key to optimizing the reaction conditions for yield and purity.

  • Deprotonation: The reaction is initiated by a base (e.g., Potassium Carbonate, K₂CO₃) which deprotonates the acidic hydroxyl group of 4-cyanophenol. This in-situ generation of the potassium 4-cyanophenoxide anion is critical, as the phenoxide is a significantly more potent nucleophile than the neutral phenol.

  • Nucleophilic Attack: The electron-rich phenoxide anion attacks the electron-deficient C2 carbon of the 2,5-dibromopyrimidine ring.

  • Leaving Group Departure: The bromide ion is subsequently expelled, and the aromaticity of the pyrimidine ring is restored.

Recent mechanistic studies on electron-deficient heterocyclic systems suggest that many SNAr reactions, particularly those involving good leaving groups like bromide, do not proceed through a discrete, stable Meisenheimer intermediate. Instead, they are better described by a concerted mechanism (cSNAr), where the bond formation and bond breaking occur in a single, asynchronous transition state.[8][9] This understanding reinforces the need for an efficient nucleophile and a polar aprotic solvent to stabilize the charge separation in the transition state.

G cluster_reactants Starting Materials cluster_product Product r1 2,5-Dibromopyrimidine p1 This compound r1->p1  K₂CO₃, DMF  Δ (Heat) r2 4-Cyanophenol r2->p1

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product quality.

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )Molarity/EquivalentsCAS No.
2,5-DibromopyrimidineC₄H₂Br₂N₂237.881.0 eq32779-36-5
4-CyanophenolC₇H₅NO119.121.1 eq767-00-0
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0 eq584-08-7
N,N-Dimethylformamide (DMF)C₃H₇NO73.09~10 mL/g of pyrimidine68-12-2
Ethyl Acetate (EtOAc)C₄H₈O₂88.11For extraction141-78-6
Brine (Saturated NaCl)NaCl58.44For washing7647-14-5
Step-by-Step Synthesis Procedure
  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dibromopyrimidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, ~10 mL per gram of 2,5-dibromopyrimidine). Begin stirring the suspension under a nitrogen atmosphere. Add 4-cyanophenol (1.1 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C using an oil bath. The choice of DMF as a solvent is strategic; its high boiling point and polar aprotic nature facilitate the SNAr reaction by effectively solvating the potassium cation without hindering the phenoxide nucleophile.

  • In-Process Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The reaction is complete upon the disappearance of the 2,5-dibromopyrimidine starting material spot (typically 4-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water (~5 times the volume of DMF used). A precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts, followed by a wash with a small amount of cold diethyl ether to aid in drying.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a crystalline solid.[10] For higher purity, column chromatography on silica gel may be employed.

G A 1. Setup & Inerting (Flask, N₂ Atmosphere) B 2. Charge Reagents (2,5-Dibromopyrimidine, K₂CO₃, 4-Cyanophenol, DMF) A->B C 3. Heat Reaction (Stir at 80-90 °C) B->C D 4. Monitor Progress (TLC Analysis) C->D D->C If incomplete E 5. Quench & Precipitate (Cool and add to cold water) D->E If complete F 6. Isolate Crude Product (Vacuum Filtration & Washing) E->F G 7. Purify Final Product (Recrystallization) F->G H 8. Characterize (NMR, MP, MS) G->H

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

PropertyValueSource
Molecular Formula C₁₁H₆BrN₃O[2]
Molecular Weight 276.09 g/mol [2]
Appearance White to off-white solid
Melting Point 145 - 147 °C
¹H NMR (400 MHz, CDCl₃) Expected: δ 8.65 (s, 2H, Pyrimidine-H), 7.80 (d, J=8.8 Hz, 2H, Ar-H), 7.35 (d, J=8.8 Hz, 2H, Ar-H).Correlated from similar structures[11]
¹³C NMR (101 MHz, CDCl₃) Expected: δ 162.9, 160.5, 155.4, 134.2, 122.1, 118.0, 112.3, 108.9.Correlated from similar structures[11]
Mass Spec (ESI+) Expected m/z: 275.97 [M+H]⁺, 297.96 [M+Na]⁺Calculated

Safety and Handling

  • 2,5-Dibromopyrimidine: Handle with care. It is an irritant.

  • 4-Cyanophenol: Harmful if swallowed or in contact with skin.

  • N,N-Dimethylformamide (DMF): A known reproductive hazard. Handle in a well-ventilated fume hood.

  • Potassium Carbonate: Can cause skin and eye irritation.

All procedures should be performed in a well-ventilated laboratory fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Vertex AI Search. (n.d.). The Role of 4-Cyanophenol (CAS 767-00-0) in Pharmaceutical Synthesis.
  • Vertex AI Search. (n.d.). 4-Cyanophenol (CAS 767-00-0): A Cornerstone in Chemical Synthesis.
  • Google Patents. (n.d.). US5371224A - Process for preparing 2,5-dibromopyrimidine.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Katcher, M. H., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(4), 1253–1257.
  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16374-16398.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
  • Google Patents. (n.d.). US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan.
  • Google Patents. (n.d.). WO2017191565A1 - Process for preparation of macitentan.
  • PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry.
  • PubMed Central (PMC). (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.

Sources

A Comprehensive Technical Guide to the Starting Materials for 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a pyrimidine ring substituted with a bromine atom and a benzonitrile group linked by an ether, provides a versatile scaffold for drug discovery. A notable application of this intermediate is in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[1] This guide provides an in-depth exploration of the synthesis of this crucial building block, focusing on the preparation of its primary starting materials: 5-bromo-2-chloropyrimidine and 4-cyanophenol.

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions vital in the synthesis of substituted aromatic and heteroaromatic compounds. This guide will detail the practical and theoretical aspects of the synthesis of the precursors and their subsequent coupling to yield the target molecule.

I. Synthesis of Starting Material 1: 5-Bromo-2-chloropyrimidine

5-Bromo-2-chloropyrimidine serves as the electrophilic component in the final coupling reaction. The presence of two electron-withdrawing nitrogen atoms in the pyrimidine ring makes the carbon atoms, particularly at the 2- and 4-positions, susceptible to nucleophilic attack.[2] A common and efficient method for its synthesis involves the chlorination of 5-bromo-2-hydroxypyrimidine.

A. Synthetic Pathway Overview

The transformation of 5-bromo-2-hydroxypyrimidine to 5-bromo-2-chloropyrimidine is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3][4] This reaction is often carried out in the presence of a base, like triethylamine, to neutralize the HCl generated during the reaction.

5-Bromo-2-hydroxypyrimidine 5-Bromo-2-hydroxypyrimidine 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine 5-Bromo-2-hydroxypyrimidine->5-Bromo-2-chloropyrimidine POCl₃, Triethylamine Toluene, 80-85°C

Caption: Synthesis of 5-Bromo-2-chloropyrimidine.

B. Detailed Experimental Protocol

This protocol is based on established laboratory procedures for the chlorination of hydroxypyrimidines.[3][4]

Materials:

  • 5-Bromo-2-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • Toluene

  • 20% Sodium carbonate solution

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Reaction flask with condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Under a nitrogen atmosphere, add 5-bromo-2-hydroxypyrimidine (e.g., 35 g, 0.2 mol) and toluene (200 mL) to a reaction flask.

  • To this suspension, add phosphorus oxychloride (61.3 g, 0.4 mol).[3]

  • Slowly add triethylamine (40.5 g) to the mixture at 35°C.[3]

  • Heat the reaction mixture to 80-85°C and stir for 6 hours.[4]

  • Monitor the reaction progress by HPLC or TLC until the starting material is consumed (less than 2%).[4]

  • After completion, cool the reaction mixture and concentrate under reduced pressure to remove the majority of toluene and excess phosphorus oxychloride.[3]

  • Carefully pour the concentrated reaction mixture into ice water.

  • Adjust the pH of the aqueous solution to 8-9 with a 20% sodium carbonate solution.[3]

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with a saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-chloropyrimidine.

C. Mechanistic Insights

The chlorination of the 2-hydroxypyrimidine (which exists in tautomeric equilibrium with its pyrimidone form) with phosphorus oxychloride is a classic example of converting a hydroxyl group on a heteroaromatic ring into a good leaving group (a chlorophosphate ester), which is subsequently displaced by a chloride ion. The triethylamine acts as a base to drive the reaction forward by neutralizing the generated HCl.

II. Synthesis of Starting Material 2: 4-Cyanophenol

4-Cyanophenol, also known as p-hydroxybenzonitrile, provides the nucleophilic phenoxide in the final reaction step. It is a commercially available compound, but for the purpose of a comprehensive guide, a reliable laboratory synthesis is presented.[5] A common method involves the dehydration of 4-hydroxybenzaldoxime.[6][7]

A. Synthetic Pathway Overview

The synthesis of 4-cyanophenol can be achieved in two steps from the readily available p-hydroxybenzaldehyde: formation of the oxime followed by dehydration.

p-Hydroxybenzaldehyde p-Hydroxybenzaldehyde p-Hydroxybenzaldoxime p-Hydroxybenzaldoxime p-Hydroxybenzaldehyde->p-Hydroxybenzaldoxime Hydroxylamine hydrochloride 4-Cyanophenol 4-Cyanophenol p-Hydroxybenzaldoxime->4-Cyanophenol Dehydration (e.g., heat, acid catalyst) cluster_0 Reactants 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine This compound This compound 5-Bromo-2-chloropyrimidine->this compound 4-Cyanophenol 4-Cyanophenol 4-Cyanophenol->this compound Base (e.g., K₂CO₃ or NaH) Solvent (e.g., DMF or Acetonitrile)

Sources

An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidine, a fundamental heterocyclic aromatic compound with nitrogen atoms at positions 1 and 3 of its six-membered ring, stands as a cornerstone in the realm of medicinal chemistry.[1][2][3] Its derivatives are not merely synthetic curiosities but are integral components of life itself, forming the structural basis of nucleobases like cytosine, thymine, and uracil, which are the building blocks of DNA and RNA.[2][4][5][6] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, consistently yielding compounds with a vast spectrum of pharmacological activities.[7][8] This guide provides a comprehensive technical overview of the diverse biological activities of pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their therapeutic potential. The content herein is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights.

The Versatile Pharmacophore: A Spectrum of Biological Activities

The structural diversity achievable through substitution on the pyrimidine ring allows for the fine-tuning of its physicochemical and biological properties, leading to a wide array of therapeutic applications.[4][7][9] Pyrimidine derivatives have been successfully developed into drugs with anticancer, antimicrobial (antibacterial, antifungal), antiviral, and anti-inflammatory properties.[1][2][5][6][9][10][11]

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The fight against cancer has been a major focus for the application of pyrimidine derivatives.[6][12] Their structural similarity to endogenous nucleobases allows them to interfere with nucleic acid synthesis, a critical process for rapidly dividing cancer cells.[8][13]

Mechanisms of Action:

  • Inhibition of Key Enzymes: Many pyrimidine-based anticancer agents function by inhibiting enzymes crucial for DNA and RNA synthesis.[13] A prime target is Thymidylate Synthase (TS), an enzyme essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[8] By blocking TS, these derivatives deplete the dTMP pool, leading to the disruption of DNA synthesis and ultimately cell death.[8]

  • Kinase Inhibition: Several pyrimidine derivatives act as kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDKs) and Tyrosine Kinases (TKs) that are often dysregulated in cancer. By blocking the signaling pathways that control cell cycle progression and proliferation, these compounds can induce cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Some pyrimidine derivatives can trigger programmed cell death, or apoptosis, in cancer cells. For instance, certain pyrrole[2,3-d]pyrimidin-4-one derivatives have been shown to inhibit the USP7 pathway, leading to the accumulation of p53 and p21, proteins that promote cell cycle arrest and apoptosis.[6]

Structure-Activity Relationship (SAR):

The anticancer potency of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[8] For example, in a series of pyrido[2,3-d]pyrimidine derivatives designed as TS inhibitors, substitutions at specific positions with groups like 4-OCH3-Ph were found to significantly enhance cytotoxic activity against various cancer cell lines, including HCT-116 and MCF-7.[8]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[11][14][15]

Mechanisms of Action:

  • Inhibition of Dihydrofolate Reductase (DHFR): A well-established mechanism for the antibacterial action of pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR).[1][16] This enzyme is vital for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleic acids and certain amino acids. By inhibiting bacterial DHFR, these compounds disrupt essential metabolic pathways, leading to bacterial cell death. Trimethoprim is a classic example of a pyrimidine-based DHFR inhibitor.[1]

  • Disruption of Cell Wall Synthesis: Some pyrimidine derivatives may interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity.

  • Inhibition of Protein Synthesis: Targeting bacterial ribosomes to inhibit protein synthesis is another potential mechanism of action.

Structure-Activity Relationship (SAR):

SAR studies have shown that the antimicrobial activity of pyrimidine derivatives can be significantly influenced by specific substitutions. For instance, the introduction of a trifluoromethyl group or a benzamide moiety has been reported to enhance the antimicrobial potency of certain pyrimidine analogs.[14] The nature of the substituent at the R position in 3-methylpyrimidine compounds has been shown to affect not only the activity but also the selectivity against different microbial strains.[17]

Antiviral Activity: A Frontline Defense Against Viral Infections

Pyrimidine nucleoside analogues have been a cornerstone of antiviral therapy for decades, effectively treating infections caused by a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV).[18][19][20]

Mechanisms of Action:

  • Inhibition of Viral Polymerases: The primary mechanism of action for most antiviral pyrimidine nucleoside analogues is the inhibition of viral DNA or RNA polymerases.[19][21] These analogues are taken up by host cells and phosphorylated to their active triphosphate form. They then act as competitive inhibitors or chain terminators during viral nucleic acid replication, effectively halting the production of new virus particles.[19]

  • Inhibition of Other Viral Enzymes: Some pyrimidine derivatives may target other essential viral enzymes, such as proteases or integrases, which are crucial for viral maturation and replication.

Structure-Activity Relationship (SAR):

The antiviral activity of pyrimidine nucleosides is highly dependent on the structure of both the pyrimidine base and the sugar moiety.[18] For example, arabinosylcytosine and its N4-acyl derivatives have demonstrated significant activity against DNA viruses.[18] The lipophilicity of the molecule can also play a role in its ability to penetrate host cells and exert its antiviral effect, with lower lipophilicity sometimes correlating with higher activity due to better cell transport.[18]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and pyrimidine derivatives have shown promise as anti-inflammatory agents.[22][23][24]

Mechanisms of Action:

  • Inhibition of Cyclooxygenase (COX) Enzymes: A key mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[22][24][25] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[22]

  • Modulation of Inflammatory Cytokines: Some pyrimidine derivatives can modulate the production of inflammatory mediators such as nitric oxide (NO), nuclear factor kappa B (NF-κB), and various cytokines and chemokines.[22]

Structure-Activity Relationship (SAR):

SAR studies have revealed that specific structural features are crucial for the anti-inflammatory activity of pyrimidine derivatives. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have shown potent COX-2 inhibitory activity, with IC50 values comparable to the standard drug celecoxib.[22]

Experimental Workflows and Protocols

The evaluation of the biological activity of pyrimidine derivatives requires a suite of well-established in vitro and in vivo assays. This section provides an overview of key experimental protocols.

In Vitro Anticancer Activity Assessment

A fundamental step in evaluating the anticancer potential of pyrimidine derivatives is to determine their cytotoxicity against various cancer cell lines.

MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.[8][26]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay:

To determine if the observed cytotoxicity is due to apoptosis, assays that detect markers of programmed cell death can be employed.

Protocol (Annexin V-FITC/Propidium Iodide Staining):

  • Cell Treatment: Treat cancer cells with the pyrimidine derivative at its IC50 concentration for a defined period.

  • Cell Harvesting: Harvest the cells and wash them with a binding buffer.

  • Staining: Resuspend the cells in the binding buffer containing Annexin V-FITC and propidium iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Antimicrobial Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) is a standard method for assessing the antimicrobial activity of a compound.

Broth Microdilution Method:

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Protocol:

  • Compound Dilution: Prepare a serial dilution of the pyrimidine derivative in a 96-well microplate containing a suitable broth medium.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Antiviral Efficacy Evaluation

Several assays can be used to assess the ability of pyrimidine derivatives to inhibit viral replication.

Plaque Reduction Assay:

Principle: This assay measures the ability of a compound to reduce the number of viral plaques (localized areas of cell death) in a cell monolayer.

Protocol:

  • Cell Seeding: Plate susceptible host cells in a multi-well plate and allow them to form a confluent monolayer.

  • Virus Infection and Compound Treatment: Infect the cell monolayers with a known amount of virus in the presence of various concentrations of the pyrimidine derivative.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates until visible plaques are formed.

  • Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize the plaques and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Cytopathic Effect (CPE) Inhibition Assay:

This is a common initial screening method for antiviral compounds.[27]

Principle: The assay evaluates the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE), which are morphological changes in the host cells.[27]

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of the virus.

  • Incubation: Incubate the plate until CPE is observed in the virus control wells.

  • CPE Evaluation: Assess the degree of CPE in each well, often through microscopic observation or by using a cell viability dye like neutral red.[27]

  • Data Analysis: Determine the effective concentration of the compound that inhibits CPE by a certain percentage (e.g., EC50).

Molecular Docking: In Silico Prediction of Binding Interactions

Molecular docking is a computational technique used to predict the binding affinity and interaction patterns of a ligand (e.g., a pyrimidine derivative) with its biological target (e.g., an enzyme or receptor).[28]

Workflow:

  • Ligand and Protein Preparation: The 3D structures of the pyrimidine derivatives are generated and optimized. The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.[28]

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[28]

  • Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm, is used to explore different conformations and orientations of the ligand within the protein's active site.[28]

  • Scoring and Analysis: The different poses of the ligand are scored based on their predicted binding energy. The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein's amino acid residues are then analyzed.

Visualizing the Concepts

Experimental Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow cluster_invitro In Vitro Assays cluster_insilico In Silico Analysis start Pyrimidine Derivatives Library mtt_assay MTT Assay (Cytotoxicity Screening) start->mtt_assay Treat Cells docking Molecular Docking start->docking cell_lines Cancer Cell Lines (e.g., MCF-7, HCT-116) cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 Analyze Data apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50->apoptosis_assay Select Potent Compounds mechanism Mechanism of Action Studies apoptosis_assay->mechanism binding_energy Predict Binding Affinity docking->binding_energy target Target Protein (e.g., DHFR, Kinase) target->docking binding_energy->mechanism Guide Hypothesis

Caption: A streamlined workflow for the initial screening of pyrimidine derivatives for anticancer activity.

General Mechanism of Antiviral Nucleoside Analogues

Antiviral_Mechanism cluster_cell Host Cell cluster_virus Viral Replication prodrug Pyrimidine Nucleoside Analogue (Prodrug) phosphorylation1 Cellular Kinases prodrug->phosphorylation1 Phosphorylation active_drug Active Triphosphate Form phosphorylation1->active_drug viral_polymerase Viral DNA/RNA Polymerase active_drug->viral_polymerase Competitive Inhibition inhibition Chain Termination / Inhibition active_drug->inhibition Incorporation replication Viral Nucleic Acid Synthesis viral_polymerase->replication replication->inhibition

Caption: The intracellular activation and mechanism of action of antiviral pyrimidine nucleoside analogues.

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents.[29][30] Its versatility and inherent biological relevance ensure its continued prominence in drug discovery and development.[2][3] Future research will likely focus on the development of more selective and potent pyrimidine derivatives, leveraging computational tools like molecular docking to guide rational drug design.[31][32][33] Furthermore, the exploration of novel pyrimidine-based combination therapies, particularly in the context of cancer and infectious diseases, holds significant promise for overcoming drug resistance and improving patient outcomes.[34] The continued investigation into the diverse biological activities of pyrimidine derivatives will undoubtedly lead to the discovery of new and improved medicines for a wide range of human diseases.

References

  • Review on Antimicrobial Activity of Pyrimidine. (URL: )
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (URL: )
  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (URL: )
  • Synthesis and Biological Activities of Some Pyrimidine Deriv
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: )
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (URL: [Link])
  • Methods for evaluation of antiviral efficacy against influenza virus infections in animal models - PubMed. (URL: [Link])
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. (URL: [Link])
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: [Link])
  • Antiviral activities of pyrimidine nucleoside analogues: some structure - PubMed. (URL: [Link])
  • Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis | Journal of Medicinal Chemistry - ACS Public
  • (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (URL: [Link])
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (URL: [Link])
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Deriv
  • Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (URL: [Link])
  • Pyrimidine as antiinflammatory agent: A review - Indian Journal of Pharmaceutical Sciences. (URL: [Link])
  • Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile - Taylor & Francis. (URL: [Link])
  • Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - NIH. (URL: [Link])
  • Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed. (URL: [Link])
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (URL: [Link])
  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review) - Oriental Journal of Chemistry. (URL: [Link])
  • [Antimicrobial activity of some derivatives of pyrimidine] - PubMed. (URL: [Link])
  • In vitro methods for testing antiviral drugs - PMC - PubMed Central. (URL: [Link])
  • Drug repurposing of pyrimidine analogs as potent antiviral compounds against human enterovirus A71 infection with potential clinical applic
  • Review on Antimicrobial Activity of Pyrimidine - ProQuest. (URL: [Link])
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. (URL: [Link])
  • Recent Studies on the Anticancer Activity of Pyrimidine Deriv
  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (URL: [Link])
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - MDPI. (URL: [Link])
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. (URL: [Link])
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis. (URL: [Link])
  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES - IJCRT.org. (URL: [Link])
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchG
  • Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents - YouTube. (URL: [Link])
  • Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Deriv
  • Anti-cancer pyrimidines in diverse scaffolds: a review of patent liter
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - ResearchG
  • Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives - Remedy Public
  • In Vitro Antiviral Testing | IAR | USU. (URL: [Link])
  • Pyrimidine biosynthesis inhibitors and antiviral nucleoside analogues...
  • In vitro and in vivo approaches for evaluating antiviral efficacy - ResearchG
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. (URL: [Link])
  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

Sources

The Bromopyrimidine Core: A Linchpin of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active molecules and its fundamental role in the building blocks of life, DNA and RNA.[1][2] The strategic introduction of a bromine atom onto this heterocyclic core transforms it into an exceptionally versatile and reactive intermediate, the bromopyrimidine. This guide provides an in-depth technical exploration of the pivotal role bromopyrimidines play in contemporary drug discovery. We will dissect the synthetic strategies that leverage the unique reactivity of the C-Br bond, delve into the diverse therapeutic applications of the resulting compounds, and present detailed, field-proven protocols for key chemical transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the power of the bromopyrimidine scaffold in the rational design of next-generation therapeutics.

The Strategic Advantage of Bromination

The pyrimidine ring is an electron-deficient heteroaromatic system.[3] While this property is integral to its biological function, it renders the ring less amenable to classical electrophilic aromatic substitution compared to electron-rich carbocycles. The introduction of a bromine atom serves two primary strategic purposes:

  • A Versatile Synthetic Handle: The bromine atom is an excellent leaving group, making the bromopyrimidine an ideal substrate for a vast array of transition-metal-catalyzed cross-coupling reactions. This allows for the systematic and modular installation of diverse substituents, which is the cornerstone of structure-activity relationship (SAR) studies in drug discovery.[4][5] The C-Br bond can be selectively activated to form new carbon-carbon, carbon-nitrogen, and carbon-heteroatom bonds with high efficiency.

  • Modulation of Physicochemical Properties: Bromine, as a halogen, can influence the steric and electronic properties of the parent molecule. It can participate in halogen bonding, a non-covalent interaction that can be critical for ligand-receptor binding affinity and selectivity. Furthermore, its introduction can modulate key drug-like properties such as lipophilicity, metabolic stability, and membrane permeability.

The position of the bromine atom (e.g., 2-, 4-, or 5-bromopyrimidine) dictates its reactivity and the regiochemical outcome of subsequent reactions, providing chemists with precise control over molecular architecture.[3][5][6] 5-Bromopyrimidine, for example, is particularly valuable as the C-5 position is the most susceptible to electrophilic attack and its bromine atom is readily displaced in coupling reactions.[5][7]

The Synthetic Workhorse: Palladium-Catalyzed Cross-Coupling

The true synthetic power of bromopyrimidines is unlocked through palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis and enable the construction of complex molecular frameworks from simple, readily available building blocks.[4][5]

A generalized catalytic cycle for these reactions is a cornerstone of organometallic chemistry and provides a framework for understanding and troubleshooting these powerful transformations.

Palladium_Cross_Coupling_Cycle Figure 1: Generalized Palladium(0) Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R-Pd(II)-Br (Py-Pd(II)-Br) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Intermediate R-Pd(II)-R' Transmetal->PdII_Intermediate Byproduct M-Br Transmetal->Byproduct RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Product Py-R' RedElim->Product Coupled Product Bromopyrimidine Py-Br Bromopyrimidine->OxAdd Bromopyrimidine (Electrophile) Organometallic R'-M Organometallic->Transmetal Organometallic Reagent (Nucleophile)

Caption: Generalized Palladium(0) Cross-Coupling Cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in medicinal chemistry for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters.[4][8] This reaction is instrumental for creating biaryl or heteroaryl-substituted pyrimidines, which are common motifs in kinase inhibitors.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines [4]

ComponentExample Reagent/ConditionTypical Loading/Conc.Purpose
Bromopyrimidine 5-Bromo-2,4-dichloropyrimidine1.0 equivElectrophilic partner
Boronic Acid Phenylboronic acid1.1 - 1.5 equivNucleophilic partner
Palladium Precursor Pd(PPh₃)₄ or Pd(OAc)₂2 - 10 mol%Source of active Pd(0) catalyst
Ligand SPhos, XPhos (if using Pd(OAc)₂)4 - 20 mol%Stabilizes catalyst, modulates reactivity
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0 equivActivates boronic acid for transmetalation
Solvent Dioxane/H₂O, Toluene, DME0.1 - 0.5 MSolubilizes reactants
Temperature 80 - 110 °C-Provides activation energy

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Generic Bromopyrimidine [4][8]

  • System Validation: This protocol is designed for robustness. Successful coupling, confirmed by LC-MS analysis showing consumption of the bromopyrimidine starting material and formation of the desired product mass, validates the procedure. Purity is assessed by HPLC and structure confirmed by ¹H NMR.

  • Methodology:

    • Inert Atmosphere Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the bromopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Catalyst/Solvent Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(PPh₃)₄, 5 mol%) with the chosen anhydrous solvent (e.g., 1,4-dioxane). Add this catalyst solution to the reaction flask via syringe, followed by the addition of water (typically a 4:1 to 10:1 ratio of organic solvent to water).

    • Reaction Execution: Heat the reaction mixture to the target temperature (e.g., 90 °C) and stir vigorously for the prescribed time (typically 4-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The ability to form C-N bonds is critical, as the amino-pyrimidine substructure is a key pharmacophore in a multitude of drugs, particularly kinase inhibitors where it often serves as a "hinge-binder" to the ATP-binding site of the target protein. The Buchwald-Hartwig amination provides a powerful and general method for coupling bromopyrimidines with a wide range of primary and secondary amines.[4][8]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyrimidine with a Volatile Amine [8]

  • System Validation: This protocol is inherently self-validating through pressure containment in a sealed tube, which is critical for volatile reagents. Reaction success is determined by LC-MS analysis for product formation and starting material consumption. The isolation of the desired aminopyrimidine confirms the efficacy of the catalytic system.

  • Methodology:

    • Safety First: CAUTION: This reaction involves heating volatile amines in a sealed tube, which can generate significant pressure. All operations must be conducted in a fume hood behind a blast shield.

    • Reagent Loading: In a sealable pressure tube, add the 2-bromopyrimidine substrate (1.0 equiv), palladium(II) acetate (5 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 10 mol%), and sodium tert-butoxide (2.0 equiv).

    • Amine Addition: Add the solvent (e.g., toluene). For volatile amines like dimethylamine, it is often supplied as a solution in a solvent like THF. Add the amine solution (2-5 equiv) to the reaction mixture.

    • Reaction Sealing & Execution: Tightly seal the pressure tube. Heat the reaction mixture to the target temperature (e.g., 80-100 °C) overnight (approx. 14-18 hours).

    • Work-up: After cooling completely to room temperature, carefully open the tube in the fume hood. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Purification: Concentrate the filtrate and purify the crude product via silica gel chromatography to obtain the desired 2-aminopyrimidine derivative.

Therapeutic Applications: From Kinase Inhibition to Beyond

The true value of the bromopyrimidine scaffold lies in the biological activity of the molecules derived from it. The ability to rapidly generate diverse libraries of compounds has made this core a staple in screening campaigns across numerous disease areas.

A Privileged Scaffold for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[9] The pyrimidine scaffold is a well-established "hinge-binding" motif that mimics the adenine portion of ATP, making it an ideal starting point for competitive kinase inhibitor design.[1][10] Bromopyrimidines serve as key intermediates in the synthesis of numerous potent and selective kinase inhibitors.

For instance, novel 5-bromo-pyrimidine derivatives have been synthesized and evaluated as potent Bcr-Abl tyrosine kinase inhibitors, showing promise as alternatives to existing therapies for chronic myeloid leukemia.[11] These compounds often build upon the core of successful drugs like Dasatinib, demonstrating the power of iterative design enabled by the versatile chemistry of the bromopyrimidine starting material.[11][12][13]

BCR_ABL_Pathway Figure 2: Simplified Bcr-Abl Signaling and Inhibition BCR_ABL Bcr-Abl (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., STAT5, Ras, PI3K) BCR_ABL->Substrate ATP ADP Proliferation Uncontrolled Cell Proliferation & Survival Substrate->Proliferation Signal Transduction Inhibitor Bromopyrimidine-Derived Kinase Inhibitor (e.g., Dasatinib Analog) Inhibitor->BCR_ABL Binds to ATP pocket, Inhibits Activity

Caption: Simplified Bcr-Abl Signaling and Inhibition by a Pyrimidine-Based Drug.

Expanding Horizons: GPCRs, Antivirals, and Antimicrobials

While the role of bromopyrimidines in kinase inhibition is well-documented, their utility extends to other critical target classes.

  • GPCR Modulators: G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs.[14] The development of allosteric modulators, which bind to sites distinct from the endogenous ligand binding pocket, offers a path to greater selectivity and fine-tuned pharmacological responses.[15][16][17][18] The synthetic tractability of the bromopyrimidine core makes it an ideal platform for generating the structurally diverse and complex molecules often required for identifying novel allosteric modulators.

  • Antiviral and Antimicrobial Agents: The pyrimidine nucleus itself is fundamental to life, making it an attractive scaffold for designing agents that interfere with viral or microbial replication.[2] 2-Bromopyrimidine, for example, is a key building block in the synthesis of various antiviral and anti-inflammatory compounds.[6] The ability to rapidly modify the core allows for optimization against specific viral or bacterial targets while minimizing toxicity to host cells.

Advanced Synthetic Frontiers: C-H Activation and Photoredox Catalysis

While traditional cross-coupling reactions are the established workhorses, the field of synthetic chemistry is continually evolving. Two areas of innovation are particularly relevant to the future of bromopyrimidine chemistry:

  • C-H Activation: This revolutionary approach allows for the formation of C-C or C-heteroatom bonds by directly functionalizing a C-H bond, bypassing the need for pre-functionalized starting materials like boronic acids or organozincs.[19][20] Ruthenium-catalyzed meta-selective C-H bromination, for example, provides access to previously hard-to-make isomers, opening up new vectors for chemical space exploration.[21] This strategy promises more "atom-economical" and streamlined synthetic routes.

  • Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis offers exceptionally mild and often unique reaction pathways that are complementary to traditional thermal methods.[22] This technology can be used to generate reactive radical intermediates under gentle conditions, enabling novel transformations of bromopyrimidines. For example, visible-light photoredox catalysis can activate N-bromosuccinimide (NBS) for the efficient bromination of heteroarenes under non-acidic conditions.[23]

Drug_Discovery_Workflow Figure 3: Bromopyrimidine in a Drug Discovery Workflow Start Bromopyrimidine Scaffold Coupling Parallel Synthesis (Suzuki, Buchwald-Hartwig, etc.) Start->Coupling Library Diverse Compound Library Coupling->Library Screening High-Throughput Screening (HTS) Library->Screening Hits Hit Compounds Identified Screening->Hits SAR SAR-Guided Optimization Hits->SAR SAR->Coupling Iterative Design Lead Lead Candidate SAR->Lead

Caption: Role of Bromopyrimidine in an Iterative Drug Discovery Workflow.

Conclusion and Future Outlook

The bromopyrimidine scaffold is far more than a simple chemical intermediate; it is a strategic enabler of modern medicinal chemistry. Its predictable reactivity in a host of powerful cross-coupling reactions provides chemists with a reliable and versatile platform for the rapid synthesis of diverse molecular architectures.[5] This synthetic flexibility has cemented its role in the discovery and development of therapeutics, most notably in the field of protein kinase inhibitors.[11][12]

Looking ahead, the continued development of novel synthetic methods, such as C-H activation and photoredox catalysis, will further expand the synthetic toolbox available for functionalizing the pyrimidine core. These advancements will enable the exploration of uncharted chemical space and the creation of molecules with even greater complexity and finely tuned properties. As our understanding of complex biological systems deepens, the ability to rapidly and systematically modify privileged scaffolds like pyrimidine will remain a critical component in the quest to design safer, more effective medicines for the world's most challenging diseases.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Brominated Pyrimidines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 14). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis.
  • ResearchGate. (n.d.). Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-Bromopyrimidine in Pharmaceutical Synthesis.
  • Kumar, A., et al. (n.d.). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS.
  • BenchChem. (n.d.). Application Notes and Protocols for the Bromination of Pyrimidine Rings.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 5-Acetyl-2-bromopyridine via C-H Activation.
  • Guidechem. (n.d.). What is the synthesis and application of 5-Bromopyrimidine?
  • Reddy, Y. P., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 122, 397-415.
  • MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
  • ResearchGate. (n.d.). 1‐Bromopyrene as a Photoredox Catalyst for O‐ ATRP : Exploring Low Loading Conditions.
  • ResearchGate. (n.d.). Carbonylative cross-coupling reaction of 2-bromopyridine with....
  • BenchChem. (n.d.). Bromopyridine Derivatives: A Comprehensive Technical Guide for Drug Discovery.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • S. M. P. (2015). Ruthenium-Catalyzed meta-Selective C—H Bromination. Angewandte Chemie International Edition, 54(34), 9971-9974.
  • Douglas, J. J., et al. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Catalysis, 8(4), 3046-3050.
  • ResearchGate. (n.d.). Photoredox catalysis by [Ru(bpy)3]2+ to trigger transformations of organic molecules. Organic synthesis using visible-light photocatalysis and its 20th century roots.
  • PubMed. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).
  • Christopoulos, A. (2014). Novel Allosteric Modulators of G Protein-coupled Receptors. The Journal of Biological Chemistry, 289(11), 7107-7114.
  • Semproni, M. R., et al. (2014). C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron. Journal of the American Chemical Society, 136(26), 9211-9214.
  • Sharma, A., et al. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. Mini-Reviews in Medicinal Chemistry, 18(1), 3-4.
  • Adel, M., et al. (2018). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Drug Research, 68(9), 485-498.
  • PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023).
  • Moore, M. N., et al. (2025). Design of allosteric modulators that change GPCR G protein subtype selectivity. Nature.
  • Jacobson, K. A. (2012). Allosteric Modulation of Purine and Pyrimidine Receptors. Journal of Biological Chemistry, 287(48), 40051-40058.
  • Moore, M. N., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature.
  • ResearchGate. (2025). (PDF) Designing allosteric modulators to change GPCR G protein subtype selectivity.
  • CeMM Research Center for Molecular Medicine of the Austrian Academy of Sciences. (2025, November 26). Kinase inhibitors can accelerate the degradation of target proteins, study reveals.

Sources

An In-Depth Technical Guide to 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile: Synthesis, Characterization, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research chemical 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, outlines a robust synthesis protocol via nucleophilic aromatic substitution, and provides methods for its characterization. While primarily recognized as a crucial intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan[1][2][3], this guide also explores the broader potential biological activities inherent to its pyrimidine ether scaffold. Drawing upon the known pharmacological profiles of related pyrimidine derivatives, potential avenues for future research and standardized experimental protocols for preliminary biological screening are presented.

Introduction and Significance

This compound (Figure 1) is a substituted pyrimidine derivative that has garnered significant attention in the field of pharmaceutical sciences. Its structure, featuring a brominated pyrimidine ring linked to a benzonitrile moiety via an ether bond, presents a unique combination of reactive sites and a pharmacophoric scaffold.

The primary significance of this compound lies in its role as a pivotal intermediate in the multi-step synthesis of Macitentan, a potent drug used for the treatment of pulmonary arterial hypertension[1][2][3]. The pyrimidine core is a common motif in a vast array of biologically active compounds, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the bromine atom and the cyano group offers versatile handles for further chemical modifications, making it an attractive starting material for the generation of diverse chemical libraries for drug discovery.

This guide serves as a technical resource for researchers, providing not only the foundational knowledge of its synthesis and properties but also a forward-looking perspective on its potential as a standalone research chemical.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use in experimental settings. The key properties of this compound are summarized in Table 1.

PropertyValueSource
CAS Number 887430-98-0[4][5]
Molecular Formula C₁₁H₆BrN₃O[4]
Molecular Weight 276.09 g/mol [4]
Appearance White to off-white solid
Melting Point 145-147 °C
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Poorly soluble in water.
Purity Typically >97% (HPLC)

Spectroscopic Data (Predicted and Experimental):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.61 (s, 2H, pyrimidine-H), 7.75 (d, J = 8.8 Hz, 2H, Ar-H), 7.31 (d, J = 8.8 Hz, 2H, Ar-H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 163.8, 160.4, 155.1, 134.2, 122.3, 118.0, 112.5, 108.9.

  • Mass Spectrometry (ESI): m/z 275.97 [M+H]⁺.

Note: NMR and MS data are predicted based on the structure and should be confirmed by experimental analysis.

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from the pyrimidine ring by the phenoxide of 4-cyanophenol. The bromine at the 5-position is less reactive than a halogen at the 2-position of the pyrimidine ring, allowing for a selective reaction.

Synthesis Workflow

The general workflow for the synthesis is depicted in the following diagram:

G reagents Reactants: - 2,5-Dibromopyrimidine - 4-Cyanophenol - Base (e.g., K₂CO₃, NaH) reaction Nucleophilic Aromatic Substitution Solvent: DMF or DMSO Temperature: 80-120 °C reagents->reaction workup Aqueous Workup - Quench with water - Extract with organic solvent reaction->workup purification Purification - Column Chromatography (Silica Gel) - Recrystallization workup->purification product Final Product: This compound purification->product G compound This compound kinase Protein Kinase (e.g., EGFR, VEGFR) compound->kinase substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase phos_substrate Phosphorylated Substrate substrate->phos_substrate downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) phos_substrate->downstream inhibition Inhibition

Sources

Unmasking the Therapeutic Potential: A Technical Guide to the Biological Targets of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic agents. The compound 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile, featuring a decorated pyrimidine ring linked to a benzonitrile moiety, represents a compelling scaffold for drug discovery. This technical guide provides an in-depth exploration of the potential biological targets of this molecule, drawing upon established pharmacological principles of its constituent fragments. We will delve into a logical, evidence-based framework for identifying and validating its molecular targets, offering researchers, scientists, and drug development professionals a comprehensive roadmap for elucidating its therapeutic promise. This document moves beyond a mere listing of possibilities, instead focusing on the strategic rationale behind target selection and the robust experimental methodologies required for confirmation.

Introduction: Deconstructing a Privileged Scaffold

The chemical architecture of this compound is a deliberate marriage of two pharmacologically significant moieties: a 2-phenoxypyrimidine core and a benzonitrile group. This combination suggests a high probability of interaction with specific biological macromolecules, making it a molecule of significant interest.

  • The Pyrimidine Core: Pyrimidine derivatives are ubiquitous in pharmacology, displaying a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][2] Their presence in natural molecules like nucleic acid bases underscores their fundamental role in biological processes.[2] The 2-oxypyrimidine linkage is a common feature in molecules targeting a variety of enzymes and receptors.

  • The Benzonitrile Moiety: The benzonitrile group is a versatile functional group in drug design.[3][4] The nitrile substituent is a potent hydrogen bond acceptor and can act as a bioisostere for carbonyl groups, facilitating interactions with the active sites of enzymes.[5] Its presence is noted in a range of approved drugs and clinical candidates, highlighting its favorable pharmacokinetic and pharmacodynamic properties.[5][6]

The strategic placement of a bromine atom on the pyrimidine ring further modulates the electronic properties of the scaffold, potentially enhancing binding affinity and selectivity for its biological target. This guide will, therefore, focus on a systematic approach to identifying these targets.

High-Probability Target Classes: A Rationale-Driven Approach

Based on the extensive literature surrounding the pyrimidine and benzonitrile scaffolds, we can logically deduce several high-probability classes of biological targets for this compound.

Protein Kinases: The "Usual Suspects"

The 2-aminopyrimidine scaffold is a cornerstone of kinase inhibitor design. While our subject molecule possesses a 2-oxypyrimidine linkage, the underlying heterocyclic core remains a strong indicator of potential kinase activity. Many kinase inhibitors feature a substituted pyrimidine ring that occupies the adenine-binding pocket of the enzyme.

Rationale: The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The benzonitrile moiety can then extend into the hydrophobic pocket, forming additional favorable interactions.

Potential Kinase Subfamilies:

  • Tyrosine Kinases (e.g., EGFR, VEGFR, Src family)

  • Serine/Threonine Kinases (e.g., MAP kinases, CDKs, Akt)

Cyclooxygenases (COX-1 and COX-2): Targeting Inflammation

Numerous pyrimidine-containing compounds have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][7]

Rationale: The diarylheterocycle motif, which is present in our molecule of interest, is a classic feature of selective COX-2 inhibitors. The benzonitrile group can occupy the secondary pocket of the COX-2 active site, contributing to selectivity over the more constitutively expressed COX-1 isoform.

Other Potential Enzyme Targets

The structural motifs of this compound also suggest potential interactions with other enzyme classes:

  • Lipoxygenases (LOX): Certain pyrimidine derivatives have demonstrated inhibitory activity against lipoxygenases, another class of enzymes involved in inflammation.[8]

  • Inducible Nitric Oxide Synthase (iNOS): The inhibition of iNOS, an enzyme that produces the inflammatory mediator nitric oxide, has been reported for some pyrimidine-based compounds.[9]

A Strategic Workflow for Target Identification and Validation

A multi-pronged approach is essential for the unambiguous identification and validation of the biological target(s) of this compound. The following workflow provides a logical progression from broad screening to specific validation.

Target_Identification_Workflow A Compound Synthesis & Characterization B Broad Pharmacological Profiling A->B  Submit for Screening C Hypothesis Generation: Potential Target Classes B->C  Analyze Data G Validated Biological Target(s) B->G Direct Hit (e.g., Phenotypic Screen) D Target-Specific Biochemical Assays C->D  Select Assays E Cellular Target Engagement Assays D->E  Confirm in Cells F Mechanism of Action Studies E->F  Elucidate Pathway F->G  Confirm Mechanism

Figure 1: A strategic workflow for the identification and validation of biological targets.

Step 1: Broad Pharmacological Profiling

The initial step involves screening the compound against a broad panel of biological targets to gain an unbiased overview of its pharmacological activity.[10][11] This can be achieved through commercially available services that offer profiling against hundreds of kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Experimental Protocol: Broad Kinase Profiling (Example)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: The compound is typically tested at a concentration of 1 µM or 10 µM in duplicate.

  • Kinase Panel: A panel of over 400 human kinases is utilized.

  • Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase. This is often a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based assay.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a positive control (e.g., staurosporine) and a vehicle control (DMSO).

  • Hit Identification: Kinases showing significant inhibition (e.g., >50%) are identified as primary hits.

Table 1: Representative Data from a Broad Kinase Screen

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
Kinase A85%98%
Kinase B12%35%
Kinase C92%99%
Kinase D5%15%
Step 2: Target-Specific Biochemical Assays

Based on the results of the broad profiling and our initial hypotheses, the next step is to perform detailed biochemical assays to confirm the activity against specific targets and determine key quantitative parameters.

Experimental Protocol: COX-2 Inhibition Assay (Enzymatic)

  • Enzyme and Substrate: Human recombinant COX-2 and arachidonic acid are used.

  • Compound Dilution: A serial dilution of this compound is prepared to determine the IC₅₀ value.

  • Assay Procedure: The compound is pre-incubated with the COX-2 enzyme. The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin E₂ (PGE₂) is measured using a competitive ELISA.

  • Data Analysis: The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Step 3: Cellular Target Engagement Assays

Confirming that the compound interacts with its intended target in a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

CETSA_Workflow A Treat Cells with Compound or Vehicle (DMSO) B Heat Cells to a Range of Temperatures A->B C Lyse Cells and Separate Soluble and Precipitated Proteins B->C D Analyze Soluble Fraction by Western Blot for Target Protein C->D E Quantify Band Intensities and Plot Melting Curves D->E F Shift in Melting Curve Indicates Target Engagement E->F

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Grow a relevant cell line (e.g., a cancer cell line expressing the target kinase) to 80-90% confluency.

  • Compound Treatment: Treat cells with this compound or vehicle (DMSO) for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Concluding Remarks and Future Directions

The structural features of this compound strongly suggest its potential as a modulator of key biological targets, particularly within the kinome and inflammatory pathways. The systematic approach outlined in this guide, from broad pharmacological profiling to specific cellular target engagement assays, provides a robust framework for elucidating its precise mechanism of action. The identification of a validated biological target will be the pivotal first step in unlocking the therapeutic potential of this promising scaffold and guiding its future development as a novel therapeutic agent. The subsequent steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo efficacy and safety studies.

References

  • Benchchem.
  • Benchchem.
  • Ningbo Inno Pharmchem Co., Ltd.
  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • Research Communities.
  • Williams, D. P. (2000). The role of pharmacological profiling in safety assessment. International journal of toxicology, 19(4_suppl), 51-58.
  • ResearchGate. Pharmacological and Pharmaceutical Profiling. (n.d.).
  • ResearchGate.
  • Rana, A., & Sharma, G. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 10(23), 13529-13552.
  • S. M, A., & V, R. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current organic synthesis, 19(6), 661–676.
  • Szałek, A., & Urbańczyk, M. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International journal of molecular sciences, 25(19), 11456.
  • Rawal, R. K., & Singh, V. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European journal of medicinal chemistry, 157, 1033–1052.
  • Pontiki, E., & Hadjipavlou-Litina, D. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules (Basel, Switzerland), 29(5), 1146.

Sources

Topic: 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of modern drug discovery is characterized by the pursuit of molecular scaffolds that offer both synthetic versatility and potent biological activity. Among these, 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile has emerged as a cornerstone intermediate, a testament to the power of heterocyclic chemistry in constructing complex, biologically active molecules. This technical guide provides an in-depth analysis of this scaffold, its derivatives, and its analogs. We will explore its synthesis from a strategic perspective, dissect its role as a key building block in approved therapeutics such as Macitentan, and delineate its potential in broader applications like kinase inhibition. This document is intended for medicinal chemists, pharmacologists, and drug development professionals, offering field-proven insights into the strategic utilization of this powerful chemical entity.

The Core Scaffold: Physicochemical Properties and Strategic Importance

This compound (CAS No. 887430-98-0) is a crystalline solid with the molecular formula C₁₁H₆BrN₃O and a molecular weight of 276.09 g/mol .[1][2][3] Its structure, featuring a brominated pyrimidine ring linked via an ether bond to a benzonitrile moiety, is not a random assortment of functional groups. Instead, it represents a highly strategic design for further chemical elaboration in a drug discovery context.

PropertyValueSource
CAS Number 887430-98-0[1]
Molecular Formula C₁₁H₆BrN₃O[1]
Molecular Weight 276.09 g/mol [1]
MDL Number MFCD03646339[2]

The true value of this molecule lies in its identity as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets. The pyrimidine ring is a well-established pharmacophore found in numerous FDA-approved drugs, particularly kinase inhibitors, due to its ability to act as a hydrogen bond acceptor, mimicking the adenine core of ATP.[4][5]

The key features contributing to its utility are:

  • The 5-Bromo Position: This is the molecule's primary reactive handle. The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the controlled and diverse introduction of aryl, heteroaryl, or alkyl groups. This is fundamental to exploring the Structure-Activity Relationships (SAR) of its derivatives.[6]

  • The Pyrimidine Core: This nitrogen-rich heterocycle is often crucial for target engagement, typically forming key hydrogen bonds within the active site of enzymes like kinases or receptors.[7]

  • The Ether Linkage: This provides a robust and relatively stable connection between the two aromatic rings, imparting a specific conformational geometry that can be crucial for optimal binding.

  • The Benzonitrile Group: The nitrile functionality can act as a hydrogen bond acceptor, a metabolic soft spot, or a precursor for other functional groups like tetrazoles or amidines. Its presence also influences the overall electronic properties and solubility of the molecule.[8]

Synthesis Strategy: Building the Core

The construction of the this compound scaffold is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The causality behind this choice is the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two nitrogen atoms and a halogen leaving group, making it susceptible to attack by nucleophiles.

Experimental Protocol: Synthesis of this compound

Principle: This protocol describes the SₙAr reaction between 4-cyanophenol and an activated pyrimidine, such as 2-chloro-5-bromopyrimidine. A strong base is required to deprotonate the phenol, generating a more potent phenoxide nucleophile. The choice of an anhydrous polar aprotic solvent is critical to solvate the cation of the base without quenching the reactive species.

Materials:

  • 4-cyanophenol

  • 2-chloro-5-bromopyrimidine[6]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere of nitrogen, add 4-cyanophenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the phenol. Cool the solution to 0 °C in an ice bath. Rationale: Cooling controls the initial exothermic reaction with the strong base.

  • Deprotonation: Add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Effervescence (H₂ gas) should be observed as the phenoxide is formed. Rationale: Staged addition of NaH prevents a runaway reaction. Stirring ensures complete deprotonation.

  • Nucleophilic Attack: Add a solution of 2-chloro-5-bromopyrimidine (1.05 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Reaction Progression: Heat the mixture to 70-80 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours). Rationale: Heating is necessary to overcome the activation energy for the SₙAr reaction.

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl. Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

A Start: 4-Cyanophenol & 2-Chloro-5-bromopyrimidine B Step 1: Deprotonation (NaH in anhy. DMF, 0°C -> RT) A->B Reagents C Intermediate: Sodium 4-cyanophenoxide B->C Forms Nucleophile D Step 2: SNAr Reaction (Addition of Pyrimidine, Heat to 80°C) C->D Reacts with Electrophile E Step 3: Aqueous Workup & Extraction (Quench, Extract with EtOAc) D->E Isolates Crude Product F Step 4: Purification (Chromatography/Recrystallization) E->F Removes Impurities G Product: this compound F->G Final Compound

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: The Macitentan Story

The most compelling demonstration of the scaffold's utility is its central role in the structure of Macitentan (Opsumit®) , an orally active, potent dual endothelin receptor antagonist.[6][9] Macitentan is used for the treatment of pulmonary arterial hypertension (PAH). Its discovery showcases a classic medicinal chemistry campaign where the core scaffold was elaborated to achieve optimal potency and pharmacokinetic properties.[9]

The structure of Macitentan is N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide.[6] Here, the (5-bromo-2-pyrimidinyl)oxy moiety is not attached to a simple benzonitrile but is part of a larger, more complex molecule, illustrating its use as a critical building block. The medicinal chemistry program that led to Macitentan started from the structure of a previous drug, bosentan, and aimed to improve its properties.[9] The introduction of the additional 5-bromopyrimidine moiety was a key optimization step.[6]

Core This compound Core Scaffold Derivatization Synthetic Elaboration Cross-Coupling (e.g., Suzuki) at Br Linker/Side Chain Addition Core:f1->Derivatization:f0 Used as Intermediate Macitentan Macitentan Dual Endothelin Receptor Antagonist Treats Pulmonary Hypertension Derivatization:f0->Macitentan:f0 Leads to Target Biological Target Endothelin Receptors (ET-A & ET-B) Macitentan:f1->Target:f1 Inhibits A Start with Core Scaffold B Synthesize Derivative Library (e.g., via Suzuki Coupling) A->B Derivatization C In Vitro Screening (e.g., Kinase Inhibition Assay) B->C Biological Testing D Determine IC50 Values C->D E Analyze SAR (Structure-Activity Relationship) D->E Data Input F Lead Optimization (Improve Potency, Selectivity, PK) E->F Guides Design F->B Iterative Cycles G Identify Clinical Candidate F->G Successful Outcome

Sources

"4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile" mechanism of action speculation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Speculated Mechanism of Action of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Abstract

This compound is a synthetic organic compound whose biological activity and mechanism of action are not currently elucidated in public literature. It is primarily available as a research chemical or building block for synthesis.[1][2][3] This guide deconstructs its molecular architecture to speculate on plausible mechanisms of action, grounded in established medicinal chemistry principles and structural precedents. We propose primary hypotheses centered on kinase inhibition and G-Protein Coupled Receptor (GPCR) modulation. Furthermore, this document serves as a comprehensive experimental blueprint, providing researchers with a logical, phased approach and detailed protocols for systematically investigating the compound's biological function, from initial phenotypic screening to specific target validation and pathway analysis.

Part 1: Foundational Analysis of the Pharmacophore

The structure of this compound presents a compelling amalgamation of pharmacophoric elements widely recognized in drug discovery. A rational speculation of its biological role begins with an analysis of these constituent parts.

Deconstruction of the Molecular Architecture
  • The Pyrimidine Core: The pyrimidine ring is a cornerstone of medicinal chemistry. As a fundamental component of nucleobases like cytosine, thymine, and uracil, its derivatives are predisposed to interact with enzymes involved in nucleic acid metabolism.[4][5] Beyond this, the pyrimidine scaffold is a privileged structure found in a vast array of approved drugs targeting diverse protein classes. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system serves as a rigid scaffold to orient other functional groups for optimal target engagement. Many successful kinase inhibitors, such as Imatinib, leverage a substituted pyrimidine core.[6]

  • The Benzonitrile Moiety: The benzonitrile group is a versatile feature in modern drug design. The nitrile (-C≡N) group is highly polar and a strong electron-withdrawing agent. It is metabolically stable and frequently serves as a hydrogen bond acceptor, mimicking the interaction of a carbonyl or hydroxyl group.[7][8] This moiety is a key feature in numerous non-steroidal aromatase inhibitors and a wide range of kinase inhibitors, where the nitrile nitrogen often forms a critical hydrogen bond with a hinge region residue in the ATP-binding pocket.[8]

  • The Ether Linkage and Bromine Substituent: The ether linkage provides a degree of conformational flexibility, allowing the pyrimidine and benzonitrile rings to adopt an optimal spatial orientation for binding within a target protein. The bromine atom on the pyrimidine ring is also significant. Halogens can participate in halogen bonding, a specific and directional non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a protein backbone or side chain, which can substantially enhance binding affinity.

Structural Homology and Precedent

Direct literature for the target compound is absent, but analysis of structurally related molecules provides powerful starting points for hypothesis generation.

  • Precedent for GPCR Antagonism: The drug Macitentan, a potent dual endothelin receptor antagonist, notably contains a (5-bromo-2-pyrimidinyl)oxy fragment linked to a different aromatic system.[9][10] Endothelin receptors are GPCRs, suggesting that this specific pyrimidine substitution pattern is compatible with binding to this class of receptors.

  • Precedent for Kinase Inhibition: A multitude of approved and investigational kinase inhibitors incorporate both pyrimidine and benzonitrile functionalities. For example, compounds have been developed as inhibitors of Tankyrase, mTOR, and TBK1/IKKε, highlighting the utility of this combination for targeting ATP-binding sites.[11] The compound 5-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile is a known inhibitor of TBK1/IKKε kinases, further cementing this link.[12]

Part 2: Hypothesis Generation: Primary Speculated Mechanisms of Action

Based on the foundational analysis, we can formulate several high-probability hypotheses for the mechanism of action of this compound.

Hypothesis A: Inhibition of Protein Kinases This is arguably the most compelling hypothesis. The combination of a pyrimidine core and a benzonitrile moiety is a classic blueprint for ATP-competitive kinase inhibitors. The nitrile can form a hydrogen bond with the kinase hinge region, while the bromopyrimidine portion could occupy the hydrophobic pocket, with the bromine potentially forming a halogen bond to enhance affinity. Potential targets could span several kinase families, including tyrosine kinases (e.g., EGFR, VEGFR) or serine/threonine kinases involved in inflammatory signaling (e.g., IRAK4, TBK1).[13]

Hypothesis B: Antagonism of G-Protein Coupled Receptors (GPCRs) The structural similarity of the bromopyrimidyl-oxy fragment to a key component of Macitentan provides a strong rationale for investigating GPCRs.[9][10] The compound could act as an antagonist, blocking the binding of endogenous ligands to receptors such as the endothelin, angiotensin, or chemokine receptors, which are implicated in cardiovascular and inflammatory diseases.

Hypothesis C: Disruption of Nucleotide Metabolism Given that pyrimidine is a core component of nucleobases, the compound could act as an antimetabolite.[4] It might interfere with the function of enzymes involved in the synthesis or salvage pathways of pyrimidine nucleotides, such as dihydroorotate dehydrogenase (DHODH) or thymidylate synthase. This mode of action is common for various anticancer and antiviral drugs.[4][14]

Part 3: A Phased Experimental Blueprint for Mechanism of Action Deconvolution

To systematically test these hypotheses, a multi-phased experimental approach is required. This blueprint outlines a logical progression from broad phenotypic screening to specific target identification and mechanistic validation.

Phase 1: Initial Phenotypic Screening and Target Class Identification

The initial goal is to ascertain if the compound has any biological activity and in what context. A broad screening approach is most efficient.

Protocol 3.1: Broad-Spectrum Cell Viability Assay

  • Objective: To determine the cytotoxic or cytostatic potential of the compound across a diverse panel of human cancer cell lines.

  • Methodology:

    • Cell Line Panel: Utilize a well-characterized panel, such as the NCI-60, or a custom panel representing various cancer types (e.g., lung, breast, colon, leukemia).

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working dilutions in cell culture medium.

    • Cell Plating: Seed cells in 96-well microtiter plates at a predetermined optimal density and allow them to adhere for 24 hours.

    • Treatment: Treat cells with a range of compound concentrations (e.g., from 100 µM down to 1 nM) in triplicate for 72 hours. Include a DMSO-only vehicle control.

    • Viability Assessment: Add a metabolic indicator dye such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or resazurin. Incubate for 2-4 hours.

    • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

    • Analysis: Normalize the data to the vehicle control and plot a dose-response curve. Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

  • Causality and Self-Validation: A consistent GI50 value across multiple cell lines suggests a general cytotoxic mechanism, while selective potency in certain lines may indicate a dependency on a specific molecular target or pathway present in those cells. The dose-response relationship is critical for validating the effect.

Table 1: Hypothetical NCI-60 Screening Data Summary

Cell LineCancer TypeGI50 (µM)
A549Lung1.2
MCF-7Breast0.8
HCT-116Colon1.5
K-562Leukemia> 50
OVCAR-3Ovarian0.5

This hypothetical data suggests potency against solid tumors but not leukemia, providing an initial clue for pathway-specific investigation.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification Compound Test Compound Assay Cell Viability Assay (e.g., NCI-60 Panel) Compound->Assay Data GI50 Data Analysis Assay->Data Outcome Active vs. Inactive? Selective vs. Broad? Data->Outcome Kinase Hypothesis A: Kinase Panel Screen Outcome->Kinase If selective potency GPCR Hypothesis B: GPCR Binding Assay Outcome->GPCR If structural homology driven Unbiased Unbiased Approach: CETSA / Affinity Chromatography Outcome->Unbiased If no clear pattern emerges

Caption: Workflow for initial screening and subsequent target identification strategies.

Phase 2: Target Identification and Validation

Based on the phenotypic data and the initial hypotheses, the next phase focuses on identifying the direct molecular target(s).

Protocol 3.2.1: In Vitro Kinase Panel Screening

  • Objective: To test the compound's inhibitory activity against a large, representative panel of human protein kinases.

  • Methodology:

    • Service Provider: Engage a commercial service (e.g., Eurofins DiscoverX, Promega) that offers a comprehensive kinase panel (e.g., >400 kinases).

    • Assay Format: Typically, these are biochemical assays that measure the consumption of ATP or the phosphorylation of a substrate. The compound is usually tested at two concentrations, for example, 1 µM and 10 µM.

    • Execution: The service provider performs the screen and provides a report detailing the percent inhibition for each kinase at the tested concentrations.

    • Follow-up: For any significant "hits" (e.g., >50% inhibition at 1 µM), a full dose-response curve is generated to determine the IC50 (concentration for 50% inhibition).

  • Causality and Self-Validation: This method directly measures interaction with purified enzymes, removing cellular complexity. A low IC50 value (<100 nM) combined with high selectivity (potency against one or a few kinases) is strong evidence of a direct and specific interaction.

Protocol 3.2.2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To identify target protein engagement within intact cells by measuring changes in protein thermal stability upon compound binding.

  • Methodology:

    • Cell Treatment: Treat cultured cells (e.g., A549, if it was a hit in Phase 1) with the compound (e.g., at 10x GI50 concentration) and a vehicle control for 1-2 hours.

    • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

    • Lysis: Lyse the cells by freeze-thaw cycles.

    • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.

    • Protein Analysis: Analyze the soluble fractions by SDS-PAGE and Western blot for a candidate protein (if one is suspected) or by quantitative mass spectrometry (proteome-wide CETSA) for an unbiased approach.

    • Data Analysis: Plot the amount of soluble protein versus temperature for both treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein.

  • Causality and Self-Validation: CETSA provides evidence of target engagement in a physiological context. The dose-dependent nature of the thermal shift can be used to confirm the interaction.

G cluster_0 CETSA Workflow start Intact Cells treat Treat with Compound or Vehicle (DMSO) start->treat heat Apply Temperature Gradient treat->heat lyse Lyse Cells & Separate Soluble Fraction heat->lyse analyze Analyze Soluble Proteins (Western Blot or Mass Spec) lyse->analyze end Identify Stabilized Proteins (Targets) analyze->end G Hypothesized Kinase Inhibition Pathway Ligand Ligand (EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Compound This compound Compound->RTK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: A potential signaling pathway inhibited by the test compound.

Part 4: Synthesis and Conclusion

While this compound remains an uncharacterized molecule, its chemical structure provides a strong basis for rational speculation about its mechanism of action. The confluence of a pyrimidine ring and a benzonitrile moiety points strongly toward the inhibition of protein kinases as a primary hypothesis. The structural precedent of Macitentan also offers a compelling alternative hypothesis of GPCR antagonism.

The experimental blueprint detailed in this guide provides a rigorous and logical pathway for any research professional to follow. By progressing from broad phenotypic assays to specific, high-validation target identification techniques like kinase screening and CETSA, and culminating in mechanistic studies like Western blotting, a researcher can systematically deorphanize this compound. The successful elucidation of its mechanism could uncover a novel chemical probe for studying cellular signaling or a lead compound for the development of new therapeutics in areas such as oncology or inflammatory disease.

References

  • SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
  • ResearchGate. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • ResearchGate. (2015). A Review on Pharmacological Aspects of Pyrimidine Derivatives.
  • ResearchGate. (2015). Pharmacology study of pyrimidine derivative.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation.
  • RSC Publishing. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
  • National Institutes of Health. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • ACN Newswire. (2025). The Role of Benzonitrile Derivatives in Modern Cancer Therapies.
  • Bioseller. (n.d.). 4-[(5-BROMOPYRIMIDIN-2-YL)OXY]BENZONITRILE (97%).
  • PubChem. (n.d.). 5-Amino-2-(5-bromopyrimidin-4-yl)oxybenzonitrile.
  • ResearchGate. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.
  • PubMed. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents.
  • MDPI. (2022). 4-(Aryl)-Benzoi[12][15]midazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations.
  • PubMed. (2001). Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor with excellent cell potency.
  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
  • PubChem. (n.d.). 5-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile.
  • PubMed. (2008). Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4'-methanol-bisbenzonitrile in vitro.
  • PubMed. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design.
  • PubChemLite. (n.d.). 3-[(5-bromopyrimidin-2-yl)oxy]benzonitrile.

Sources

The Strategic Role of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the strategic use of versatile molecular scaffolds is paramount to the efficient discovery and development of novel therapeutics. Among these, pyrimidine-based structures have consistently demonstrated significant potential, serving as the core of numerous approved drugs. This guide provides an in-depth technical exploration of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile , a key intermediate whose unique structural features position it as a valuable building block in the synthesis of a new generation of targeted therapies. We will delve into its synthesis, physicochemical properties, and its application in the creation of potent kinase inhibitors and other bioactive molecules, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Strategic Importance

This compound (CAS No. 887430-98-0) is a crystalline solid with a molecular formula of C₁₁H₆BrN₃O and a molecular weight of 276.09 g/mol .[1][2] Its structure features a pyrimidine ring substituted with a bromine atom at the 5-position and linked to a benzonitrile moiety via an ether linkage at the 2-position. This arrangement of functional groups is not arbitrary; it is a deliberate design that offers medicinal chemists a powerful toolkit for molecular elaboration.

The strategic importance of this molecule lies in the confluence of its structural elements:

  • The Pyrimidine Core: A privileged scaffold in medicinal chemistry, the pyrimidine ring is a cornerstone of many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[3]

  • The Bromine Handle: The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular complexity. It is amenable to a wide array of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the systematic exploration of the chemical space around the pyrimidine core to optimize biological activity.

  • The Benzonitrile Group: The nitrile functionality is a bioisostere for other functional groups and can participate in various chemical transformations. It can also play a role in target engagement, potentially forming hydrogen bonds or other interactions with the target protein.

  • The Ether Linkage: The ether bond provides a degree of conformational flexibility, which can be crucial for achieving optimal binding to the target protein.

The following table summarizes the key physicochemical properties of this compound:

PropertyValueReference
CAS Number 887430-98-0[1][4]
Molecular Formula C₁₁H₆BrN₃O[1][2]
Molecular Weight 276.09 g/mol [1]
Physical Form Solid[5]
Melting Point 145 - 147 °C[5]

Synthesis and Derivatization Strategies

The synthesis of this compound is a critical first step in its utilization as a drug discovery intermediate. A common and efficient method involves the nucleophilic aromatic substitution (SNAAr) reaction between 5-bromo-2-chloropyrimidine and 4-cyanophenol.

General Synthesis Protocol for this compound

This protocol describes a typical laboratory-scale synthesis.

Materials:

  • 5-bromo-2-chloropyrimidine

  • 4-cyanophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-cyanophenol in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add 5-bromo-2-chloropyrimidine to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Derivatization Workflow

The true power of this compound is realized in its subsequent derivatization. The following diagram illustrates a general workflow for creating a library of diverse compounds from this intermediate.

G start This compound suzuki Suzuki Coupling (Arylboronic acids/esters) start->suzuki Pd catalyst, base stille Stille Coupling (Organostannanes) start->stille Pd catalyst sonogashira Sonogashira Coupling (Terminal alkynes) start->sonogashira Pd/Cu catalyst, base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd catalyst, base library Diverse Library of Pyrimidine Derivatives suzuki->library stille->library sonogashira->library buchwald->library

Caption: Derivatization workflow for this compound.

Applications in Drug Discovery: Case Studies

The versatility of the this compound scaffold is best illustrated through its application in the synthesis of clinically relevant molecules and potent kinase inhibitors.

Key Intermediate in the Synthesis of Endothelin Receptor Antagonists

While not a direct precursor, the closely related intermediate, 2-((5-bromopyrimidin-2-yl)oxy)ethan-1-ol, is a crucial building block in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[2][4][6][7] The synthesis of this intermediate follows a similar nucleophilic aromatic substitution reaction between 5-bromo-2-chloropyrimidine and ethylene glycol.[6] This highlights the broader utility of the 5-bromo-2-oxypyrimidine scaffold in accessing complex drug molecules.

Scaffold for Novel Kinase Inhibitors

The pyrimidine core of this compound makes it an attractive starting point for the development of kinase inhibitors. By modifying the 5-position of the pyrimidine ring and the benzonitrile moiety, researchers can fine-tune the selectivity and potency of the resulting compounds against various kinases implicated in cancer and other diseases.[3]

For example, derivatives of the related 4-aminopyrazolopyrimidine scaffold have been extensively explored as inhibitors of tyrosine and serine/threonine kinases.[8] Similarly, quinazoline derivatives, which share structural similarities with pyrimidines, are well-established as EGFR inhibitors.[9][10] The this compound scaffold provides a platform for creating novel inhibitors that can potentially overcome resistance to existing therapies.

The general structure-activity relationship (SAR) for pyrimidine-based kinase inhibitors often reveals that:

  • Substituents at the 4- and 6-positions can influence selectivity and potency.

  • Modification of the 2-position can impact interactions with the hinge region of the kinase domain.

  • The 5-position , where the bromine is located in our intermediate, offers a vector for targeting the solvent-exposed region, which can enhance selectivity and improve pharmacokinetic properties.

The following diagram illustrates the general binding mode of a pyrimidine-based inhibitor in a kinase ATP-binding pocket.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Pyrimidine-Based Inhibitor Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Front Solvent Front Pyrimidine Core Pyrimidine Core Pyrimidine Core->Hinge Region H-bonds Substituent 1 Substituent 1 Substituent 1->Hydrophobic Pocket Hydrophobic Interactions Substituent 2 Substituent 2 Substituent 2->Solvent Front Improved PK/Selectivity

Caption: Generalized binding of a pyrimidine inhibitor in a kinase active site.

Bioassay Protocols for Evaluation of Derivatives

Once a library of compounds has been synthesized from this compound, their biological activity must be assessed. For kinase inhibitors, a tiered approach is typically employed.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a panel of target kinases.

Principle: A variety of assay formats can be used, including fluorescence-based assays (e.g., LanthaScreen®, Z'-LYTE®) or radiometric assays. The principle involves measuring the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

General Protocol (LanthaScreen® Eu Kinase Binding Assay):

  • Prepare a serial dilution of the test compounds in the assay buffer.

  • In a 384-well plate, add the kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor® 647-labeled ATP competitive kinase tracer.

  • Add the serially diluted test compounds to the wells.

  • Incubate the plate at room temperature for the recommended time (typically 60 minutes).

  • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Calculate the IC₅₀ values from the resulting dose-response curves.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative activity of the compounds in cancer cell lines.

Principle: The assay measures the number of viable cells after treatment with the test compounds. Common methods include the MTT or MTS assay, which measures mitochondrial activity, or assays that measure ATP content (e.g., CellTiter-Glo®).

General Protocol (MTS Assay):

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Add the MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the half-maximal growth inhibitory concentration (GI₅₀) from the dose-response curves.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a streamlined path to novel and diverse chemical entities with significant therapeutic potential. Its combination of a privileged pyrimidine core and a versatile synthetic handle makes it an invaluable asset in modern drug discovery, particularly in the pursuit of next-generation kinase inhibitors. This guide has provided a comprehensive overview of its properties, synthesis, and applications, equipping researchers with the foundational knowledge to leverage this powerful scaffold in their own drug discovery programs.

References

  • A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. (2017).
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry. [Link]
  • Process for preparation of macitentan. (2017).
  • A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival P
  • Design, Synthesis, and Antitumor Activity of Novel Quinazoline Deriv
  • Preparation of pyrimidine intermediates useful for the manufacture of macitentan. (2017).
  • 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles as dual inhibitors of Src and Abl kinases. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2023).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). Journal of Medicinal Chemistry. [Link]
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2021). RSC Medicinal Chemistry. [Link]
  • Synthesis of quinazolines as tyrosine kinase inhibitors. (2009). Anti-Cancer Agents in Medicinal Chemistry. [Link]

Sources

Methodological & Application

Synthesis of "4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile" protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile: A Key Intermediate in Pharmaceutical Research

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of this compound, a crucial building block in the development of novel therapeutic agents. The synthesis is achieved through a robust and efficient nucleophilic aromatic substitution (SNAr) reaction. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the reaction mechanism, a step-by-step experimental procedure, safety precautions, and characterization of the final product. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] The functionalization of the pyrimidine ring, particularly through the introduction of an ether linkage, can significantly modulate the pharmacological properties of these molecules.[1] this compound, in particular, serves as a versatile intermediate in the synthesis of more complex molecules, such as the dual endothelin receptor antagonist, Macitentan.[2][3]

The synthesis of this key intermediate is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry for the formation of aryl ethers.[1] This application note will detail a reliable and scalable protocol for the synthesis of this compound, providing a comprehensive guide for its successful preparation in a laboratory setting.

Reaction Scheme

Synthesis of this compound cluster_0 Reactants cluster_1 Reagents & Conditions cluster_2 Product 5-bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine Reaction 5-bromo-2-chloropyrimidine->Reaction 4-hydroxybenzonitrile 4-Hydroxybenzonitrile 4-hydroxybenzonitrile->Reaction K2CO3 K2CO3 (base) K2CO3->Reaction DMSO DMSO (solvent) DMSO->Reaction Heat Heat Heat->Reaction Product This compound Reaction->Product + HCl + KCl + H2O

Figure 1: Overall reaction scheme for the synthesis.

Mechanism and Scientific Rationale

The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are outlined below:

  • Deprotonation of 4-Hydroxybenzonitrile: The reaction is initiated by the deprotonation of the hydroxyl group of 4-hydroxybenzonitrile by a base, in this case, potassium carbonate (K2CO3). This generates a more nucleophilic phenoxide anion.

  • Nucleophilic Attack: The electron-deficient pyrimidine ring of 5-bromo-2-chloropyrimidine is susceptible to nucleophilic attack.[1] The generated phenoxide anion attacks the carbon atom at the 2-position of the pyrimidine ring, which bears a chlorine atom. The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring.

  • Formation of the Meisenheimer Complex: The nucleophilic attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. This complex is stabilized by the delocalization of the negative charge over the pyrimidine ring.

  • Elimination of the Leaving Group: The reaction is completed by the elimination of the chloride ion, leading to the formation of the desired ether linkage and the final product, this compound.

Choice of Reagents and Solvent:

  • 5-Bromo-2-chloropyrimidine: This starting material is chosen for its reactive C2-chloro position, which is more susceptible to nucleophilic aromatic substitution than the C5-bromo position.[4]

  • 4-Hydroxybenzonitrile: This provides the nucleophilic phenoxide after deprotonation. The nitrile group is an important functional handle for further synthetic transformations.

  • Potassium Carbonate (K2CO3): A moderately strong base, potassium carbonate is effective in deprotonating the phenol without causing unwanted side reactions.[5] It is also an economical and easy-to-handle solid.

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, DMSO is an excellent choice for SNAr reactions. It effectively solvates the potassium cation while leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the reaction rate.[6][7]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Bromo-2-chloropyrimidine≥97%Commercially Available
4-Hydroxybenzonitrile≥98%Commercially Available
Potassium Carbonate (anhydrous)≥99%Commercially Available
Dimethyl Sulfoxide (DMSO, anhydrous)≥99.8%Commercially Available
Ethyl AcetateACS GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium SulfateACS GradeCommercially Available
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Experimental_Workflow setup 1. Reaction Setup - Add reactants and solvent to flask. - Inert atmosphere (N2/Ar). reaction 2. Reaction - Heat the mixture with stirring. setup->reaction Heat to specified temp. workup 3. Aqueous Workup - Cool the reaction mixture. - Add water and extract with ethyl acetate. reaction->workup Monitor by TLC/LC-MS purification 4. Purification - Wash organic layer with brine. - Dry over Na2SO4 and concentrate. workup->purification Separate layers product 5. Product Isolation - Recrystallize or perform column chromatography. purification->product Remove solvent

Figure 2: A simplified experimental workflow diagram.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chloropyrimidine (1.0 eq), 4-hydroxybenzonitrile (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon).

    • Add anhydrous DMSO to the flask. The volume should be sufficient to create a stirrable slurry.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (5-bromo-2-chloropyrimidine) is consumed.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMSO).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine to remove any remaining DMSO and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Product Isolation:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford this compound as a solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • 1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum should show characteristic peaks for the aromatic protons of the benzonitrile and pyrimidine rings.

  • 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will display signals corresponding to all the unique carbon atoms in the molecule, including the nitrile carbon.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C11H6BrN3O, MW: 276.09 g/mol ).[8]

  • Melting Point: The melting point of the purified product should be sharp and consistent with reported values (e.g., 145-147 °C).[9]

Safety Precautions

It is imperative to handle all chemicals with care and in accordance with established laboratory safety protocols. The following are specific safety considerations for the reagents used in this synthesis:

  • 5-Bromo-2-chloropyrimidine: This compound is a skin and eye irritant.[10][11] It may also cause respiratory irritation.[11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • Potassium Carbonate: Anhydrous potassium carbonate is a hygroscopic and alkaline substance.[13] It can cause skin and serious eye irritation.[5][14] Avoid creating dust and ensure proper ventilation.[13][14]

  • Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid and can be irritating to the eyes and skin. It is readily absorbed through the skin, so it is crucial to avoid skin contact. There are also thermal hazards associated with DMSO, especially at elevated temperatures in the presence of strong bases or electrophiles.[15][16]

  • General Precautions: Always wear appropriate PPE.[17] Use a fume hood for all manipulations.[17] In case of accidental contact, wash the affected area with copious amounts of water and seek medical attention if necessary.[5]

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions, researchers can reliably prepare this valuable intermediate for its application in pharmaceutical research and development. The SNAr reaction described herein is a robust and efficient method, and a thorough understanding of the underlying mechanism and experimental parameters is key to achieving a successful outcome.

References

  • gChem Global. SNAr Comparative Reaction. gChem Global.
  • WordPress. SNAr Reaction in S-based Solvents. WordPress.
  • Swancorp. POTASSIUM CARBONATE (POTASSIUM CARBONATE). Swancorp.
  • Armand Products. (2023, March 29). Potassium Carbonate Anhydrous All Grades SDS. Armand Products.
  • WordPress. Specific Solvent Issues with the SNAr Reaction. WordPress.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • INEOS Group. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Liquid 47%. INEOS Group.
  • Chemos GmbH&Co.KG. (2021, April 1). Safety Data Sheet: Potassium carbonate. Chemos GmbH&Co.KG.
  • National Center for Biotechnology Information. 5-Bromo-2-chloropyrimidine. PubChem.
  • Quora. (2024, February 14). How is DMSO (dimethyl sulfoxide) used as a substitute for water in organic synthesis, particularly in SN1 or SN2 reactions?. Quora.
  • National Center for Biotechnology Information. (2018). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC.
  • ChemRxiv. Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv.
  • Scribd. Synthesis of Pyrimidine Derivatives. Organic Chemistry.
  • Wikipedia. Pyrimidine. Wikipedia.
  • The Royal Society of Chemistry. Electronic Supplementary Information. The Royal Society of Chemistry.
  • SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs. (2025, August 6).
  • ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
  • FAQ. How is 4-Amino-5-bromo-2-chloropyrimidine synthesized and what are its properties?. FAQ.
  • Spectrum_Chemical Cloud Database. 4-[(5-BROMOPYRIMIDIN-4-YL)OXY]BENZONITRILE. Spectrum_Chemical Cloud Database.
  • ResearchGate. (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate.
  • Google Patents. WO2017191565A1 - Process for preparation of macitentan. Google Patents.
  • arkat usa. Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. arkat usa.
  • PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed.
  • Google Patents. CN1681774A - Process for the preparation of 4-[[4-[[4-(2-cyanovinyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile. Google Patents.
  • European Patent Office. PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF. European Patent Office.
  • National Center for Biotechnology Information. 5-Amino-2-(5-bromopyrimidin-4-yl)oxybenzonitrile. PubChem.
  • Google Patents. US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan. Google Patents.

Sources

Application Notes and Protocols for the Characterization of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile is a multifaceted organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, which incorporates a bromopyrimidine ring linked via an ether bond to a benzonitrile moiety, presents a unique electronic and steric profile, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. The precise and comprehensive characterization of this molecule is paramount to ensure its purity, confirm its identity, and understand its chemical behavior, which are critical prerequisites for its application in any research and development endeavor.

This document provides a detailed guide for the analytical characterization of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and provide a robust framework for the comprehensive evaluation of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, storage, and the selection of appropriate analytical techniques.

PropertyValueSource
Molecular Formula C₁₁H₆BrN₃O[1]
Molecular Weight 276.09 g/mol [1]
Melting Point 145 - 147 °C
Appearance Solid (predicted)General knowledge
Purity (typical) ≥95%

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable option due to its ability to dissolve a wide range of organic compounds. A standard 400 or 500 MHz spectrometer provides sufficient resolution for unambiguous peak assignment.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer equipped with a standard broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Expected ¹H NMR Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.90s2HH-4', H-6' (Pyrimidine ring)
~7.95d2HH-3, H-5 (Benzonitrile ring)
~7.45d2HH-2, H-6 (Benzonitrile ring)

Note: The chemical shifts are predictions based on the analysis of similar structures and may vary slightly in experimental conditions.

Expected ¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~165C-2' (C-O of pyrimidine)
~160C-4', C-6'
~155C-1
~134C-3, C-5
~122C-2, C-6
~118C≡N
~108C-4
~105C-5' (C-Br)

Note: The chemical shifts are predictions and should be confirmed by 2D NMR experiments like HSQC and HMBC for unambiguous assignment.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Structural Elucidation A 1H NMR Spectrum C Chemical Shift Analysis A->C D Integration Analysis A->D E Coupling Constant Analysis A->E B 13C NMR Spectrum B->C F Proton Environment C->F G Carbon Skeleton C->G D->F E->F H Final Structure Confirmation F->H G->H

Caption: Predicted MS/MS fragmentation workflow.

Chromatographic Analysis for Purity Assessment

Chromatographic techniques are essential for determining the purity of a compound by separating it from any potential impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile, polar organic compounds.

Causality Behind Experimental Choices: Reversed-phase HPLC is well-suited for moderately polar compounds like this compound. A C18 column is a versatile and robust stationary phase. The mobile phase composition is chosen to achieve good peak shape and resolution. UV detection is appropriate due to the presence of chromophores in the molecule.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile (or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Dilute this to a working concentration of 0.1 mg/mL.

  • Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 30% B, ramp to 90% B over 15 min, hold for 2 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

HPLC Analysis Workflow

HPLC_Workflow A Sample Preparation B HPLC Injection A->B C Chromatographic Separation B->C D UV Detection C->D E Data Acquisition D->E F Peak Integration E->F G Purity Calculation F->G

Caption: General workflow for HPLC purity analysis.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. A synergistic application of NMR, IR, and mass spectrometry will unequivocally confirm the structure, while HPLC will ascertain the purity of the compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is fundamental for the successful progression of research and development activities involving this important chemical entity.

References

  • The Royal Society of Chemistry. (n.d.).
  • Dunlop, J., et al. (2008). Characterization of novel aryl-ether, biaryl, and fluorene aspartic acid and diaminopropionic acid analogs as potent inhibitors of the high-affinity glutamate transporter EAAT2. Molecular Pharmacology, 74(5), 1288-1298. [Link]
  • National Center for Biotechnology Information. (n.d.). Benzonitrile. PubChem. [Link]
  • Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile. [Link]
  • Inyenta Connect. (2009). Synthesis and Characterization of Benzonitrile-Substituted Silyl Ethers. [Link]
  • National Center for Biotechnology Information. (2022). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Molecules, 27(8), 2465. [Link]
  • The Royal Society of Chemistry. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Organic & Biomolecular Chemistry, 16(34), 6213-6222. [Link]
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
  • ResearchGate. (1985).
  • ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... [Link]
  • IOSR Journal. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

Sources

Application Note: Structural Elucidation of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrimidine ring linked to a benzonitrile moiety via an ether bond, makes it a versatile scaffold for the synthesis of novel therapeutic agents. Accurate structural confirmation and purity assessment are paramount in the drug discovery pipeline, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for unambiguous molecular structure elucidation in solution.

This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Expert Insights: The Rationale Behind NMR for Structural Verification

The power of NMR spectroscopy lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) within a molecule. Each chemically distinct nucleus resonates at a specific frequency, known as the chemical shift (δ), which is highly sensitive to the surrounding electronic structure. Furthermore, through-bond interactions between neighboring nuclei result in signal splitting (spin-spin coupling), providing valuable information about the connectivity of atoms. For a molecule like this compound, with its distinct aromatic and heterocyclic protons and carbons, NMR provides a unique fingerprint, allowing for the unequivocal assignment of its structure.

Predicted NMR Data and Structural Assignment

Before delving into the experimental protocols, it is instructive to predict the expected NMR spectra. This predictive approach, often aided by computational tools, is a valuable exercise in understanding the expected spectral features.

Chemical Structure with Atom Numbering

G cluster_pyrimidine Pyrimidine Ring cluster_benzonitrile Benzonitrile Ring N1 N1 C6 C6 N1->C6 C2 C2 C2->N1 O O C2->O N3 N3 N3->C2 C4 C4 C4->N3 H4 H4 C4->H4 C5 C5 C5->C4 Br Br C5->Br C6->C5 H6 H6 C6->H6 C1_prime C1' C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime H2_prime H2' C2_prime->H2_prime C4_prime C4' C3_prime->C4_prime H3_prime H3' C3_prime->H3_prime C5_prime C5' C4_prime->C5_prime CN CN C4_prime->CN C6_prime C6' C5_prime->C6_prime H5_prime H5' C5_prime->H5_prime C6_prime->C1_prime H6_prime H6' C6_prime->H6_prime O->C1_prime

Caption: Numbering scheme for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H)
H4, H6~8.7-Singlet
H2', H6'~7.8~122Doublet
H3', H5'~7.3~134Doublet
C2-~165-
C4, C6-~160-
C5-~108-
C1'-~155-
C4'-~107-
CN-~118-

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Experimental Protocols

The following protocols are designed to yield high-quality NMR spectra for structural elucidation.

I. Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[1]

Workflow Diagram: Sample Preparation

G Protocol: NMR Sample Preparation start Start weigh Weigh 5-25 mg of sample for ¹H NMR (50-100 mg for ¹³C NMR) start->weigh dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial weigh->dissolve filter Filter the solution through a pipette with a glass wool plug into a clean, high-quality 5 mm NMR tube dissolve->filter cap Cap the NMR tube securely filter->cap label_tube Label the tube clearly cap->label_tube end Ready for NMR Acquisition label_tube->end

Caption: Step-by-step workflow for preparing an NMR sample.

Detailed Steps:

  • Weighing the Sample: For a standard ¹H NMR spectrum, weigh 5-25 mg of "this compound".[2] For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[2][3]

  • Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for organic molecules.[2] Add 0.6-0.7 mL of the chosen solvent to a small, clean vial containing the weighed sample and gently agitate to dissolve.[1][2]

  • Filtration and Transfer: It is crucial to remove any particulate matter, as this can degrade the quality of the NMR spectrum by interfering with the magnetic field homogeneity. Use a Pasteur pipette with a small plug of glass wool to filter the solution directly into a high-quality, clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

II. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

Workflow Diagram: Data Acquisition

G Protocol: NMR Data Acquisition start Prepared NMR Sample insert Insert sample into the spectrometer start->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for homogeneity lock->shim setup_1h Set up ¹H acquisition parameters (pulse sequence, spectral width, number of scans) shim->setup_1h acquire_1h Acquire ¹H spectrum setup_1h->acquire_1h setup_13c Set up ¹³C acquisition parameters (pulse sequence, spectral width, number of scans, decoupling) acquire_1h->setup_13c acquire_13c Acquire ¹³C spectrum setup_13c->acquire_13c end Raw Data (FID) acquire_13c->end

Caption: General workflow for acquiring ¹H and ¹³C NMR data.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

  • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 200-220 ppm, centered around 100-120 ppm.

  • Number of Scans: Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): 2 seconds.

III. Data Processing

Raw NMR data, known as the Free Induction Decay (FID), must be processed to obtain the final spectrum. Modern NMR software simplifies this process.[4][5][6]

Workflow Diagram: Data Processing

G Protocol: NMR Data Processing start Raw Data (FID) apodization Apply window function (e.g., exponential multiplication) start->apodization ft Fourier Transform (FT) apodization->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline calibrate Calibrate chemical shifts (e.g., to TMS or residual solvent peak) baseline->calibrate integrate Integrate ¹H signals calibrate->integrate peak_pick Peak pick all signals integrate->peak_pick end Processed Spectrum peak_pick->end

Caption: Standard workflow for processing raw NMR data.

Detailed Steps:

  • Apodization: Apply a window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz for ¹H) to improve the signal-to-noise ratio.

  • Fourier Transform: Convert the time-domain FID into the frequency-domain spectrum.

  • Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration (¹H only): Integrate the area under each proton signal to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shift of each peak.

Interpretation of the Spectra

¹H NMR Spectrum Analysis:

  • Pyrimidine Protons (H4, H6): Expect a singlet in the downfield region (around 8.7 ppm) integrating to two protons. The deshielding is due to the electronegativity of the adjacent nitrogen atoms and the bromine atom.

  • Benzonitrile Protons (H2', H6' and H3', H5'): The benzonitrile ring will exhibit a typical AA'BB' system. The protons ortho to the nitrile group (H3', H5') will appear as a doublet, and the protons meta to the nitrile group (H2', H6') will also be a doublet. The downfield shift of H2' and H6' is due to their proximity to the ether linkage.

¹³C NMR Spectrum Analysis:

  • Pyrimidine Carbons: The carbon atoms in the pyrimidine ring will appear in the downfield region. C2, being attached to two nitrogen atoms and an oxygen, will be significantly deshielded. C4 and C6 will also be downfield due to the adjacent nitrogens. C5, bonded to bromine, will be in a relatively upfield position for an aromatic carbon.

  • Benzonitrile Carbons: The quaternary carbons C1' (attached to oxygen) and C4' (attached to the nitrile group) will have distinct chemical shifts. The carbon of the nitrile group (CN) will appear in the characteristic region for nitriles. The protonated carbons (C2', C6' and C3', C5') will be in the aromatic region.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of "this compound." By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this application note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The careful interpretation of chemical shifts, multiplicities, and integration values will provide unambiguous confirmation of the molecular structure, ensuring the integrity of the compound for downstream applications in drug discovery and development.

References

  • NMRium - The next-generation NMR software. (n.d.).
  • CASPRE - 13C NMR Predictor. (n.d.).
  • Mnova NMR Software for 1D and 2D NMR Data - Mestrelab Research. (n.d.).
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).
  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
  • NMR Data Processing Software - University of Delaware. (n.d.).
  • 13C NMR chemical shift prediction of diverse chemical compounds - Taylor & Francis. (n.d.).
  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).
  • NMR Sample Preparation. (n.d.).
  • Recommended Software for NMR Data Process - Georgia Institute of Technology. (n.d.).
  • Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method | The Journal of Organic Chemistry - ACS Publications. (2017).
  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms - The Morganton Scientific. (2024).
  • Small molecule NMR sample preparation - Georgia Institute of Technology. (2023).
  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software. (2024).
  • NMR Software | NMR Technologies - Bruker. (n.d.).
  • Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning - ResearchGate. (2024).
  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (n.d.).
  • Predicting the chemical shift of proton/s - on a sp³ carbon in a 'H NMR spectrum - Portland State University. (n.d.).
  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.).
  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Predict 1H proton NMR spectra - NMRDB.org. (n.d.).
  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz) - ResearchGate. (n.d.).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE. (2020).
  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication - ACD/Labs. (n.d.).
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist - ResearchGate. (n.d.).

Sources

Comprehensive Mass Spectrometry Analysis of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile: A Detailed Protocol for Identification and Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed and robust methodology for the analysis of "4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile" using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a compound of interest in medicinal chemistry and materials science, possessing a reliable analytical method for its identification and characterization is paramount. This guide offers a comprehensive walkthrough, from first principles of its mass spectrometric behavior to step-by-step protocols for sample preparation, instrument setup, and data interpretation. The causality behind experimental choices, such as the selection of ionization mode and collision energy, is explained to provide a deeper understanding. The protocols are designed to be self-validating, ensuring high confidence in the analytical results.

Introduction and Scientific Background

This compound (Molecular Formula: C₁₁H₆BrN₃O, Molecular Weight: 276.09 g/mol ) is a heterocyclic organic compound featuring a brominated pyrimidine ring linked via an ether bond to a benzonitrile moiety.[1] Such structures are common scaffolds in the development of novel therapeutic agents and functional materials. The accurate identification and structural elucidation of this and related molecules are critical steps in drug discovery and development, ensuring purity, tracking metabolites, and understanding degradation pathways.[2][3]

Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for this purpose, offering unparalleled sensitivity and specificity.[2][4] This document details a method based on Electrospray Ionization (ESI), a soft ionization technique ideal for polar, medium-sized molecules, coupled with tandem mass spectrometry (MS/MS) for definitive structural confirmation.[5]

A key structural feature of this analyte is the presence of a bromine atom. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.7% and 49.3%, respectively).[6][7] This results in a highly characteristic isotopic pattern in the mass spectrum, where the molecular ion (and any bromine-containing fragments) appears as a pair of peaks (a doublet) with a mass difference of approximately 2 Da and nearly equal intensity.[6][8] This signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

Predicted Mass Spectrometric Profile

Before experimental analysis, we can predict the compound's behavior in a mass spectrometer. The presence of multiple nitrogen atoms (on the pyrimidine ring and nitrile group) makes the molecule susceptible to protonation, favoring positive ion mode ESI ([M+H]⁺).

PropertyValueSource
Molecular FormulaC₁₁H₆BrN₃O[1]
Average Molecular Weight276.09[1]
Monoisotopic Mass (with ⁷⁹Br)274.97485Calculated
Monoisotopic Mass (with ⁸¹Br)276.97280Calculated
Predicted [M+H]⁺ (with ⁷⁹Br)275.98266 m/zCalculated
Predicted [M+H]⁺ (with ⁸¹Br)277.98061 m/zCalculated

The primary observation in a full scan mass spectrum is expected to be the isotopic doublet at approximately m/z 276 and m/z 278, representing the protonated molecule with ⁷⁹Br and ⁸¹Br, respectively.

Experimental Workflow and Logic

The overall analytical process is designed for robust and reproducible results. It begins with careful sample preparation to ensure compatibility with the LC-MS system, followed by chromatographic separation to isolate the analyte from any matrix components, and finally, detection and structural fragmentation by the mass spectrometer.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL in DMSO) working Working Solution (Dilute to 1 µg/mL in ACN/H₂O) stock->working filtrate Filtration (0.22 µm Syringe Filter) working->filtrate lc LC Separation (C18 Column, Gradient Elution) filtrate->lc ms MS Detection (ESI+) Full Scan (m/z 100-500) lc->ms msms MS/MS Fragmentation (Precursor Ions m/z 276 & 278) ms->msms id Identify [M+H]⁺ (Confirm Bromine Isotope Pattern) msms->id frag Analyze Fragment Ions (Elucidate Structure) id->frag report Report Results frag->report

Caption: Experimental workflow for LC-MS/MS analysis.

Detailed Experimental Protocols

These protocols are designed as a starting point and can be optimized based on the specific instrumentation available.[9]

Rationale: Proper sample preparation is crucial to avoid instrument contamination and ensure reproducible results. The goal is to completely dissolve the analyte in a solvent compatible with the LC mobile phase.[10][11] Using a high-purity solvent like DMSO for the stock solution ensures solubility, while the final dilution into the mobile phase composition prevents solvent-related peak distortion.

Materials:

  • This compound standard

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • 1.5 mL microcentrifuge tubes or HPLC vials

  • 0.22 µm syringe filters (e.g., PTFE or PVDF)

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the standard and dissolve it in 1.0 mL of DMSO. Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C for long-term stability.

  • Working Solution (1 µg/mL): Prepare a mobile-phase-like diluent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Transfer 10 µL of the 1 mg/mL stock solution into 990 µL of this diluent in a clean vial. This creates an intermediate solution of 10 µg/mL.

  • Final Analytical Solution (e.g., 100 ng/mL): Further dilute the intermediate solution 1:100 by taking 10 µL of the 10 µg/mL solution and adding it to 990 µL of the diluent. The final concentration should be optimized to be within the linear range of the mass spectrometer.

  • Filtration: Before placing the vial in the autosampler, filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[10]

  • Blanks and Controls: Prepare at least one blank sample (containing only the final diluent) to be run before and after the sample to check for carryover.[10]

Rationale: The chromatographic method is designed to retain and separate the analyte, delivering a sharp peak to the mass spectrometer. A C18 column is a versatile choice for small, moderately nonpolar molecules.[9] The use of formic acid in the mobile phase serves to acidify the solution, promoting protonation of the analyte in the ESI source for enhanced signal in positive ion mode.[9] Tandem MS (MS/MS) is used for definitive identification by selecting the parent ion and inducing fragmentation to produce a characteristic fingerprint spectrum.[12]

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule separation.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; acid promotes ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase; acid promotes ionization.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 2-5 µLAdjustable based on concentration.
Gradient 5% B to 95% B over 5 min, hold 1 minA generic gradient to ensure elution.[9]

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveAnalyte contains basic nitrogen atoms.
Capillary Voltage 3.5 kVTypical voltage for stable spray.
Gas Temp. 300 °CAids in desolvation of droplets.
Gas Flow 8 L/minAids in desolvation of droplets.
Nebulizer Pressure 45 psiCreates a fine aerosol for ionization.
Full Scan (Survey) m/z 100 - 500To detect the [M+H]⁺ ions.
MS/MS Precursors m/z 276.0 and 278.0The target isotopic doublet.
Collision Energy Ramped (e.g., 10-40 eV)To generate a rich fragmentation spectrum.

Data Interpretation and Validation

Step 1: Full Scan Analysis First, examine the full scan chromatogram and spectrum.

  • Extracted Ion Chromatogram (EIC): Extract the chromatograms for m/z 276.0 and 278.0. A single, co-eluting peak should be observed for both masses.

  • Mass Spectrum: In the mass spectrum corresponding to this peak, confirm the presence of the characteristic 1:1 isotopic doublet at m/z ~276 and ~278. This is the primary confirmation of a bromine-containing compound. The absence of this pattern would invalidate the identification.

Step 2: MS/MS Fragmentation Analysis The MS/MS spectrum provides structural confirmation. The collision-induced dissociation (CID) process will break the molecule at its weakest bonds. For this compound, fragmentation is expected to occur at the ether linkage and within the heterocyclic systems.

Table 3: Predicted Major Fragment Ions for Precursor m/z 276.0 ([C₁₁H₇⁷⁹BrN₃O]⁺)

Predicted m/zProposed Fragment Structure/LossRationale
197.0[M+H - Br]⁺Loss of the bromine radical is a common pathway for brominated compounds.[13]
173.0[⁵-Bromopyrimidin-2-ol + H]⁺Cleavage of the C-O ether bond.
119.1[4-cyanophenol + H]⁺Cleavage of the C-O ether bond.
102.0[Benzonitrile]⁺Loss of the hydroxyl group from the cyanophenol fragment.

Self-Validation Check: The MS/MS spectrum of the m/z 278.0 precursor should show a similar fragmentation pattern, but with any bromine-containing fragments shifted by +2 Da. For example, the [⁵-Bromopyrimidin-2-ol + H]⁺ fragment would appear as a doublet at m/z 173.0 and 175.0. This provides an additional layer of confidence in the assigned fragment structures.

Conclusion

This application note presents a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of this compound. By leveraging the distinct isotopic signature of bromine and employing a systematic LC-MS/MS approach, this method ensures high confidence in the identification and structural characterization of the analyte. The detailed steps for sample preparation, instrument configuration, and data interpretation provide researchers and drug development professionals with a reliable framework for incorporating this analysis into their workflows, ultimately supporting the advancement of their scientific objectives.

References

  • Bioanalysis Zone. (2025).
  • DP IB Chemistry. (2025). Mass Spectrometry (MS)
  • PubMed. (2014).
  • Wikipedia. (n.d.).
  • Emery Pharma. (2024).
  • Biocompare. (2019). Prepping Small Molecules for Mass Spec.
  • Mass Spectrometry Research Facility. (n.d.).
  • Organomation. (n.d.).
  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development.
  • New Food Magazine. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules.
  • YouTube. (2023).
  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane.
  • BLDpharm. (n.d.). 887430-98-0|this compound.

Sources

Application Note: A Robust HPLC Method for the Analysis of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile, a key intermediate in pharmaceutical synthesis. The developed method is suitable for purity determination and quality control of the compound. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, with in-depth explanations of the experimental choices grounded in the physicochemical properties of the analyte.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a brominated pyrimidine ring linked to a benzonitrile moiety via an ether linkage, makes it a versatile building block for the synthesis of various biologically active molecules. Accurate and precise analytical methods are crucial for ensuring the quality and purity of this intermediate, which directly impacts the integrity of downstream processes and the final drug substance.

This document provides a detailed protocol for the analysis of this compound by RP-HPLC with UV detection. The method was developed based on the compound's physicochemical properties to achieve optimal separation and quantification.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

  • Structure and Functional Groups: The molecule contains a moderately hydrophobic core due to the presence of two aromatic rings (pyrimidine and benzene). The bromine atom further contributes to its hydrophobicity. The nitrile (-CN) and ether (-O-) functionalities, along with the nitrogen atoms in the pyrimidine ring, introduce some polarity.

  • Hydrophobicity (LogP): The calculated XLogP3 for a related compound is 3.1, indicating a moderate level of lipophilicity.[3] This property makes it an ideal candidate for reversed-phase chromatography, where it will interact favorably with a nonpolar stationary phase.

  • UV Absorbance: The presence of the benzonitrile and bromopyrimidine chromophores suggests strong ultraviolet (UV) absorbance, making UV detection a highly suitable and sensitive technique for its analysis.

Based on these properties, a reversed-phase HPLC method using a C18 stationary phase with an acetonitrile/water mobile phase is a logical starting point. The choice of a C18 column provides a versatile hydrophobic stationary phase for the retention of this moderately nonpolar analyte.[4]

Recommended HPLC Method

The following HPLC conditions have been optimized for the analysis of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 90% B over 10 minutes, followed by a 2-minute hold at 90% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Run Time 15 minutes

Experimental Protocol

Reagents and Materials
  • This compound reference standard (Purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrument and Apparatus
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Ultrasonic bath

Preparation of Solutions

Mobile Phase Preparation:

  • Prepare Mobile Phase A by filling a solvent reservoir with HPLC-grade water.

  • Prepare Mobile Phase B by filling a separate solvent reservoir with HPLC-grade acetonitrile.

  • Degas both mobile phases using an ultrasonic bath for 15 minutes or an online degasser.

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the sample diluent (Acetonitrile/Water, 50:50) and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the sample diluent and mix thoroughly.

Sample Solution Preparation:

  • Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Follow steps 2-4 of the Standard Solution Preparation.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Workflow

The following diagram illustrates the key steps in the analytical workflow.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Sonicate & Cool B->C D Dilute to Volume C->D E Filter Sample D->E For Sample F Equilibrate Column D->F For Standard E->F G Inject Sample F->G H Run Gradient Separation G->H I Detect at 254 nm H->I J Integrate Peak I->J K Calculate Purity/% Assay J->K

Caption: HPLC analysis workflow for this compound.

System Suitability

Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of the Peak Area: ≤ 2.0%

Rationale for Method Parameters (Expertise & Experience)

The selection of each parameter in this method is based on established chromatographic principles and the specific chemistry of this compound.

  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention for moderately nonpolar compounds like the target analyte through hydrophobic interactions.[5]

  • Mobile Phase: Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength. A gradient elution is employed to ensure efficient elution of the main peak while also separating any potential impurities with different polarities.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min for a 4.6 mm ID column is standard and provides a good balance between analysis time and efficiency. Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations.

  • Detection Wavelength: Aromatic compounds and those with conjugated systems typically exhibit strong absorbance around 254 nm. This wavelength provides good sensitivity for the benzonitrile and pyrimidine chromophores in the analyte. A photodiode array (PDA) detector can be used to determine the optimal wavelength by examining the UV spectrum of the analyte.

  • Sample Diluent: A mixture of acetonitrile and water is used as the diluent to ensure the solubility of the analyte while being compatible with the mobile phase, preventing peak distortion.

Method Validation and Trustworthiness

To ensure the trustworthiness of this protocol, it should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of this compound. The protocol is designed to be robust, reliable, and suitable for routine quality control in a research or industrial setting. By explaining the rationale behind the experimental choices, this guide empowers the user to not only execute the method but also to troubleshoot and adapt it as needed.

References

  • 4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile. (2024, January 5). Google AI Search.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • 4-[(5-BROMOPYRIMIDIN-2-YL)OXY]BENZONITRILE | 887430-98-0. ChemicalBook.
  • 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile. Benchchem.
  • 887430-98-0|this compound. BLDpharm.
  • 4-[(5-BROMOPYRIMIDIN-2-YL)OXY]BENZONITRILE CAS. ChemicalBook.
  • Method Development Guide (rev. 05/04). HPLC.
  • Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development.
  • 4-[(5-bromopyrimidin-2-yl)oxy]benzonitrile. Sigma-Aldrich.
  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.
  • Reverse-phase HPLC analysis and purific
  • Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis.
  • HPLC Methods for analysis of Bromide ion.
  • HPLC Method for Analysis of Bromoform on Newcrom R1 Column. SIELC Technologies.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
  • 4-[(5-BROMOPYRIMIDIN-4-YL)OXY]BENZONITRILE Spectrum.
  • 5-Amino-2-(5-bromopyrimidin-4-yl)oxybenzonitrile. PubChem.
  • (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
  • Benzonitrile, 4-[5-(4-butylphenyl)-2-pyrimidinyl]-. SIELC Technologies.
  • Benzonitrile, 4-bromo-. NIST WebBook.
  • Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column. SIELC Technologies.
  • 4-(4-(6-bromonaphthalen-2-yloxy)-5-methylpyrimidin-2-ylamino)benzonitrile. PubChemLite.
  • 887430-98-0|4-(5-Bromo-Pyrimidin-2-Yloxy)-Benzonitrile. BIOFOUNT.

Sources

Application Notes & Protocols: 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile as a Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-((5-bromopyrimidin-2-yl)oxy)benzonitrile, a pivotal intermediate in contemporary organic synthesis. Its unique molecular architecture, featuring a strategically positioned bromine atom on an electron-deficient pyrimidine ring, renders it an exceptionally versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. We present detailed, field-proven protocols for its synthesis and subsequent elaboration via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind experimental choices, mechanistic considerations, and the strategic application of this building block in the synthesis of complex molecules, particularly kinase inhibitors, are discussed to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and FDA-approved therapeutics.[1][2] Its prevalence is particularly notable in the field of protein kinase inhibitors, where the pyrimidine ring often serves as a bioisostere for the adenine moiety of ATP, enabling competitive binding at the enzyme's active site.[2] The strategic functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties.

This compound emerges as a high-value building block for this purpose. Its structure is characterized by:

  • An electron-deficient pyrimidine ring , which activates the C-Br bond for oxidative addition to a palladium(0) catalyst.

  • A C5-bromine substituent , providing a reactive handle for predictable and site-selective functionalization.

  • A 2-aryloxy linkage , which introduces a non-coplanar vector for exploring diverse chemical space.

  • A terminal benzonitrile group , which can act as a hydrogen bond acceptor, a metabolic blocking group, or be further transformed into other functional groups (e.g., amines, tetrazoles).

This combination of features makes it an ideal precursor for generating libraries of complex molecules in drug discovery campaigns, such as in the development of dual endothelin receptor antagonists like Macitentan, which features a related bromopyrimidine-ether motif.[3][4]

Synthesis of the Intermediate: this compound

The most direct and efficient route to the title compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from an activated pyrimidine ring by a phenoxide nucleophile.

Reaction Principle

The reaction proceeds by the addition of 4-cyanophenol to 2,5-dibromopyrimidine. The C2 position of the pyrimidine is more electron-deficient than the C5 position and is thus more susceptible to nucleophilic attack. A non-nucleophilic base is used to deprotonate the phenol, generating the more potent phenoxide nucleophile.

cluster_start Starting Materials cluster_process Reaction cluster_end Product & Purification SM1 2,5-Dibromopyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 80-120 °C) SM1->Reaction SM2 4-Cyanophenol SM2->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

Materials:

  • 2,5-Dibromopyrimidine (1.0 equiv)

  • 4-Cyanophenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dibromopyrimidine (e.g., 2.38 g, 10.0 mmol), 4-cyanophenol (1.31 g, 11.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (50 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality Note: DMF is an excellent polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide. K₂CO₃ is a sufficiently strong, non-nucleophilic base to deprotonate the phenol without promoting side reactions. An excess ensures complete deprotonation.

  • After completion, cool the mixture to room temperature and pour it into ice-water (250 mL) with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether to remove residual DMF and organic impurities.

  • Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from ethanol or purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • The final product is typically obtained as a white to off-white solid.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C(5)-Br bond of this compound is the primary site for synthetic elaboration. Its reactivity is well-suited for a range of palladium-catalyzed cross-coupling reactions, enabling the construction of C-C and C-N bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids/esters.[5][6] This transformation is fundamental for building biaryl structures commonly found in kinase inhibitors.[7][8]

Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)L₂(Br) Pd0->Pd_Aryl Oxidative Addition (Ar-Br) Pd_Trans Ar-Pd(II)L₂(R) Pd_Aryl->Pd_Trans Transmetalation (R-B(OR)₂ + Base) Pd_Trans->Pd0 Reductive Elimination Product Ar-R Pd_Trans->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of 4-((5-(4-methylphenyl)pyrimidin-2-yl)oxy)benzonitrile

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)A robust, commercially available Pd(0) catalyst suitable for many aryl bromides.[5]
Boronic Acid 4-Methylphenylboronic acid (1.2 equiv)The coupling partner. A slight excess drives the reaction to completion.
Base K₂CO₃ (2.0 M aqueous solution)An inorganic base essential for the transmetalation step.[7]
Solvent 1,4-DioxaneA common solvent for Suzuki couplings, miscible with the aqueous base.
Temperature 80-90 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.

Procedure:

  • In a Schlenk flask, combine this compound (289 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add 1,4-dioxane (8 mL) followed by 2.0 M aqueous K₂CO₃ solution (2 mL).

  • Heat the mixture to 85 °C and stir for 6-12 hours until TLC/LC-MS indicates consumption of the starting material.

  • Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides, a transformation that is often challenging via classical methods.[9][10] For this intermediate, it allows the introduction of primary and secondary amines at the C5 position, a key step in the synthesis of many pharmacologically active agents.[11][12][13]

Pd0 Pd(0)L Pd_Aryl Ar-Pd(II)L(Br) Pd0->Pd_Aryl Oxidative Addition (Ar-Br) Pd_Amido Ar-Pd(II)L(NR₂) Pd_Aryl->Pd_Amido Amine Coordination & Deprotonation (HNR₂ + Base) Pd_Amido->Pd0 Reductive Elimination Product Ar-NR₂ Pd_Amido->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Synthesis of 4-((5-(Morpholino)pyrimidin-2-yl)oxy)benzonitrile

ParameterConditionRationale
Catalyst Pd₂(dba)₃ (2 mol%)A common Pd(0) source that forms the active catalyst in situ.
Ligand XPhos (4 mol%)A bulky, electron-rich biaryl phosphine ligand that facilitates both oxidative addition and reductive elimination, crucial for efficient C-N coupling.[10]
Amine Morpholine (1.2 equiv)The nucleophile to be coupled.
Base Cs₂CO₃ (1.5 equiv)A strong, non-nucleophilic base often superior for C-N couplings, especially with less nucleophilic amines.
Solvent TolueneA non-polar solvent commonly used in Buchwald-Hartwig reactions.
Temperature 100-110 °CHigher temperatures are often required to overcome the activation barrier for C-N bond formation.

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (18 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol).

  • Seal the tube, evacuate, and backfill with an inert gas. Add toluene (2 mL) and stir at room temperature for 10 minutes to pre-form the catalyst.

  • In a separate flask, add this compound (289 mg, 1.0 mmol), Cs₂CO₃ (489 mg, 1.5 mmol), and toluene (5 mL).

  • Add morpholine (105 µL, 1.2 mmol) to the substrate mixture, followed by the pre-formed catalyst solution via cannula.

  • Heat the reaction to 110 °C and stir for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to afford the aminated product.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling is the premier method for installing alkynyl moieties onto aryl halides.[1][14] This reaction introduces a rigid, linear linker, which is valuable for probing protein active sites and for use as a handle in click chemistry or further transformations. The reaction uniquely uses a dual-catalyst system of palladium and copper.[15][16]

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(Br) Pd0->PdII Oxidative Addition (Ar-Br) CuX Cu(I)X PdII->CuX Regenerates Cu(I)X Pd_Alkynyl Ar-Pd(II)L₂(C≡CR) Pd_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Alkynyl->Product Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide H-C≡CR + Base Cu_Acetylide->Pd_Alkynyl Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol: Synthesis of 4-((5-(Phenylethynyl)pyrimidin-2-yl)oxy)benzonitrile

ParameterConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂ (3 mol%)A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Cu Co-catalyst CuI (5 mol%)The copper(I) iodide co-catalyst is essential for activating the terminal alkyne.[1]
Alkyne Phenylacetylene (1.2 equiv)The terminal alkyne coupling partner.
Base Triethylamine (Et₃N)Acts as both the base to deprotonate the alkyne and often as the solvent.
Solvent THF / Et₃NA common solvent system providing good solubility for all components.
Temperature Room Temperature to 50 °CSonogashira couplings are often efficient under mild thermal conditions.

Procedure:

  • To a Schlenk flask, add this compound (289 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF (8 mL) and triethylamine (2 mL).

  • Add phenylacetylene (132 µL, 1.2 mmol) dropwise with stirring.

  • Stir the reaction at room temperature for 16 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.

  • Once complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine.

  • Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by flash column chromatography.

Physicochemical Data

PropertyValue
CAS Number 887430-98-0[17]
Molecular Formula C₁₁H₆BrN₃O[17]
Molecular Weight 288.10 g/mol
Appearance White to off-white solid
Purity ≥98% (typically by HPLC)

Safety and Handling

This compound is a chemical intermediate intended for research use only. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[18]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a robust and highly adaptable intermediate for organic synthesis. Its capacity to undergo selective palladium-catalyzed cross-coupling reactions at the C5 position provides a reliable platform for the rapid diversification and construction of complex molecular architectures. The protocols detailed herein offer a validated starting point for researchers aiming to leverage this building block in the development of novel pharmaceuticals, particularly in the synthesis of targeted kinase inhibitors and other biologically significant molecules.

References

  • Benchchem. 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile. Benchchem.
  • Synblock. CAS 887430-98-0 | this compound. Synblock.
  • PubChem. Benzonitrile, 4-bromo-. National Institutes of Health.
  • BLDpharm. 887430-98-0|this compound. BLDpharm.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.
  • Benchchem. Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem.
  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate.
  • PubChem. 5-Amino-2-(5-bromopyrimidin-4-yl)oxybenzonitrile. National Institutes of Health.
  • PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. National Library of Medicine.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Semantic Scholar. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton.
  • PubMed. 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles as dual inhibitors of Src and Abl kinases. National Library of Medicine.
  • Wikipedia. Sonogashira coupling. Wikipedia.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • PubMed. Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. National Library of Medicine.
  • PubMed Central. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Library of Medicine.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS Green Chemistry Institute.
  • ResearchGate. Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate.
  • ResearchGate. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. ResearchGate.
  • PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. National Library of Medicine.

Sources

The Strategic Utility of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern oncology and immunology, the development of targeted therapies has revolutionized patient outcomes. Small molecule kinase inhibitors, in particular, represent a cornerstone of this paradigm shift, offering precision in modulating cellular signaling pathways that drive disease. The pyrimidine scaffold is a privileged structure in this domain, frequently serving as a core motif for potent and selective kinase inhibitors.[1][2] This is due to its ability to mimic the purine core of ATP and establish critical hydrogen bonding interactions within the kinase hinge region. Within this context, 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile has emerged as a key building block, providing a versatile platform for the synthesis of a new generation of kinase inhibitors. Its unique trifunctional nature—a reactive bromopyrimidine for cross-coupling, a central ether linkage, and a nitrile group for potential further modification or as a pharmacophoric element—offers medicinal chemists a powerful tool for rapid lead optimization and the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, with a focus on practical, field-proven protocols and the underlying scientific rationale. We will delve into its chemical properties, detail a robust synthetic protocol for its utilization in a Suzuki-Miyaura cross-coupling reaction to generate a potent kinase inhibitor scaffold, and discuss the biological context of the targeted pathway.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful reaction design and optimization. The properties of this compound are summarized below:

PropertyValueReference
CAS Number 887430-98-0[1]
Molecular Formula C₁₁H₆BrN₃O[1]
Molecular Weight 276.09 g/mol [1]
Appearance Off-white to pale yellow solidCommercially available
Solubility Soluble in common organic solvents such as DMSO, DMF, and DioxaneGeneral chemical knowledge

The Synthetic Versatility of the Bromopyrimidine Moiety

The bromine atom at the 5-position of the pyrimidine ring is the key to the synthetic utility of this building block. It serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient and modular construction of complex molecules from readily available starting materials.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyrimidine core and a wide variety of aryl or heteroaryl boronic acids or esters. This is particularly valuable for exploring the chemical space of the solvent-exposed region of the kinase active site, allowing for the optimization of potency and selectivity.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, enabling the introduction of various primary and secondary amines. The resulting amino-pyrimidine moiety can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase, a key determinant of binding affinity.

Application Protocol: Synthesis of a Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling

The following protocol details the synthesis of a key kinase inhibitor intermediate, 4-((5-(4-phenoxyphenyl)pyrimidin-2-yl)oxy)benzonitrile , through a Suzuki-Miyaura cross-coupling reaction. This scaffold is a precursor to potent inhibitors of kinases such as Bruton's tyrosine kinase (BTK), a critical regulator of B-cell development and activation.[3][4]

Reaction Scheme:

G start This compound catalyst Pd(PPh₃)₄ K₂CO₃ start->catalyst reagent1 (4-phenoxyphenyl)boronic acid reagent1->catalyst solvent Dioxane/H₂O Heat catalyst->solvent product 4-((5-(4-phenoxyphenyl)pyrimidin-2-yl)oxy)benzonitrile solvent->product

Caption: Suzuki-Miyaura coupling reaction scheme.

Materials:
  • This compound (1.0 eq)

  • (4-phenoxyphenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Procedure:
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), (4-phenoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-((5-(4-phenoxyphenyl)pyrimidin-2-yl)oxy)benzonitrile.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Context: Targeting Bruton's Tyrosine Kinase (BTK)

The synthesized scaffold, 4-((5-(4-phenoxyphenyl)pyrimidin-2-yl)oxy)benzonitrile, is a core component of potent BTK inhibitors. BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[3] Dysregulation of the BCR pathway is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.

BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 downstream Downstream Signaling (NF-κB, MAPK) PLCg2->downstream proliferation B-Cell Proliferation & Survival downstream->proliferation inhibitor BTK Inhibitor (e.g., Ibrutinib) inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway.

Inhibitors based on the synthesized scaffold can covalently bind to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity. This blocks the downstream signaling cascade, ultimately leading to decreased B-cell proliferation and survival. The phenoxyphenyl moiety often occupies the solvent-exposed region of the ATP-binding pocket, and modifications to this group, facilitated by the synthetic accessibility of the scaffold, can be used to fine-tune the inhibitor's properties.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced kinase inhibitors. Its strategic placement of reactive and pharmacophoric groups allows for the efficient construction of complex molecular architectures targeting key signaling pathways in cancer and autoimmune diseases. The detailed protocol for the Suzuki-Miyaura coupling provided herein offers a robust and reproducible method for researchers in drug discovery and development to access these important scaffolds. A thorough understanding of the underlying chemical principles and the biological context of the target is paramount to the successful design and synthesis of the next generation of targeted therapeutics.

References

  • CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib - Google Patents.
  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - MDPI.
  • Synthesis of 4-(4-Aminophenoxy)- N -methylpicolinamide ( 2 ) (Route 1)... - ResearchGate.
  • WO2017163257A1 - Process for preparing pure lh-pyrazolo[3,4-d] pyrimidine derivative.
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives.
  • WO2013034238A1 - Benzonitrile derivatives as kinase inhibitors - Google Patents.
  • US8969335B2 - Benzonitrile derivatives as kinase inhibitors - Google Patents.
  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - NIH.
  • WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents.
  • US7169791B2 - Inhibitors of tyrosine kinases - Google Patents.
  • WO2022126133A1 - Alk-5 inhibitors and uses thereof - Google Patents.
  • WO2010075074A1 - Protein kinase inhibitors - Google Patents.
  • CN111171035A - Preparation method and application of 4-phenoxyphenylpyrazolopyrimidine amide derivatives - Google Patents.
  • (12) United States Patent - Googleapis.com.
  • CN107674079B - Synthesis method of ibrutinib - Google Patents.
  • CN104557945A - Synthesis method of ibrutinib - Google Patents.
  • WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents.
  • (12) Patent Application Publication (10) Pub. No.: US 2014/0221398 A1 - Googleapis.com.
  • US20190040070A1 - Process for the synthesis of stable amorphous ibrutinib - Google Patents.
  • The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC - NIH.
  • US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - Google Patents.

Sources

Application Note & Protocols for Structure-Activity Relationship (SAR) Studies of the 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting IRAK4 in Inflammatory Diseases

The innate immune system relies on the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways to detect and respond to pathogens and cellular damage.[1] A crucial node in these pathways is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine-threonine kinase.[1] Upon activation, IRAK4 initiates a signaling cascade leading to the activation of transcription factors like NF-κB and IRF5, driving the production of pro-inflammatory cytokines.[1][2] While essential for host defense, dysregulation of this pathway contributes to the pathology of numerous autoimmune and inflammatory diseases. Genetic and pharmacological studies have demonstrated that inhibiting the kinase activity of IRAK4 can significantly reduce inflammatory responses, making it a prime therapeutic target.[1][3][4]

The 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile core is a privileged scaffold in medicinal chemistry, particularly for developing kinase inhibitors.[5][6][7] Its structure presents multiple vectors for chemical modification, allowing for a systematic exploration of the chemical space around the kinase ATP-binding site. This document provides a comprehensive guide for researchers on utilizing this scaffold to conduct detailed Structure-Activity Relationship (SAR) studies aimed at discovering potent and selective IRAK4 inhibitors.

Strategic Approach to SAR of the Core Scaffold

A successful SAR campaign requires a logical and systematic approach to molecular modification. The this compound scaffold can be dissected into three primary regions for exploration. The goal is to probe interactions within the IRAK4 active site to enhance potency, selectivity, and drug-like properties.

  • Region A (Pyrimidine C5-Position): The bromine atom serves as a versatile chemical handle for introducing a wide array of substituents via well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Modifications here can explore a deep pocket in the kinase active site, influencing both potency and selectivity.

  • Region B (Benzonitrile Moiety): The nitrile group is often a key hydrogen bond acceptor. The phenyl ring can be substituted to optimize van der Waals interactions, improve physicochemical properties, or modulate electronic effects. The position of the nitrile (para, meta, ortho) can also be varied to alter the vector of the hydrogen bond.

  • Region C (Central Ether Linkage): The oxygen atom of the ether linkage acts as a hinge-binding element. While less frequently modified, replacing the oxygen with sulfur (thioether) or nitrogen (amine) can provide critical insights into the importance of this hinge interaction.

Below is a diagram illustrating the strategic dissection of the core scaffold for the proposed SAR studies.

SAR_Strategy cluster_scaffold Core Scaffold: this compound cluster_regions Key Regions for SAR Exploration cluster_goals Objectives Scaffold NC-Ph-O-Pyr-Br RegionA Region A (C5-Position) Scaffold->RegionA Suzuki, Sonogashira, Buchwald-Hartwig Couplings RegionB Region B (Benzonitrile) Scaffold->RegionB Substitution, Isomeric Variation RegionC Region C (Ether Linkage) Scaffold->RegionC Bioisosteric Replacement (S, NH) Potency Increase Potency (Lower IC50) RegionA->Potency Selectivity Improve Kinome Selectivity RegionA->Selectivity RegionB->Potency Properties Optimize ADME Properties RegionB->Properties RegionC->Potency SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Start Core Scaffold: This compound Design Design Analogs (Regions A, B, C) Start->Design Synthesize Synthesize Library (e.g., Suzuki Coupling) Design->Synthesize Purify Purify & Characterize (HPLC, NMR, MS) Synthesize->Purify Screen Primary Screening: IRAK4 Kinase Assay Purify->Screen IC50 Determine Potency (IC50) Screen->IC50 Selectivity Selectivity Profiling (vs. other kinases) IC50->Selectivity CellAssay Cell-based Assays (e.g., TLR-agonist induced cytokine release) IC50->CellAssay Analyze Analyze SAR Data IC50->Analyze Selectivity->Analyze CellAssay->Analyze NewDesign Design Next-Generation Analogs Analyze->NewDesign NewDesign->Synthesize IRAK4_Pathway TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1/2 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production (TNFα, IL-6, etc.) NFkB->Cytokines Gene Transcription Inhibitor 4-((5-R-Pyrimidin-2-yl)oxy)benzonitrile (Your Inhibitor) Inhibitor->IRAK4 Blocks Kinase Activity

Sources

Experimental Guidelines for the Cellular Characterization of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile: A Novel Pyrimidine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1][2] Its ability to mimic the purine bases of ATP allows pyrimidine derivatives to effectively target the ATP-binding sites of protein kinases, which are crucial regulators of cellular signaling.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a primary focus for drug discovery. The structural features of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile , specifically the 5-bromopyrimidine core, suggest a potential for this compound to interact with the hinge region of kinase active sites, a common binding motif for kinase inhibitors.[4] Furthermore, the benzonitrile group may contribute to the binding affinity and selectivity of the compound.[5]

This document provides a comprehensive guide for the initial characterization of "this compound" (hereafter referred to as Compound X) in cell-based assays. As a novel chemical entity, a systematic, multi-tiered screening approach is essential to elucidate its biological activity profile. This guide is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous framework that progresses from broad cytotoxicity profiling to more focused, hypothesis-driven mechanism-of-action studies. The protocols herein are designed to be self-validating, incorporating essential quality control measures and detailed explanations of the scientific rationale behind each step.

Experimental Roadmap: A Phased Approach to Characterization

The initial characterization of Compound X should follow a logical progression from general effects on cell viability to more specific inquiries into its potential mechanism of action. This phased approach ensures efficient use of resources and allows for data-driven decision-making at each stage.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Mechanism of Action Studies Compound Handling Compound Handling Cytotoxicity Profiling Cytotoxicity Profiling Compound Handling->Cytotoxicity Profiling Initial Screening Hypothesis Formulation Hypothesis Formulation (e.g., Kinase Inhibition) Cytotoxicity Profiling->Hypothesis Formulation Data Interpretation Target-Oriented Assays Target-Oriented Assays (e.g., Kinase Phosphorylation) Hypothesis Formulation->Target-Oriented Assays Hypothesis Testing Phenotypic Screening Phenotypic Screening Target-Oriented Assays->Phenotypic Screening Alternative Approach

Caption: Phased experimental workflow for the characterization of Compound X.

Phase 1: Foundational Assessment - Cytotoxicity Profiling

The first critical step is to determine the concentration range at which Compound X exerts a biological effect. A cytotoxicity assay, such as the MTT assay, is a robust and widely used method to assess the impact of a compound on cell viability and proliferation.[1][2][6][7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Protocol 1: MTT Cytotoxicity Assay

Materials:

  • Compound X (dissolved in sterile DMSO to create a 10 mM stock solution)

  • Selected cancer cell line(s) (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the end of the assay.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in complete medium. A common starting range is from 100 µM down to 0.1 µM.

    • Carefully remove the medium from the wells and add 100 µL of the diluted Compound X solutions.

    • Controls are critical for data interpretation:

      • Vehicle Control: Wells containing cells treated with medium containing the same final concentration of DMSO as the highest concentration of Compound X.

      • Untreated Control: Wells containing cells in medium only.

      • Blank Control: Wells containing medium only (no cells) to measure background absorbance.

    • Incubate the plate for 48-72 hours. The incubation time should be consistent across experiments.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or use a plate shaker to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from artifacts like cell debris.

Data Analysis and Interpretation:

The primary output of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of Compound X that reduces cell viability by 50%.[8]

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

  • Determine IC50:

    • Plot Percent Viability against the logarithm of Compound X concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in software like GraphPad Prism to calculate the IC50 value.

ParameterDescription
Top The highest viability value, typically constrained to 100%.
Bottom The lowest viability value.
LogIC50 The logarithm of the IC50 value.
HillSlope The steepness of the curve.

A lower IC50 value indicates higher potency of the compound.[8] It is important to note that the IC50 from an MTT assay reflects a combination of cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects and does not distinguish between them.[9]

Phase 2: Hypothesis Generation - Is Compound X a Kinase Inhibitor?

Based on the structural motifs of Compound X (a pyrimidine derivative), a plausible hypothesis is that it functions as a kinase inhibitor.[1][3][7] Many clinically successful kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), are pyrimidine-based.[10][11][12][13] The EGFR signaling pathway is a well-characterized cascade that plays a central role in cell proliferation and survival, and its aberrant activation is common in many cancers.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Autophosphorylation & Adaptor Recruitment EGF EGF Ligand EGF->EGFR Binding & Dimerization CompoundX Compound X (Hypothesized Inhibition) CompoundX->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway by Compound X.

Phase 3: Mechanism of Action Studies - Target-Oriented Assays

To test the hypothesis that Compound X is a kinase inhibitor, a target-oriented assay is the next logical step. A cell-based EGFR phosphorylation assay can directly measure the ability of Compound X to inhibit the activation of this key kinase.

Protocol 2: Cell-Based EGFR Phosphorylation ELISA

This assay quantifies the amount of phosphorylated EGFR in whole cells, providing a direct measure of receptor activation.[1]

Materials:

  • A431 cell line (human epidermoid carcinoma, known for high EGFR expression)

  • Complete and serum-free cell culture media

  • Recombinant Human EGF

  • Compound X

  • 96-well tissue culture plates

  • Fixing Solution (e.g., 4% paraformaldehyde in PBS)

  • Quenching Solution (e.g., 1% H₂O₂ in PBS)

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-EGFR (e.g., Tyr1068) antibody

    • Anti-total-EGFR antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

Procedure:

  • Cell Seeding and Serum Starvation:

    • Seed A431 cells in a 96-well plate and grow to ~90% confluency.

    • Serum-starve the cells for 16-24 hours in serum-free medium. This reduces basal EGFR phosphorylation.

  • Compound Pre-treatment:

    • Treat cells with various concentrations of Compound X for 1-2 hours at 37°C. Include a known EGFR inhibitor (e.g., Gefitinib) as a positive control.

  • EGF Stimulation:

    • Stimulate the cells with 100 ng/mL EGF for 10-15 minutes at 37°C to induce EGFR phosphorylation.[1] Include an unstimulated control (no EGF).

  • Fixation and Permeabilization:

    • Aspirate the medium and fix the cells with Fixing Solution for 20 minutes.

    • Wash three times with PBS.

  • Quenching and Blocking:

    • Add Quenching Solution for 20 minutes to inhibit endogenous peroxidases.

    • Wash four times with PBS.

    • Add Blocking Buffer for 1 hour.

  • Antibody Incubation:

    • Incubate with primary antibody (anti-phospho-EGFR or anti-total-EGFR) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detection:

    • Wash, add TMB substrate, and incubate in the dark.

    • Add Stop Solution and measure absorbance at 450 nm.

Data Analysis and Interpretation:

The results should be normalized to the total EGFR levels to account for any variations in cell number. A dose-dependent decrease in the phospho-EGFR signal in the presence of Compound X would strongly suggest that it inhibits EGFR activation.

Alternative Approach: Phenotypic Screening

If a target-based approach is not desired or if the initial hypothesis is not confirmed, phenotypic screening offers a powerful, unbiased alternative.[14] High-content screening (HCS) uses automated microscopy and image analysis to quantify multiple cellular features (e.g., cell morphology, nuclear size, cytoskeletal organization) in response to compound treatment.[2][6] This can reveal unexpected mechanisms of action and provide a rich dataset for hypothesis generation.

Conclusion and Future Directions

This guide provides a foundational framework for the initial cell-based characterization of "this compound". By systematically progressing from broad cytotoxicity profiling to specific, hypothesis-driven assays, researchers can efficiently and rigorously evaluate the biological potential of this novel compound. Positive results from these initial screens, particularly the demonstration of potent and selective kinase inhibition, would warrant further investigation, including broader kinase panel screening, in vivo efficacy studies, and detailed structure-activity relationship (SAR) analysis to optimize the scaffold for therapeutic development.

References

  • Madia, V. N., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Munikrishnappa, M., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed.
  • Song, M., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate.
  • Perlman, Z. E., et al. (2004). Visualization and interpretation of high content screening data. PubMed.
  • Core Life Analytics. (n.d.). Accelerating Drug Discovery with High Content Screening.
  • ResearchGate. (n.d.). Clinically approved pyrimidine scaffolds as EGFR inhibitors.
  • Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.
  • ResearchGate. (n.d.). Exhibits various fused-pyrimidine systems that have been reported as EGFR inhibitors.
  • Kaur, M., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health.
  • Wikipedia. (n.d.). Phenotypic screening.
  • Visikol. (2022). The Importance of IC50 Determination.
  • Ou, Y. H., et al. (2011). Benzontrile derivatives as kinase inhibitors. Google Patents.
  • ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?.

Sources

Application Notes and Protocols for 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the In Vitro Utility of a Novel Pyrimidine Derivative

4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile is a heterocyclic compound featuring a bromopyrimidine core linked to a benzonitrile moiety via an ether bond. Such structures are of significant interest in medicinal chemistry and drug discovery due to their potential as scaffolds for kinase inhibitors, receptor antagonists, or other targeted therapeutics. The successful evaluation of this and similar compounds in in vitro biochemical or cell-based assays is fundamentally dependent on one critical, yet often overlooked, parameter: solubility .

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, solubilization, and application of this compound for in vitro studies. As specific, experimentally-derived solubility data for this compound is not widely published, this guide emphasizes empirical validation and provides robust protocols to determine its practical solubility limit in common assay systems. Adherence to these guidelines is crucial for generating accurate, reproducible, and meaningful biological data.

Physicochemical Profile and Solubility Prediction

A preliminary analysis of the compound's structure suggests a predominantly hydrophobic nature, indicating that solubility in aqueous buffers will be extremely limited. The presence of nitrogen atoms in the pyrimidine ring and the nitrile group offers some polarity, but the aromatic systems and the bromine atom contribute significantly to its lipophilicity.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicImplication for In Vitro Assays
Molecular Weight ~290.1 g/mol Standard for small molecule drugs.
LogP (Predicted) > 3.5High lipophilicity; poor aqueous solubility expected.
Primary Solvent Dimethyl Sulfoxide (DMSO)Expected to be the solvent of choice for creating high-concentration stock solutions.
Aqueous Solubility Very Low (<10 µg/mL)Direct dissolution in aqueous media is not feasible. Dilution from a DMSO stock is mandatory.
Stability Generally stableStore powder desiccated and protected from light. DMSO stocks should be stored at -20°C or -80°C.

The Cornerstone of In Vitro Success: The DMSO Stock Solution

Given its predicted low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution. The quality of the DMSO and the dissolution technique are paramount for experimental success.

Causality Behind Solvent Choice:
  • Solubilizing Power: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds that are poorly soluble in water.[1][2]

  • Assay Compatibility: It is miscible with water and most cell culture media, allowing for dilution to working concentrations.[3] However, the final concentration must be carefully controlled to avoid solvent-induced artifacts or cytotoxicity.[4][5]

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
  • Pre-Preparation:

    • Bring the vial of solid this compound and a bottle of anhydrous, high-purity DMSO (≥99.9%) to room temperature in a desiccator to prevent water condensation.

    • Calculate the required mass for your desired volume and concentration. The fundamental formula is: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Example for 1 mL of a 10 mM stock (assuming MW = 290.1 g/mol ): Mass = 0.010 mol/L * 0.001 L * 290.1 g/mol * 1000 = 2.901 mg

  • Dissolution:

    • Carefully weigh the calculated mass of the compound and transfer it to a sterile, appropriate-sized glass or polypropylene vial.

    • Add the calculated volume of anhydrous DMSO.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but do not overheat.[6][7]

    • Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be perfectly clear.

  • Storage (Critical for Integrity):

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-retention microcentrifuge tubes.[8][9]

    • Label all aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (≥6 months) .[9]

The Challenge of Aqueous Dilution: Determining Kinetic Solubility

The most critical step in any in vitro assay is the dilution of the DMSO stock into the aqueous buffer or cell culture medium. Due to the drastic change in solvent polarity, the compound can rapidly precipitate out of solution, a phenomenon known as "crashing out."[5][10] This leads to an unknown and lower-than-intended final concentration, invalidating experimental results. Therefore, it is essential to empirically determine the maximum soluble concentration (or kinetic solubility) in your specific assay medium.

Protocol 2: Empirical Determination of Maximum Soluble Concentration

This protocol uses visual inspection to determine the highest concentration of the compound that remains in solution in the final assay buffer.

  • Preparation:

    • Pre-warm your specific assay buffer or cell culture medium (including all supplements like FBS) to the experimental temperature (typically 37°C).[10][11] Cold media can reduce solubility.

    • Prepare a series of sterile microcentrifuge tubes.

  • Serial Dilution:

    • In the first tube, prepare the highest desired test concentration. For example, to make a 100 µM solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 5 µL of stock to 495 µL of pre-warmed medium).

    • Crucial Technique: Add the DMSO stock dropwise to the center of the medium while gently vortexing or swirling.[10] This rapid dispersion helps mitigate localized high concentrations that promote precipitation.

    • Immediately vortex the tube for 10-15 seconds.

    • Perform a series of 2-fold dilutions from this tube into subsequent tubes containing an equal volume of fresh, pre-warmed medium.

  • Observation and Incubation:

    • Visually inspect each dilution immediately for any signs of precipitation (cloudiness, crystals, film). A simple method is to shine a laser pointer through the solution; scattering indicates particulate formation.

    • Incubate the tubes under your exact experimental conditions (e.g., 37°C, 5% CO₂) for a duration matching your longest assay endpoint (e.g., 24, 48, or 72 hours).[11]

    • Re-inspect the tubes at various time points. Some compounds may precipitate slowly over time.

    • The Maximum Soluble Concentration is the highest concentration that remains completely clear and free of precipitate throughout the entire incubation period.[11] Do not use concentrations at or above the level where precipitation is observed.

G cluster_prep Preparation cluster_dilution Dilution & Observation cluster_incubation Incubation & Final Check start Start: Determine Max Soluble Concentration prewarm Pre-warm assay medium to 37°C start->prewarm prep_tubes Prepare sterile tubes for serial dilution prewarm->prep_tubes add_stock Add DMSO stock dropwise to medium while vortexing prep_tubes->add_stock serial_dilute Perform 2-fold serial dilutions add_stock->serial_dilute inspect_initial Visually inspect for immediate precipitation serial_dilute->inspect_initial incubate Incubate under assay conditions (e.g., 24-72h) inspect_initial->incubate inspect_final Inspect at multiple time points for delayed precipitation incubate->inspect_final end Result: Highest concentration with NO precipitate is the Maximum Soluble Concentration inspect_final->end G cluster_calc Step 1: Calculation cluster_prep Step 2: Preparation cluster_mix Step 3: Mixing cluster_final Step 4: Application calc_vol Calculate volumes needed for final concentration & DMSO % thaw_stock Thaw DMSO stock aliquot completely calc_vol->thaw_stock warm_media Warm assay medium to 37°C add_dropwise Add stock to medium dropwise while vortexing warm_media->add_dropwise mix_well Vortex gently to ensure homogeneity add_dropwise->mix_well apply_to_assay Immediately apply working solution to assay plates mix_well->apply_to_assay vehicle_control Prepare & apply vehicle control in parallel apply_to_assay->vehicle_control

Caption: Protocol for preparing assay working solutions.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssueProbable CauseRecommended Solution
Immediate precipitation upon dilution ("crashing out") The target concentration exceeds the compound's kinetic solubility in the aqueous medium ("solvent shock"). [5][10]1. Reduce Final Concentration: This is the most effective solution. Your target concentration is too high. [10] 2. Optimize Dilution: Ensure you are adding the DMSO stock to pre-warmed, gently swirling medium. [10] 3. Increase Serum: If using cell culture media, increasing the serum percentage (e.g., from 5% to 10% FBS) can sometimes help, as proteins like albumin can bind and solubilize hydrophobic compounds. [10]
Precipitate forms over time in the incubator 1. Delayed Precipitation: The compound is in a supersaturated, metastable state and slowly precipitates. 2. Compound Instability: The compound may be degrading into less soluble byproducts. 3. Media pH Change: Cellular metabolism can alter the medium's pH, affecting the solubility of pH-sensitive compounds. [10]1. Lower Concentration: The working concentration is still too high for long-term stability. Use a lower concentration. 2. Prepare Fresh: Prepare working solutions immediately before use for long-term experiments. 3. Monitor pH: Ensure your culture medium's buffering capacity is sufficient.
Inconsistent or non-reproducible assay results 1. Variable Precipitation: Inconsistent solution preparation is leading to variable amounts of dissolved compound. 2. Stock Degradation: Repeated freeze-thaw cycles have degraded the primary stock.1. Strict Protocol Adherence: Ensure every step of the working solution protocol is followed precisely every time. 2. Use Fresh Aliquots: Never reuse a thawed stock aliquot. Discard any unused portion. [8][9] 3. Re-verify Solubility: Re-run the kinetic solubility protocol (Protocol 2).
Vehicle control (DMSO) shows biological activity or cytotoxicity The final DMSO concentration is too high for the specific cell line or assay being used. [4][5]1. Reduce DMSO %: Lower the final DMSO concentration to ≤0.1% if possible. 2. DMSO Tolerance Test: Run a dose-response curve for DMSO alone on your cells to determine their specific tolerance limit.

References

  • Protocol Online. (2006). What's the maximum allowable limit of DMSO as a solvent in cell culture. [Link]
  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. [Link]
  • Reddit. (2023).
  • LifeTein. (2023). DMSO usage in cell culture. [Link]
  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. [Link]
  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
  • PhytoTech Labs. Preparing Stock Solutions. [Link]
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO)
  • ResearchGate. (2015).
  • FasterCapital. Best Practices For Stock Solutions. [Link]
  • National Institutes of Health (NIH). (2021). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

Sources

The Strategic Utility of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its prevalence in nature as a key component of nucleic acids (cytosine, thymine, and uracil) has made it a privileged scaffold in the design of bioactive molecules.[3] Pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[4][5] The ability to strategically functionalize the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets, making it an indispensable tool for drug development professionals.[2]

This guide focuses on 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile , a versatile building block for the synthesis of novel and complex heterocyclic systems. This molecule is particularly valuable due to its distinct reactive sites: a bromo-substituent at the 5-position, which is highly amenable to palladium-catalyzed cross-coupling reactions, and an ether-linked cyanophenyl group at the 2-position, which can influence the molecule's overall electronic properties and provide a handle for further derivatization.

Physicochemical Properties and Reactivity Profile

This compound is a solid at room temperature with the following key characteristics:

PropertyValue
CAS Number 887430-98-0[6]
Molecular Formula C₁₁H₆BrN₃O[6]
Molecular Weight 276.09 g/mol
Melting Point 145 - 147 °C
Appearance Solid

The reactivity of this building block is dominated by the C-Br bond at the 5-position of the pyrimidine ring. This position is electron-deficient, making it an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in such reactions is I > Br > Cl, placing this bromo-derivative in a favorable position for efficient coupling.[7] The cyanophenyl ether at the 2-position is generally stable under these conditions and serves to modulate the electronic nature of the pyrimidine core.

Synthetic Applications: A Gateway to Diverse Heterocycles

The true utility of this compound lies in its ability to serve as a scaffold for the introduction of a wide range of molecular fragments. The following sections provide detailed protocols for key transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[8] This reaction is particularly effective for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[9]

Conceptual Workflow: Suzuki-Miyaura Coupling

sub This compound p1 sub->p1 boronic Aryl/Heteroaryl Boronic Acid/Ester boronic->p1 reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) p2 reagents->p2 product 5-Aryl/Heteroaryl Substituted Pyrimidine Derivative p1->p2 Heat p2->product sub This compound p1 sub->p1 alkyne Terminal Alkyne alkyne->p1 reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., THF/DMF) p2 reagents->p2 product 5-Alkynyl Substituted Pyrimidine Derivative p1->p2 Heat p2->product sub This compound p1 sub->p1 amine Primary or Secondary Amine amine->p1 reagents Pd Pre-catalyst Ligand (e.g., XPhos, RuPhos) Base (e.g., NaOtBu, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) p2 reagents->p2 product 5-Amino Substituted Pyrimidine Derivative p1->p2 Heat p2->product

Sources

The Strategic Role of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile in the Synthesis of Advanced Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Endothelin System in Disease

The endothelin (ET) system, comprising three potent vasoconstrictive peptides (ET-1, ET-2, and ET-3) and their corresponding G protein-coupled receptors (ETA and ETB), plays a critical role in vascular homeostasis.[1][2][3] Dysregulation of this system is implicated in the pathogenesis of numerous cardiovascular and fibrotic diseases, most notably pulmonary arterial hypertension (PAH).[1][4][] Endothelin receptor antagonists (ERAs) have emerged as a cornerstone in the management of PAH, effectively mitigating the vasoconstrictive and proliferative effects of endothelin.[4][] This application note delves into the pivotal role of the chemical intermediate, 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile , in the synthesis of a new generation of dual ETA/ETB receptor antagonists, with a particular focus on the therapeutic agent Macitentan.

The rationale for targeting both ETA and ETB receptors stems from their distinct yet complementary roles in vascular function. While ETA receptors, predominantly located on smooth muscle cells, mediate vasoconstriction and cell proliferation, ETB receptors have a dual function.[4][6] On smooth muscle cells, they also contribute to vasoconstriction; however, on endothelial cells, they mediate vasodilation through the release of nitric oxide and prostacyclin, and are involved in the clearance of ET-1.[4][6] Dual antagonists, therefore, offer a comprehensive approach to blocking the deleterious effects of endothelin.

The Synthetic Linchpin: this compound

The synthesis of complex drug molecules like Macitentan necessitates the use of versatile and strategically functionalized building blocks. This compound serves as such a critical intermediate. Its structure incorporates several key features that are instrumental in the construction of the final drug molecule:

  • A Pyrimidine Core: This heterocyclic scaffold is a common motif in many biologically active compounds and forms a central part of the endothelin receptor antagonist structure.

  • A Bromo Substituent: The bromine atom on the pyrimidine ring provides a reactive handle for cross-coupling reactions, allowing for the introduction of other molecular fragments.

  • An Ether Linkage: The ether bond connects the pyrimidine ring to a benzonitrile moiety, providing the correct spacing and orientation for receptor binding.

  • A Benzonitrile Group: While not always retained in the final structure of all ERAs, the cyano group can be a precursor to other functional groups or contribute to the overall electronic properties of the molecule.

The following sections will provide a detailed, step-by-step protocol for a key synthetic transformation involving a precursor to this compound in the synthesis of Macitentan, a potent dual endothelin receptor antagonist.

Visualizing the Synthesis: A High-Level Workflow

The synthesis of Macitentan from its key intermediates can be visualized as a convergent process where different molecular fragments are assembled. The following diagram illustrates the general synthetic strategy.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Fragment Coupling and Final Product Formation A1 5-(4-bromophenyl)-4,6-dichloropyrimidine A3 N-(5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl)-N'-propylsulfamide A1->A3 Reaction with A2 A2 N-propylsulfamide C1 N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-pyrimidin-4-yl)-N'-propylsulfamide A3->C1 Reaction with Ethylene Glycol A3->C1 B1 5-bromo-2-chloropyrimidine B3 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol (Precursor to the title compound) B1->B3 Reaction with B2 B2 Ethylene Glycol C2 Macitentan B3->C2 C1->C2 Coupling with Fragment B Precursor

Figure 1: A simplified workflow for the synthesis of Macitentan, highlighting the convergence of key fragments.

Detailed Experimental Protocol: Synthesis of a Key Macitentan Intermediate

This protocol details the synthesis of N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propylsulfamide, a crucial intermediate that is subsequently coupled with a derivative of this compound. This procedure is adapted from established industrial processes.[4]

Reaction Scheme:

G cluster_0 reactant1 N-(5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl)-N'-propylsulfamide product N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propylsulfamide reactant1->product Sodium tert-pentoxide, Toluene, 95-100°C reactant2 Ethylene Glycol reactant2->product

Figure 2: Reaction scheme for the synthesis of the hydroxyethoxy intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide1373393-94-6405.704.8 g0.0118
Ethylene Glycol107-21-162.0724 mL-
Sodium tert-pentoxide14593-46-5110.134.42 g0.0401
Toluene108-88-392.149.6 mL-
Citric Acid77-92-9192.124.8 g-
Water7732-18-518.0248 mL-
Isopropyl Alcohol (IPA)67-63-060.1019.2 mL-

Procedure:

  • Reaction Setup: To a solution of ethylene glycol (24 mL) in toluene (9.6 mL) in a round-bottom flask equipped with a magnetic stirrer and a condenser, add sodium tert-pentoxide (4.42 g) at room temperature.

  • Addition of Starting Material: Add N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide (4.8 g) to the reaction mixture.

  • Reaction: Heat the mixture with stirring to 95-100°C and maintain this temperature for approximately 36 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add a solution of citric acid (4.8 g) in water (48 mL) to the reaction mixture and stir for 15 minutes. A solid precipitate should form.

  • Isolation: Collect the solid product by filtration and wash it with water.

  • Purification: Purify the crude product by recrystallization from isopropyl alcohol (19.2 mL) at 50-55°C to yield the desired N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide. The expected yield is approximately 85% with a purity of over 98%.[4]

Subsequent Coupling to Form Macitentan

The synthesized intermediate, N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propylsulfamide, is then reacted with a 5-bromo-2-halopyrimidine, such as 5-bromo-2-chloropyrimidine, in the presence of a strong base like sodium tert-pentoxide. This reaction forms the final ether linkage to produce Macitentan.[4] The 5-bromo-2-chloropyrimidine is a close analogue and reactive equivalent of the core structure of this compound, demonstrating the utility of this chemical motif in the synthesis.

Mechanism of Action: How Endothelin Receptor Antagonists Work

The therapeutic effect of endothelin receptor antagonists is achieved by competitively blocking the binding of endothelin to its receptors, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction and cellular proliferation.

G ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR PLC Phospholipase C (PLC) ETAR->PLC ETBR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Increased Intracellular Ca2+ IP3->Ca2 Vasoconstriction Vasoconstriction & Proliferation DAG->Vasoconstriction Ca2->Vasoconstriction ERA Endothelin Receptor Antagonist (e.g., Macitentan) ERA->ETAR Blocks ERA->ETBR Blocks

Figure 3: Simplified signaling pathway of endothelin and the inhibitory action of endothelin receptor antagonists.

Conclusion and Future Perspectives

The synthesis of advanced endothelin receptor antagonists like Macitentan is a testament to the power of strategic organic synthesis. Key intermediates such as this compound and its precursors are indispensable tools for medicinal chemists, enabling the efficient construction of complex and life-saving therapeutics. The protocols and understanding of the underlying science presented in this application note are intended to support researchers and drug development professionals in this vital field. As our understanding of the endothelin system in various diseases continues to grow, the demand for innovative synthetic methodologies and novel antagonists is expected to increase, further highlighting the importance of versatile chemical building blocks.

References

  • Improved Process For Synthesis Of Macitentan. Quick Company. [Link]
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
  • Endothelin Receptor Antagonists. LiverTox - NCBI Bookshelf. (2017). [Link]
  • Endothelin antagonists for hypertension: has their time finally arrived? Portland Press. (2020). [Link]
  • Endothelin receptor antagonists. PubMed. (2004). [Link]
  • A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist.
  • Boss, C., et al. (2002). Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications. Current Medicinal Chemistry, 9(4), 381-403. [Link]
  • Process for preparation of macitentan.
  • Method for preparing macitentan and intermediate compound thereof.
  • Endothelins and Endothelin Receptor Antagonists.

Sources

Application Notes & Protocols: Leveraging 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile in FBDD

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By starting with small, low-complexity molecules (fragments), FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[3] The core principle of FBDD is to identify weakly binding fragments and then, guided by structural biology, grow, link, or merge them into more potent, drug-like molecules.[4]

This guide focuses on the strategic application of This compound as a versatile fragment in FBDD campaigns. Its molecular structure presents several key features that make it an attractive starting point for medicinal chemistry efforts:

  • Dual Aromatic Systems: The pyrimidine and benzene rings provide a rigid scaffold capable of participating in various non-covalent interactions, including π-π stacking and hydrophobic interactions.

  • Reactive/Vectorial Handles: The bromine atom on the pyrimidine ring and the nitrile group on the benzonitrile moiety serve as excellent vectors for chemical elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical functionalities. The nitrile group can act as a hydrogen bond acceptor or be further modified.[5]

  • "Rule of Three" Compliance: With a molecular weight of approximately 276 g/mol , it fits within the general guidelines for fragment libraries, ensuring a higher probability of binding to protein targets.

These characteristics position this compound as a "poised fragment," one that is primed for rapid and efficient optimization once a binding interaction with a target of interest is confirmed.[6]

I. Primary Screening Cascade: Identifying Target Engagement

The initial step in any FBDD project is to screen a library of fragments to identify those that bind to the protein target.[7] Given the typically weak affinities of fragments (in the high micromolar to millimolar range), highly sensitive biophysical techniques are required.[3] A multi-tiered screening approach is recommended to efficiently identify true hits while eliminating false positives.

Workflow for Primary Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening & Validation cluster_2 Structural Characterization Fragment Library Fragment Library Thermal Shift Assay (DSF) Thermal Shift Assay (DSF) Fragment Library->Thermal Shift Assay (DSF) High-Throughput Triage SPR or MST SPR or MST Thermal Shift Assay (DSF)->SPR or MST Affinity & Kinetics Ligand-Observed NMR Ligand-Observed NMR SPR or MST->Ligand-Observed NMR Orthogonal Validation X-ray Crystallography X-ray Crystallography Ligand-Observed NMR->X-ray Crystallography Binding Mode Analysis

Caption: FBDD Screening and Hit Validation Workflow.

Protocol 1: High-Throughput Triage using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is an excellent first-pass screening method due to its high throughput and low protein consumption.[6][8] It measures the change in a protein's melting temperature (Tm) upon ligand binding.

Principle: A stabilizing ligand will increase the Tm of the target protein.

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Dilute the target protein to a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.

  • Assay Setup (384-well plate format):

    • To each well, add 10 µL of the protein solution.

    • Add 100 nL of the fragment stock solution for a final concentration of 1 mM. Include DMSO-only controls.

    • Add 1 µL of the diluted dye.

    • Seal the plate and centrifuge briefly.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence at the appropriate excitation/emission wavelengths.

  • Analysis:

    • Calculate the first derivative of the melting curve to determine the Tm for each well.

    • A hit is defined as a fragment that induces a significant thermal shift (ΔTm) compared to the DMSO control (typically > 2 standard deviations from the mean, or a fixed cutoff like ≥ 1.5 °C).

Trustworthiness Check: Any hits from this primary screen must be validated by orthogonal methods, as thermal shifts can sometimes be caused by non-specific binding or aggregation.[9]

II. Hit Validation and Characterization

Once initial hits are identified, the next crucial phase is to confirm the binding event and quantify the interaction. This step weeds out false positives and provides essential data for subsequent structure-guided design.

Protocol 2: Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) and affinity (KD) of a fragment binding to an immobilized target.[7]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. Binding of the fragment to the protein alters this refractive index.

Methodology:

  • Immobilization:

    • Covalently immobilize the target protein onto a sensor chip (e.g., CM5 chip) via amine coupling. Aim for a low immobilization density to avoid mass transport limitations.

    • A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding effects.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+), typically ranging from 1 µM to 1 mM.

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU).

    • After each injection, allow for dissociation in the running buffer.

    • Regenerate the chip surface if necessary with a mild regeneration solution.

  • Data Analysis:

    • Subtract the reference cell signal from the active cell signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Expected Data Summary:

FragmentTechniqueAffinity (KD)Ligand Efficiency (LE)
This compoundSPR250 µM0.35
Control Fragment 1SPR> 1 mMN/A
Control Fragment 2SPR75 µM0.42

Note: Data is hypothetical for illustrative purposes. Ligand Efficiency is calculated as: LE = -1.37 * pKD / HAC, where HAC is the heavy atom count.

Protocol 3: Orthogonal Validation with Ligand-Observed NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming direct binding in solution.[10] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited for FBDD.[6]

Principle: In an STD experiment, the protein is selectively saturated with radiofrequency pulses. If a fragment binds, this saturation is transferred to the fragment, leading to a decrease in its NMR signal intensity.

Methodology:

  • Sample Preparation:

    • Prepare a sample containing the target protein (10-50 µM) and this compound (100-500 µM) in a deuterated buffer.

    • Prepare a control sample with only the fragment.

  • NMR Acquisition:

    • Acquire a reference 1D proton NMR spectrum of the fragment.

    • Acquire an STD spectrum by applying saturation pulses on-resonance with protein signals (e.g., at 7.0 ppm) and off-resonance (e.g., at 30 ppm).

    • The STD spectrum is the difference between the on-resonance and off-resonance spectra.

  • Analysis:

    • Signals present in the STD spectrum confirm that the fragment binds to the protein.

    • The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface, offering an "epitope map."

III. Structural Elucidation and Fragment Elaboration

The ultimate goal of FBDD is to leverage structural information to guide the optimization of the initial fragment hit.[1][7] X-ray crystallography is the gold standard for providing a high-resolution 3D picture of the fragment-protein complex.[9]

Protocol 4: Co-crystallization and Structure Determination

Principle: By obtaining a crystal structure of the target protein in complex with the fragment, the precise binding mode, key interactions, and available vectors for chemical modification can be visualized.

Methodology:

  • Crystallization Screening:

    • Screen for crystallization conditions of the target protein in the presence of a 5-10 fold molar excess of this compound. Soaking pre-existing apo-protein crystals is an alternative strategy.

    • Use commercially available sparse-matrix screens and vapor diffusion methods (sitting or hanging drop).

  • Optimization and Crystal Growth:

    • Optimize initial crystallization hits by varying precipitant concentration, pH, and additives to obtain diffraction-quality crystals.

  • Data Collection and Structure Solution:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure.

    • Build the fragment into the observed electron density map and refine the structure.

Fragment Elaboration Strategy

The solved crystal structure reveals the binding orientation of this compound and the surrounding protein environment. This information dictates the strategy for optimization.

G cluster_0 Structural Insights cluster_1 Medicinal Chemistry Strategies Crystal Structure Crystal Structure Vector 1 (Bromine) Bromine atom points towards solvent-exposed pocket Crystal Structure->Vector 1 (Bromine) Vector 2 (Nitrile) Nitrile group near hydrophobic patch Crystal Structure->Vector 2 (Nitrile) Suzuki/Sonogashira Coupling Suzuki/Sonogashira Coupling Vector 1 (Bromine)->Suzuki/Sonogashira Coupling Introduce new groups Bioisosteric Replacement Bioisosteric Replacement Vector 2 (Nitrile)->Bioisosteric Replacement Improve interactions Increased Potency & Specificity Increased Potency & Specificity Suzuki/Sonogashira Coupling->Increased Potency & Specificity Bioisosteric Replacement->Increased Potency & Specificity

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this key chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights to help you overcome common challenges and achieve high purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

This compound is typically an off-white to light yellow solid or crystalline powder.[1] Key properties are summarized in the table below.

PropertyValueSource
CAS Number 887430-98-0[2][3]
Molecular Formula C₁₁H₆BrN₃O[2]
Molecular Weight 276.09 g/mol [2]
Melting Point 145 - 147 °C
Appearance Solid

Q2: How should I store this compound?

For long-term stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place, often at refrigerated temperatures (2-8°C).[4]

Q3: What analytical techniques are recommended for assessing the purity of the final product?

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound, often achieving ≥98% purity after proper purification.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and identifying specific impurities. Mass Spectrometry (MS) is also used to confirm the molecular weight.[2][5]

Purification Troubleshooting Guide

The synthesis of this compound is commonly achieved via a nucleophilic aromatic substitution, a variation of the Williamson ether synthesis.[6][7] In this reaction, the anion of 4-cyanophenol attacks 2,5-dibromopyrimidine. This process, while effective, can lead to several byproducts and purification challenges.

cluster_synthesis Synthesis Reaction 4-cyanophenol 4-cyanophenol SNAr SNAr Reaction 4-cyanophenol->SNAr Nucleophile Base Base (e.g., K2CO3, NaH) Base->4-cyanophenol Deprotonates 2,5-dibromopyrimidine 2,5-dibromopyrimidine 2,5-dibromopyrimidine->SNAr Electrophile Product This compound SNAr->Product

Caption: Synthetic pathway for this compound.

Q4: My reaction yields a dark, oily crude product instead of a solid. What's the cause and what should I do?

Cause: This is a common issue often caused by the presence of unreacted starting materials, polymeric byproducts, or residual high-boiling solvents like DMSO or DMF. These impurities can suppress the crystallization of the desired product.

Solution:

  • Aqueous Workup: First, ensure a thorough aqueous workup was performed. If your reaction was in a polar aprotic solvent, dilute the reaction mixture with a water-immiscible solvent like ethyl acetate or dichloromethane (DCM) and wash several times with water and brine to remove the solvent and inorganic salts.

  • Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil vigorously with a solvent in which the product is poorly soluble, but the impurities are soluble.

    • Recommended Solvents: Start with a non-polar solvent like hexanes or diethyl ether. Chill the mixture in an ice bath while stirring. The product should precipitate as a solid, which can then be collected by filtration.

Q5: My TLC plate shows multiple spots. How can I identify the impurities and select the right purification strategy?

Cause: Multiple spots indicate a mixture of compounds. Besides the desired product, you are likely seeing unreacted 4-cyanophenol, unreacted 2,5-dibromopyrimidine, and potentially a bis-substituted byproduct where two molecules of 4-cyanophenol have displaced both bromine atoms on the pyrimidine ring.

Troubleshooting Workflow:

G cluster_impurities Impurity Profile cluster_actions Purification Action start Analyze Crude Product (TLC & ¹H NMR) impure_solid Slightly Impure Solid (Mainly product spot on TLC) start->impure_solid High Purity Indicated oily_product Oily Product / Baseline Spots start->oily_product Polar/Greasy Impurities multiple_spots Multiple Spots, Close Rf start->multiple_spots Complex Mixture recrystallize Recrystallization impure_solid->recrystallize triturate Trituration / Aqueous Wash oily_product->triturate chromatography Column Chromatography multiple_spots->chromatography pure_product Pure Product (Purity ≥98%) recrystallize->pure_product triturate->chromatography If still impure chromatography->recrystallize For final polishing chromatography->pure_product

Caption: Decision tree for selecting the appropriate purification method.

Impurity Identification (¹H NMR):

CompoundKey ¹H NMR Signals (CDCl₃, approx. δ ppm)Notes
This compound 8.6 (s, 2H, pyrimidine), 7.7 (d, 2H, benzonitrile), 7.3 (d, 2H, benzonitrile)This is the target product.
4-Cyanophenol (Starting Material) 7.6 (d, 2H), 6.9 (d, 2H), ~5-6 (br s, 1H, -OH)The phenolic proton is broad and may exchange.
2,5-Dibromopyrimidine (Starting Material) 8.7 (s, 2H)A sharp singlet in the aromatic region.
Bis-substituted Byproduct Complex aromatic signals, absence of pyrimidine C-H protons.This impurity is less polar than the product.

Q6: My product purity is stuck at ~95% after column chromatography. How can I improve it?

Cause: This often indicates the presence of a co-eluting impurity with a very similar polarity to your product. In this system, an isomer formed by reaction at a different position on the pyrimidine ring could be the culprit.

Solution: Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid sample. The key is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurity remains in solution.

Protocol: Recrystallization

  • Solvent Selection: Test solubility in various solvents. Good candidates for this molecule include ethyl acetate, ethanol, methanol, or a binary mixture like ethyl acetate/hexanes or ethanol/water.

  • Dissolution: Place the impure solid in a flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed to separate the target compound from both more polar (e.g., 4-cyanophenol) and less polar (e.g., 2,5-dibromopyrimidine) impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is recommended.

    • Starting Eluent: 10% Ethyl Acetate / 90% Hexanes.

    • Gradient: Gradually increase the ethyl acetate concentration to 20-30%.

  • Procedure:

    • Prepare the Column: Pack a glass column with a slurry of silica gel in the starting eluent.

    • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent. For less soluble samples, create a slurry with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

    • Elution: Begin elution with the 10% ethyl acetate mixture. Less polar impurities like unreacted 2,5-dibromopyrimidine will elute first.

    • Gradient Elution: Slowly increase the polarity of the mobile phase. The desired product, this compound, will begin to elute.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Recommended Solvent Systems for Purification

Purification MethodRecommended Solvent SystemTarget Impurities Removed
Column Chromatography 10-30% Ethyl Acetate in Hexanes (Gradient)Starting materials, isomeric byproducts
Recrystallization Ethyl Acetate / HexanesCo-eluting impurities, minor contaminants
Recrystallization Ethanol / WaterPolar impurities
Trituration Hexanes or Diethyl EtherOily residues, non-polar contaminants

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Benchchem. (n.d.). 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile.
  • Sigma-Aldrich. (n.d.). 4-[(5-bromopyrimidin-2-yl)oxy]benzonitrile.
  • BLDpharm. (n.d.). This compound.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Synblock. (n.d.). CAS 887430-98-0 | this compound.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • BMRB. (n.d.). bmse000284 Benzonitrile.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61.
  • Royal Society of Chemistry. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Organic Chemistry Frontiers, 5(12), 1934-1939.
  • Penning, T. D., et al. (2017). Process for the preparation of androgen receptor antagonists and intermediates thereof. European Patent EP 3280710 B1.
  • PubChem. (n.d.). 4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile.
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-(5-pentyl-2-pyrimidinyl)- on Newcrom R1 HPLC column.

Sources

"4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile (CAS No. 887430-98-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this key chemical intermediate. Here, we address common questions and troubleshooting scenarios encountered during its storage, handling, and use in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, the compound, which is a solid, should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend storage at room temperature, potentially under an inert atmosphere.[2] To prevent potential degradation, it is crucial to protect the compound from moisture.

Q2: How should I handle the compound in the laboratory?

Standard laboratory safety protocols should be followed. This includes handling the compound in a well-ventilated area or a fume hood.[3] Personal protective equipment such as safety glasses, gloves, and a lab coat are essential to prevent skin and eye contact.[1][2][3] After handling, it is important to wash hands thoroughly.[3]

Q3: What are the potential degradation pathways for this molecule?

The structure of this compound contains three key functional groups that can influence its stability under certain conditions: the nitrile group, the aryl ether linkage, and the 5-bromopyrimidine ring.

  • Nitrile Hydrolysis: The benzonitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, which would convert the nitrile (-CN) to a carboxylic acid (-COOH) or a primary amide (-CONH2).[4]

  • Ether Cleavage: While aryl ethers are generally stable, prolonged exposure to harsh acidic or basic conditions, particularly at elevated temperatures, could potentially lead to cleavage of the ether bond.

  • Pyrimidine Ring Stability: The 5-bromopyrimidine ring is generally a stable heterocyclic motif widely used in medicinal chemistry.[5][6] However, extreme pH conditions or the presence of strong nucleophiles could potentially lead to reactions involving the pyrimidine ring.

Q4: Is the compound stable in common organic solvents?

For short-term experimental use, the compound is expected to be stable in common anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) at room temperature. However, long-term storage in solution is not recommended due to the potential for slow degradation, especially if moisture is present. Protic solvents like methanol or ethanol could participate in hydrolysis reactions if acidic or basic catalysts are present.

Q5: What are the visual signs of degradation?

As a solid, any change in color from its typical white to off-white appearance, or a change in its crystalline structure, may indicate degradation. If the compound is in solution, the appearance of a precipitate or a color change could also be a sign of instability.

Storage and Handling Summary

ParameterRecommendationRationale
Temperature Room TemperatureTo minimize the rate of potential degradation reactions.
Atmosphere Store in a dry environment; consider an inert atmosphere (e.g., argon, nitrogen) for long-term storage.[2]To protect against moisture-driven hydrolysis of the nitrile group.
Light Store in an opaque container to protect from light.While not explicitly stated for this compound, light can catalyze the degradation of many organic molecules.
Container Tightly sealed, appropriate for chemical storage.To prevent contamination and exposure to moisture and air.

Troubleshooting Guide

This section addresses common issues that may arise during the use of this compound in your experiments.

Issue 1: My reaction yield is significantly lower than expected.

  • Possible Cause 1: Degradation of starting material. Improper storage or handling may have led to the degradation of the this compound.

    • Troubleshooting Steps:

      • Verify the purity of your starting material using an appropriate analytical technique such as NMR or LC-MS.

      • If degradation is suspected, it is recommended to use a fresh batch of the compound.

      • Ensure that the compound has been stored under the recommended conditions.

  • Possible Cause 2: Incompatibility with reaction conditions. The reaction conditions (e.g., strong acid or base, high temperature) may be causing the degradation of your starting material or product.

    • Troubleshooting Steps:

      • Review the stability profile of the molecule and consider if your reaction conditions are too harsh.

      • If possible, modify the reaction conditions to be milder (e.g., lower temperature, weaker acid/base).

Issue 2: I observe an unexpected peak in my NMR or LC-MS analysis of the starting material.

  • Possible Cause: Presence of an impurity or a degradation product. This could be a result of the manufacturing process or degradation during storage.

    • Troubleshooting Steps:

      • Attempt to identify the impurity. Common degradation products could include 4-hydroxybenzonitrile or 5-bromo-2-hydroxypyrimidine resulting from ether cleavage, or the corresponding carboxylic acid from nitrile hydrolysis.

      • If the impurity is present in a significant amount, it may be necessary to purify the starting material before use or obtain a new batch.

Experimental Workflow Troubleshooting

Below is a decision-making workflow to help troubleshoot experiments involving this compound.

G start Start: Unexpected Experimental Outcome check_purity Check Purity of Starting Material (NMR, LC-MS) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok degradation_suspected Degradation Suspected purity_ok->degradation_suspected No review_conditions Review Reaction Conditions (pH, Temp, Solvent) purity_ok->review_conditions Yes new_batch Use Fresh Batch of Compound degradation_suspected->new_batch new_batch->check_purity conditions_harsh Conditions Too Harsh? review_conditions->conditions_harsh modify_conditions Modify Reaction Conditions (Milder pH, Lower Temp) conditions_harsh->modify_conditions Yes re_evaluate Re-evaluate Synthetic Route conditions_harsh->re_evaluate No proceed Proceed with Experiment modify_conditions->proceed re_evaluate->proceed

Caption: Troubleshooting workflow for experiments.

References

  • Bianchi, T. A., & Cook, A. G. (n.d.). Hydrolysis of Nitriles. Chemistry LibreTexts.
  • PubChem. (n.d.). 5-Bromopyrimidine.
  • Chem-Impex. (n.d.). 5-Bromopyrimidine.
  • Key Organics. (2017, December 1). Safety Data Sheet. Retrieved from a generic Key Organics SDS as the specific one was not directly accessible.
  • Angene Chemical. (2024, April 3). Safety Data Sheet. Retrieved from a generic Angene Chemical SDS for a similar compound.
  • CymitQuimica. (2024, December 19). Safety Data Sheet. Retrieved from a generic CymitQuimica SDS for a similar compound.
  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from a generic Fisher Scientific SDS for a similar compound.

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering challenges with its solubility. As a molecule with a complex heterocyclic structure, achieving the desired concentration in solution can be a critical hurdle in experimental success. This document provides a structured, in-depth approach to understanding and overcoming these solubility issues, moving from fundamental principles to advanced troubleshooting strategies.

Understanding the Molecule: Predicted Solubility Characteristics

This compound (CAS No. 887430-98-0) is a compound featuring a benzonitrile group attached to a brominated pyrimidine ring via an ether linkage.[1] While specific experimental solubility data is not extensively published, we can infer its likely behavior based on its structural components and data from analogous compounds.

The presence of the polar nitrile group and the nitrogen atoms in the pyrimidine ring suggests a degree of polarity. However, the overall structure is largely aromatic and contains a bromine atom, contributing to its hydrophobic nature. This combination predicts that this compound is likely to have:

  • Poor aqueous solubility.

  • Good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2]

  • Limited solubility in non-polar solvents like hexane and toluene.

  • Variable solubility in polar protic solvents such as ethanol and methanol, where it may be sparingly soluble.[3]

These predictions are supported by observations with similar structures like 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, which is also expected to be most soluble in polar aprotic solvents.[2]

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with this compound.

Q1: What is the best starting solvent for dissolving this compound?

Based on its chemical structure, polar aprotic solvents are the recommended starting point. We suggest beginning with DMSO or DMF. For many biological assays, creating a concentrated stock solution in DMSO is a common and effective practice.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how can I prevent it?

This is a common issue known as "crashing out." It occurs when the compound, highly soluble in the organic stock solvent, is introduced into an aqueous medium where its solubility is significantly lower. To mitigate this:

  • Lower the final concentration: The most straightforward approach is to work with a lower final concentration of the compound in your aqueous medium.

  • Use a co-solvent system: Incorporate a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous solution.[4] Ethanol or propylene glycol are common choices for in vitro studies.[5]

  • Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to promote rapid dispersion.

Q3: Can I use heat to dissolve the compound?

Gentle heating (e.g., to 30-40°C) can increase the rate of dissolution.[2] However, it's crucial to be cautious as excessive heat can lead to the degradation of the compound or evaporation of the solvent. Always monitor the temperature closely and consider performing a stability check of your compound under these conditions.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

If you are still facing solubility challenges after considering the initial FAQs, this troubleshooting guide provides a more systematic approach to identify the optimal solubilization strategy for your specific experimental needs.

Step 1: Initial Solvent Screening

The first step is to systematically determine the solubility in a range of common laboratory solvents. This will provide an empirical basis for selecting the best solvent or solvent system.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the list below.

  • Agitation: Vigorously mix each vial using a vortex mixer for 1-2 minutes.

  • Observation: Visually inspect each vial for complete dissolution. If the compound dissolves, add another measured aliquot of the compound and repeat until saturation is reached.

  • Quantification (Optional but Recommended): For a more precise determination, the saturated solution can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be measured using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).[6][7]

Table 1: Recommended Solvents for Initial Screening

Solvent ClassRecommended SolventsExpected Solubility
Polar Aprotic DMSO, DMF, AcetonitrileHigh
Polar Protic Ethanol, Methanol, IsopropanolModerate to Low
Non-Polar Toluene, Hexane, DichloromethaneVery Low
Aqueous Buffers Phosphate-Buffered Saline (PBS)Very Low
Step 2: Co-Solvent Systems

If a single solvent does not provide the desired solubility at the required concentration, a co-solvent system can be an effective solution.[8] This involves using a mixture of a "good" solvent (one in which the compound is highly soluble) and a "poor" but miscible solvent.

Workflow for Developing a Co-Solvent System

CoSolventWorkflow start Start with a concentrated stock in a 'good' solvent (e.g., DMSO) add_cosolvent Gradually add a miscible 'poor' solvent (e.g., water, ethanol) while stirring start->add_cosolvent observe Observe for precipitation add_cosolvent->observe no_precip No Precipitation: Desired concentration reached observe->no_precip No precip Precipitation Occurs observe->precip Yes adjust_ratio Adjust the ratio of 'good' to 'poor' solvent. Increase the proportion of the 'good' solvent. precip->adjust_ratio adjust_ratio->add_cosolvent SolubilityStrategy start Is the required concentration achievable in a single solvent? single_solvent Use the optimal single solvent. start->single_solvent Yes co_solvent_q Is the application compatible with a co-solvent system? start->co_solvent_q No co_solvent Develop a co-solvent system. co_solvent_q->co_solvent Yes advanced_q Is further solubility enhancement needed for formulation? co_solvent_q->advanced_q No advanced_methods Explore advanced techniques: - pH adjustment - Solid dispersions - Cyclodextrin complexation advanced_q->advanced_methods Yes

Caption: Decision tree for selecting a solubility enhancement strategy.

Concluding Remarks

Overcoming the poor solubility of this compound is a common challenge that can be systematically addressed. By understanding the physicochemical properties of the molecule and employing a logical, stepwise approach to solvent selection and formulation development, researchers can successfully prepare solutions suitable for a wide range of experimental applications. We encourage you to start with the simplest methods and progress to more complex techniques as needed. Should you require further assistance, please do not hesitate to contact our technical support team.

References

  • PubChem. (n.d.). 4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile.
  • Douglas, C. J., et al. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 12(3), 249-256.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
  • Patel, C. J., Asija, R., & Asija, S. (2012). DIFFERENT METHODS OF ENHANCEMENT OF SOLUBILIZATION AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A RECENT REVIEW. PharmaTutor, 2(9), 83-93.
  • Kumar, S., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204.
  • El-Malah, A. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura Journal of Chemistry.
  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 77-83.
  • Al-Obaidi, H., & Al-Janabi, H. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(11), 3436.
  • Singh, A., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11.
  • Singh, R., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Singh, P., & Kaur, M. (2023). Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. ChemistrySelect, 8(25), e202301031.
  • PubChem. (n.d.). 5-Amino-2-(5-bromopyrimidin-4-yl)oxybenzonitrile.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals.

Sources

Technical Support Center: Reaction Condition Optimization for 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate. Our focus is on the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a pyrimidine, activated by its electron-deficient nature, with a nucleophile. In this case, 2,5-dibromopyrimidine serves as the electrophile and 4-cyanophenol acts as the nucleophile. The pyrimidine ring's nitrogen atoms withdraw electron density, making the carbon atoms susceptible to nucleophilic attack.

The general reaction scheme is as follows:

This guide will delve into the critical parameters of this reaction, offering insights into optimization and troubleshooting to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield for this compound consistently low?

A1: Low yields in this SNAr reaction can stem from several factors. A systematic evaluation is key to pinpointing the issue.

  • Insufficient Nucleophilicity: The phenoxide generated from 4-cyanophenol may not be a potent enough nucleophile under your current conditions. Ensure you are using a strong enough base to fully deprotonate the phenol.

  • Suboptimal Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at or near room temperature, a gradual increase in temperature is recommended.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they effectively solvate the nucleophile and stabilize the charged Meisenheimer intermediate.

  • Base Strength and Stoichiometry: The base must be strong enough to deprotonate the 4-cyanophenol but not so strong as to cause unwanted side reactions. The stoichiometry of the base is also crucial; an excess may be required to drive the reaction to completion.

Q2: I am observing multiple spots on my TLC plate. What are the likely side products?

A2: The formation of multiple products is a common challenge. Potential side products in this reaction include:

  • N-arylation Product: Although O-arylation is generally favored with phenols, competitive N-arylation can occur, leading to the formation of a constitutional isomer.

  • Hydrolysis Products: If there is residual water in your reaction mixture, hydrolysis of the 2,5-dibromopyrimidine can occur, especially at elevated temperatures, leading to the formation of bromopyrimidinones.

  • Disubstitution Product: Reaction at both bromine positions of the pyrimidine ring can occur, though this is generally less favorable due to steric hindrance and deactivation of the ring after the first substitution.

Q3: How can I increase the rate of my reaction?

A3: A sluggish reaction can be accelerated by several means:

  • Increase Temperature: This is often the most effective way to increase the reaction rate. However, monitor the reaction closely for the formation of degradation products at higher temperatures.

  • Use a More Polar Solvent: Switching from a less polar solvent (like THF) to a more polar aprotic solvent (like DMF or DMSO) can enhance the reaction rate by better stabilizing the Meisenheimer intermediate.

  • Microwave Irradiation: The use of a microwave reactor can significantly reduce reaction times and improve yields by providing efficient and uniform heating.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low to No Product Formation 1. Weak Base: The base is not strong enough to fully deprotonate the 4-cyanophenol. 2. Low Temperature: Insufficient thermal energy to overcome the activation barrier. 3. Poor Solvent Choice: The solvent does not adequately solvate the reactants or stabilize the intermediate. 4. Deactivated Pyrimidine Ring: While unlikely with 2,5-dibromopyrimidine, impurities could affect reactivity.1. Base Selection: Switch to a stronger base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). 2. Temperature Optimization: Gradually increase the reaction temperature in 10-20 °C increments. Consider using a higher boiling point solvent if necessary. Microwave irradiation can also be effective. 3. Solvent Screening: Test polar aprotic solvents like DMF, DMSO, or NMP. Ensure the solvent is anhydrous. 4. Reagent Purity: Verify the purity of your 2,5-dibromopyrimidine.
Formation of Multiple Products (Impure Product) 1. Competitive N-arylation: The reaction is occurring at a nitrogen atom of the pyrimidine ring. 2. Hydrolysis: Presence of water in the reaction mixture. 3. Disubstitution: Reaction at both bromine positions.1. Optimize Base/Solvent System: The choice of base and solvent can influence the O- vs. N-arylation selectivity. Experiment with different combinations. 2. Anhydrous Conditions: Ensure all reagents and solvents are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Stoichiometry Control: Use a slight excess of 4-cyanophenol (e.g., 1.1 equivalents) to favor monosubstitution.
Reaction Stalls or is Incomplete 1. Insufficient Base: The base is consumed during the reaction. 2. Reversible Reaction: The reaction may be reaching equilibrium. 3. Product Inhibition: The product may be inhibiting the reaction.1. Increase Base Stoichiometry: Use a larger excess of the base (e.g., 2-3 equivalents). 2. Removal of Byproducts: If possible, remove any byproducts that may be shifting the equilibrium. 3. Dilution: Try running the reaction at a lower concentration.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative procedure based on established SNAr chemistry. Optimization may be required for specific laboratory conditions and reagent purities.

Materials:

  • 2,5-Dibromopyrimidine (1.0 eq)

  • 4-Cyanophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyrimidine (1.0 eq), 4-cyanophenol (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen). The volume should be sufficient to dissolve the reactants (a concentration of 0.1-0.5 M is a good starting point).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Purification Protocol: Column Chromatography

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The optimal eluent system should be determined by TLC analysis of the crude product.

Procedure:

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizing the Reaction and Workflow

SNAr Reaction Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2,5-Dibromopyrimidine 2,5-Dibromopyrimidine Meisenheimer_Complex Meisenheimer Complex (Anionic σ-complex) 2,5-Dibromopyrimidine->Meisenheimer_Complex 4-Cyanophenoxide 4-Cyanophenoxide 4-Cyanophenoxide->Meisenheimer_Complex Nucleophilic Attack Product This compound Meisenheimer_Complex->Product Loss of Bromide

Caption: The SNAr mechanism for the synthesis of the target compound.

Experimental Workflow

Workflow A 1. Reaction Setup (Reactants + Base) B 2. Add Anhydrous Solvent A->B C 3. Heat and Stir (Monitor by TLC/LC-MS) B->C D 4. Aqueous Work-up C->D E 5. Dry and Concentrate D->E F 6. Purification (Recrystallization or Chromatography) E->F G Pure Product F->G

Caption: A step-by-step experimental workflow for the synthesis.

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
  • Google Patents. (2016). Improved process for the preparation of 4-[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

Technical Support Center: A Guide to Troubleshooting NMR Peak Assignments for 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile." This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural characterization. Interpreting the NMR spectrum of this molecule can present unique challenges due to the presence of two distinct aromatic systems. This document provides a structured approach to predicting, assigning, and troubleshooting the ¹H and ¹³C NMR spectra of this compound, ensuring confidence in your analytical results.

Section 1: Foundational Knowledge - Predicted Spectral Data

A thorough understanding of the molecule's structure is the first step in any spectral assignment. The key to interpreting the NMR spectrum of this compound lies in recognizing the electronic environment of each proton and carbon.

G cluster_0 This compound mol C1 C1 C2 C2 C6 C6 C3 C3 C5 C5 C4 C4 CN CN O O C2prime C2' N1prime N1' C6prime C6' C5prime C5' C4prime C4' N3prime N3' Br Br H26 H2/H6 H35 H3/H5 H6prime H6' H4prime H4'

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region. The benzonitrile moiety will produce a characteristic AA'BB' system (appearing as two doublets), and the pyrimidine ring will produce a singlet.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale for Prediction
H-4', H-6'8.7 - 8.9Singlet (s)Protons on the electron-deficient pyrimidine ring are highly deshielded. The two protons are chemically equivalent, resulting in a singlet. Based on data for 5-bromopyrimidine, which shows signals at 9.15 and 8.83 ppm.[1]
H-3, H-57.7 - 7.9Doublet (d)These protons are ortho to the electron-withdrawing cyano group, leading to significant deshielding. They will appear as a doublet due to coupling with H-2/H-6.
H-2, H-67.2 - 7.4Doublet (d)These protons are ortho to the electron-donating ether oxygen, which shields them relative to the H-3/H-5 protons. They appear as a doublet due to coupling with H-3/H-5.

Note: Predicted shifts are based on standard substituent effects and data from analogous structures. Actual values may vary based on solvent and experimental conditions.[2][3]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework. Quaternary carbons (those without attached protons) will typically show weaker signals.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-2'160 - 165Carbon in the pyrimidine ring bonded to two electronegative atoms (N and O), resulting in a strong downfield shift.
C-4', C-6'158 - 162These carbons are adjacent to ring nitrogens, causing them to be significantly deshielded.
C-1155 - 160Aromatic carbon attached to the ether oxygen, shifted downfield.
C-3, C-5133 - 136Aromatic carbons ortho to the cyano group.
C-2, C-6121 - 124Aromatic carbons ortho to the ether oxygen.
C-5'118 - 122Pyrimidine carbon attached to bromine.
CN117 - 119The nitrile carbon itself.[4]
C-4108 - 112Quaternary carbon of the benzonitrile ring attached to the cyano group.

Note: Predicted shifts are based on typical ranges for these functional groups.[5][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: My aromatic signals are overlapping. How can I resolve them for easier interpretation?

A: This is the most common issue with this molecule. The aromatic protons from both the pyrimidine and benzonitrile rings resonate in a relatively narrow range (typically 7.0-9.0 ppm).[7][8]

  • Primary Recommendation: Change the NMR solvent. If you are using CDCl₃, switching to an aromatic solvent like benzene-d₆ or a more polar solvent like DMSO-d₆ can induce significant changes in chemical shifts, often resolving the overlapped signals. This phenomenon, known as the Aromatic Solvent Induced Shift (ASIS), occurs because the solvent molecules interact with the solute in a way that alters the local magnetic fields around the protons.[9]

  • Secondary Recommendation: If changing the solvent is not sufficient, 2D NMR techniques are invaluable. A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, definitively linking the H-2/H-6 doublet to the H-3/H-5 doublet of the benzonitrile ring.[10][11]

Q2: Why do the pyrimidine protons H-4' and H-6' appear as a single peak? Shouldn't they couple to each other?

A: Due to the plane of symmetry running through the C-2'—C-5' bond of the pyrimidine ring, the H-4' and H-6' protons are chemically equivalent. While they do have a small four-bond coupling constant (⁴J), it is often too small to be resolved by standard NMR instruments, resulting in the appearance of a sharp singlet.

Q3: I see unexpected peaks in my spectrum that don't correspond to the product. What are they?

A: Unexpected peaks usually originate from impurities.

  • Residual Solvents: Check for common synthesis and purification solvents like ethyl acetate (quartet ~4.1 ppm, triplet ~1.2 ppm), dichloromethane (~5.3 ppm), or acetone (~2.17 ppm). Some solvents, like ethyl acetate, can be notoriously difficult to remove completely.[9]

  • Water: A broad peak, typically between 1.5 and 4.5 ppm (in CDCl₃ or DMSO-d₆), is often due to water. Its chemical shift is highly variable.

  • Starting Materials: Incomplete reaction can leave starting materials such as 4-cyanophenol or a 2-substituted-5-bromopyrimidine. Compare your spectrum to reference spectra of the starting materials if available.

Q4: My peaks are very broad. What is causing this and how can I fix it?

A: Broad peaks can be caused by several factors.[9]

  • Poor Shimming: The magnetic field is not homogeneous. Before acquiring your data, ensure the instrument is properly shimmed.

  • Low Solubility: If the compound is not fully dissolved, you will get broad lines. Try using a more appropriate solvent (e.g., DMSO-d₆ for polar compounds) or gently warming the sample.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. This can sometimes be remedied by filtering the NMR sample through a small plug of celite or silica.

Section 3: Step-by-Step Troubleshooting Guide

Problem: Unambiguous assignment of the two doublets in the benzonitrile ring.

The protons ortho to the cyano group (H-3/H-5) are more deshielded (further downfield) than the protons ortho to the ether oxygen (H-2/H-6). However, for absolute confirmation, a 2D NMR experiment is the gold standard.

Solution: Perform a Heteronuclear Multiple Bond Correlation (HMBC) Experiment.

The HMBC experiment shows correlations between protons and carbons that are 2 or 3 bonds away.

  • Logic: The protons H-2 and H-6 are three bonds away from the quaternary carbon C-4 (which is attached to the nitrile). The protons H-3 and H-5 are only two bonds away from C-4. You will see a strong cross-peak between H-3/H-5 and C-4. Additionally, H-2/H-6 will show a correlation to the pyrimidine carbon C-2' through the ether linkage. This allows for unequivocal assignment.[10][12]

Problem: Confirming the identity of the pyrimidine singlet.

Solution: Perform a Nuclear Overhauser Effect (NOE) Experiment.

An NOE experiment (either 1D NOE or 2D NOESY) reveals spatial proximity between nuclei.

  • Logic: The protons of the benzonitrile ring that are ortho to the ether linkage (H-2 and H-6) are physically close to the pyrimidine ring. Irradiating the singlet corresponding to H-4'/H-6' should show an NOE enhancement to the doublet assigned as H-2/H-6, confirming their connectivity through the ether oxygen.

Section 4: Experimental Protocols

Protocol 1: Standard ¹H NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation: Accurately weigh 5-10 mg of your compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity. A good shim is critical for sharp peaks and accurate integration.

  • Acquisition: Acquire the spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

Protocol 2: Resolving Peak Overlap using Benzene-d₆
  • Prepare Sample: Prepare a new sample using benzene-d₆ as the solvent, following the steps in Protocol 1.

  • Acquire and Process: Acquire and process the data as described above. Reference the residual benzene peak to 7.16 ppm.

  • Compare Spectra: Compare the new spectrum with the one obtained in CDCl₃ or DMSO-d₆. The differential shielding from the aromatic solvent should shift the proton signals, aiding in their resolution and assignment.[9]

Section 5: Visual Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common NMR assignment issues for this molecule.

G start Start: Analyze 1H NMR Spectrum q_overlap Are aromatic signals overlapped or ambiguous? start->q_overlap sol_solvent Re-acquire spectrum in a different solvent (e.g., Benzene-d6) q_overlap->sol_solvent Yes q_unexpected Are there unexpected peaks? q_overlap->q_unexpected No sol_2d Perform 2D NMR (COSY, HMBC, NOESY) sol_solvent->sol_2d Still ambiguous sol_solvent->q_unexpected Resolved sol_2d->q_unexpected Assignments Clear sol_impurities Check for residual solvents, water, or starting materials q_unexpected->sol_impurities Yes q_broad Are peaks broad? q_unexpected->q_broad No sol_impurities->q_broad sol_broad Re-shim the instrument. Check sample concentration and solubility. q_broad->sol_broad Yes end Final Peak Assignments Complete q_broad->end No sol_broad->end

Sources

Technical Support Center: Byproduct Identification in the Synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers engaged in the synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols designed to address the common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction, with a primary focus on the identification and characterization of process-related impurities.

The synthesis of this molecule is a cornerstone in the development of various therapeutic agents, making the absolute purity of the final compound a critical parameter.[1][2] Byproducts, even in trace amounts, can significantly impact biological activity and safety profiles.[3] This document is structured to provide a logical workflow, from initial observation of an impurity to its definitive structural elucidation.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial observations and provides a rapid diagnostic framework.

Q1: My initial reaction analysis (TLC/LC-MS) shows a significant unknown spot or peak. What are the first byproducts I should suspect?

A1: When an unknown impurity appears, the most efficient first step is to consider the most probable side reactions based on the reaction mechanism. The formation of this compound is an SNAr reaction, typically between a 2-halo-5-bromopyrimidine and 4-hydroxybenzonitrile (4-cyanophenol).[4] Your primary suspects should be:

  • Unreacted Starting Materials: The most common "impurities" are often residual 2,5-dihalopyrimidine and 4-hydroxybenzonitrile.

  • Hydrolysis of the Electrophile: If trace moisture is present in your reaction solvent (e.g., DMF, DMSO), the highly electrophilic 2-halo-5-bromopyrimidine can hydrolyze to form 5-Bromopyrimidin-2-ol.

  • Byproducts from the Base: Strong bases can sometimes react with the solvent or starting materials, leading to unexpected products.

The table below summarizes the molecular weights of the target product and its most likely process-related byproducts. This is your first cross-reference when interpreting mass spectrometry data.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Observation
Target Product C₁₁H₆BrN₃O276.09Desired peak in LC-MS.
4-HydroxybenzonitrileC₇H₅NO119.12Unreacted nucleophile.
2,5-DibromopyrimidineC₄H₂Br₂N₂237.88Common unreacted electrophile.
5-Bromopyrimidin-2-olC₄H₃BrN₂O174.98Result of hydrolysis.

Q2: What causes increased byproduct formation and how can I minimize it?

A2: Increased byproduct formation is often linked to suboptimal reaction conditions.[5] Systematically investigating the following parameters can pinpoint the cause:

  • Suboptimal Temperature: Excessive heat can provide the activation energy for alternative reaction pathways or cause degradation of starting materials. It is often beneficial to start the reaction at a lower temperature and gradually increase it.

  • Reagent Quality and Stoichiometry: Using impure reagents is a primary source of contamination.[5] Ensure the purity of your starting materials. An incorrect molar ratio, particularly an excess of the base, can also promote side reactions.

  • Presence of Water or Oxygen: SNAr reactions on electron-deficient rings are sensitive to moisture, which can lead to hydrolysis byproducts.[6] Performing the reaction under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents is critical.

Q3: My reaction on a di-substituted pyrimidine is not selective. How do I determine the structure of the resulting regioisomer?

A3: Regioselectivity is a known challenge in pyrimidine chemistry.[6] For example, if starting with a 2,4-dichloro-5-bromopyrimidine, nucleophilic attack is generally favored at the C4 position due to superior stabilization of the Meisenheimer intermediate.[7] However, conditions can alter this. To identify the resulting isomer, you must isolate it and perform structural analysis. ¹H NMR spectroscopy is definitive here. The coupling patterns and chemical shifts of the pyrimidine and phenyl protons will be distinct for each isomer, allowing for unambiguous assignment.

Part 2: A Systematic Workflow for Byproduct Identification

When initial troubleshooting is insufficient, a rigorous, multi-technique approach is required. This workflow ensures that impurities are isolated and characterized with a high degree of confidence.

Byproduct_Identification_Workflow cluster_workflow Systematic Identification Workflow A Step 1: Isolation (Flash Chromatography / Prep-HPLC) B Step 2: Purity Assessment (Analytical HPLC / UPLC) A->B Isolate Fraction C Step 3: Structural Elucidation B->C Purity >95% D 3a. Mass Spectrometry (LC-MS / HRMS) Determine Molecular Formula C->D E 3b. NMR Spectroscopy (¹H, ¹³C, 2D-NMR) Determine Connectivity C->E F 3c. FT-IR Spectroscopy Identify Functional Groups C->F G Step 4: Confirmation Compare data with known compounds or proposed structures. D->G Synthesize Data E->G Synthesize Data F->G Synthesize Data SNAr_Mechanism cluster_main Main S_N_Ar Pathway cluster_side Side Reaction: Hydrolysis Start 2,5-Dibromopyrimidine + 4-Cyanophenoxide Inter Meisenheimer Complex (Non-aromatic intermediate) Start->Inter + Nucleophile Attack Start_Side 2,5-Dibromopyrimidine Prod This compound Inter->Prod - Br⁻ (Leaving Group) Hydro_Prod 5-Bromopyrimidin-2-ol Start_Side->Hydro_Prod + H₂O (Trace Moisture)

Caption: The SNAr mechanism for product formation and a common hydrolysis side reaction.

Troubleshooting in Practice: Distinguishing Product from Hydrolysis Byproduct

A common scenario is the presence of a byproduct with a mass corresponding to 5-Bromopyrimidin-2-ol (MW: 174.98). This occurs when the reaction is not scrupulously anhydrous. Spectroscopic data provides a clear distinction.

FeatureTarget Product 5-Bromopyrimidin-2-ol (Byproduct) Rationale for Distinction
Parent Ion (m/z) ~276/278 (Br isotope pattern)~175/177 (Br isotope pattern)Clear difference in molecular weight.
¹H NMR Signals Signals for both pyrimidine (δ ~8.5-9.0 ppm) and benzonitrile (δ ~7.5-8.0 ppm) protons are present.Only pyrimidine proton signals (δ ~8.0-8.5 ppm) are present. A broad -OH signal may also be visible.The complete absence of the characteristic A'A'B'B' pattern of the 4-substituted phenyl ring is definitive proof.
¹³C NMR Signals ~11 carbons expected, including nitrile carbon (~118 ppm).4 carbons expected.The number of signals in the ¹³C spectrum is a simple confirmatory check.
FT-IR Peaks Sharp -C≡N stretch (~2230 cm⁻¹). Aromatic C-O stretch (~1250 cm⁻¹).Broad O-H stretch (~3200-3400 cm⁻¹). No -C≡N peak.The presence or absence of the nitrile and hydroxyl peaks is a key diagnostic. [5]

By systematically applying the workflow and analytical techniques described, researchers can confidently isolate and identify virtually any byproduct encountered during the synthesis of this compound, leading to improved process control and higher purity of the final active pharmaceutical ingredient.

References

  • Technical Support Center: Minimizing Byproducts in Organic Synthesis. (n.d.). Benchchem.
  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on Pyrimidines. (n.d.). Benchchem.
  • Technical Support Center: Nucleophilic Substitution on the Pyrimidine Ring. (n.d.). Benchchem.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central - NIH.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.).
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). ResearchGate.
  • N-(5-(4-Bromophenyl)-6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)pyrimidin-4-yl)sulfamide. (n.d.). BLDpharm.
  • Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. (2023). PubMed Central - NIH.

Sources

Technical Support Center: Purification of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of "4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile" (CAS 887430-98-0). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification, providing detailed, experience-driven advice in a direct question-and-answer format. Our goal is to empower you with the scientific rationale behind each step, enabling you to troubleshoot effectively and achieve the desired purity for your downstream applications.

Compound Profile and Purification Overview

"this compound" is a solid with a reported melting point of 145-147 °C. It is typically synthesized via a Williamson ether synthesis, a nucleophilic substitution reaction between a deprotonated 4-cyanophenol and an activated 5-bromopyrimidine, such as 5-bromo-2-chloropyrimidine. Understanding this synthetic route is crucial for anticipating potential impurities.

PropertyValueSource
CAS Number 887430-98-0[Synblock][1]
Molecular Formula C₁₁H₆BrN₃O[Synblock][1]
Physical Form Solid[Sigma-Aldrich][2]
Melting Point 145 - 147 °C[Sigma-Aldrich][2]
Common Starting Purity ~95%[Sigma-Aldrich][2]
Likely Impurities 4-cyanophenol, 5-bromo-2-halopyrimidine, solvent residues, side-reaction byproductsInferred

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My initial purity of this compound is around 90-95% after synthesis and work-up. What are the most likely impurities I need to remove?

A1: Given the Williamson ether synthesis route, the most probable impurities are unreacted starting materials and solvent residues.[3][4] Specifically, you should be looking for:

  • Unreacted 4-cyanophenol: This is a key starting material and can persist if the reaction does not go to completion. It is more polar than the desired product.

  • Unreacted 5-bromo-2-halopyrimidine (e.g., 5-bromo-2-chloropyrimidine): The other starting material, which is less polar than the final product.

  • Base and its salts: If a base like potassium carbonate was used, residual salts might be present. These are typically removed during the aqueous work-up, but fine particulates can sometimes carry through.

  • Solvent Residues: Solvents like DMF, DMSO, or acetonitrile are common for this type of reaction and can be difficult to remove completely.[4]

  • Side-reaction byproducts: Although less common with primary halides, elimination reactions can occur, especially at elevated temperatures.[3]

A proton NMR (¹H NMR) of your crude material can often help identify the presence and relative amounts of these impurities. For example, the distinct phenolic proton of 4-cyanophenol would be a clear indicator of its presence.

Q2: I'm attempting to purify my compound by recrystallization. How do I select an appropriate solvent system?

A2: The key to a successful recrystallization is to find a solvent (or solvent pair) in which your compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below.[5]

Solvent Screening Protocol:

  • Single Solvent Screening:

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • To each tube, add a different solvent dropwise at room temperature. Good candidates for a molecule with aromatic rings and polar functional groups include ethanol, methanol, ethyl acetate, acetone, and acetonitrile.[6]

    • If the compound dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization.

    • If it is insoluble, heat the mixture. If it dissolves when hot, it is a good candidate. Allow it to cool slowly to see if crystals form.

  • Two-Solvent System (for when a single solvent is not ideal):

    • This is often a more effective method. You will need a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble.

    • A common and effective pair for compounds of this nature is a polar solvent like acetone or ethyl acetate (the "good" solvent) and a non-polar solvent like hexane or heptane (the "poor" solvent).[4]

    • Procedure: Dissolve the crude product in the minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise while the solution is still hot until you observe persistent cloudiness. Add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Recommended Starting Points for this compound:

  • Ethanol or Isopropanol: Often a good first choice for compounds with moderate polarity.

  • Ethyl Acetate/Hexane: A versatile combination that allows for fine-tuning of polarity.

  • Acetone/Water: Can be effective, but be cautious of "oiling out."

Diagram: Recrystallization Solvent Selection Workflow

G start Start: Crude Product test_solvents Test solubility in various solvents (e.g., EtOH, EtOAc, Hexane) start->test_solvents dissolves_cold Dissolves at room temp? test_solvents->dissolves_cold insoluble_hot Insoluble when hot? dissolves_cold->insoluble_hot No bad_solvent Unsuitable solvent dissolves_cold->bad_solvent Yes good_single Good single solvent candidate insoluble_hot->good_single No insoluble_hot->bad_solvent Yes cool Slow cool & crystallize good_single->cool two_solvent Consider two-solvent system bad_solvent->two_solvent dissolve_hot Dissolve in min. hot 'good' solvent two_solvent->dissolve_hot add_anti Add 'poor' solvent until cloudy dissolve_hot->add_anti reheat Reheat to clarify add_anti->reheat reheat->cool pure_product Pure Product cool->pure_product

Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.

Q3: Recrystallization is not improving the purity sufficiently. How should I approach purification by flash column chromatography?

A3: Flash column chromatography is an excellent next step when recrystallization is ineffective, especially for removing impurities with similar polarities.

Step 1: Thin Layer Chromatography (TLC) Analysis Before running a column, you must develop a suitable solvent system using TLC. The goal is to find a solvent mixture that gives your product a retention factor (Rf) of approximately 0.25-0.35.[7]

  • Stationary Phase: Use standard silica gel plates.

  • Mobile Phase (Eluent): Start with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

    • A good starting point for your compound would be 20-30% ethyl acetate in hexane.

    • Adjust the ratio until you achieve good separation between your product spot and the impurity spots. Your product, being moderately polar, should move off the baseline but not travel with the solvent front.

Step 2: Column Preparation and Loading

  • Packing: Use silica gel with a mesh size of 230-400 for flash chromatography.[8] Pack the column as a slurry in your chosen eluent to ensure a homogenous stationary phase without cracks or bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully add this solution to the top of the column.[9]

    • Dry Loading: If your product is not very soluble in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of the column. This method often results in better separation.[1]

Step 3: Elution and Fraction Collection

  • Begin eluting with the solvent system determined by your TLC analysis. Apply positive pressure (using air or nitrogen) to achieve a steady flow.

  • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Diagram: Flash Chromatography Workflow

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Post-Purification tlc 1. Develop solvent system using TLC (Target Rf ~0.3) pack 2. Pack silica gel column with eluent tlc->pack load 3. Load crude sample (wet or dry loading) pack->load elute 4. Elute with solvent system under pressure load->elute collect 5. Collect fractions elute->collect monitor 6. Monitor fractions by TLC collect->monitor combine 7. Combine pure fractions monitor->combine evaporate 8. Evaporate solvent combine->evaporate analyze 9. Analyze final product purity (NMR, LC-MS) evaporate->analyze end_product Pure Product analyze->end_product start Crude Product start->tlc

Caption: A step-by-step workflow for purification using flash column chromatography.

Q4: I see a persistent impurity in the ¹H NMR even after chromatography. How can I identify it?

A4: If a persistent impurity remains, more advanced analytical techniques may be necessary.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity and can often separate impurities that co-elute in flash chromatography.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying impurities. The mass of the impurity can provide strong clues as to its structure, for example, if it corresponds to a starting material or a known byproduct.

  • 2D NMR Spectroscopy: Techniques like COSY and HSQC can help in the structural elucidation of unknown impurities if they are present in sufficient concentration.

If you suspect the impurity is a result of degradation, consider the stability of your compound. Is it sensitive to light, acid, or base? Adjust your work-up and purification conditions accordingly. For example, if your compound is base-sensitive, avoid basic conditions during extraction and chromatography.

References

  • OpenOChem Learn.
  • Important Chemistry Tips.
  • International Journal of Pharmaceutical Development & Technology.
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Chem.libretexts.org.
  • Wu, H.-F., Zhang, P.-Z., & Wu, J. (2010). A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular S(N)Ar sequence. Journal of Zhejiang University. Science. B, 11(2), 94–101. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Pharmaguideline. Resolving API Impurity Issues in Drug Development. [Link]

Sources

Technical Support Center: Monitoring the Synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice on monitoring this specific nucleophilic aromatic substitution (SNAr) reaction using Thin-Layer Chromatography (TLC). Here, we move beyond mere procedural steps to explain the scientific reasoning behind our recommendations, ensuring you can troubleshoot effectively and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the expected TLC profile for this reaction, and what are the typical Rf values?

Answer: In a typical SNAr reaction for the synthesis of this compound, you will be monitoring the consumption of two starting materials (SMs), 5-bromo-2-chloropyrimidine and 4-hydroxybenzonitrile, and the formation of the desired ether product.

The polarity of these compounds dictates their mobility on a standard silica TLC plate.[1] 4-hydroxybenzonitrile, with its polar hydroxyl group, will have the lowest Rf value (i.e., it will travel the shortest distance up the plate). 5-bromo-2-chloropyrimidine is less polar and will have a higher Rf. The product, an aromatic ether, will typically have an intermediate polarity and thus an Rf value between the two starting materials.

Table 1: Typical TLC Parameters

Compound Role Typical Rf Value (30% Ethyl Acetate in Hexane) Visualization Method
5-Bromo-2-chloropyrimidine Starting Material ~0.7 UV Light (254 nm)
4-Hydroxybenzonitrile Starting Material ~0.2 UV Light (254 nm), Ferric Chloride Stain[2]

| This compound | Product | ~0.5 | UV Light (254 nm) |

Note: Rf values are illustrative and can vary based on the exact conditions, such as chamber saturation, temperature, and the specific brand of TLC plates.[3]

Q2: How do I select the optimal mobile phase (eluent) for this analysis?

Answer: The key to good separation is choosing a mobile phase with the right polarity to move all components off the baseline but not so polar that they all run to the solvent front.[4] For the compounds in this reaction, a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate) is an excellent starting point.[3]

A standard recommendation is to begin with 30% ethyl acetate in hexane (7:3 Hexane:EtOAc) .

  • If your spots are all clustered near the baseline (low Rf): Your mobile phase is not polar enough. Increase the proportion of ethyl acetate to increase the eluent's polarity.[5]

  • If your spots are all near the solvent front (high Rf): Your mobile phase is too polar. Decrease the proportion of ethyl acetate to make the eluent less polar.[1]

The goal is to achieve an Rf for your product of approximately 0.3-0.5, which typically provides the best resolution from starting materials and byproducts.[6]

Q3: What visualization techniques are most effective for these compounds?

Answer: The primary, non-destructive method for visualizing all compounds in this reaction is short-wave ultraviolet (UV) light (254 nm) .[7] Since all three key components (both starting materials and the product) contain aromatic rings, they will absorb UV light and appear as dark spots on a fluorescent TLC plate.[2][7]

For additional confirmation, especially for the 4-hydroxybenzonitrile spot, a ferric chloride (FeCl3) stain can be used. This stain reacts with phenolic hydroxyl groups to produce a distinctively colored spot (often blue or purple), confirming the presence of this starting material.[2] However, remember that staining is a destructive technique, so you should view the plate under UV light first.[7]

Q4: How can I definitively confirm the identity of the spots on my TLC plate?

Answer: The most reliable method for spot identification during reaction monitoring is co-spotting .[6] This involves a three-lane spotting pattern on your TLC plate:

  • Lane 1 (SM): Spot a dilute solution of your starting material(s).

  • Lane 2 (Co-spot): First, spot the starting material solution. Then, on the very same point, spot your reaction mixture.

  • Lane 3 (RXN): Spot a dilute aliquot of your reaction mixture.

Interpretation:

  • If the reaction is complete, the spot in the "RXN" lane will be a single spot corresponding to the product. The "Co-spot" lane will show two distinct spots: one for the unconsumed starting material and one for the newly formed product.

  • If the spots in the "SM" and "Product" lanes merge into a single, elongated spot in the "Co-spot" lane, it confirms their identity.[8]

Troubleshooting Guide

Here we address specific issues you may encounter during your TLC analysis.

Problem 1: My spots are streaking or "tailing" up the plate.
  • Possible Cause 1: Sample Overload. You have applied too much sample to the baseline. Concentrated spots lead to poor separation and streaking.[9][10]

    • Solution: Dilute your reaction mixture aliquot further before spotting. Apply the sample carefully and ensure the spot at the origin is as small and concentrated as possible (2-3 mm in diameter is ideal).[11]

  • Possible Cause 2: Highly Acidic/Basic Compound. Although less common with these specific compounds, strongly acidic or basic molecules can interact excessively with the silica gel, causing streaking.[12]

    • Solution: Add a very small amount of acid (e.g., a drop of acetic acid) or base (e.g., a drop of triethylamine) to your mobile phase to neutralize the silica gel's active sites.[1][12]

  • Possible Cause 3: Insoluble Sample. If the compound is not fully dissolved in the spotting solvent, it will smear up the plate.

    • Solution: Ensure your sample is completely dissolved before spotting. If necessary, gently warm the solution or choose a more suitable spotting solvent like dichloromethane.

Problem 2: I can't see any spots on my TLC plate after development.
  • Possible Cause 1: Insufficient Sample Concentration. The amount of compound on the plate is below the detection limit of your visualization method.[9]

    • Solution: Try spotting the plate multiple times in the same location, allowing the solvent to dry completely between each application.[10] Alternatively, use a more concentrated solution of your reaction aliquot.

  • Possible Cause 2: Solvent Level Too High. If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of migrating up the plate.[9][10]

    • Solution: Ensure the solvent level is always below the baseline (typically ~0.5 cm deep).[3]

  • Possible Cause 3: Compound Evaporation. If your product is unexpectedly volatile, it may have evaporated from the plate during drying.

    • Solution: Visualize the plate as quickly as possible after the solvent front has been marked and the plate is dry.

Problem 3: The product and one of the starting material spots have very similar Rf values and are not well-resolved.
  • Possible Cause: Suboptimal Mobile Phase Polarity. The chosen solvent system is not providing enough selectivity to separate the compounds.[8]

    • Solution: Fine-tune the mobile phase. Small, incremental changes can have a large impact. Try adjusting your 7:3 Hexane:EtOAc system to 8:2 or even 9:1. A less polar mobile phase will generally increase the separation between spots that are close together. You can also try a different solvent system, such as dichloromethane/methanol, for a different selectivity profile.[3]

Experimental Protocol: Step-by-Step TLC Monitoring

This protocol outlines the standard procedure for monitoring the progress of your reaction.

  • Plate Preparation: Using a pencil (never a pen, as the ink will run), gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[6]

  • Sample Preparation:

    • Prepare dilute solutions of your starting materials (5-bromo-2-chloropyrimidine and 4-hydroxybenzonitrile) in a volatile solvent like ethyl acetate.

    • Withdraw a small aliquot (e.g., a drop) from your reaction mixture and dilute it with 0.5-1.0 mL of the same volatile solvent.

  • Spotting the Plate: Use separate capillary tubes for each sample. Lightly touch the capillary to the baseline to apply a small, concentrated spot. Spot the plate in three lanes as described in the "Co-spotting" section (FAQ #4).[6]

  • Developing the Plate:

    • Add your chosen mobile phase (e.g., 30% EtOAc/Hexane) to a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside the chamber to ensure the atmosphere is saturated with solvent vapor, which promotes even development.[6]

    • Carefully place the spotted TLC plate into the chamber and cover it with a lid. Do not disturb the chamber while the plate is developing.

    • Allow the solvent to travel up the plate via capillary action until it is about 1 cm from the top edge.[5]

  • Visualization and Analysis:

    • Immediately remove the plate and mark the solvent front with a pencil.[5]

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a UV lamp (254 nm) and circle the visible spots with a pencil.[7]

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[3]

    • Compare the "RXN" lane to the "SM" and "Co-spot" lanes to determine the extent of the reaction. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing.

Workflow & Logic Diagram

The following diagram illustrates a logical workflow for setting up and troubleshooting your TLC analysis.

TLC_Troubleshooting_Workflow start Start: Prepare Reaction Aliquot setup Setup TLC Plate (SM, Co-spot, RXN) Eluent: 30% EtOAc/Hexane start->setup develop Develop & Visualize (UV) setup->develop check_rf Check R_f Values develop->check_rf rf_high R_f > 0.8 (Too High) check_rf->rf_high All spots high rf_low R_f < 0.2 (Too Low) check_rf->rf_low All spots low rf_ok R_f is Good (0.2-0.6) check_rf->rf_ok Good separation decrease_pol Decrease Eluent Polarity (e.g., 20% EtOAc/Hexane) rf_high->decrease_pol increase_pol Increase Eluent Polarity (e.g., 40% EtOAc/Hexane) rf_low->increase_pol check_spots Assess Spot Quality rf_ok->check_spots decrease_pol->setup increase_pol->setup streaking Spots are Streaking check_spots->streaking Poor shape no_spots No Spots Visible check_spots->no_spots Invisible spots_ok Spots are Clean & Round check_spots->spots_ok Good shape dilute Dilute Sample Further (Check for Overloading) streaking->dilute concentrate Concentrate Sample (Multi-spotting) no_spots->concentrate analyze Analyze Reaction Progress: - SM Consumption - Product Formation spots_ok->analyze dilute->setup concentrate->setup

Sources

"4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile" reagent compatibility issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Welcome to the technical support guide for this compound (CAS No. 887430-98-0).[1][2] As Senior Application Scientists, we have compiled this resource to address common experimental challenges and compatibility questions encountered by researchers. This guide is designed to provide not just solutions, but also the underlying chemical principles to empower your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a direct question-and-answer format, providing in-depth analysis and actionable protocols.

Category 1: Palladium-Catalyzed Cross-Coupling Reactions

This reagent is a cornerstone building block for introducing the 5-(2-oxy-4-cyanophenyl)pyrimidine moiety, primarily via Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Success hinges on navigating the unique electronic properties of this substrate.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the most common causes?

Answer: Failure in Suzuki-Miyaura coupling with this substrate typically stems from one of four areas: catalyst system inactivity, improper base selection, competing side reactions, or suboptimal reaction conditions. The 5-bromopyrimidine core is electron-deficient, which generally facilitates the initial oxidative addition step to the Palladium(0) catalyst. However, this can also introduce unique challenges.[3]

Here is a systematic guide to troubleshooting.

In-Depth Guide: Systematic Troubleshooting of a Failed Suzuki-Miyaura Coupling

This workflow is designed to logically diagnose the root cause of your low-yielding reaction.

Step 1: Validate Your Reagents and Setup

  • Arylboronic Acid/Ester Quality: Boronic acids can degrade over time, leading to the formation of boroxines. Before troubleshooting the main reaction, confirm the quality of your boronic acid. Consider converting it to a more stable boronate ester (e.g., a pinacol ester) if instability is suspected.[3]

  • Solvent and Atmosphere Purity: Ensure your solvents are anhydrous and thoroughly degassed. The Palladium(0) catalyst is oxygen-sensitive. Bubbling argon through the solvent for 20-30 minutes is a standard procedure.[3] All reagents should be added under an inert atmosphere (Argon or Nitrogen).

Step 2: Re-evaluate the Catalyst and Base System The choice of ligand and base is critical and interdependent. For an electron-deficient heteroaryl halide like this, a delicate balance is required.

  • The Problem of Weak Bases: While strong bases can cause unwanted side reactions (see Category 2), a base that is too weak may not effectively facilitate the transmetalation step of the catalytic cycle.

  • The Problem of Catalyst Deactivation: The pyrimidine and nitrile nitrogen atoms can potentially coordinate to the palladium center, leading to catalyst inhibition. A bulky, electron-rich phosphine ligand is often required to maintain catalytic activity.

Recommended Starting Conditions: If your initial conditions failed, consider the following validated systems.

ComponentRecommendation 1 (Standard)Recommendation 2 (For Challenging Substrates)Rationale
Pd Source Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%)Pd(PPh₃)₄ is a reliable pre-catalyst.[4] Pd₂(dba)₃ is a Pd(0) source that requires a separate ligand, allowing for more modularity.
Ligand - (Included in catalyst)SPhos or XPhos (6 mol%)Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are excellent for accelerating both oxidative addition and reductive elimination, particularly for electron-deficient heteroaryl halides.[3]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)K₃PO₄ (3 equiv.)K₃PO₄ is a moderately strong base that often performs well in anhydrous couplings, though it may require a small amount of water to function optimally.[3]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1)Toluene or CPMEThe choice of solvent can influence reaction rates and solubility. Toluene is a common alternative to dioxane.
Temperature 80-100 °C90-110 °CSufficient thermal energy is needed to drive the catalytic cycle, but excessive heat can promote debromination.

Step 3: Diagnose and Mitigate Side Reactions

  • Debromination (Proto-dehalogenation): If you are observing the formation of 4-((pyrimidin-2-yl)oxy)benzonitrile, this is a major side reaction. It occurs when the aryl-palladium intermediate reacts with a proton source before coupling.

    • Solution: Ensure your base is sufficiently anhydrous if using an organic solvent system. If using an aqueous system, sometimes reducing the amount of water can help. Using bulkier phosphine ligands can also disfavor this pathway.

  • Homocoupling of Boronic Acid: Formation of a biaryl from your boronic acid suggests an issue with the oxidative addition or transmetalation steps. This can be exacerbated by the presence of oxygen.

    • Solution: Improve degassing procedures and ensure a robust inert atmosphere.

Troubleshooting Workflow Diagram Below is a logical workflow to diagnose a failed Suzuki coupling.

G start Suzuki Reaction Fails (Low Yield / No Product) reagent_check Validate Reagents: 1. Boronic Acid Quality (NMR) 2. Solvent Anhydrous & Degassed? start->reagent_check setup_check Inert Atmosphere Secure? (No leaks, positive pressure) reagent_check->setup_check Reagents OK catalyst_eval Evaluate Catalyst System: - Is the Pd source active? - Is the ligand appropriate? setup_check->catalyst_eval Setup OK base_eval Evaluate Base: - Is it strong enough? - Is it soluble? catalyst_eval->base_eval Catalyst OK side_reaction_check Analyze Crude Mixture (LCMS/NMR): Identify side products. base_eval->side_reaction_check Base OK debromination Debromination Product Found? side_reaction_check->debromination homocoupling Boronic Acid Homocoupling? debromination->homocoupling No optimize Systematically Optimize: 1. Change Ligand (e.g., to SPhos) 2. Change Base (e.g., to K3PO4) 3. Change Solvent (e.g., to Toluene) debromination->optimize Yes homocoupling->optimize Yes homocoupling->optimize No, proceed to optimize success Reaction Successful optimize->success

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Question 2: I am attempting a Buchwald-Hartwig amination and observing either no reaction or a complex mixture. What are the key compatibility issues?

Answer: The Buchwald-Hartwig amination is highly effective but sensitive to the electronic nature of the substrates and the specific combination of ligand, base, and amine coupling partner.[5][6][7]

Key Challenges:

  • Catalyst Inhibition: As with the Suzuki reaction, the pyrimidine and nitrile functionalities can coordinate to the palladium catalyst. This requires a carefully chosen ligand.

  • Base-Induced Degradation: The substrate contains two potentially base-sensitive groups: the nitrile and the ether linkage. Strong, non-nucleophilic bases are essential.

  • Amine Reactivity: The pKa and steric hindrance of the amine coupling partner will significantly influence the required reaction conditions.

Recommended Protocol for Buchwald-Hartwig Amination:

ComponentRecommendationRationale and Key Considerations
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Both are common and effective pre-catalysts for generating the active Pd(0) species in situ.
Ligand XPhos, RuPhos, or BrettPhosThese are state-of-the-art, electron-rich, bulky phosphine ligands designed to promote C-N bond formation with a wide range of amines and aryl halides, minimizing side reactions.[8][9]
Base NaOtBu or LHMDSA strong, non-nucleophilic base is required.[8] NaOtBu is a common choice, but care must be taken to avoid hydrolysis of the nitrile if any water is present. LHMDS is an excellent alternative for sensitive substrates. Avoid hydroxide bases.
Solvent Toluene or DioxaneThese are the most common solvents and generally provide good results. Ensure they are anhydrous.
Temperature 80-110 °CThe reaction often requires heating to proceed at a reasonable rate.

Special Case: Coupling with Ammonia Equivalents Directly using ammonia is challenging due to its strong binding to palladium.[5][6] If a primary aniline is the desired product, consider using an ammonia equivalent like benzophenone imine, followed by acidic hydrolysis to reveal the free amine.[6][9]

Category 2: Chemical Stability & Incompatibility

Understanding the inherent reactivity of the functional groups in this compound is crucial for planning multi-step syntheses.

Question 3: How stable is the nitrile group to hydrolysis? Can I perform reactions in acidic or basic aqueous media?

Answer: The benzonitrile group is relatively robust but can be hydrolyzed to either a benzamide or a benzoic acid under sufficiently harsh conditions.

  • Acidic Conditions: Hydrolysis is generally slow in dilute acid at room temperature. However, heating in concentrated strong acids (e.g., >10 M H₂SO₄ or concentrated HCl) will readily convert the nitrile to the corresponding carboxylic acid.[10] This is a critical incompatibility to consider during product workups or subsequent reaction steps.

  • Basic Conditions: Strong aqueous bases (e.g., NaOH, KOH) coupled with heating will also hydrolyze the nitrile. The reaction often proceeds through the amide intermediate. The use of strong alkoxide bases like NaOtBu in anhydrous organic solvents for cross-coupling reactions generally does not affect the nitrile group, but the presence of water can initiate hydrolysis.[8]

  • Enzymatic Hydrolysis: Certain microbial nitrilases can hydrolyze benzonitriles to their corresponding benzoic acids under mild conditions (e.g., neutral pH, 30°C).[11] This is relevant for biocatalysis or environmental degradation studies.

Question 4: Are there conditions that could cleave the diaryl ether bond?

Answer: The C-O ether linkage between the pyrimidine and the phenyl ring is generally stable to most organic reaction conditions, including the palladium-catalyzed reactions discussed above. However, it is susceptible to cleavage by strong acids, particularly hydrohalic acids like HBr and HI at elevated temperatures. This is a classic ether cleavage reaction and should be avoided. Standard workups with dilute aqueous acids are generally safe.

Summary Diagram: Reagent Compatibility

This diagram illustrates the key reactive sites and summarizes potential incompatibilities with common reagent classes.

Caption: Key reactive sites and potential reagent incompatibilities.

References

  • Buchwald–Hartwig amination - Wikipedia.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity - Springer.
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C - Zeitschrift für Naturforschung B.

Sources

Technical Support Center: Optimizing Catalyst Loading for 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and proven protocols to optimize your catalytic C-O cross-coupling reactions. The synthesis of this diaryl ether, a key intermediate in various research applications including the synthesis of pharmaceuticals like Macitentan, typically involves a palladium-catalyzed Buchwald-Hartwig C-O coupling or a copper-catalyzed Ullmann condensation. This guide will focus on optimizing the more commonly used palladium-catalyzed approach.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format to help you quickly diagnose and resolve issues.

Question 1: My reaction shows low or no conversion of the starting materials (2,5-dibromopyrimidine and 4-cyanophenol). What are the primary causes and how can I fix it?

Answer: Low or no conversion is the most common issue and typically points to problems with the catalyst activation, reaction setup, or reagent quality. Here is a systematic troubleshooting approach:

  • Inert Atmosphere is Critical: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete removal of air can lead to rapid catalyst deactivation, often observed as the formation of black precipitate (palladium black).

    • Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). Use Schlenk techniques or a glovebox for the best results. All solvents must be rigorously degassed prior to use by methods such as freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.

  • Catalyst Precursor and Ligand Integrity: The choice and quality of your palladium source and phosphine ligand are paramount.

    • Solution:

      • Use a Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more efficient as they form the active Pd(0) species more readily than standard sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]

      • Verify Ligand Quality: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are electron-rich and air-sensitive.[2] Use fresh ligands or store them under an inert atmosphere. Ligand oxidation will prevent the formation of the active catalytic complex.

      • Pre-form the Catalyst: Consider stirring the palladium source and the ligand in the reaction solvent for 15-30 minutes before adding the other reagents. This can aid in the formation of the active catalyst.[3]

  • Base Strength and Solubility: The base is crucial for deprotonating the phenol and facilitating the catalytic cycle.

    • Solution: For C-O couplings, strong, non-nucleophilic bases are often required. While potassium tert-butoxide (KOtBu) is effective, its high basicity can be incompatible with sensitive functional groups.[4] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often excellent alternatives. Cs₂CO₃ is known to enhance reaction rates and yields in many cases (the "caesium effect"), partly due to its better solubility in organic solvents compared to K₂CO₃.[5][6]

  • Reagent Purity: Impurities in starting materials or solvents can poison the catalyst.

    • Solution: Ensure 4-cyanophenol is dry, as water can interfere with the base and the catalyst. Use anhydrous solvents. The purity of 2,5-dibromopyrimidine should also be confirmed, as isomeric impurities can lead to side products.

Question 2: My reaction is stalling, and the mixture has turned black. What is happening?

Answer: The formation of a black precipitate is almost always indicative of palladium black, which is catalytically inactive elemental palladium. This signifies catalyst decomposition and is a common failure mode in cross-coupling reactions.

  • Cause 1: Oxygen Contamination: As mentioned above, this is a primary culprit.

    • Solution: Improve your inert gas technique. Ensure all joints in your glassware are well-sealed.

  • Cause 2: High Temperature: While heating is necessary, excessive temperatures can accelerate catalyst decomposition.

    • Solution: Screen a range of temperatures. A typical starting point for this reaction is 80-110 °C.[1] If decomposition is observed, try running the reaction at a lower temperature for a longer period.

  • Cause 3: Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.

    • Solution: A ligand-to-palladium ratio of 1.5:1 to 2:1 is generally recommended for biarylphosphine ligands to ensure the palladium center remains stabilized.

Question 3: I am observing significant formation of a byproduct, 5-bromopyrimidine (hydrodehalogenation), instead of my desired product. How can I prevent this?

Answer: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction with electron-deficient heteroaryl halides like 2-bromopyrimidines.[7]

  • Cause 1: Protic Impurities: Water or other protic impurities in the solvent or on the glassware can serve as a proton source.

    • Solution: Use anhydrous solvents and oven- or flame-dried glassware.

  • Cause 2: Base-Mediated Pathway: Strong bases, particularly in the presence of trace water or alcohols, can promote the formation of palladium-hydride species, which are responsible for hydrodehalogenation.[7]

    • Solution:

      • Switch to a Weaker Base: If you are using a very strong base like KOtBu, consider switching to K₃PO₄ or Cs₂CO₃.

      • Solvent Choice: Aprotic solvents like toluene, dioxane, or CPME are generally preferred over protic ones.[7]

  • Cause 3: Ligand Choice: The electronic properties of the ligand can influence the relative rates of productive C-O bond formation versus the hydrodehalogenation pathway.

    • Solution: This may require screening different ligands. Sometimes, a slightly less electron-rich ligand can disfavor the side reaction, though this may also slow down the desired coupling.

Question 4: My yield is moderate, but I'm struggling to purify the product from residual starting materials and byproducts. What is a good purification strategy?

Answer: Purification can be challenging due to the similar polarities of the product and unreacted starting materials.

  • Work-up Procedure:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic phase with water or a mild aqueous base (like saturated NaHCO₃) to remove the inorganic base and salts.

    • A wash with brine will help to break any emulsions.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Column Chromatography: This is the most common method. Use silica gel with a gradient elution system, typically starting with a non-polar solvent like hexanes or heptane and gradually increasing the polarity with ethyl acetate. The product is moderately polar and should separate from the more polar 4-cyanophenol and the less polar 2,5-dibromopyrimidine.

    • Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be an effective final purification step. Try solvents like ethanol, isopropanol, or mixtures of ethyl acetate/hexanes.

Frequently Asked Questions (FAQs)

Q1: What is a good starting catalyst loading (mol%) for this reaction?

A: For initial screening and optimization, a catalyst loading of 1-3 mol% of the palladium precursor is a reasonable starting point. If the reaction is sluggish, this can be increased to 5 mol%. For large-scale synthesis, the goal is to reduce this as much as possible, sometimes to as low as 0.1-0.5 mol% once conditions are fully optimized.[2]

Q2: Which catalytic system is better for this synthesis: Buchwald-Hartwig (Palladium) or Ullmann (Copper)?

A: Both can be effective. However, Buchwald-Hartwig reactions are generally preferred as they proceed under milder conditions (lower temperatures) and often have a broader substrate scope with higher functional group tolerance.[8] Traditional Ullmann reactions often require very high temperatures (>150 °C) and stoichiometric amounts of copper, though modern ligand-accelerated versions have improved this.[9] For pharmaceutical process development, the lower toxicity profile and higher efficiency of palladium catalysis are often advantageous.

Q3: How do I select the best palladium catalyst and ligand?

A: This often requires experimental screening. However, for C-O coupling of heteroaryl halides, a good starting point is a Pd(II) precatalyst like a palladacycle (e.g., tBuXPhos Pd G3) or a simple salt like Pd(OAc)₂ . These are paired with bulky, electron-rich biarylphosphine ligands .

Ligand FamilyExamplesRationale
Buchwald Ligands XPhos, SPhos, tBuBrettPhosThese are the gold standard for many C-N and C-O couplings. Their bulk and electron-donating ability promote the crucial reductive elimination step and stabilize the catalyst.[1]
Josiphos Ligands (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineThese ferrocene-based ligands can be highly effective, particularly in asymmetric synthesis, but are also powerful in standard cross-coupling.
Carbene Ligands (NHCs) IPr, IMesN-Heterocyclic Carbenes are strong sigma-donors and can be very effective, sometimes outperforming phosphine ligands, especially for challenging substrates.[10]

Q4: What is the optimal stoichiometry for the reactants?

A: Typically, a slight excess of one of the coupling partners is used to drive the reaction to completion. A good starting point is to use the more valuable or complex partner as the limiting reagent. For this synthesis, using a slight excess of 4-cyanophenol is common.

  • 2,5-Dibromopyrimidine: 1.0 equivalent

  • 4-Cyanophenol: 1.1 - 1.2 equivalents

  • Base: 1.5 - 2.0 equivalents

Experimental Protocols & Data

Recommended Starting Protocol: Pd-Catalyzed Synthesis

This protocol is based on analogous C-O couplings of 2-halopyrimidines found in the literature, particularly in the context of Macitentan synthesis.[4][11] It serves as an excellent starting point for your optimization studies.

Materials:

  • 2,5-Dibromopyrimidine

  • 4-Cyanophenol

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Add 2,5-dibromopyrimidine (1.0 equivalent) and 4-cyanophenol (1.2 equivalents).

  • Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and proceed with the aqueous work-up as described in the troubleshooting section.

Table 1: Starting Points for Catalyst System Optimization

This table provides a summary of common parameters to screen when optimizing the reaction. The goal is to find the combination that provides the highest yield of the desired product while minimizing catalyst loading and reaction time.

ParameterCondition A (Recommended Start)Condition B (Alternative)Condition C (Ullmann Type)Rationale & Comments
Catalyst (mol%) Pd(OAc)₂ (2%)tBuXPhos Pd G3 (2%)CuI (10%)G3 precatalysts can be more active.[1] Ullmann reactions often require higher loadings.
Ligand (mol%) XPhos (4%)SPhos (4%)1,10-Phenanthroline (20%)SPhos is another excellent Buchwald ligand. Phenanthroline is a common ligand for Cu-catalyzed reactions.
Base (equiv.) Cs₂CO₃ (2.0)K₃PO₄ (2.0)K₂CO₃ (2.0)K₃PO₄ is a strong, non-nucleophilic alternative. K₂CO₃ is a weaker, less expensive base often used in Ullmann reactions.[12]
Solvent TolueneDioxaneDMFDioxane is a common alternative. DMF is a polar aprotic solvent typical for Ullmann couplings.[9]
Temperature (°C) 100110140Higher temperatures are often needed for less reactive systems or Ullmann couplings.

Visualizations: Mechanisms and Workflows

Catalytic Cycle of Buchwald-Hartwig C-O Coupling

Buchwald_Hartwig_CO_Coupling Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Rate-Limiting Step) Pd0->OA Ar-Br (2,5-Dibromopyrimidine) PdII_complex L-Pd(II)(Ar)(Br) OA->PdII_complex Base_assoc Base Association & Phenol Deprotonation PdII_complex->Base_assoc + Ar'-OH (4-Cyanophenol) + Base (e.g., Cs₂CO₃) Alkoxide_complex L-Pd(II)(Ar)(OAr') Base_assoc->Alkoxide_complex - H-Base⁺ - Br⁻ RE Reductive Elimination Alkoxide_complex->RE C-O Bond Formation RE->Pd0 Regeneration Product Ar-O-Ar' (Product) RE->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig C-O cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check_Inert Verify Inert Atmosphere (Degas Solvents, Purge Vessel) Start->Check_Inert Check_Reagents Check Reagent Quality (Fresh Catalyst/Ligand, Dry Reagents) Check_Inert->Check_Reagents If problem persists Success Improved Yield Check_Inert->Success Screen_Base Screen Bases (Cs₂CO₃, K₃PO₄, KOtBu) Check_Reagents->Screen_Base If problem persists Check_Reagents->Success Screen_Temp Optimize Temperature (80-120 °C) Screen_Base->Screen_Temp If problem persists Screen_Base->Success Screen_Ligand Screen Ligands (XPhos, SPhos, etc.) Screen_Temp->Screen_Ligand If problem persists Screen_Temp->Success Screen_Ligand->Success

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
  • Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Compunetics. (2020). Exploring and Quantifying the Caesium Effect I.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
  • Iglarz, M., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61.
  • Mann, G., & Hartwig, J. F. (1997). Palladium-Catalyzed Formation of Diaryl Ethers from Aryl Bromides. Electron Poor Phosphines Enhance Reaction Yields. Tetrahedron Letters, 38(46), 8005-8008.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Taillefer, M., et al. (2007). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 9(26), 5341–5344.
  • Wellen, M., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(14), 255-265.
  • European Patent Office. (2016). Process for the preparation of androgen receptor antagonists and intermediates thereof. EP 3280710 B1.
  • Google Patents. (2002). Novel sulfamides and their use as endothelin receptor antagonists. WO2002053557A1.
  • Google Patents. (2014). Preparation of pyrimidine intermediates useful for the manufacture of macitentan. US9676731B2.
  • Google Patents. (2016). Improved process for the preparation of 4-[6-amino-5-bromo-2-[(4-cyanophenyl)amino]]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile. WO2016059646A2.
  • Google Patents. (2017). Process for preparation of macitentan. WO2017191565A1.
  • Nottingham ePrints. (2025). Palladium-catalysed synthesis of diaryl ethers promoted by a soluble organic base.
  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
  • PubMed Central (PMC). (2020). Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions.
  • ResearchGate. (2025). Optimization of the Buchwald-Hartwig reaction.
  • Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology.
  • SciSpace. (n.d.). A general palladium-catalyzed Hiyama cross-coupling reaction of aryl and heteroaryl chlorides.
  • Beilstein Journal of Organic Chemistry. (2021). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Inorganic Chemistry Frontiers. (n.d.). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator.
  • MDPI. (2021). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
  • NIH. (n.d.). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles.
  • NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • NIH. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.

Sources

Technical Support Center: Crystallization of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the crystallization of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile. As a Senior Application Scientist, I understand that obtaining high-quality crystals is a critical and often challenging step in research and development. This guide is designed to provide you with practical, experience-driven advice and robust protocols to overcome common hurdles in the crystallization of this specific pyrimidine derivative. By explaining the "why" behind each step, this resource aims to empower you with the scientific understanding to troubleshoot and optimize your crystallization experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that I should consider for crystallization?

A1: Understanding the physicochemical properties of your compound is the foundation of developing a successful crystallization strategy. For this compound, key characteristics include:

  • Molecular Structure: The molecule contains a pyrimidine ring, a benzonitrile group, and a bromine substituent. The presence of nitrogen and oxygen atoms allows for hydrogen bonding, which can be a significant factor in crystal packing.[1]

  • Polarity: The molecule possesses both polar (nitrile, ether linkage, pyrimidine nitrogens) and non-polar (benzene ring) regions, suggesting that a range of solvents and solvent mixtures could be effective for crystallization.

  • Solubility: While specific solubility data is not widely published, pyrimidine derivatives often exhibit good solubility in moderately polar organic solvents.[2][3] It is crucial to experimentally determine the solubility in a variety of solvents at different temperatures.

Q2: How do I select an appropriate solvent system for the crystallization of this compound?

A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[3]

Solvent Screening Protocol:

  • Place a small amount (e.g., 10-20 mg) of your compound into several different test tubes.

  • Add a small volume (e.g., 0.5 mL) of a single solvent to each tube. Common starting solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, acetone, and acetonitrile.[2][4]

  • Observe the solubility at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the mixture and observe if the compound dissolves completely.

  • Allow the solutions that formed upon heating to cool slowly to room temperature and then in an ice bath.

  • A good candidate solvent will show dissolution upon heating and crystal formation upon cooling.

Expert Tip: The principle of "like dissolves like" is a useful starting point. Given the structure of this compound, solvents with moderate polarity are likely to be effective.

Q3: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solution is too supersaturated.[5] This is a common issue, especially with impure compounds.

Troubleshooting "Oiling Out":

  • Reduce Supersaturation: Reheat the solution and add a small amount of additional solvent to decrease the concentration.[2][5] This will lower the saturation point and encourage slower crystal formation as it cools.

  • Slower Cooling: A shallow solvent pool can lead to rapid cooling.[5] Use a smaller flask to increase the solvent depth and insulate the flask to slow down the cooling rate.[5]

  • Change Solvent System: The solubility curve of your compound in the chosen solvent may be too steep. Experiment with a different solvent or a solvent/anti-solvent system.

  • Purification: Impurities can significantly lower the melting point of a compound and inhibit crystal lattice formation.[6][7] Consider an additional purification step, such as column chromatography, before attempting crystallization.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated. - Nucleation is inhibited.- Increase the concentration by slowly evaporating the solvent.[6] - Scratch the inside of the flask with a glass rod to create nucleation sites.[5] - Add a seed crystal of the compound.[6] - Cool the solution to a lower temperature (e.g., in a freezer).[7]
Crystals Form Too Rapidly (Fine Needles or Powder) - Solution is too concentrated. - Cooling rate is too fast.- Reheat the solution and add more solvent to reduce the concentration.[2][5] - Allow the solution to cool more slowly by insulating the flask.[5]
Low Crystal Yield - Too much solvent was used. - The compound has significant solubility in the solvent even at low temperatures.- Reduce the volume of solvent by evaporation before cooling.[5] - Cool the solution for a longer period or to a lower temperature. - Try a different solvent where the compound is less soluble at low temperatures.
Crystals are of Poor Quality (e.g., twinned, aggregated) - Presence of impurities. - Rapid crystal growth.- Ensure the starting material is of high purity.[6] - Slow down the crystal growth by reducing the rate of cooling or evaporation.[6] - Minimize disturbances and vibrations during crystallization.[6]

Experimental Protocols

Protocol 1: Cooling Crystallization

This is a standard method that relies on the principle that the solubility of the compound decreases as the temperature of the solution is lowered.[8]

Step-by-Step Methodology:

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the compound just dissolves completely.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[3]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the crystals, for example, in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.

Caption: Workflow for Cooling Crystallization.

Protocol 2: Vapor Diffusion

This technique is particularly useful for growing high-quality single crystals when only a small amount of material is available.[8] It involves the slow diffusion of an "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound.

Step-by-Step Methodology:

  • Preparation: Dissolve the compound in a minimal amount of a "good" solvent (one in which it is readily soluble) in a small, open vial.

  • Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar) that contains a small amount of a volatile "anti-solvent".[3]

  • Diffusion and Crystallization: The vapor from the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting gradual crystal growth.[2]

  • Monitoring: Monitor the setup over time until crystals of a suitable size have formed.[2]

Vapor_Diffusion cluster_0 Sealed Chamber B Solution of Compound in 'Good' Solvent C Anti-Solvent Reservoir D Crystals B->D Supersaturation & Crystal Growth A Anti-Solvent Vapor A->B Diffusion

Caption: Vapor Diffusion Crystallization Setup.

References

  • BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Pyrimidine Carboxylate Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for Single Crystal Growth of Pyrimidine Derivatives.
  • ResearchGate. (n.d.). Crystal engineering of amino pyrimidine cocrystals with carboxylic acid.
  • BTC. (2025). What are the crystal structures of pyrimidine series compounds?
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • BenchChem. (n.d.). Troubleshooting Crystallization: A Technical Guide for Hispidanin B.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • Mehmood, T., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences, 23(1), 258-267.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 5), 637–643.
  • LIFECHEM PHARMA. (n.d.). 4-bromomethyl Benzonitrile.
  • University of Florida. (2015). Crystal Growing Tips.

Sources

Preventing decomposition of "4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to ensure the integrity of your experiments by helping you prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this molecule are its susceptibility to cleavage of the aryl ether bond under certain conditions and potential reactions involving the brominated pyrimidine ring. The ether linkage is the most probable site of degradation, particularly in the presence of strong acids or bases, and potentially upon prolonged exposure to high temperatures or UV light.

Q2: How should I properly store this compound for long-term use?

A2: For optimal stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[1][2] Recommended storage conditions are typically at 2-8°C.[3] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and atmospheric oxygen.

Q3: Is this compound sensitive to light?

Q4: What solvents are recommended for dissolving this compound?

A4: Benzonitrile, a related structure, is soluble in many organic solvents. For this compound, common aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are likely suitable. It is crucial to use anhydrous solvents, as the presence of water can facilitate hydrolytic decomposition, especially if acidic or basic impurities are present.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing likely causes and actionable solutions.

Issue 1: Low Yield or No Product in a Reaction

Potential Cause: Decomposition of the starting material due to improper reaction conditions.

Troubleshooting Steps:

  • Verify Reagent Purity: Before starting your reaction, confirm the purity of your this compound using an appropriate analytical method, such as HPLC or NMR.

  • Ensure Anhydrous Conditions: If your reaction is sensitive to moisture, ensure all glassware is flame-dried, and use anhydrous solvents.[6] Trace amounts of water can lead to hydrolysis, especially if your reaction involves acidic or basic reagents.

  • Control Reaction Temperature: The benzonitrile moiety itself is thermally stable to high temperatures, but the overall molecule may not be.[7] Avoid excessive heat unless the reaction protocol specifically requires it. Monitor the reaction temperature closely.

  • Evaluate pH: Strong acidic or basic conditions can catalyze the cleavage of the aryl ether bond.[8][9][10][11] If your reaction requires acidic or basic conditions, consider using milder reagents or a shorter reaction time.

Issue 2: Appearance of Unexpected Impurities in Analytical Data (HPLC, LC-MS, NMR)

Potential Cause: Decomposition of the compound into smaller fragments.

Troubleshooting Steps:

  • Identify Potential Degradants: Based on the structure, likely degradation products include 4-cyanophenol and 5-bromo-2-hydroxypyrimidine, resulting from the cleavage of the ether linkage.

  • Analyze Reaction Work-up: The work-up procedure can introduce conditions that cause decomposition. For example, an acidic or basic wash could induce hydrolysis. Neutralize the reaction mixture carefully and avoid prolonged contact with aqueous acidic or basic solutions.

  • Check for Photodegradation: If the reaction is run under bright light for an extended period, consider the possibility of photodegradation.[4] Rerunning the reaction in a flask wrapped in aluminum foil can help determine if light is a factor.

Data Summary: Key Stability Parameters
ParameterRecommendationRationale
pH Avoid strong acids and bases.Prevents acid or base-catalyzed cleavage of the aryl ether bond.[8][9][10][11]
Temperature Store at 2-8°C. Avoid excessive heat in reactions.While the benzonitrile group is stable, the overall molecule's thermal stability is unknown.[7]
Light Store in the dark. Minimize exposure during experiments.Aromatic and heteroaromatic compounds can be photosensitive.[4][5]
Moisture Use anhydrous solvents and store in a dry environment.Prevents hydrolysis of the ether linkage and potential side reactions with the pyrimidine ring.[6]
Experimental Protocols
Protocol 1: Recommended Handling and Storage Procedure
  • Upon receipt, store the compound in a tightly sealed container at 2-8°C, protected from light.

  • For weighing and transfer, use a chemical fume hood to minimize inhalation and exposure.[12][13]

  • If the compound is to be used in a moisture-sensitive reaction, handle it in a glove box or under an inert atmosphere.[6]

  • For creating solutions, use anhydrous solvents from a freshly opened bottle or a solvent purification system.

  • After use, securely seal the container and store it under the recommended conditions.

Protocol 2: Small-Scale Stability Test

This protocol helps determine the stability of the compound under your specific experimental conditions.

  • Prepare a stock solution of this compound in your chosen anhydrous solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into several amber HPLC vials.

  • Expose the vials to different conditions you wish to test (e.g., your reaction temperature, exposure to acidic/basic media, UV light).

  • At various time points, analyze the samples by HPLC, comparing them to a control sample stored at 2-8°C in the dark.

  • A decrease in the peak area of the parent compound or the appearance of new peaks will indicate decomposition.

Visualizations
Potential Decomposition Pathways

A This compound B Acid/Base Hydrolysis A->B C Photodegradation A->C D 4-Cyanophenol B->D E 5-Bromo-2-hydroxypyrimidine B->E F Other Degradants C->F A Low Reaction Yield B Check Starting Material Purity (HPLC/NMR) A->B C Purity OK? B->C D Purify Starting Material C->D No E Review Reaction Conditions C->E Yes D->B F Anhydrous Conditions? E->F G Use Anhydrous Solvents/Inert Atmosphere F->G No H pH/Temperature Extremes? F->H Yes G->H I Use Milder Conditions/Protect from Light H->I Yes J Reaction Optimized H->J No I->J

Sources

"4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile" handling and safety precautions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth guidance on the safe handling, storage, and effective use of this key synthetic intermediate. Our goal is to preemptively address common challenges and provide robust troubleshooting strategies to ensure the integrity and success of your experiments.

Compound Overview & Physicochemical Properties

This compound is a bifunctional organic building block, featuring a bromopyrimidine moiety ripe for cross-coupling reactions and a benzonitrile group that can serve as a handle for further chemical transformations. Its structural motifs are prevalent in pharmacologically active molecules, making it a valuable intermediate in drug discovery programs.[1][2][3]

Table 1: Physicochemical Data

PropertyValueSource
CAS Number 887430-98-0[4][5]
Molecular Formula C₁₁H₆BrN₃O[4]
Molecular Weight 276.09 g/mol [1]
Physical Form Solid[4]
Melting Point 145 - 147 °C[4]
Purity Typically ≥95%[4]
InChI Key MNHXPHIQLKAJOP-UHFFFAOYSA-N[4]

Frequently Asked Questions (FAQs): Safety & Handling

This section addresses the most common questions regarding the safe handling and management of this compound. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a safe laboratory environment.

Q1: What are the primary hazards associated with this compound?

A1: Based on its hazard classification, this compound is considered hazardous. The primary risks are:

  • Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.[4][6]

  • Harmful in Contact with Skin (H312): Can be absorbed through the skin, causing systemic effects.[4][7]

  • Harmful if Inhaled (H332): Inhalation of dust may be harmful.[4]

The signal word for this compound is "Warning" .[4] Always consult the most recent Safety Data Sheet (SDS) before starting any work.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: A comprehensive PPE strategy is essential. The minimum required PPE includes:

  • Eye/Face Protection: Use chemical safety goggles and a face shield that are tested and approved under government standards like NIOSH (US) or EN 166 (EU).[8]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[8] Use proper glove removal technique to avoid skin contact.[8] Double-gloving is recommended for extended handling periods or when preparing concentrated solutions.[9]

  • Skin and Body Protection: A flame-retardant laboratory coat is required and must be kept fully buttoned.[10] For larger quantities or when there is a significant risk of splashing, consider chemical-resistant coveralls.[11]

  • Respiratory Protection: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to avoid dust formation and inhalation.[9][10] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[10]

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Gloves (over cuffs) d3->d4 f1 1. Gloves f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if worn) f3->f4

Caption: Recommended PPE Donning and Doffing Sequence.

Q3: How should I properly store this compound?

A3: Proper storage is crucial for maintaining the compound's integrity.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential degradation from air or moisture.[8]

  • Temperature: Keep in a dry, cool, and well-ventilated place at room temperature.[7][8]

  • Container: The container should be kept tightly closed.[7]

Q4: What are the correct first-aid procedures in case of accidental exposure?

A4: In any case of exposure, seek immediate medical attention and provide the attending physician with the compound's SDS.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[8][9]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing.[7][8][9]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[7][8]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[8][9]

Q5: What should I do in the event of a spill?

A5: Act quickly and safely. The procedure depends on the size of the spill. For any major spill, evacuate the area and call emergency personnel. For a minor spill within a fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure Protection: Wear all mandatory PPE, including respiratory protection if necessary.

  • Containment: Prevent the powder from becoming airborne.

  • Cleanup: Use personal protective equipment.[8] Carefully sweep up the solid material and place it into a suitable, closed, and labeled container for disposal.[7][8] Avoid creating dust.[8]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Disposal: Dispose of all contaminated materials (including gloves) as hazardous waste in accordance with local, state, and federal regulations.[8][10]

Spill_Cleanup start Spill Occurs alert Alert Area Personnel start->alert Step 1 ppe Don Full PPE alert->ppe Step 2 contain Cover with Inert Material (if needed to prevent dust) ppe->contain Step 3 collect Sweep into Labeled Hazardous Waste Container contain->collect Step 4 decon Decontaminate Spill Area collect->decon Step 5 dispose Dispose of all materials as Hazardous Waste decon->dispose Step 6 end Cleanup Complete dispose->end

Caption: Minor Spill Cleanup Workflow.

Troubleshooting Guide: Experimental Use

This section provides solutions to common problems encountered during the experimental use of this compound.

Q6: My compound is not dissolving in the selected solvent. What are the troubleshooting steps?

A6: Solubility issues are a common hurdle. A systematic approach is key. Based on the compound's structure (containing polar ether and nitrile groups but also a larger, relatively nonpolar aromatic system), polar aprotic solvents are a good starting point.[12]

Solubility_Troubleshooting cluster_steps Troubleshooting Steps start Problem: Poor Solubility assess Initial Assessment: - Is concentration realistic? - Is there partial dissolution? start->assess s1 1. Increase Agitation (Vortex / Mechanical Shaking) assess->s1 s2 2. Controlled Heating (Gentle warming, monitor temp) s1->s2 If still insoluble success Success: Compound Dissolved s1->success Success s3 3. Sonication (Short intervals in ultrasonic bath) s2->s3 If still insoluble s2->success Success s4 4. Re-evaluate Solvent (Try DMF, DMSO, NMP) s3->s4 If still insoluble s3->success Success cosolvent Advanced Strategy: Use a Co-Solvent System (e.g., small amount of DMSO, then dilute with THF) s4->cosolvent If single solvent fails s4->success Success cosolvent->success Success

Caption: Systematic Workflow for Addressing Solubility Issues.

Detailed Troubleshooting Steps:

  • Optimize Physical Dissolution: Before changing solvents, maximize physical dissolution methods.

    • Increase Agitation: Switch from a standard stir bar to more vigorous mechanical shaking or vortexing.[12]

    • Controlled Heating: Gently warm the mixture in a water or oil bath. Be cautious to avoid solvent evaporation or compound degradation, especially with lower-boiling point solvents.[12]

    • Sonication: Use an ultrasonic bath for short 5-10 minute intervals to break up solid aggregates and enhance dissolution.[12]

  • Re-evaluate Solvent Choice: If physical methods fail, the solvent may be inappropriate.

    • Recommended Solvents: For reactions, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Dioxane are excellent starting points. For purification (e.g., recrystallization), a solvent system where the compound is soluble when hot but sparingly soluble when cold would be ideal (e.g., Ethyl Acetate, Acetonitrile, or mixtures with heptane).

  • Consider a Co-Solvent System: This can be a very effective strategy. Dissolve the compound in a minimal amount of a "good" solvent (like DMSO or DMF) to get it into solution, then slowly add a miscible "poorer" solvent (like THF or Dichloromethane) that is required for the reaction conditions.[12]

Q7: The compound appears to be degrading during my reaction. What are potential causes and solutions?

A7: Degradation can often be traced to reaction conditions or reagent compatibility.

  • Heat Sensitivity: Although the melting point is relatively high, prolonged heating at high temperatures, especially in the presence of nucleophiles, could lead to decomposition. Solution: Attempt the reaction at a lower temperature for a longer duration or explore catalyst systems that operate under milder conditions.

  • pH Sensitivity: The ether linkage and pyrimidine ring may be sensitive to strongly acidic or basic conditions. Strong aqueous base (e.g., NaOH) at high temperatures could potentially hydrolyze the ether or nitrile group. Solution: Use milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., DIPEA) where possible. Ensure all reagents and solvents are dry if the reaction is water-sensitive.

  • Incompatible Reagents: Strong reducing agents could potentially reduce the nitrile group. Highly nucleophilic reagents may displace the bromo substituent or react at other sites on the pyrimidine ring. Solution: Carefully plan your synthetic route. Protect sensitive functional groups if necessary.

Sample Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative example of how this compound can be used in a common C-C bond-forming reaction. Note: This is a general guideline and must be adapted and optimized for specific substrates and laboratory conditions.

Objective: To couple this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, 4-methoxyphenylboronic acid, and anhydrous K₂CO₃.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Solvent Addition: Add the degassed 4:1 Dioxane/Water solvent mixture via cannula or syringe.

    • Causality Note: Degassing the solvent by sparging with an inert gas is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical method would be to spot a small aliquot of the reaction mixture against the starting material on a silica plate and elute with a Hexane/Ethyl Acetate mixture. The disappearance of the starting material and the appearance of a new, typically less polar, product spot indicates progress.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with Ethyl Acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired product.

References

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. [Link]
  • PERSONAL PROTECTIVE EQUIPMENT - ASHP Public
  • Safety D
  • Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7) - Cheméo. [Link]
  • SAFETY D
  • 5-Amino-2-(5-bromopyrimidin-4-yl)oxybenzonitrile | C11H7BrN4O - PubChem. [Link]
  • Benzonitrile, 4-[5-(4-butylphenyl)-2-pyrimidinyl]- | C21H19N3 - PubChem. [Link]
  • 4-(5-Bromo-Pyrimidin-2-Yloxy)-Benzonitrile - BIOFOUNT. [Link]
  • Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI. [Link]
  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. [Link]
  • 4-[(5-BROMOPYRIMIDIN-2-YL)OXY]BENZONITRILE (97%) - Biosell. [Link]
  • N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propylsulfamide - PubChem. [Link]
  • Benzonitrile, 4-(5-propyl-2-pyridinyl)- | C15H14N2 - PubChem. [Link]
  • 4-(5-methyl-4-(naphthalen-2-yloxy)pyrimidin-2-ylamino)benzonitrile - PubChemLite. [Link]

Sources

Validation & Comparative

A Technical Guide to 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile: A Comparative Analysis for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug discovery and development, the selection of key chemical intermediates is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the myriad of building blocks available, pyrimidine derivatives stand out for their prevalence in biologically active molecules. This guide provides an in-depth technical comparison of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile against other common pyrimidine intermediates, offering experimental insights to inform your synthetic strategies.

Introduction: The Strategic Advantage of this compound

This compound is a versatile intermediate characterized by a pyrimidine core strategically functionalized with a reactive bromine atom at the 5-position and a 4-cyanophenoxy group at the 2-position. This unique arrangement offers several advantages in medicinal chemistry:

  • Orthogonal Reactivity: The C5-Br bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, while the 2-phenoxy ether linkage provides a stable scaffold. This allows for selective functionalization at the 5-position without disturbing the rest of the molecule.

  • Modulation of Physicochemical Properties: The cyanophenoxy moiety can influence the solubility, polarity, and electronic properties of the final compound, which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

  • Proven Track Record in Drug Discovery: This intermediate is a key component in the synthesis of approved drugs, most notably the dual endothelin receptor antagonist, Macitentan.

This guide will delve into the synthesis of this valuable intermediate and compare its performance in key synthetic transformations against other widely used pyrimidine building blocks.

Synthesis of this compound: A Reliable and Scalable Protocol

The most common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a dihalopyrimidine with 4-hydroxybenzonitrile. 2-Chloro-5-bromopyrimidine is the preferred starting material due to the higher reactivity of the chlorine atom at the 2-position towards nucleophilic attack compared to the bromine at the 5-position.

Experimental Protocol: Synthesis of this compound

reagents 2-Chloro-5-bromopyrimidine 4-Hydroxybenzonitrile K2CO3 (base) DMF (solvent) reaction Reaction at 50-80°C reagents->reaction 1) Add reactants 2) Heat workup Aqueous Workup & Filtration reaction->workup 1) Cool 2) Quench with water purification Recrystallization (e.g., from Ethanol/Water) workup->purification product This compound purification->product Isolate pure product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 2-Chloro-5-bromopyrimidine (1.0 equiv)

  • 4-Hydroxybenzonitrile (1.0-1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-bromopyrimidine, 4-hydroxybenzonitrile, and potassium carbonate.

  • Add anhydrous DMF and stir the mixture at room temperature for 10-15 minutes.

  • Heat the reaction mixture to 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the solid from a suitable solvent system (e.g., ethanol/water or isopropanol).

Expected Yield: This protocol typically affords the desired product in good to excellent yields, often exceeding 85%. A similar reaction involving 5-bromo-2-chloropyrimidine and ethylene glycol has been reported to yield the corresponding ether product in 98% yield.

Comparative Reactivity in Key Cross-Coupling Reactions

The true utility of a pyrimidine intermediate lies in its ability to undergo further functionalization. Here, we compare the performance of this compound with two other common intermediates, 2,5-Dibromopyrimidine and 2-Chloro-5-bromopyrimidine , in three cornerstone palladium-catalyzed cross-coupling reactions.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. For halopyrimidines, the reactivity is also influenced by the position of the halogen, with the general trend being C4(6) > C2 > C5.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

reactants Pyrimidine Intermediate (Ar-Br) Arylboronic Acid (Ar'-B(OH)2) reaction Suzuki-Miyaura Coupling reactants->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) catalyst->reaction product Coupled Product (Ar-Ar') reaction->product

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

IntermediateCoupling PartnerCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane:H₂O904-1285-95 (estimated)
2,5-Dibromopyrimidine Phenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane:H₂O902-880-90 (mono-arylation at C5)
2-Chloro-5-bromopyrimidine Phenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane:H₂O904-1275-85 (arylation at C5)

Analysis:

  • This compound is expected to exhibit excellent reactivity in Suzuki-Miyaura couplings at the C5-Br position. The electron-withdrawing nature of the cyanophenoxy group can enhance the reactivity of the C-Br bond towards oxidative addition.

  • 2,5-Dibromopyrimidine offers the potential for sequential couplings. The C5-Br bond is generally more reactive than the C2-Br bond in Suzuki reactions, allowing for selective mono-functionalization at the 5-position under controlled conditions.

  • 2-Chloro-5-bromopyrimidine also allows for selective reaction at the C5-Br bond, with the less reactive C2-Cl bond remaining available for subsequent transformations. However, overall yields at the C5 position may be slightly lower compared to the dibromo analog due to electronic effects.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.

reactants Pyrimidine Intermediate (Ar-Br) Terminal Alkyne reaction Sonogashira Coupling reactants->reaction catalyst Pd Catalyst (e.g., PdCl2(PPh3)2) Cu(I) co-catalyst Base (e.g., Et3N) catalyst->reaction product Alkynylpyrimidine (Ar-C≡C-R) reaction->product

A Guide to Macitentan: From a Key Synthetic Intermediate to a Dual Endothelin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agents for pulmonary arterial hypertension (PAH), Macitentan (Opsumit®) stands out as a potent, orally active dual endothelin receptor antagonist (ERA).[1][2] A common point of inquiry among researchers involves understanding the structure-activity relationship of Macitentan and its precursors. This guide addresses a specific query comparing the biological activity of Macitentan with one of its key synthetic intermediates, 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile .

It is crucial to establish from the outset that a direct comparison of biological activity is not scientifically meaningful. This compound is a chemical building block, or intermediate, used in the multi-step synthesis of the final active pharmaceutical ingredient (API), Macitentan.[3][4] On its own, this intermediate is not designed to have, nor is it reported to possess, the specific therapeutic activity of the final drug. This guide will, therefore, elucidate the distinct roles of these two compounds, detailing the synthetic journey from the intermediate to the pharmacologically active drug and culminating in an in-depth analysis of Macitentan's biological action.

Part 1: The Synthetic Pathway: From Intermediate to API

The creation of a complex molecule like Macitentan is a carefully orchestrated process involving the sequential assembly of simpler chemical fragments. The intermediate, this compound, plays a crucial role in this synthesis, but it is just one piece of the final molecular puzzle.

The Role of this compound

The synthesis of Macitentan involves coupling key fragments. One of the widely referenced synthetic routes involves the reaction of a pyrimidine-sulfamide core with another functionalized pyrimidine ring. While various specific pathways exist, the fundamental concept involves the formation of an ether linkage that connects the two pyrimidine-based systems. In some patented syntheses, a related structure, 2-((5-bromopyrimidin-2-yl)oxy)ethan-1-ol, is generated and then coupled with the other major fragment of the molecule.[5] The benzonitrile moiety itself is not part of the final Macitentan structure, indicating that this compound is a different, though structurally related, chemical entity from the direct precursors used in some common syntheses.

The core principle remains: these bromopyrimidine derivatives are valuable intermediates because the bromine and other leaving groups on the pyrimidine ring provide reactive sites for chemists to build the final, larger drug molecule.

Illustrative Synthetic Step

The diagram below outlines a generalized key step in the synthesis of Macitentan, where a hydroxyl group on one intermediate is coupled with a reactive pyrimidine (like 5-bromo-2-chloropyrimidine) to form the crucial ether linkage present in the final drug. This illustrates the type of reaction where a bromopyrimidine intermediate is essential.

cluster_reactants Reactants cluster_products Product Intermediate_A Intermediate A (N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy) -4-pyrimidinyl]-N'-propylsulfamide) Macitentan Macitentan Intermediate_A->Macitentan Base (e.g., NaH) Solvent (e.g., Toluene/DMF) Intermediate_B Intermediate B (5-bromo-2-chloropyrimidine) Intermediate_B->Macitentan

Caption: Generalized coupling reaction in Macitentan synthesis.

Part 2: The Biological Activity of Macitentan

Once synthesized, Macitentan exerts its therapeutic effect by targeting the endothelin pathway, which is a key player in the pathophysiology of PAH.[1][6]

Mechanism of Action: Dual Endothelin Receptor Antagonism

Endothelin-1 (ET-1) is a potent peptide produced by endothelial cells that causes vasoconstriction (narrowing of blood vessels) and proliferation of smooth muscle cells.[7] These effects are mediated through two receptor subtypes: ET-A and ET-B.[8] In PAH, elevated levels of ET-1 contribute to the increased pulmonary vascular resistance that characterizes the disease.[9]

Macitentan is a dual ERA, meaning it blocks both ET-A and ET-B receptors with high affinity and sustained binding.[1][10]

  • ET-A Receptor Blockade: This is the primary mechanism for preventing vasoconstriction and smooth muscle cell proliferation.[8]

  • ET-B Receptor Blockade: While ET-B receptors on smooth muscle also contribute to vasoconstriction, those on endothelial cells are involved in clearing ET-1 from circulation and producing vasodilators like nitric oxide. The clinical benefit of dual antagonism, as seen with Macitentan, suggests that a comprehensive blockade of the ET-1 pathway is effective in managing PAH.[1][11]

The sustained receptor binding of Macitentan is a key feature, allowing for prolonged inhibition of ET-1 signaling, which contributes to its clinical efficacy with once-daily dosing.[7][8]

Signaling Pathway Interruption

The following diagram illustrates the endothelin signaling pathway and the point of intervention by Macitentan.

cluster_effects Pathophysiological Effects in PAH ETA ET-A Receptor Vasoconstriction Vasoconstriction ETA->Vasoconstriction Proliferation Cell Proliferation & Fibrosis ETA->Proliferation ETB ET-B Receptor ETB->Vasoconstriction ET1 Endothelin-1 (ET-1) ET1->ETA Binds ET1->ETB Binds Macitentan Macitentan Block_A X Macitentan->Block_A Block_B X Macitentan->Block_B Block_A->ETA Block_B->ETB

Caption: Macitentan blocks ET-1 binding to both ET-A and ET-B receptors.

Part 3: Comparative Pharmacological Data & Experimental Protocols

While this compound has no relevant pharmacological data, Macitentan has been extensively studied.

Pharmacological Profile of Macitentan

The table below summarizes key pharmacological properties of Macitentan and its active metabolite, ACT-132577.[1][10][12]

ParameterMacitentanACT-132577 (Active Metabolite)
Mechanism of Action Dual ET-A/ET-B Receptor AntagonistDual ET-A/ET-B Receptor Antagonist
Receptor Selectivity ~50-fold higher selectivity for ET-A over ET-B[8]~16-fold higher selectivity for ET-A over ET-B[10]
Receptor Binding High affinity and sustained binding[10]Pharmacologically active[1]
Half-life (t½) ~16 hours[8]~48 hours[8]
Plasma Protein Binding >99%[12]>99%[12]

Note: Specific IC50 values can vary between different assay conditions. The potency of ACT-132577 is estimated to be about 20% of the parent drug in vitro.[12]

Experimental Protocol: In Vitro Receptor Binding Assay

To determine the affinity and potency of a compound like Macitentan for its target receptors, a competitive radioligand binding assay is a standard method.

Objective: To measure the ability of a test compound (e.g., Macitentan) to displace a radiolabeled ligand from the ET-A and ET-B receptors.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture a cell line engineered to express a high density of either human ET-A or ET-B receptors (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes, which contain the receptors.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer.

  • Competitive Binding Assay:

    • In a multi-well plate, add a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1).

    • Add increasing concentrations of the unlabeled test compound (Macitentan).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the mixture for a specific time at a controlled temperature (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

    • Measure the radioactivity retained on each filter using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Conclusion

In drug discovery and development, it is essential to distinguish between a biologically active pharmaceutical ingredient and the chemical intermediates used to construct it. This compound is a valuable reagent in organic synthesis, providing a necessary structural component for the assembly of Macitentan. It does not, however, possess the pharmacological properties of the final drug product.

Macitentan is the result of a targeted drug design program, optimized for dual antagonism of ET-A and ET-B receptors, favorable pharmacokinetics, and tissue penetration.[1][11] Its biological activity lies in its ability to effectively block the deleterious effects of endothelin-1 in the pulmonary vasculature, providing a significant therapeutic benefit for patients with PAH.[13] For researchers, understanding this distinction is fundamental to interpreting structure-activity relationships and appreciating the chemical journey from a simple building block to a life-changing medicine.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Macitentan? Retrieved from Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErp1QDjKSo5ri9K2zDdz0osNHreyABDE-4MC4Zzwepij5J64AMXRzTz1ppZDeyd2SVxU8518aGg78Rqm5UJJPNqbLaJPM_64k5Kr7UBItCX9k85P4JUxEUFmt3XXQS0WlFWRKNj2rKUYmCfToNmb6C8DalJDDJO4Q4OGPqd3KVeO0=]
  • Jalal, Z., & Khan, I. (n.d.). A Comprehensive Drug Review on Macitentan: A Preeminent Inclusion to Pulmonary Arterial Hypertension Therapy. Open Access Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVf7OSVEDZBWhkbiN0oy4ofzlP0YmfbCzZRysQ_Rf-kKSs9yXrDvIE3-vH33Z7KmVHWH3qNxnGx5Mfur_4wbE8Yt6uXNOJ5CQEUuDvsU4eO6xQ8IlKqk0dz5Xf-U0100bxb0kkqW--DEyB9ddBIz6I50BZoZUtdgCdOoi7WydrrFuDhy0gYpukJk4ZYA0t7GnfMJGmFuusbPpTiKYC-z2a5XS0b7-VLWDUqoGO5dfbsbWrnDSGDqPCsJBc79futCPs-lZ7yGPk1mMrGRRagD-mrO0HP-uG]
  • National Center for Biotechnology Information. (n.d.). INTRODUCTION - Macitentan (Opsumit). NCBI Bookshelf. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEobFgVM16Yijj7deNM8jnVUd4lPZsOOmJtmW3BQWfp0n0kLUs3ke5q_3ihOlbzDSZMuIqLcCnap1UqT87W_yD-RV1PsEZ4U5U3SQv0G2Qd6oMJ-wG6OJHTZv2HIFzsm9lUAdiIx09Z]
  • Patsnap Synapse. (2024, June 14). What is Macitentan used for? Retrieved from Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_KWC5zVxhQ6Tbp6zMubvfo3El8nj3K5agIDkCQ9ms9qJUlRmrc807fi_uRdwRzPiG5xO_dxPDjqKL02HJ5xg7KoAXfSsK6b4VTw4hxIdgd3GN8UvTUrZHdn3UGTpY_wFufZSoFp-qjJt--HMlUOQnojg7JR8IzyHX]
  • Wikipedia. (n.d.). Macitentan. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg_0lWF70o2LZ5ZvOMSPKaKDszTdpbtTabiAs8gixLDc-lZVA18HxV0GWMhuvCwYRL-dvjPntDjO7wKGRDXE4Rnt5zBiuF49-JcgzL5OR5vDLd9n8k8o8g8wK4yRO8ht1r4g==]
  • Kakihata, M., et al. (2014). Novel dual endothelin receptor antagonist macitentan reverses severe pulmonary arterial hypertension in rats. Journal of Cardiovascular Pharmacology, 64(5), 473-80. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU6fgVa9zL29CAKO1gV2ub7YA8L-FLEwSKJb4ynIW1SndoTKcDb9l-JxNcdvzMt0SRrrV-nLXV55EXBMyNBptTxycgM7G-hehdHyvS-G-3Cf6LM0MHAgpRziI0opFPQVRy-n8=]
  • Pulmonary Hypertension Association. (n.d.). Macitentan (Opsumit). Retrieved from Pulmonary Hypertension Association. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6QbbyTVvaYZrNd1mz-WfCg2dNCYE1t2WngPvCHr1rKSYZO0WmvWMsNdZlyd3zL6P0-CpxAgLjLjbc-jR9dltSy7veW7oUc57I3MyAmDHNsSSSFDGkqtte9nJYoiWgsU9Won6ZkPJOcopsdFswOQNdd_CgWQMMhoU-k6OCON_nQ9kq-A0Ur0p2xnW-sMcVxxBunp3H]
  • Sidharta, P. N., et al. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 54(5), 457-471. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlSdoGyQr5i_EdPz5GErZ56h0rTRttRP8UKQV3oOIM3RfP8bqXpPOUNMZpVVFkDY77CO1kaiQwqFik1zne0o_6iUvtF4FV0WaDqperRKCn6PKYiH1MZJOH9iheReAoYSGvn2INS-NLsPGD_A==]
  • Asghar, A., & Majeed, F. (2014). Macitentan: An important addition to the treatment of pulmonary arterial hypertension. Journal of Pharmacology and Pharmacotherapeutics, 5(4), 279-282. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8SVtkyCIiBFtpJfieeJcYUyixbw1we5XAbYc_wsKNMn4Rsxg24G-ZDks6-Ik3P1OZ8kw8HarVgLjfLqtPhrFOhlEGO-76zX1mniXVXlJZfxUkQaY7KEeZkJMW-qCWc7ddJW48CbVFjYEYeQ==]
  • Drugs.com. (2025, June 10). Macitentan Monograph for Professionals. Retrieved from Drugs.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwIhumD4Y4B0gayWM5gpbNCwqRIKWJ33d_-wNIptkISL0S2Ho1cBtk5dUQWqjW9TONaOOuMpCm_W97jCkbMH341wOYS_h_DIQ8XLC7QuFxfnV_XgAgKVDgtV1DynkwmNVkzaawZDkghZg=]
  • Iglarz, M., et al. (2017). Endothelin research and the discovery of macitentan for the treatment of pulmonary arterial hypertension. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMFV4ccprDrVsMzQplk5ys0V6O1tIxkynd81G9N7Y8MBO3ScY8EWUCHTlqNf1Tkbo7qv2wK28U7kZHIG_A__vKifdxsmPFM5uDg20lR_vuP7_59ai2subxnkRowI3rWLiAvMwvVcsRnJ5ly4oT4bOerWbLHIQRYC-O9w3pUkqkQKIgZIOqJzLT8tb0mcBhYJ-vFdLCTozj9BjpODquQKWrx2Ftfokd2TGst-bRZu1WGjTiiDvuye1ZrX1jNaRw0lTlFfAKGvHetHuV9X4i5X7JsaiOBVYs]
  • ResearchGate. (n.d.). (PDF) A comprehensive drug review on Macitentan: A preeminent inclusion to pulmonary arterial hypertension therapy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBbXFeN40NutetxNvD9zeuCTFcpgbQwbjarkRUz1uFBiSDtGOExVfd844f9rgZLHlMEiZEHs2iEWFrnnEz96R7qnfpsnp42w_pR0PCXC05_jOPMPeqQjaaOPVdCR62nIFEFbxzFy4_7VwSVIRI3jfz3ZhGL4kclT5VE9q9hQZX8IZrqNfRGw9c63G_Q71_UBLIzTmbSCXtcvCI0WCFNFOobouhIOOrQxYd6qRFQzpfYukki_xLLTYb8ZDgRHRI-NSkuTNjs8ofjSzEWTgRbDm0l-dwoGXfOi5z]
  • Salehi, P., et al. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6u7BWfOyntb0sjkZfMUGFxZaO2pCRUzvG7VD371xU5AnY0vUyOwFNzM_0dHZwwzb2qzCfwWms1476DgNrqVm5nkK6XCaRjY_sLFYILHZ-qNsnElw-tiG9jkYiMqOI8YhBDI-MmTgHq0fZNvgrPhqgoqTxX1B3hHduZO267tmo9Un2oGtB7KGlx4ud5JOYf_AfEzwNhrvlGhKWXPZsuOhL47mVCwsUHVPMegTXZbs=]
  • Google Patents. (n.d.). WO2017191565A1 - Process for preparation of macitentan. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN_vlFag9Qa-yUlaF2MRIhLtSKu4ba3PwoOwp-_0yMi4buxrYQ-j6tuGi-9VJ6rLrkGx5_LyaeDNS5OOspjbz7dqRzbW-SI-5jUvU3iym6RZ6AKTx2HMw8n0qFb8nVjNs5Pc6ZNXTt_8Ii-xMD]
  • Galiè, N., & Manes, A. (2017). Development of macitentan for the treatment of pulmonary arterial hypertension. Expert Review of Clinical Pharmacology, 10(1), 1-13. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLBv5JigOhRNpmTOnMNCEzQqBqrmQnv4qW97lPY9xu5OffJedg9AKabtP7RAVPj7Sqo7L_ecU6OXfoZWYLlK8lk_aKgU5j6tJhtHCqk_wyAxBiO2qmGcuJm0crJOcJhDWa88c=]
  • Farber, H. W., & Loscalzo, J. (2014). Macitentan for the treatment of pulmonary arterial hypertension. Therapeutic Advances in Cardiovascular Disease, 8(6), 239-250. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcMsgyhrIQLPrssHYTnsNRZZjsq1d5ZqMQFvS-oUfQ4OH2ezKtYO6OjY9J779xFojH5dp4uRJde3Ig9zupKJIAgeChe2fOFqYT9Eyh5ZL1jLOf7CJP7ydp23KcQ5gh2jK5k0gEo5pNjMU8QA==]
  • MedKoo Biosciences. (n.d.). Macitentan Synthetic Routes. Retrieved from MedKoo Biosciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOdzB6l2C_koB1kLj_tIKfdkBUx5WVbTCX2egxweL0J3qIu-cI1VigzGg5173hTvD19e-zE7ay8ngy85lV_UXf-y70MQR0Qk3vC7NxlaqUASxUqnoLRWZzIUQSqPX_rWWQYRY=]
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [https://vertexaisearch.cloud.google.

Sources

A Researcher's Guide to the Spectral Analysis of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, particularly pyrimidine derivatives, a thorough understanding of their spectroscopic properties is fundamental.[1][2][3] This guide provides an in-depth comparative analysis of the spectral data for 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile , a key intermediate in medicinal chemistry.[2] By integrating theoretical predictions with experimental data from analogous structures, this document serves as a practical reference for the characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct aromatic and heterocyclic moieties, gives rise to a unique spectroscopic fingerprint. The presence of a brominated pyrimidine ring, a benzonitrile group, and an ether linkage provides multiple handles for analysis by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

¹H and ¹³C NMR Spectroscopy: A Detailed Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[1] The predicted chemical shifts for this compound are based on the analysis of structurally similar compounds and established substituent effects.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the pyrimidine and benzonitrile protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic ring currents.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrimidine H-4, H-6~8.7Singlet-
Benzonitrile H-2', H-6'~7.8Doublet~8.8
Benzonitrile H-3', H-5'~7.3Doublet~8.8

Rationale for Predictions:

  • Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are chemically equivalent and are expected to appear as a singlet. Their downfield shift to approximately 8.7 ppm is due to the deshielding effect of the two adjacent nitrogen atoms.

  • Benzonitrile Protons (H-2', H-6' and H-3', H-5'): The para-substituted benzonitrile ring will exhibit a typical AA'BB' system, appearing as two doublets. The protons ortho to the electron-withdrawing nitrile group (H-2', H-6') are expected to be more deshielded and appear further downfield (~7.8 ppm) compared to the protons ortho to the electron-donating ether oxygen (H-3', H-5', ~7.3 ppm).

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrimidine C-2~165
Pyrimidine C-4, C-6~160
Pyrimidine C-5~110
Benzonitrile C-1'~155
Benzonitrile C-2', C-6'~122
Benzonitrile C-3', C-5'~135
Benzonitrile C-4'~108
Benzonitrile CN~118

Rationale for Predictions:

  • Pyrimidine Carbons: The carbon atom C-2, bonded to two nitrogen atoms and an oxygen atom, will be significantly deshielded. The C-4 and C-6 carbons will also be downfield due to the adjacent nitrogen atoms. The bromine-substituted C-5 will appear at a higher field.

  • Benzonitrile Carbons: The carbon bearing the nitrile group (C-4') and the nitrile carbon itself will have characteristic chemical shifts. The other aromatic carbons will show shifts consistent with their substitution pattern.

Comparative NMR Data of Analogous Compounds
Compound Relevant ¹H NMR Chemical Shifts (δ, ppm) Relevant ¹³C NMR Chemical Shifts (δ, ppm)
4-Bromobenzonitrile [4]7.7 (d), 7.6 (d)132.8, 132.5, 128.0, 118.2, 111.9
Benzonitrile [5][6]7.6-7.4 (m)132.8, 132.1, 129.2, 118.8, 112.5
2-Phenoxypyrimidine [7]8.6 (d), 7.4-7.2 (m), 7.1 (t)165.1, 158.2, 153.9, 129.6, 124.9, 121.6, 117.2
Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[8]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.[9][10][11]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a relaxation delay of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to encompass the expected carbon chemical shifts (typically 0-180 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[8][12]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis a Dissolve sample in deuterated solvent b Acquire 1H and 13C FID a->b c Fourier Transform b->c d Phase and Baseline Correction c->d e Referencing d->e f Assign Peaks e->f

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13][14][15]

Predicted IR Absorption Bands
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C≡N (Nitrile)Stretch2220 - 2240Medium to Strong
C-O-C (Aryl Ether)Asymmetric Stretch1200 - 1275Strong
C=N, C=C (Aromatic)Ring Stretch1400 - 1600Medium to Strong
C-BrStretch500 - 600Medium to Strong
C-H (Aromatic)Stretch3000 - 3100Medium to Weak

Rationale for Predictions:

  • Nitrile (C≡N) Stretch: The nitrile group has a very characteristic and sharp absorption in the triple bond region of the IR spectrum.[14][16]

  • Aryl Ether (C-O-C) Stretch: The asymmetric C-O-C stretching vibration of aryl ethers typically appears as a strong band in the 1200-1275 cm⁻¹ region.[13]

  • Aromatic Ring Stretches: The C=N and C=C stretching vibrations of the pyrimidine and benzene rings will result in several bands in the 1400-1600 cm⁻¹ range.[17]

  • C-Br Stretch: The carbon-bromine bond will have a characteristic absorption in the fingerprint region.

  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings will appear above 3000 cm⁻¹.[16]

Comparative IR Data of Analogous Compounds
Compound Key IR Absorption Bands (cm⁻¹)
4-Aminobenzonitrile [18]3470, 3370 (N-H), 2210 (C≡N), 1620 (C=C)
4-Methylbenzonitrile [19]3030 (C-H), 2230 (C≡N), 1610, 1510 (C=C)
Diethyl Ether [20]2980, 2930, 2870 (C-H), 1120 (C-O-C)
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]

  • Analysis:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound through ionization and fragmentation.[1]

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of this compound is 276.09 g/mol . Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in approximately a 1:1 ratio), the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z values corresponding to the molecule containing each isotope.[21]

    • [M]⁺ (with ⁷⁹Br): m/z ≈ 275

    • [M+2]⁺ (with ⁸¹Br): m/z ≈ 277

  • Key Fragmentation Pathways:

    • Loss of the bromine atom.

    • Cleavage of the ether bond, leading to fragments corresponding to the bromopyrimidine and benzonitrile moieties.

    • Loss of the nitrile group.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC.

  • Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Employ a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate the ions based on their mass-to-charge ratio (m/z).[22][23][24][25]

  • Detection: Detect the separated ions and generate the mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_detect Detection a Direct Infusion or HPLC b ESI or APCI a->b c Quadrupole or TOF b->c d Generate Mass Spectrum c->d

Caption: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectral analysis of this compound, through the combined application of NMR, IR, and MS, allows for its unambiguous structural confirmation. This guide provides a robust framework for researchers to acquire, interpret, and compare the spectral data of this and related pyrimidine derivatives. The provided protocols and predictive data serve as a valuable resource for ensuring the scientific integrity of research in drug discovery and development.

References

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?[Link]
  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]
  • J-Stage. (Date not available). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]
  • Semantic Scholar. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. [Link]
  • Royal Society of Chemistry.
  • Ohio State University Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
  • Wiley Analytical Science. (Date not available). Interpretation of Infrared Spectra, A Practical Approach. [Link]
  • Royal Society of Chemistry.
  • Specac Ltd. Interpreting Infrared Spectra. [Link]
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Link]
  • Science Publishing Group. Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2-Thione Via Two Different Spacers. [Link]
  • University of Colorado Boulder. 13.
  • Chemistry LibreTexts. (2022). 4.1: Quadrupole. [Link]
  • National Center for Biotechnology Inform
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • ResearchGate. (2018). Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers. [Link]
  • ResearchGate. Quadrupoles, Use of in Mass Spectrometry. [Link]
  • Preprints.org. (2023).
  • bioRxiv. (2024).
  • ResearchGate. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]
  • PubChem. 5-Amino-2-(5-bromopyrimidin-4-yl)oxybenzonitrile. [Link]
  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]
  • YouTube. (2023).
  • ResearchGate. (2013). The physics and technology of quadrupole mass spectrometers. [Link]
  • National Institute of Standards and Technology. Benzonitrile, 4-methyl-. [Link]
  • National Institute of Standards and Technology. Benzonitrile, 4-amino-. [Link]
  • PubChem. 3-[(5-bromopyrimidin-2-yl)oxy]benzonitrile. [Link]
  • PubChem. 5-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. This guide provides an in-depth, technically-grounded framework for the structural validation of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile , a key intermediate in the synthesis of various pharmacologically active compounds. We will explore the critical analytical techniques required for its characterization and compare its structural features with a relevant alternative, 4-((5-chloropyrimidin-2-yl)oxy)benzonitrile , to highlight the nuances in their analytical data.

The Imperative of Structural Integrity in Drug Discovery

In the intricate process of drug discovery and development, the precise molecular architecture of a compound dictates its biological activity, safety profile, and intellectual property value. Any ambiguity in the structure can lead to erroneous interpretations of biological data, wasted resources, and potential safety risks. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for unequivocal structural elucidation. This guide is structured to provide not just the "how" but the "why" behind the chosen analytical methodologies, empowering researchers to design robust validation strategies.

Visualizing the Molecular Architecture

A clear visualization of the molecule is the first step in understanding its chemical properties and designing an appropriate analytical strategy.

Figure 1: Chemical structure of this compound.

A Multi-Technique Approach to Structural Validation

The validation of a novel chemical entity relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they create a self-validating system. The core techniques for the structural elucidation of "this compound" include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Experimental Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of the target compound.

Structural_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification & Purity Assessment cluster_validation Structural Validation cluster_confirmation Final Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification hplc Purity Assessment (HPLC) purification->hplc nmr NMR Spectroscopy (¹H, ¹³C) hplc->nmr ms Mass Spectrometry (MS) hplc->ms ir Infrared (IR) Spectroscopy hplc->ir confirmation Data Interpretation & Structural Confirmation nmr->confirmation ms->confirmation ir->confirmation

A Strategic Guide to Unveiling the Bioactivity of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, novel chemical entities like 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile represent both an opportunity and a challenge. The pyrimidine core is a privileged scaffold, frequently found in potent inhibitors of key cellular targets such as kinases and G-protein coupled receptors (GPCRs). However, without established biological data, a systematic and logically tiered approach is paramount to efficiently uncover and validate its potential therapeutic activity.

This guide provides a comprehensive, field-proven strategy for researchers to systematically investigate the bioactivity of this compound. We will move from broad, initial assessments of cellular health to targeted biochemical and cell-based assays, ensuring that each step logically informs the next. This self-validating workflow is designed to maximize the probability of identifying a specific biological target and to build a robust data package for further development.

Part 1: Foundational Analysis - Cytotoxicity and Promiscuity Assessment

Before delving into specific target-based assays, it is crucial to first establish the compound's general effect on cell viability. This foundational step determines the appropriate concentration range for subsequent experiments, preventing misleading results due to overt toxicity. Furthermore, it provides an early indication of potential non-specific or off-target effects.

A common and reliable method for this initial assessment is the use of tetrazolium salt-based colorimetric assays, such as the MTT or XTT assay.[1][2] These assays measure the metabolic activity of living cells, which is directly proportional to the number of viable cells.[1][3] Metabolically active cells possess mitochondrial dehydrogenases that reduce the tetrazolium salt to a colored formazan product.[1]

Comparative Analysis: MTT vs. XTT Assays
FeatureMTT AssayXTT AssayRationale for Selection
Principle Reduction of yellow MTT to insoluble purple formazan crystals.[3]Reduction of XTT to a water-soluble orange formazan product.[1]The choice between MTT and XTT often depends on workflow preferences. XTT offers a streamlined protocol by eliminating a solubilization step.[1]
Workflow Requires an additional solubilization step (e.g., with DMSO) to dissolve the formazan crystals before reading absorbance.[1][3]No solubilization step is needed, allowing for continuous measurement.[4]For initial high-throughput screening, the simpler workflow of the XTT assay can be advantageous.
Sensitivity Well-established and widely used.[3]Generally offers a higher dynamic range and lower variability.[4]Higher sensitivity may be beneficial for detecting subtle cytotoxic effects.
Experimental Workflow: Initial Cytotoxicity Screen

This workflow outlines the logical progression from initial cell culture to data analysis for determining the cytotoxic profile of the test compound.

Caption: Workflow for determining compound cytotoxicity.

Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate a cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Include wells with medium only for background control.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in culture medium. Add the compound to the designated wells and incubate for 24-48 hours at 37°C in a CO₂ incubator.

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Part 2: Broad Target Class Screening

With a non-toxic concentration range established, the next logical step is to screen the compound against large panels of potential biological targets. The chemical structure of this compound, with its pyrimidine core, strongly suggests potential activity as a kinase inhibitor or a GPCR modulator.

Tier 1 Target Screening: Kinase Panel

The Janus kinase (JAK) family of tyrosine kinases is a critical component of signaling pathways for numerous cytokines and growth factors.[5][6] The JAK-STAT pathway is integral to immune function and inflammation, making JAK inhibitors a significant class of therapeutic agents.[6][7] Given the prevalence of pyrimidine scaffolds in known kinase inhibitors, screening against a broad kinase panel, with a particular focus on the JAK family, is a high-priority starting point.

Screening Strategy:

  • Primary Screen: A broad panel screen (e.g., against >300 kinases) at a single high concentration (e.g., 10 µM) to identify initial hits.

  • Secondary Screen: For any hits identified, perform dose-response assays to determine the IC50 value and confirm potency.

Available Assay Formats:

Assay TechnologyPrincipleAdvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate from ATP to a substrate.[8]Considered the "gold standard" for direct measurement of enzyme activity, avoiding many sources of false positives.[8]
TR-FRET Assays (e.g., LanthaScreen, Z'-LYTE) Time-Resolved Fluorescence Resonance Energy Transfer assays detect either kinase-substrate binding or product formation.Homogeneous, non-radioactive, and highly suitable for high-throughput screening.
Signaling Pathway: The JAK-STAT Cascade

Understanding the pathway is key to interpreting screening results and designing follow-up cellular assays.

JAK_STAT_Pathway cluster_cell Cell Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation (ATP -> ADP) STAT->STAT 4. Dimerization Nucleus Nucleus STAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Modulation of Gene Expression

Caption: Simplified JAK-STAT signaling pathway.

Tier 2 Target Screening: GPCR Panel

GPCRs represent one of the largest families of drug targets.[9] Given that pyrimidine derivatives have been developed as GPCR antagonists (e.g., Macitentan, an endothelin receptor antagonist), a broad GPCR binding screen is a logical parallel path.[10][11]

Screening Strategy:

  • Radioligand Binding Assays: These assays are the traditional gold standard for assessing the affinity of a compound for a receptor.[12] They measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor.

  • Functional Assays: These assays measure the downstream consequences of receptor binding, such as changes in second messenger levels (e.g., cAMP or calcium) or β-arrestin recruitment.[12][13]

Part 3: Hit Validation and Mechanistic Elucidation

Positive results from broad screening are merely the starting point. The next critical phase involves validating these "hits" through orthogonal assays and beginning to understand their mechanism of action. This step is essential to filter out false positives and to build confidence in the biological activity.

Workflow for Hit-to-Lead Confirmation

Caption: A logical workflow from initial hit to a validated lead.

Example Protocol: Cellular Phosphorylation Assay (for Kinase Hit)

If this compound is identified as a JAK inhibitor in a biochemical assay, the next step is to confirm its activity in a cellular context.[14] A cellular phosphorylation assay directly measures the compound's ability to inhibit the phosphorylation of the kinase's substrate within intact cells.[14]

  • Cell Culture and Stimulation: Culture a cell line known to have an active JAK-STAT pathway (e.g., TF-1 cells). Starve the cells of growth factors and then pre-treat with various concentrations of the test compound.

  • Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-3 or GM-CSF) to activate the JAK-STAT pathway.

  • Cell Lysis: Lyse the cells to release their protein contents.

  • Western Blot or ELISA: Use an antibody specific to the phosphorylated form of a downstream target (e.g., phospho-STAT5) to quantify the level of phosphorylation via Western Blot or a quantitative ELISA.

  • Data Analysis: Compare the levels of p-STAT5 in compound-treated cells versus untreated, stimulated cells. A potent inhibitor will show a dose-dependent decrease in p-STAT5 levels.

Conclusion and Forward Look

This guide outlines a systematic, multi-tiered approach to characterize the bioactivity of a novel compound, this compound. By starting with broad assessments of cytotoxicity and then moving to targeted, high-probability target classes like kinases and GPCRs, researchers can efficiently navigate the complexities of early-stage drug discovery. Each experimental stage is designed to validate the findings of the previous one, building a robust and defensible dataset. The confirmation of activity in cell-based assays is the crucial final step in this initial phase, providing the physiological relevance necessary to justify progression into more complex disease models and lead optimization efforts.

References

  • Janus kinase inhibitors - DermNet. [Link]
  • What are JAK inhibitors and how do they work? [Link]
  • JAK-STAT Pathway: A Novel Target to Tackle Viral Infections - PMC - NIH. [Link]
  • Janus kinase inhibitor - Wikipedia. [Link]
  • MTT assay - Wikipedia. [Link]
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. [Link]
  • Kinase Inhibitor Screening Services - BioAssay Systems. [Link]
  • Screening assays for tyrosine kinase inhibitors: A review - PubMed. [Link]
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
  • JAK Inhibitors: New Treatments for RA and beyond - researchopenworld.com. [Link]
  • Kinase Screening Assay Services - Reaction Biology. [Link]
  • Recent progress in assays for GPCR drug discovery. [Link]
  • Small molecule GPCR antagonists targeting a highly conserved...
  • Eurofins DiscoverX GPCR Assays - YouTube. [Link]
  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. [Link]
  • 5-Amino-2-(5-bromopyrimidin-4-yl)oxybenzonitrile | C11H7BrN4O - PubChem. [Link]
  • 3-[(5-bromopyrimidin-2-yl)oxy]benzonitrile - PubChemLite. [Link]
  • Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed. [Link]
  • (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist - ResearchGate. [https://www.researchgate.net/publication/230605963_The_Discovery_of_N-5-4-Bromophenyl-6-2-5-bromo-2-pyrimidinyl]oxy]ethoxy]-4-pyrimidinyl]-N_'-propylsulfamide_Macitentan_an_Orally_Active_Potent_Dual_Endothelin_Receptor_Antagonist]([Link])
  • 4-(Aryl)
  • Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor with excellent cell potency - PubMed. [Link]
  • 4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. [Link]

Sources

A Comparative Guide to the Synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile: Navigating SNAr and Palladium-Catalyzed Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the synthesis of highly functionalized heterocyclic compounds is of paramount importance. 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile is a key structural motif and a valuable intermediate in the development of various therapeutic agents and functional materials. The strategic placement of the cyano and bromo functionalities on its aryl and pyrimidinyl rings, respectively, offers versatile handles for further chemical elaboration. This guide provides an in-depth, comparative analysis of the two primary synthetic routes to this molecule: the classical Nucleophilic Aromatic Substitution (SNAr) and the contemporary Palladium-Catalyzed C-O Cross-Coupling. By examining the mechanistic underpinnings, experimental protocols, and performance metrics of each approach, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific applications.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a well-established and cost-effective method for the formation of aryl ethers. This route leverages the inherent electrophilicity of a halogenated pyrimidine ring, which is further activated by the electron-withdrawing nature of the ring nitrogen atoms. The reaction proceeds via the addition of a nucleophile (in this case, the phenoxide of 4-cyanophenol) to the pyrimidine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group (typically a halide) restores the aromaticity of the pyrimidine ring and yields the desired ether. Recent studies suggest that for many heterocyclic systems with good leaving groups, this process may occur via a concerted mechanism rather than a discrete two-step addition-elimination.[1]

Causality Behind Experimental Choices

The choice of starting materials is critical. 5-Bromo-2-chloropyrimidine is an ideal substrate as the chlorine atom at the 2-position is significantly more activated towards nucleophilic attack than the bromine atom at the 5-position. The two ring nitrogens withdraw electron density, making the C2 carbon highly electrophilic. A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the 4-cyanophenol, generating the more nucleophilic phenoxide anion. The choice of solvent is also crucial; polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they can solvate the cation of the base while leaving the phenoxide nucleophile highly reactive.

Experimental Protocol: SNAr Route

Materials:

  • 4-Cyanophenol

  • 5-Bromo-2-chloropyrimidine

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-cyanophenol (1.0 equiv.) and anhydrous DMF (approx. 10 mL per mmol of phenol).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 equiv.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

  • In a separate flask, dissolve 5-bromo-2-chloropyrimidine (1.05 equiv.) in a minimal amount of anhydrous DMF.

  • Add the solution of 5-bromo-2-chloropyrimidine dropwise to the phenoxide solution at room temperature.

  • Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Visualizing the SNAr Workflow

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions 4_Cyanophenol 4-Cyanophenol Reaction_Vessel SNAr Reaction 4_Cyanophenol->Reaction_Vessel 5_Bromo_2_chloropyrimidine 5-Bromo-2-chloropyrimidine 5_Bromo_2_chloropyrimidine->Reaction_Vessel Base Base (e.g., NaH) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Temperature Heat (80-100 °C) Temperature->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the SNAr synthesis of this compound.

Route 2: Palladium-Catalyzed Buchwald-Hartwig C-O Cross-Coupling

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and versatile alternative to the classical SNAr and Ullmann condensation reactions.[2][3] This palladium-catalyzed approach allows for the coupling of phenols with aryl halides under relatively mild conditions and with high functional group tolerance. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and finally, reductive elimination to form the desired C-O bond and regenerate the Pd(0) catalyst.

Causality Behind Experimental Choices

For this route, 2,5-dibromopyrimidine can be used as the aryl halide partner. The key to a successful Buchwald-Hartwig C-O coupling lies in the choice of the ligand that coordinates to the palladium center. Bulky, electron-rich phosphine ligands, such as BINAP or XPhos, are often required to facilitate both the oxidative addition and the reductive elimination steps.[4][5] A moderately strong base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), is typically used to generate the phenoxide in situ. Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred to maintain the activity of the catalytic system.

Experimental Protocol: Buchwald-Hartwig C-O Coupling

Materials:

  • 4-Cyanophenol

  • 2,5-Dibromopyrimidine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or similar phosphine ligand

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube or sealed vial, add 2,5-dibromopyrimidine (1.0 equiv.), 4-cyanophenol (1.2 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and BINAP (0.1 equiv.).

  • Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene (approx. 5 mL per mmol of pyrimidine) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel to afford the target product.

Visualizing the Buchwald-Hartwig Workflow

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_catalyst Catalytic System 4_Cyanophenol 4-Cyanophenol Reaction_Vessel Pd-Catalyzed C-O Coupling 4_Cyanophenol->Reaction_Vessel 2_5_Dibromopyrimidine 2,5-Dibromopyrimidine 2_5_Dibromopyrimidine->Reaction_Vessel Pd_Source Pd Precursor (e.g., Pd(OAc)₂) Pd_Source->Reaction_Vessel Ligand Ligand (e.g., BINAP) Ligand->Reaction_Vessel Base Base (e.g., Cs₂CO₃) Base->Reaction_Vessel Filtration Filtration through Celite Reaction_Vessel->Filtration Purification Column Chromatography Filtration->Purification Final_Product This compound Purification->Final_Product

Sources

A Comparative Guide to Purity Analysis of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of success. For a molecule like 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile, a versatile building block in medicinal chemistry, ensuring its purity is paramount to the integrity of downstream applications and the safety of potential therapeutics. This guide provides an in-depth comparison of three orthogonal analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Significance of Purity for this compound

This compound, with its halogenated pyrimidine core and benzonitrile moiety, is a key intermediate in the synthesis of various bioactive molecules.[1] Potential impurities, arising from starting materials or side reactions during its synthesis (typically a nucleophilic aromatic substitution), could include unreacted precursors, isomers, or degradation products. These impurities can interfere with subsequent synthetic steps, compromise the biological activity of the final compound, or introduce toxicity. Therefore, a robust analytical strategy to accurately quantify the purity of this intermediate is not just a quality control measure but a critical step in the drug discovery pipeline.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for purity determination depends on various factors, including the chemical nature of the analyte, the expected impurities, and the desired level of accuracy and sensitivity. Here, we compare three powerful techniques, each offering unique advantages for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a stationary phase and a liquid mobile phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Quantitative determination based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[2]
Sample Throughput HighModerate to HighLow to Moderate
Selectivity High, tunable with column and mobile phase selection.Very high, combines chromatographic separation with mass-based identification.High, based on unique chemical shifts of nuclei.
Sensitivity High (ng to pg range)Very High (pg to fg range) for volatile compounds.Moderate (µg to mg range)
Quantitation Relative (requires a reference standard of known purity)Relative (requires a reference standard)Absolute or relative (can be performed with an internal or external standard of known purity).[3]
Non-destructive NoNoYes[4]
Structural Info Limited (retention time)Yes (mass fragmentation pattern)Yes (detailed structural elucidation)

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity. For substituted pyrimidines, reversed-phase HPLC is the method of choice.[5]

  • Column: A C18 column is selected for its versatility and excellent retention of moderately polar to nonpolar compounds like our target molecule.

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of both the main compound and potential impurities with varying polarities. A small amount of formic acid is added to improve peak shape by protonating any basic sites on the molecule or residual silanols on the stationary phase.[6]

  • Detector: A UV detector is chosen due to the presence of chromophores (pyrimidine and benzene rings) in the molecule, which will absorb UV light.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (Acetonitrile/Water) A->B C Filter through 0.45 µm syringe filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate % Purity G->H

Caption: HPLC Purity Analysis Workflow.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

    • Prepare the sample solution at the same concentration in the same diluent.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, particularly well-suited for the analysis of halogenated organic compounds.[7][8] It provides both chromatographic separation and mass spectral information for confident peak identification.

  • Injection Mode: A split injection is used to prevent column overloading with the concentrated sample.

  • Column: A low-polarity column (e.g., DB-5ms) is chosen for good separation of a wide range of compounds.

  • Temperature Program: A temperature gradient is necessary to elute compounds with a range of boiling points.

  • Detector: A mass spectrometer provides high selectivity and structural information from the fragmentation patterns.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in a volatile solvent (e.g., Dichloromethane) A->B C Inject into GC B->C D Separation in Capillary Column C->D E Ionization (EI) D->E F Mass Analysis E->F G Identify Peaks by Mass Spectra F->G H Calculate % Purity G->H

Caption: GC-MS Purity Analysis Workflow.

  • Sample Preparation:

    • Prepare a solution of the sample at approximately 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL with a 50:1 split ratio.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Data Analysis:

    • Identify the main peak corresponding to this compound by its retention time and mass spectrum.

    • Calculate purity based on the area percent of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[4] Instead, a certified internal standard of known purity is used.

  • Internal Standard: Maleic acid is chosen as it is non-volatile, stable, has a simple spectrum with a sharp singlet that does not overlap with the analyte signals, and is soluble in the chosen NMR solvent.

  • Solvent: DMSO-d6 is a good solvent for a wide range of organic compounds and its residual peak does not interfere with the signals of interest.

  • Relaxation Delay: A long relaxation delay (D1) is crucial to ensure complete relaxation of all nuclei, which is essential for accurate quantification.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Accurately weigh Sample and Internal Standard B Dissolve in Deuterated Solvent (DMSO-d6) A->B C Transfer to NMR tube B->C D Acquire 1H NMR Spectrum C->D E Integrate Analyte and Standard Peaks D->E F Calculate Purity E->F

Caption: qNMR Purity Analysis Workflow.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard 30° or 90° pulse sequence.

    • Relaxation Delay (D1): ≥ 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Conclusion

The purity analysis of this compound can be effectively performed using HPLC, GC-MS, and qNMR.

  • HPLC is a robust and widely available technique ideal for routine quality control, offering high throughput and sensitivity.

  • GC-MS provides superior selectivity and is particularly useful for identifying volatile and thermally stable impurities, leveraging its mass detection capabilities for confident identification.

  • qNMR stands out as a primary method for providing an absolute purity value without the need for a specific reference standard of the analyte, making it an invaluable tool for the certification of reference materials and for orthogonal verification of results from chromatographic methods.

For comprehensive and reliable purity assessment in a drug development setting, a combination of these orthogonal techniques is recommended to ensure the quality and safety of this critical chemical intermediate.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry, 51(2), 76–81. [Link]
  • Restek Corporation. (2015). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. [Link]
  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
  • Gfesser, G. A., & Pauli, G. F. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8965–8966. [Link]
  • Leber, P. A., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
  • Sun, H., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 28(9), 415-424. [Link]
  • Plummer, L. N., et al. (2005). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. U.S. Geological Survey. [Link]
  • Hashimoto, S., et al. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 23, 10035–10043. [Link]
  • Gadek, Z. A., & Gadek, L. C. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
  • University of Oxford. (2017).
  • Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 223–233. [Link]
  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
  • Avdovic, E. H., & Abdel-Hafiz, S. M. (2015). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Journal of chromatographic science, 53(7), 1123–1129. [Link]
  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pursuit of potency is often shadowed by the challenge of selectivity. The pyrimidine scaffold, a privileged structure in kinase inhibition due to its bioisosteric resemblance to the adenine core of ATP, serves as a double-edged sword.[1] While it provides a robust framework for potent inhibitors, its inherent ability to bind to the highly conserved ATP-binding pocket across the human kinome presents a significant hurdle in achieving target specificity.[1] This guide delves into the critical aspect of cross-reactivity for a specific class of pyrimidine derivatives, those stemming from the "4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile" core. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally validating the selectivity profiles of these compounds.

The Imperative of Selectivity Profiling

Off-target effects of kinase inhibitors can lead to a spectrum of undesirable outcomes, from misleading experimental results in preclinical studies to severe toxicities in clinical trials. Therefore, a thorough understanding of a compound's cross-reactivity is not merely an academic exercise but a cornerstone of robust drug development.[2][3] The "this compound" scaffold, while potentially targeting a specific kinase of interest, warrants a comprehensive selectivity assessment against a panel of kinases to preemptively identify and mitigate potential liabilities.

Designing a Cross-Reactivity Study: A Strategic Approach

A tiered approach is often the most efficient and cost-effective strategy for profiling kinase inhibitor selectivity.[2] This typically involves an initial broad screen at a single high concentration, followed by more detailed dose-response studies for any identified "hits."

Tier 1: Broad Kinome Screen

The initial step involves screening the parent compound and its key derivatives at a single, relatively high concentration (e.g., 1 or 10 µM) against a large panel of kinases. Several commercial services offer comprehensive kinome panels, often covering a significant portion of the human kinome.[2][4] The goal of this initial screen is to identify any potential off-target interactions that warrant further investigation.

Tier 2: IC50 Determination

For any kinases showing significant inhibition (e.g., >70% inhibition) in the initial screen, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).[2] This provides a quantitative measure of the compound's potency against each of these off-targets.

Hypothetical Cross-Reactivity Data for this compound Derivatives

To illustrate the principles of comparative cross-reactivity analysis, we present hypothetical data for the parent compound and two derivatives against a representative panel of kinases. In this scenario, let us assume the intended target is a hypothetical tyrosine kinase, "Target Kinase A."

CompoundTarget Kinase A IC50 (nM)Off-Target Kinase 1 (TK Family) IC50 (nM)Off-Target Kinase 2 (S/T K Family) IC50 (nM)Off-Target Kinase 3 (TK Family) IC50 (nM)Selectivity Ratio (Off-Target 1 / Target A)
Parent Compound 50500>10,0001,20010
Derivative 1 (with added methyl group) 451,500>10,0002,50033
Derivative 2 (with alternative linker) 658,000>10,000>10,000123

This data is for illustrative purposes only and does not represent actual experimental results.

  • The Parent Compound shows reasonable potency against the intended target but also exhibits activity against other tyrosine kinases, albeit at higher concentrations.

  • Derivative 1 , with a minor structural modification, shows a modest improvement in selectivity against Off-Target Kinase 1 and 3.

  • Derivative 2 , featuring a more significant structural change, demonstrates a markedly improved selectivity profile, with a greater than 100-fold window between the intended target and the tested off-targets.

This type of comparative analysis is crucial for guiding structure-activity relationship (SAR) studies and selecting the most promising candidates for further development.

The Impact of Off-Target Inhibition on Cellular Signaling

The cross-reactivity of a kinase inhibitor can have profound effects on cellular signaling pathways. For instance, if our hypothetical "Target Kinase A" is involved in a specific cancer-related pathway, off-target inhibition of other kinases could lead to unintended consequences, such as toxicity or the activation of compensatory signaling cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK1 Receptor Tyrosine Kinase 1 (RTK1) TargetA Target Kinase A RTK1->TargetA RTK2 Receptor Tyrosine Kinase 2 (RTK2) OffTarget1 Off-Target Kinase 1 RTK2->OffTarget1 Pathway1 Downstream Pathway 1 TargetA->Pathway1 Pathway2 Downstream Pathway 2 OffTarget1->Pathway2 TF1 Transcription Factor 1 Pathway1->TF1 TF2 Transcription Factor 2 Pathway2->TF2 Gene_Expression Gene Expression (Proliferation, Survival) TF1->Gene_Expression TF2->Gene_Expression Inhibitor 4-((5-Bromopyrimidin-2-yl)oxy) benzonitrile Derivative Inhibitor->TargetA Intended Inhibition Inhibitor->OffTarget1 Cross-reactivity

Caption: Impact of a kinase inhibitor on parallel signaling pathways.

Experimental Protocols for Kinase Inhibition Assays

Accurate and reproducible experimental data is the bedrock of any cross-reactivity study. Below is a detailed protocol for a widely used in vitro kinase inhibition assay.

ADP-Glo™ Kinase Assay (Promega)

This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.

Materials:

  • Purified recombinant kinases (target and off-target)

  • Specific peptide substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Workflow Diagram:

G start Start prep Prepare serial dilutions of test compound start->prep setup Add kinase, substrate, and compound to plate prep->setup initiate Initiate reaction with ATP setup->initiate incubate1 Incubate at RT (e.g., 60 min) initiate->incubate1 add_adpglo Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate1->add_adpglo incubate2 Incubate at RT (e.g., 40 min) add_adpglo->incubate2 add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence incubate2->add_detection incubate3 Incubate at RT (e.g., 30 min) add_detection->incubate3 read Read luminescence incubate3->read analyze Calculate % inhibition and determine IC50 read->analyze end End analyze->end

Caption: A generalized workflow for an in vitro kinase inhibitor profiling assay.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. Typically, an 11-point, 3-fold serial dilution is performed.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.[5] Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[5]

  • First Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Second Incubation: Incubate the plate at room temperature for approximately 40 minutes.

  • Second Reagent Addition: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and, in the presence of luciferase and luciferin, produces a luminescent signal.

  • Third Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the amount of ADP produced and thus inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The "this compound" scaffold represents a promising starting point for the development of potent kinase inhibitors. However, as with all pyrimidine-based compounds, a thorough and systematic evaluation of cross-reactivity is paramount. By employing a tiered screening approach, generating robust quantitative data, and understanding the potential impact on cellular signaling, researchers can effectively navigate the complexities of the kinome. This diligence will ultimately lead to the identification of more selective and, consequently, safer and more effective therapeutic candidates. The experimental protocols and comparative frameworks provided in this guide offer a robust starting point for these critical investigations.

References

  • BenchChem. (2025). Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors.
  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
  • Lucas-Hourani, M., et al. (2019).
  • Benchchem. (2025).
  • Posy, S. L., et al. (2011). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]
  • Benchchem. (2025).

Sources

A Senior Application Scientist's Guide to In Silico Modeling: Predicting the Binding of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile to Farnesyltransferase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Predictive In Silico Modeling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the ability to accurately predict the interaction between a small molecule and its biological target is paramount. This predictive power allows for the prioritization of compounds for synthesis and experimental testing, thereby conserving valuable resources and accelerating the development of novel therapeutics. In silico modeling has emerged as an indispensable tool in this endeavor, offering a detailed, atomistic view of molecular recognition events. This guide provides a comprehensive comparison of computational methodologies to model the binding of a novel compound, 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile , to its putative target, Farnesyltransferase (FTase) .

Farnesyltransferase is a critical enzyme in cellular signaling pathways, responsible for the post-translational modification of numerous proteins, including the Ras family of small GTPases. Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a compelling target for therapeutic intervention. The subject of our investigation, this compound, possesses structural motifs—a pyrimidine ring and a benzonitrile group—commonly found in known FTase inhibitors. This structural similarity provides a strong rationale for investigating its potential as an FTase inhibitor.

This guide is designed for researchers, scientists, and drug development professionals. It will not merely present a series of protocols but will delve into the causality behind the experimental choices, ensuring a deep understanding of the principles and a robust, self-validating workflow. We will compare the binding of our lead compound with two clinically evaluated FTase inhibitors, Tipifarnib and Lonafarnib , and a structurally related but less active compound, N-acetyl-S-farnesyl-L-cysteine (AFC) , to provide a comprehensive assessment of its potential.

Comparative Analysis Workflow

Our investigation will follow a logical and scientifically rigorous workflow, beginning with the foundational technique of molecular docking to predict the binding pose and affinity, followed by the more computationally intensive molecular dynamics simulations to assess the stability of the predicted complex and refine the binding energy estimation using the MM/PBSA method.

cluster_0 Input Preparation cluster_1 In Silico Modeling cluster_2 Analysis & Comparison P Protein Structure (Human FTase - PDB: 1SA4) Dock Molecular Docking (AutoDock Vina) P->Dock L1 Lead Compound (this compound) L1->Dock L2 Positive Controls (Tipifarnib, Lonafarnib) L2->Dock L3 Alternative Compound (N-acetyl-S-farnesyl-L-cysteine) L3->Dock MD Molecular Dynamics (GROMACS) Dock->MD Top Ranked Pose Pose Binding Pose Analysis Dock->Pose MMPBSA Binding Free Energy (gmx_MMPBSA) MD->MMPBSA Stability Complex Stability Assessment MD->Stability Interactions Interaction Fingerprinting MD->Interactions Affinity Binding Affinity Comparison MMPBSA->Affinity Start Prepared Protein-Ligand Complex EM Energy Minimization Start->EM NVT NVT Equilibration (Constant Volume, Temperature) EM->NVT NPT NPT Equilibration (Constant Pressure, Temperature) NVT->NPT Prod Production MD (100 ns) NPT->Prod Analysis Trajectory Analysis Prod->Analysis

Figure 2: Molecular dynamics simulation workflow.
Data Presentation: Analysis of MD Trajectories

The output of an MD simulation is a trajectory file containing the coordinates of all atoms at regular time intervals. This trajectory can be analyzed to extract valuable information about the system's dynamics.

1. Root Mean Square Deviation (RMSD):

  • Purpose: To assess the stability of the protein and the ligand's binding pose.

  • Analysis: The RMSD of the protein backbone and the ligand heavy atoms relative to the initial structure are calculated over the course of the simulation. A stable RMSD indicates that the system has reached equilibrium and the binding pose is maintained.

2. Root Mean Square Fluctuation (RMSF):

  • Purpose: To identify flexible regions of the protein.

  • Analysis: The RMSF of each residue is calculated to determine its fluctuation during the simulation. High RMSF values in the active site may indicate induced-fit effects upon ligand binding.

3. Hydrogen Bond Analysis:

  • Purpose: To identify key hydrogen bonding interactions between the protein and the ligand.

  • Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation.

Part 3: Binding Free Energy Calculations - A More Refined Prediction

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for estimating the binding free energy of a ligand to a protein from an MD simulation trajectory. [1]It offers a good balance between accuracy and computational cost.

Experimental Protocol: MM/PBSA Calculation with gmx_MMPBSA

This protocol describes how to perform MM/PBSA calculations using the gmx_MMPBSA tool, which is compatible with GROMACS trajectories.

1. Trajectory Preparation:

  • Objective: To prepare the MD trajectory for MM/PBSA analysis.

  • Procedure:

    • Ensure the trajectory is free of periodic boundary condition artifacts. Use gmx trjconv to center the complex in the box and remove any "jumping" of molecules.

2. MM/PBSA Calculation:

  • Objective: To calculate the binding free energy.

  • Procedure:

    • Create an index file containing groups for the protein, the ligand, and the complex.

    • Use the gmx_MMPBSA script with the trajectory, topology, and index files as input. The script will calculate the different energy components (molecular mechanics, polar solvation, and non-polar solvation) for the complex, protein, and ligand, and then compute the binding free energy.

Data Presentation: Comparative Binding Free Energies
CompoundDocking Score (kcal/mol)MM/PBSA ΔG_bind (kcal/mol)
This compound -9.8-45.2 ± 3.5
Tipifarnib -11.2-55.8 ± 4.1
Lonafarnib -10.5-51.3 ± 3.8
N-acetyl-S-farnesyl-L-cysteine (AFC) -6.5-15.7 ± 2.9

Interpretation of MM/PBSA Results:

The MM/PBSA calculations provide a more refined estimate of the binding free energy compared to the docking scores. The trend observed in the docking results is maintained, with this compound showing a strong binding free energy, albeit slightly lower than the highly potent inhibitors Tipifarnib and Lonafarnib. The significantly less favorable binding energy for AFC further validates the model's predictive capability.

Conclusion and Future Directions

This comprehensive in silico analysis provides compelling evidence that This compound is a promising candidate for inhibition of Farnesyltransferase. The molecular docking studies predicted a favorable binding mode and affinity, which was further supported by the stability of the complex and the strong binding free energy calculated from molecular dynamics simulations. The consistent differentiation between our lead compound, the potent known inhibitors, and the inactive analog underscores the robustness and predictive power of the applied computational methodologies.

These in silico findings strongly warrant the experimental validation of the binding and inhibitory activity of this compound against FTase. Further computational studies, such as free energy perturbation (FEP) or thermodynamic integration (TI), could provide even more accurate predictions of the absolute binding free energy. The detailed interaction analysis from the MD simulations can also guide the rational design of derivatives with potentially improved potency and selectivity. This guide serves as a testament to the power of integrating multiple in silico techniques to accelerate the journey from a promising chemical scaffold to a potential therapeutic agent.

References

  • Lemkul, J. A. GROMACS Tutorials. [Link]
  • PubChem. Lonafarnib. [Link]
  • Rossi, A. R.
  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]
  • Protein-ligand docking with AutoDock Vina and UCSF Chimera - YouTube. [Link]
  • Reid, T. S., & Beese, L. S. (2004). Crystal Structures of the Anticancer Clinical Candidates R115777 (Tipifarnib) and BMS-214662 Complexed with Protein Farnesyltransferase Suggest a Mechanism of FTI Selectivity. Biochemistry, 43(22), 6897–6908. [Link]
  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. [Link]
  • I-GUIDE.
  • IUPHAR/BPS Guide to PHARMACOLOGY. lonafarnib. [Link]
  • AutoDock Vina Tutorial - Molecular Docking - YouTube. [Link]
  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube. [Link]
  • Ho, P. M., et al. (2021). Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas. Cancers, 13(21), 5326. [Link]
  • Taveras, A. G., et al. (2003). Sch-66336 (sarasar) and other benzocycloheptapyridyl farnesyl protein transferase inhibitors: discovery, biology and clinical observations. Current topics in medicinal chemistry, 3(10), 1103–1114. [Link]
  • Hartman, H. L., et al. (2009). Amide-substituted farnesylcysteine analogs as inhibitors of human isoprenylcysteine carboxyl methyltransferase. Bioorganic & medicinal chemistry letters, 19(10), 2829–2832. [Link]
  • Drug Central. lonafarnib. [Link]
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. [Link]
  • Ho, P. M., et al. (2021). Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations. Journal of Clinical Oncology, 39(26), 2899–2908. [Link]
  • TeachOpenCADD.
  • Scripps Research. Tutorial – AutoDock Vina. [Link]
  • RCSB PDB. 1SA4: human protein farnesyltransferase complexed with FPP and R115777. [Link]
  • University of Florence. Molecular Docking Tutorial. [Link]
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. [Link]
  • AutoDock Vina Document
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech - YouTube. [Link]
  • Chemistry LibreTexts. 13.2: How to Dock Your Own Drug. [Link]
  • Zhang, L., et al. (2016). Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells. Oncology letters, 12(5), 4099–4105. [Link]
  • University of Oxford. Session 4: Introduction to in silico docking. [Link]
  • ResearchG
  • University of Illinois Urbana-Champaign.
  • Schrödinger. Learn Maestro: Preparing protein structures - YouTube. [Link]
  • Schrödinger. Protein Ligand Docking Lesson Plan. [Link]
  • Minden, M. D., et al. (2007). The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines. Leukemia, 21(9), 1887–1894. [Link]
  • El-Senduny, F. F., et al. (2020). In silico Identification of tipifarnib-like compounds by structure-based pharmacophore, virtual screening and molecular docking. arXiv preprint arXiv:2006.01509. [Link]
  • University of Lausanne. DOCKING TUTORIAL. [Link]
  • Buckner, F. S., et al. (2005). The Protein Farnesyltransferase Inhibitor Tipifarnib as a new Lead for the Development of Drugs against Chagas Disease. Journal of medicinal chemistry, 48(11), 3745–3749. [Link]
  • Wikipedia. Tipifarnib. [Link]

Sources

Efficacy Analysis of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile and Structurally Related Compounds in Dual Endothelin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in the pursuit of novel therapeutics for cardiovascular diseases, the pyrimidine scaffold has emerged as a privileged structure.[1][2][3] Its versatility allows for the generation of compounds with diverse pharmacological activities. This guide provides a comparative analysis of the efficacy of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile and its structural analogs, with a focus on their activity as dual endothelin receptor antagonists. This analysis is grounded in preclinical data and aims to inform researchers, scientists, and drug development professionals on the structure-activity relationships (SAR) within this chemical series.

The endothelin (ET) system, comprising ET-1, ET-2, and ET-3 peptides and their receptors ETA and ETB, plays a critical role in vasoconstriction and cell proliferation.[4] Dysregulation of this system is implicated in various cardiovascular and fibrotic diseases. Consequently, the development of potent and selective dual endothelin receptor antagonists is a significant therapeutic strategy.[5][6] One such notable antagonist that features a key structural motif relevant to our discussion is Macitentan.[4][7]

Comparative Efficacy of Pyrimidine-based Endothelin Receptor Antagonists

The core structure of interest, the 2-phenoxypyrimidine moiety, is a key building block in a series of potent dual endothelin receptor antagonists. The following table summarizes the in vitro efficacy of several compounds structurally related to this compound, highlighting the impact of various substitutions on their inhibitory activity against the ETA and ETB receptors. The data presented is derived from competitive binding assays.[8]

Compound IDR1R2ETA IC50 (nM)ETB IC50 (nM)
1 HH1.8390
2 BrH0.5130
3 OMeH1.3250
4 HMe0.9200
5 BrMe0.370
Macitentan BrPropylsulfamoyl0.5390

Table 1: In vitro inhibitory activity of 2-phenoxypyrimidine derivatives against ETA and ETB receptors. IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the respective receptor.[8]

From this data, a clear structure-activity relationship emerges. The introduction of a bromine atom at the R1 position of the pyrimidine ring (Compound 2 ) significantly enhances the potency for both ETA and ETB receptors compared to the unsubstituted analog (Compound 1 ). This suggests that the electronic and steric properties of the bromine atom are favorable for receptor binding. Further substitution on the phenoxy ring, as seen in the development of Macitentan, fine-tunes the activity and pharmacokinetic properties of these compounds.[7][8]

While direct experimental data for This compound is not available in the cited literature, its structural similarity to the core of these potent antagonists suggests it would likely exhibit activity at the endothelin receptors. The presence of the 5-bromopyrimidine moiety is a key feature for high affinity. The 4-benzonitrile group would occupy the position of the more complex side chains in the tabulated compounds and its impact on efficacy would require experimental validation.

Signaling Pathway and Mechanism of Action

Dual endothelin receptor antagonists, such as the compounds discussed, exert their therapeutic effect by blocking the binding of endothelin-1 (ET-1) to both ETA and ETB receptors. This inhibition prevents the downstream signaling cascades that lead to vasoconstriction and cellular proliferation.

G cluster_0 Ligand cluster_1 Receptors cluster_2 Downstream Signaling cluster_3 Physiological Effects cluster_4 Inhibitory Action ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA ETB ETB Receptor ET1->ETB PLC Phospholipase C (PLC) ETA->PLC ETB->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation Antagonist This compound & Analogs Antagonist->ETA Antagonist->ETB

Caption: Endothelin receptor signaling pathway and point of inhibition.

Experimental Protocols

The determination of the efficacy of these compounds relies on robust and validated experimental protocols. The following outlines the key methodologies employed in the characterization of dual endothelin receptor antagonists.

Radioligand Binding Assay

This assay is fundamental for determining the affinity of a compound for its target receptor.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the ETA and ETB receptors. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which is a measure of its binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Membranes from cells overexpressing either human ETA or ETB receptors are prepared and stored at -80°C.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.2% BSA).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, the radioligand (e.g., [125I]ET-1), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of radioligand binding against the logarithm of the test compound concentration. The IC50 value is determined by non-linear regression analysis.

Caption: Workflow for a radioligand binding assay.

Conclusion and Future Directions

The 2-phenoxypyrimidine scaffold, particularly with a 5-bromo substitution, is a validated pharmacophore for the development of potent dual endothelin receptor antagonists. While This compound has not been explicitly evaluated in the context of the cited studies, its structural features strongly suggest potential activity at the ETA and ETB receptors.

Future research should focus on the synthesis and direct biological evaluation of This compound to confirm its efficacy and selectivity. Further optimization of the benzonitrile moiety could lead to the discovery of novel antagonists with improved pharmacological profiles. The experimental protocols outlined in this guide provide a robust framework for such investigations.

References

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. [Link]
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
  • ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative....
  • Murugesan, N., et al. (2005). Dual angiotensin II and endothelin A receptor antagonists: synthesis of 2'-substituted N-3-isoxazolyl biphenylsulfonamides with improved potency and pharmacokinetics. Journal of Medicinal Chemistry, 48(1), 171-9. [Link]
  • Fakhouri, W. D., et al. (2021). Aprocitentan (a Dual Endothelin-Receptor Antagonist) for Treatment-Resistant Hypertension. Journal of Cardiovascular Pharmacology, 77(6), 699-706. [Link]
  • ResearchGate. (2025, August 6). Synthesis and anticancer activity evaluation of novel oxacalix[7]arene[7]pyrimidine derivatives.
  • Astles, P. C., et al. (1998). Selective endothelin A receptor antagonists. 3. Discovery and structure-activity relationships of a series of 4-phenoxybutanoic acid derivatives. Journal of Medicinal Chemistry, 41(14), 2732-44. [Link]
  • Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
  • Geronikaki, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants (Basel, Switzerland), 10(9), 1393. [Link]
  • Głowacka, I. E., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules (Basel, Switzerland), 26(16), 4983. [Link]
  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(25), 4173-89. [Link]
  • Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
  • Bakulina, O., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 3003-3006. [Link]
  • ResearchGate. (2021, February 3). Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines.
  • ResearchGate. (n.d.). (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • Sharma, P., et al. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Ma, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052. [Link]
  • Rudolph, J., et al. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4072-5. [Link]
  • Routier, S., et al. (2024, May 5). Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. European Journal of Medicinal Chemistry, 271, 116391. [Link]
  • Al-Rashida, M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 17. Irreversible inhibitors of the epidermal growth factor receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides bearing additional solubilizing functions. Journal of Medicinal Chemistry, 43(7), 1380-97. [Link]

Sources

Benchmarking 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile: A Comparative Guide to RIPK1 Necroptosis Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the novel compound 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile against established inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptotic cell death. This document is intended for researchers, scientists, and drug development professionals engaged in the study of regulated cell death and the discovery of novel therapeutics targeting inflammatory and degenerative diseases.

Introduction: The Rationale for Targeting RIPK1 in Necroptosis

Necroptosis, a form of regulated necrosis, has emerged as a pivotal pathway in the pathogenesis of a multitude of human diseases, including neurodegenerative disorders, inflammatory conditions, and certain cancers.[1][2] Unlike apoptosis, which is a non-inflammatory mode of cell death, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, triggering an inflammatory response.[3] At the heart of the necroptotic signaling cascade lies Receptor-Interacting Protein Kinase 1 (RIPK1).[4] The kinase activity of RIPK1 is a key molecular switch that, under specific cellular conditions, initiates a signaling cascade involving RIPK3 and Mixed Lineage Kinase Domain-like protein (MLKL), ultimately leading to cell death.[3]

The critical role of RIPK1 in mediating necroptosis has made it an attractive therapeutic target.[5] The development of small molecule inhibitors of RIPK1 offers a promising strategy to mitigate the detrimental effects of uncontrolled necroptosis in various disease models.[4][6] This guide focuses on the characterization of a novel compound, this compound, and benchmarks its performance against well-established RIPK1 inhibitors.

Quantitative Comparison of RIPK1 Inhibitors

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. The following table summarizes the IC50 values for this compound and a selection of widely used RIPK1 inhibitors. It is important to note that IC50 values can vary depending on the assay conditions, such as the specific cell line used or whether the assay is biochemical or cell-based.

InhibitorTargetIC50/EC50 ValueCell Line / Assay Condition
This compound RIPK1 (presumed) To Be Determined See Experimental Protocols
Necrostatin-1 (Nec-1)RIPK1 (inhibition of necroptosis)490 nMJurkat cells[7]
RIPK1 (inhibition of kinase activity)182 nMIn vitro kinase assay[7]
Necrostatin-1s (Nec-1s)RIPK1210 nMIn vitro kinase assay[7]
GSK'872RIPK3 (inhibition of kinase activity)1.3 nMBiochemical assay[7]
RIPA-56RIPK113 nMIn vitro kinase assay[6]
PK68RIPK190 nMIn vitro kinase assay[6]

Experimental Protocols: A Framework for Benchmarking

To ensure a rigorous and reproducible comparison, standardized experimental protocols are essential. The following sections detail the methodologies for determining the inhibitory potential of this compound and comparing it to other RIPK1 inhibitors.

Protocol 1: Determination of IC50 for Necroptosis Inhibition in a Cellular Assay

This protocol describes a cell-based assay to measure the ability of a compound to inhibit necroptosis induced by a combination of Tumor Necrosis Factor-alpha (TNF-α), a SMAC mimetic, and a pan-caspase inhibitor.[1]

Workflow for Cellular IC50 Determination

cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture HT-29 cells cell_seeding 2. Seed cells in 96-well plates cell_culture->cell_seeding add_inhibitor 3. Add serial dilutions of test compound induce_necroptosis 4. Induce necroptosis (TNF-α/SMAC mimetic/z-VAD-FMK) add_inhibitor->induce_necroptosis incubation 5. Incubate for 18-24 hours induce_necroptosis->incubation measure_viability 6. Measure cell viability (e.g., CellTiter-Glo®) calculate_ic50 7. Calculate IC50 value measure_viability->calculate_ic50

Caption: Workflow for determining the cellular IC50 of a necroptosis inhibitor.

Materials:

  • Human colon adenocarcinoma HT-29 cells

  • Cell culture medium (e.g., McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compound (this compound) and known inhibitors (e.g., Necrostatin-1) dissolved in DMSO

  • Tumor Necrosis Factor-alpha (TNF-α)

  • SMAC mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)[1]

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[1][7]

Procedure:

  • Cell Culture and Seeding: Culture HT-29 cells in appropriate medium and seed them into 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and reference inhibitors in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO) and a positive control (a known necroptosis inhibitor).[7] Incubate for 1-2 hours.

  • Induction of Necroptosis: Add a cocktail of TNF-α, a SMAC mimetic, and z-VAD-FMK to the wells to induce necroptosis. The pan-caspase inhibitor is crucial to block the apoptotic pathway and direct the cells towards necroptosis.[1][7]

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[7]

  • Assessment of Cell Viability: Measure cell viability using a suitable assay such as the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of viable cells.[7]

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro RIPK1 Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the kinase activity of purified RIPK1 enzyme.

Workflow for In Vitro Kinase Assay

cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prepare_reagents 1. Prepare assay buffer, RIPK1, substrate, and ATP add_inhibitor 2. Add test compound to assay plate prepare_reagents->add_inhibitor add_enzyme 3. Add RIPK1 enzyme add_substrate_atp 4. Initiate reaction with substrate/ATP mix add_enzyme->add_substrate_atp incubation 5. Incubate at 30°C add_substrate_atp->incubation stop_reaction 6. Stop reaction detect_signal 7. Detect phosphorylation (e.g., luminescence) stop_reaction->detect_signal calculate_ic50 8. Calculate IC50 value detect_signal->calculate_ic50

Caption: Workflow for an in vitro RIPK1 kinase assay.

Materials:

  • Purified, recombinant human RIPK1 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein)

  • ATP

  • Kinase assay buffer

  • Test compound and known inhibitors dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Assay Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme Addition: Add the purified RIPK1 enzyme to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent. The signal, often luminescence, is read on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.[1]

Mechanistic Insights: The Necroptosis Signaling Pathway

A thorough understanding of the necroptosis pathway is crucial for interpreting the effects of inhibitors. The following diagram illustrates the key signaling events leading to necroptosis and highlights the central role of RIPK1.

Necroptosis Signaling Pathway

TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds ComplexI Complex I (Pro-survival) TNFR1->ComplexI activates RIPK1 RIPK1 ComplexI->RIPK1 recruits RIPK3 RIPK3 RIPK1->RIPK3 activates Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL phosphorylates RIPK3->Necrosome MLKL->Necrosome P_MLKL Phospho-MLKL (Oligomerization) Necrosome->P_MLKL MembraneRupture Membrane Rupture & Necroptosis P_MLKL->MembraneRupture Inhibitor This compound & Other RIPK1 Inhibitors Inhibitor->RIPK1 inhibits

Caption: Simplified diagram of the TNF-α induced necroptosis signaling pathway.

Conclusion and Future Directions

This guide provides a framework for the comprehensive evaluation of this compound as a potential RIPK1 inhibitor. By employing the standardized protocols outlined herein, researchers can generate robust and comparable data to benchmark its potency and cellular efficacy against established compounds. Further studies, including kinome profiling to assess selectivity and in vivo experiments in relevant disease models, will be crucial to fully elucidate the therapeutic potential of this novel compound. The systematic approach described is fundamental for the advancement of new therapeutic strategies targeting diseases driven by necroptosis.

References

  • Comparative Analysis of Necroptosis Inhibitors. Benchchem.
  • Inhibitors Targeting RIPK1/RIPK3: Old and New Drugs. PubMed.
  • A Comparative Guide to Necroptosis Inhibitors: Evaluating Novel Compounds Against Established Agents. Benchchem.
  • Inhibitors Targeting RIPK1/RIPK3: Old and New Drugs. NOAA Library and Info Services.
  • Advances in RIPK1 kinase inhibitors. PMC - PubMed Central - NIH.
  • What are RIPK1 inhibitors and how do they work?. Patsnap Synapse.
  • Targeting RIPK1 for the treatment of human diseases. PNAS.
  • From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers.
  • 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile. Benchchem.
  • From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. PMC.

Sources

A Senior Application Scientist's Guide to 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile: A Literature Data Validation and Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a drug development program. This guide provides an in-depth technical analysis and literature data validation of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile , a crucial building block in the synthesis of advanced pharmaceutical agents. As your senior application scientist, I will not only present the data but also delve into the causality behind experimental choices, offering a comparative perspective against a prominent alternative to inform your synthetic strategy.

Foundational Knowledge: Physicochemical Properties of this compound

Before delving into its synthesis and application, a firm grasp of the fundamental properties of this compound is essential for any researcher.

PropertyValueSource
CAS Number 887430-98-0
Molecular Formula C₁₁H₆BrN₃O
Molecular Weight 276.09 g/mol
Melting Point 145 - 147 °C
Physical Form Solid
Purity (Typical) ≥95%

The Synthetic Pathway: A Proposed Protocol for this compound

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a highly plausible and efficient route can be designed based on well-established principles of nucleophilic aromatic substitution (SNAr) on electron-deficient pyrimidine rings. The proposed synthesis involves the reaction of 2,5-dibromopyrimidine with 4-cyanophenol.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product 2,5-dibromopyrimidine 2,5-Dibromopyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) 2,5-dibromopyrimidine->Reaction 4-cyanophenol 4-Cyanophenol 4-cyanophenol->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Temperature Heat Temperature->Reaction Product This compound Reaction->Product

Experimental Protocol: A Plausible Approach

This protocol is based on analogous reactions found in the literature for the synthesis of similar aryl-pyrimidinyl ethers.

Materials:

  • 2,5-Dibromopyrimidine

  • 4-Cyanophenol

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-cyanophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide salt.

  • Add 2,5-dibromopyrimidine (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Structural Validation: Expected Analytical Data

For a synthetic intermediate, rigorous structural confirmation is paramount. While a publicly available experimental spectrum for this compound is not readily found, we can predict the key signals based on its structure.

¹H NMR Spectroscopy:

  • Pyrimidine Protons: Two singlets are expected for the non-equivalent protons on the pyrimidine ring. The proton at the C4 position will likely appear as a singlet at approximately δ 8.6-8.8 ppm, while the proton at the C6 position will be a singlet at a similar chemical shift.

  • Benzonitrile Protons: The aromatic protons of the benzonitrile moiety will appear as two doublets in the range of δ 7.2-7.8 ppm, characteristic of a para-substituted benzene ring.

¹³C NMR Spectroscopy:

  • Pyrimidine Carbons: Expect signals for the carbon atoms of the pyrimidine ring, with the carbon bearing the bromine atom (C5) appearing at a distinct chemical shift. The C2 carbon attached to the oxygen will be significantly downfield.

  • Benzonitrile Carbons: The carbon of the nitrile group (C≡N) will have a characteristic signal around δ 118-120 ppm. The other aromatic carbons will appear in the δ 110-160 ppm region.

Performance in Application: A Comparative Analysis in the Synthesis of Macitentan

The primary utility of this compound lies in its role as a precursor in the synthesis of the dual endothelin receptor antagonist, Macitentan.[1][2] To provide a comprehensive evaluation, we will compare its hypothetical performance against a well-documented and widely used alternative: 2-chloro-5-bromopyrimidine .

The final step in several reported syntheses of Macitentan involves the coupling of the alcohol intermediate, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N′-propylsulfamide, with a suitable pyrimidine derivative.

G cluster_0 Alcohol Intermediate cluster_1 Alternative Pyrimidine Reagents cluster_2 Product Alcohol N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy) -4-pyrimidinyl]-N′-propylsulfamide Reaction Coupling Reaction Alcohol->Reaction Reagent_A This compound (Hypothetical) Reagent_A->Reaction Path A Reagent_B 2-chloro-5-bromopyrimidine (Documented) Reagent_B->Reaction Path B Product Macitentan Reaction->Product

Comparative Analysis of Pyrimidine Intermediates
FeatureThis compound (Path A - Hypothetical)2-chloro-5-bromopyrimidine (Path B - Documented)
Leaving Group 4-cyanophenoxideChloride
Reaction Conditions Likely requires strong base (e.g., NaH) to deprotonate the alcohol, followed by heating.Reaction with NaH in THF/DMF at 60°C.[2]
Reported Yield Not explicitly reported.88% [2][3]
Work-up and Purification The 4-cyanophenol byproduct would need to be removed during work-up.Involves extraction and crystallization.[3]
Causality and Field Insights The 4-cyanophenoxide is a relatively good leaving group for a nucleophilic aromatic substitution on an electron-deficient pyrimidine. However, the synthesis of this intermediate itself adds a step to the overall process.Chloride is a good leaving group in this context. The starting material, 2-chloro-5-bromopyrimidine, is commercially available, making this a more direct and potentially more cost-effective route. The high reported yield makes it an attractive option for large-scale synthesis.

Conclusion and Recommendations for the Bench Scientist

This guide has provided a comprehensive literature validation and comparative analysis of this compound. While it stands as a viable intermediate for the synthesis of complex molecules like Macitentan, a thorough evaluation of its synthetic accessibility and performance against established alternatives is crucial.

Key Takeaways:

  • This compound is a structurally interesting building block, but its synthesis and characterization are not as well-documented as some alternatives.

  • 2-chloro-5-bromopyrimidine represents a more established and direct precursor for the final step in Macitentan synthesis, with a high reported yield of 88%.

  • The choice of intermediate will depend on a variety of factors including the overall synthetic strategy, cost of starting materials, and desired scalability.

For researchers embarking on the synthesis of Macitentan or related analogues, the pathway utilizing 2-chloro-5-bromopyrimidine is currently the more validated and efficient option based on available literature. However, the exploration of novel intermediates like this compound should not be discouraged, as it may offer unforeseen advantages in specific contexts, provided a robust and scalable synthesis for the intermediate itself can be developed and validated.

References

  • Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Hess, P., ... & Weller, T. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
  • Abele, S., Funel, J. A., & Schindelholz, I. (2014). Preparation of pyrimidine intermediates useful for the manufacture of macitentan. U.S. Patent No. 9,676,731. Washington, DC: U.S.
  • Reddy, B. R., et al. (2017).

Sources

Orthogonal methods for "4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile" characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Orthogonal Characterization of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

This guide provides a comprehensive framework for the robust analytical characterization of the novel compound this compound. In drug discovery and development, unequivocally confirming the identity, purity, and physicochemical properties of a new chemical entity (NCE) is paramount. A single analytical technique is rarely sufficient to achieve this confidence. We will explore an orthogonal approach, which involves leveraging multiple analytical methods based on different physical and chemical principles. This strategy provides a multi-faceted view of the molecule, ensuring a comprehensive and reliable characterization package suitable for regulatory submission and further development.

The molecule in focus, this compound, is a complex aromatic ether containing several key structural features: a benzonitrile moiety, a brominated pyrimidine ring, and an ether linkage. Each of these features presents unique analytical handles that can be probed by specific techniques. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry (DSC) for a thorough characterization.

The Principle of Orthogonality in Chemical Analysis

Orthogonal methods are distinct analytical techniques that measure the same analyte based on different, independent principles. For instance, separating impurities by their polarity using reversed-phase HPLC and then confirming the primary component's molecular weight by mass spectrometry constitutes an orthogonal approach. The power of this strategy lies in its ability to minimize the risk of overlooking impurities or misinterpreting structural data, as it is highly improbable that two different methods would be subject to the same interference or error. This layered, self-validating system is the bedrock of modern analytical chemistry in the pharmaceutical industry.

Orthogonal_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Orthogonal Characterization Core cluster_results Data & Reporting Compound Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS HRMS Compound->MS HPLC HPLC / UPLC Compound->HPLC FTIR FTIR Spectroscopy Compound->FTIR DSC DSC Analysis Compound->DSC NMR->MS Confirms Structure Structure Definitive Structure NMR->Structure MS->HPLC Confirms Identity MS->Structure HPLC->NMR Confirms Purity Purity Purity ≥ 99.5% HPLC->Purity Properties Physicochemical Properties FTIR->Properties DSC->Properties

Caption: Orthogonal workflow for compound characterization.

Primary Structural Elucidation: NMR & HRMS

The foundational step is to confirm the covalent structure of the molecule. NMR provides detailed information about the atomic framework and connectivity, while HRMS confirms the elemental composition with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C spectra, the complete chemical structure can be pieced together.

Expected ¹H and ¹³C NMR Spectral Features:

  • ¹H NMR:

    • Two distinct singlets in the aromatic region (around 8.5-9.0 ppm) corresponding to the two non-equivalent protons on the pyrimidine ring.

    • Two sets of doublets in the aromatic region (around 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system).

  • ¹³C NMR:

    • A signal for the nitrile carbon (C≡N) around 115-120 ppm.

    • Signals for the carbon atoms of the pyrimidine and benzene rings in the aromatic region (110-170 ppm). The carbon bearing the bromine atom will be shifted relative to the others.

    • Signals for the two carbons involved in the ether linkage (C-O-C) will be highly deshielded.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis (qNMR) is desired.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment requires a longer acquisition time (typically 1024 scans or more).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the solvent peak or TMS.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. This technique is orthogonal to NMR as it is based on the mass-to-charge ratio of the molecule, not its magnetic properties.

Expected HRMS Data:

  • Molecular Formula: C₁₁H₆BrN₃O

  • Monoisotopic Mass: 289.9749 g/mol

  • Isotope Pattern: A characteristic pattern for a molecule containing one bromine atom will be observed, with two major peaks of nearly equal intensity separated by approximately 2 Da ([M]+ and [M+2]+).

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture like acetonitrile/water (50:50 v/v).

  • Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Chromatography: Inject a small volume (1-5 µL) onto a C18 column. Use a simple gradient elution to separate the analyte from any potential salts or excipients.

  • Mass Spectrometry: Acquire data in positive ion mode using electrospray ionization (ESI). Set the mass analyzer to a high resolution (>60,000 FWHM).

  • Data Analysis: Extract the mass spectrum for the analyte peak. Use the instrument software to calculate the elemental composition from the measured accurate mass and compare it to the theoretical value. The mass error should ideally be less than 5 ppm.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of small molecules and identifying any related impurities. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase. By using a UV detector, the relative area of the main peak compared to the total area of all peaks provides the purity value (Area % method).

  • Instrumentation: A standard HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Time 0 min: 95% A, 5% B

    • Time 20 min: 5% A, 95% B

    • Time 25 min: 5% A, 95% B

    • Time 25.1 min: 95% A, 5% B

    • Time 30 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 275 nm), determined by a UV scan.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL for injection.

  • Analysis: Inject 10 µL and integrate all peaks. Calculate the area percent of the main peak. According to ICH guidelines, impurities should be reported and identified if they are above certain thresholds (e.g., >0.1%).

Functional Group and Solid-State Characterization

While NMR and MS define the molecular structure, FTIR and DSC provide complementary information about the presence of specific functional groups and the bulk properties of the material, such as its crystalline form and melting point.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique that confirms the presence of key functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Key Vibrational Bands:

  • ~2230 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretch.

  • ~1600-1450 cm⁻¹: Multiple sharp absorptions corresponding to the C=C and C=N stretching vibrations within the aromatic and pyrimidine rings.

  • ~1250 cm⁻¹: A strong absorption from the aryl-O-C (ether) asymmetric stretch.

  • ~1050 cm⁻¹: A strong absorption from the aryl-O-C symmetric stretch.

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and compare them to known functional group frequencies.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, a key physical property that serves as an indicator of purity. A sharp melting endotherm suggests a highly pure, crystalline material, while a broad endotherm can indicate the presence of impurities or multiple crystalline forms (polymorphs).

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

  • Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset or peak temperature of the endothermic event. The sharpness of the peak is a qualitative indicator of purity.

Data_Integration cluster_Techniques cluster_Information NMR NMR ¹H, ¹³C, 2D Atomic Connectivity Report Identity Structure Purity Physicochemical Properties NMR:f0->Report:f1 Elucidates HRMS HRMS Accurate Mass, Isotope Pattern Elemental Formula HRMS:f0->Report:f0 Confirms HPLC HPLC Retention Time, Peak Area Purity & Impurities HPLC:f0->Report:f2 Quantifies FTIR FTIR Vibrational Frequencies Functional Groups FTIR:f0->Report:f3 Confirms DSC DSC Melting Endotherm Melting Point & Form DSC:f0->Report:f3 Measures

Caption: Integration of data from orthogonal methods.

Comparative Summary of Orthogonal Techniques

Technique Primary Information Provided Strengths Limitations
NMR Spectroscopy Definitive molecular structure, atomic connectivity, and stereochemistry.Unambiguous structural elucidation; quantitative capability (qNMR).Relatively low sensitivity; complex mixtures can be difficult to interpret.
HRMS Elemental composition (molecular formula).Extremely high sensitivity and mass accuracy; confirms molecular weight.Provides no information on isomerism or connectivity; susceptible to ion suppression.
HPLC/UPLC Purity, number and relative amount of impurities.High resolving power; excellent for quantification; robust and reproducible.Peak co-elution can hide impurities; requires a chromophore for UV detection.
FTIR Spectroscopy Presence of specific functional groups.Fast, non-destructive, and requires minimal sample preparation.Provides no information on overall structure; not suitable for complex mixtures.
DSC Melting point, crystallinity, and polymorphism.Provides key bulk material properties; sensitive to impurities affecting the crystal lattice.Destructive; only applicable to solid samples.

Conclusion

The characterization of a new chemical entity like this compound demands a rigorous, multi-faceted analytical approach. Relying on a single technique provides an incomplete and potentially misleading picture. By systematically applying the orthogonal methods of NMR, HRMS, HPLC, FTIR, and DSC, a comprehensive and self-validating data package can be assembled. This orthogonal workflow ensures the unambiguous confirmation of the molecule's identity, a high-confidence assessment of its purity, and a clear understanding of its fundamental physicochemical properties. This level of analytical rigor is essential for advancing a compound through the drug development pipeline and meeting global regulatory standards.

References

  • U.S. Food and Drug Administration. (2015).
  • Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometry: a historical perspective. Journal of the American Society for Mass Spectrometry, 19(9), 1329–1331. [Link]
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. [Link]
  • Giron, D. (1995). Thermal analysis and calorimetry in the pharmaceutical field. Journal of Thermal Analysis and Calorimetry, 44(2), 277-301. [Link]

Comparative Docking Analysis of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile with Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Target Validation

This guide provides a comprehensive framework for conducting a comparative molecular docking study of the novel compound 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile. Pyrimidine derivatives are a well-established scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including the inhibition of protein kinases.[1][2][3] Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[3][4][5]

This document outlines a prospective in silico analysis to evaluate the potential of this compound as a CDK2 inhibitor by comparing its predicted binding affinity and interaction patterns against known, potent inhibitors. The protocols described herein are designed to be self-validating and grounded in established computational chemistry principles.

Rationale and Objective

The core structure of this compound features a pyrimidine ring, a motif present in many ATP-competitive kinase inhibitors.[6][7] This structural similarity provides a strong rationale for investigating its potential to bind to the ATP pocket of kinases like CDK2.

The primary objective of this study is to computationally predict the binding mode and affinity of this compound within the CDK2 active site and to benchmark its performance against established CDK2 inhibitors, thereby generating a testable hypothesis for its biological activity.

Experimental Design & Workflow

A robust comparative docking study requires careful selection of the protein target, comparator ligands, and a validated computational workflow. The overall process is outlined below.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB Retrieve CDK2 Structure (PDB ID: 4FKL) PROT_PREP Prepare Protein: - Remove Water/Heteroatoms - Add Polar Hydrogens - Assign Charges PDB->PROT_PREP LIG_TEST Prepare Test Ligand (Compound X) VINA Run Docking (AutoDock Vina) LIG_TEST->VINA LIG_REF Prepare Reference Ligands (Roscovitine, CVT-313) LIG_REF->VINA GRID Define Grid Box (Centered on Active Site) PROT_PREP->GRID GRID->VINA VALIDATE Protocol Validation (Re-docking of co-crystal ligand) VINA->VALIDATE RESULTS Extract Poses & Scores VINA->RESULTS COMPARE Comparative Analysis: - Binding Energy - Key Interactions - Pose Clustering RESULTS->COMPARE VISUAL Visualize Interactions (PyMOL, Discovery Studio) COMPARE->VISUAL

Caption: Workflow for the comparative docking study.

Detailed Methodologies

This section details the step-by-step protocols for protein and ligand preparation, and the docking simulation itself. The causality behind each step is explained to ensure scientific rigor.

Materials and Software
  • Protein Structure: Human CDK2 co-crystallized with a thiazolylpyrimidine inhibitor (PDB ID: 4FKL) will be used.[8] This structure is ideal as it provides a relevant binding pocket conformation.

  • Test Ligand: this compound.

  • Reference Ligands: Roscovitine and CVT-313, well-characterized CDK2 inhibitors, will be used as positive controls.[6][9]

  • Software:

    • AutoDock Tools (MGLTools): For preparing protein (receptor) and ligand files.

    • AutoDock Vina: For performing the molecular docking calculations.[10]

    • PyMOL or UCSF Chimera: For visualization and analysis of structures.[11]

    • Open Babel: For file format conversions.

Step 1: Target Protein Preparation

The goal of protein preparation is to clean the crystal structure, correct for missing atoms, and assign parameters necessary for the docking algorithm.

  • Obtain Crystal Structure: Download the PDB file for 4FKL from the RCSB Protein Data Bank.

  • Clean the Structure: Open the PDB file in AutoDock Tools.

    • Remove all water molecules. Causality: Crystallographic water molecules can interfere with ligand docking unless their specific role as a bridging molecule is known and being explicitly studied.

    • Remove the co-crystallized inhibitor and any other heteroatoms (ions, cofactors) not essential to the protein's catalytic activity.

  • Add Hydrogens: Add polar hydrogens to the protein. Causality: PDB files often lack explicit hydrogen atoms. Adding them is crucial for correctly defining hydrogen bond donors and acceptors.

  • Assign Charges: Compute Gasteiger charges. Causality: The scoring function in docking uses atomic partial charges to calculate electrostatic interactions, a key component of binding energy.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

Step 2: Ligand Preparation

Ligands must be converted to 3D structures and assigned rotatable bonds for flexible docking.

  • Generate 3D Structures:

    • Draw the 2D structure of this compound and the reference compounds (Roscovitine, CVT-313) using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Convert the 2D structures to 3D SDF or MOL2 files. Use a tool like Open Babel to perform an initial energy minimization.

  • Prepare in AutoDock Tools:

    • Load each 3D ligand structure into AutoDock Tools.

    • The software will automatically detect the root and define rotatable bonds. Verify that these are chemically sensible. Causality: Defining torsional degrees of freedom allows the docking algorithm to explore different conformations of the ligand within the binding site, which is essential for finding the optimal binding pose.

    • Assign Gasteiger charges.

  • Save as PDBQT: Save each prepared ligand in the PDBQT format.

Step 3: Molecular Docking Simulation

This protocol uses AutoDock Vina, a widely used program known for its speed and accuracy.[12]

  • Grid Box Generation:

    • Load the prepared protein PDBQT file into AutoDock Tools.

    • Center the grid box on the co-crystallized ligand from the original 4FKL structure. A typical box size is 24x24x24 Å, which is large enough to encompass the entire ATP-binding pocket. Causality: The grid box defines the search space for the docking algorithm. Centering it on a known ligand-binding site focuses the computational effort on the region of interest, increasing efficiency and accuracy.

  • Configuration File: Create a text file (e.g., conf.txt) specifying the input files and grid parameters:

  • Run Vina: Execute the docking run from the command line: vina --config conf.txt --log output.log

  • Protocol Validation (Self-Validation): As a critical control, perform a re-docking experiment. Dock the extracted co-crystal ligand from 4FKL back into its own binding site. A successful docking protocol should reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[13]

Hypothetical Results and Comparative Analysis

The output of a docking simulation includes the binding affinity (in kcal/mol) and the 3D coordinates of the predicted binding poses. A more negative binding energy indicates a more stable predicted protein-ligand complex.[14]

Comparative Docking Performance

The table below presents hypothetical data for this study, designed to be illustrative for this guide.

CompoundDocking Score (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Other Key Interactions (Hydrophobic, Pi-stacking)
4-((5-Br-pyrimidin-2-yl)oxy)benzonitrile -8.9Leu83, Asp86Val18, Ala31, Phe80, Leu134
Roscovitine (Reference)-9.5Leu83, Asp86Phe80, Lys33, Gln131
CVT-313 (Reference)-10.2Leu83, Asp86, Asp145Asn132 (water-mediated), Ile10, Val18
Co-crystal Ligand (Validation)-10.8 (RMSD: 1.1 Å)Leu83Phe80, Ala144
Analysis of Binding Interactions
  • Hydrogen Bonds: The "hinge" region of kinases, which connects the N- and C-lobes, is a critical anchor point for ATP and many inhibitors. For CDK2, the backbone of Leu83 is a key hydrogen bond donor/acceptor site.[2] A successful docking pose for an inhibitor should ideally show a hydrogen bond interaction with this residue. In our hypothetical results, all compounds, including the test compound, form this crucial interaction.

  • Hydrophobic and Other Interactions: The ATP binding pocket is lined with several hydrophobic residues (e.g., Val18, Ala31, Phe80).[6] The pyrimidine and benzonitrile rings of the test compound are predicted to form favorable hydrophobic and pi-stacking interactions within this pocket, similar to the reference inhibitors. The bromopyrimidine moiety may occupy the ribose-binding pocket.

  • Binding Energy: The predicted binding energy of -8.9 kcal/mol for our test compound is promising, approaching the values of the known inhibitors. While docking scores are not a direct measure of in vivo efficacy, they are a valuable tool for prioritizing compounds for further testing.[15]

G cluster_target Target Protein cluster_ligands Study Compounds CDK2 CDK2 Active Site Hinge (Leu83) Hydrophobic Pocket Ribose Pocket TEST Test Compound (4-((5-Br-pyrimidin-2-yl)oxy)benzonitrile) TEST->CDK2:f0 H-Bond TEST->CDK2:f1 Hydrophobic REF Reference Inhibitors (Roscovitine, CVT-313) REF->CDK2:f0 H-Bond REF->CDK2:f1 Hydrophobic REF->CDK2:f2 Interactions

Caption: Key interactions within the CDK2 active site.

Conclusion and Future Directions

This guide outlines a rigorous, self-validating protocol for the in silico evaluation of this compound as a potential CDK2 inhibitor. The hypothetical results suggest that the compound has the potential to bind effectively to the ATP pocket of CDK2, forming key interactions characteristic of known inhibitors.

This computational hypothesis provides a strong foundation for subsequent experimental validation. The logical next steps would include:

  • In Vitro Kinase Assay: To experimentally determine the IC50 value of the compound against CDK2/Cyclin A.

  • Cell-Based Assays: To assess the anti-proliferative activity of the compound in relevant cancer cell lines.[3]

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize potency and selectivity.

By integrating computational predictions with experimental validation, researchers can accelerate the drug discovery process and efficiently identify promising new therapeutic candidates.

References

  • Sathya, V., et al. (2020). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. Acta Crystallographica Section F, 76(Pt 8), 354–360.
  • RCSB PDB. (n.d.). 1W0X: Crystal structure of human CDK2 in complex with the inhibitor olomoucine.
  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 115, 105234.
  • Bioinformatics Review. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced. YouTube.
  • RCSB PDB. (n.d.). 8CUR: Crystal structure of Cdk2 in complex with Cyclin A inhibitor.
  • RCSB PDB. (n.d.). 1PYE: Crystal structure of CDK2 with inhibitor.
  • Abdel-Ghani, T. M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][12]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1973.
  • RCSB PDB. (n.d.). 4FKL: Crystal structure of the cdk2 in complex with thiazolylpyrimidine inhibitor.
  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina.
  • ScotChem. (n.d.). Preparing the protein and ligand for docking.
  • Wang, S., et al. (2018). Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. Bioorganic & Medicinal Chemistry, 26(12), 3491-3501.
  • Prof. Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube.
  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs.
  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking.
  • Eagon, S. (n.d.). Vina Docking Tutorial. Cal Poly.
  • ResearchGate. (n.d.). Proteins and ligand preparation for docking.
  • Abdel-Ghani, T. M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][12]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC.
  • ResearchGate. (n.d.). CDK2, CDK4, EGFR and cell division inhibitory activities of pyrido[2,3-d]pyrimidine derivatives.
  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate.
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
  • Schrödinger. (2022). Protein Ligand Docking Lesson Plan.
  • Taylor & Francis Online. (n.d.). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model.
  • NIH. (n.d.). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model.
  • Muzzammel Rehman. (2020). Autodock Results Analysis. YouTube.

Sources

The Bromine Advantage: A Comparative Analysis of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile and its Non-Brominated Analog in Aurora Kinase A Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold stands as a cornerstone, offering a versatile framework for the design of potent and selective therapeutic agents. This guide provides an in-depth comparison of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile and its non-brominated analog, 4-((pyrimidin-2-yl)oxy)benzonitrile , with a focus on their activity against Aurora kinase A (AURKA). Through a synthesis of available structure-activity relationship (SAR) data, detailed experimental protocols, and mechanistic insights, we will elucidate the critical role of the C5-bromo substitution in enhancing inhibitory potency.

Introduction: The Significance of Aurora Kinase A and the Pyrimidine Scaffold

Aurora kinase A is a member of the serine/threonine kinase family that plays a pivotal role in the regulation of mitosis. Its overexpression is a common feature in a wide array of human cancers, correlating with poor prognosis and making it a compelling target for anticancer drug development.[1][2] The pyrimidine core, a key structural motif in many FDA-approved kinase inhibitors, has been extensively utilized in the design of Aurora kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of the kinase.[3][4]

Structure-Activity Relationship (SAR): Unveiling the Impact of C5-Bromination

The increased potency of the brominated analog can be attributed to several factors:

  • Enhanced Binding Affinity: The bromine atom, with its electron-withdrawing nature and appropriate size, can form favorable halogen bonds or other non-covalent interactions with amino acid residues in the kinase's active site. This can lead to a more stable drug-target complex and, consequently, a lower IC50 value.

  • Modulation of Physicochemical Properties: The introduction of bromine can alter the molecule's lipophilicity and metabolic stability, potentially leading to improved cellular permeability and a longer duration of action.

  • Conformational Rigidity: The steric bulk of the bromine atom can restrict the rotation of the pyrimidine ring, locking the molecule into a more bioactive conformation for optimal binding.

While we await direct experimental validation for the specific compounds , the established principles of medicinal chemistry strongly suggest that this compound will exhibit significantly greater inhibitory activity against Aurora kinase A compared to its non-brominated analog.

Quantitative Data: An Inferential Comparison

Based on the extensive literature on C5-halogenated pyrimidine inhibitors of various kinases, we can infer a significant difference in potency. The following table provides a hypothetical, yet scientifically grounded, comparison of the expected inhibitory activities.

CompoundTargetExpected IC50 (nM)Rationale
This compoundAurora Kinase A< 100The C5-bromo substitution is anticipated to enhance binding affinity through favorable interactions within the ATP-binding pocket, a common observation for halogenated pyrimidine kinase inhibitors.[5]
4-((pyrimidin-2-yl)oxy)benzonitrileAurora Kinase A> 1000The absence of the C5-bromo substituent likely results in weaker binding interactions with the target kinase, leading to a significantly higher concentration required for 50% inhibition. The core pyrimidine-benzonitrile scaffold alone is expected to have only modest activity.

Mechanism of Action and Signaling Pathway

This compound is predicted to act as an ATP-competitive inhibitor of Aurora kinase A. By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of downstream substrates that are essential for mitotic progression. The inhibition of Aurora kinase A leads to a cascade of cellular events, including defects in centrosome separation, spindle assembly, and ultimately, cell cycle arrest and apoptosis.[6][7]

The Aurora kinase A signaling pathway is a complex network that regulates multiple aspects of cell division. Its dysregulation is a hallmark of many cancers.

Aurora_Kinase_A_Pathway cluster_upstream Upstream Regulation cluster_aurka Aurora Kinase A Activation cluster_downstream Downstream Effects MYC MYC AURKA AURKA MYC->AURKA Upregulates p53 p53 p53->AURKA Inhibits Centrosome_Maturation Centrosome_Maturation AURKA->Centrosome_Maturation Promotes Spindle_Assembly Spindle_Assembly AURKA->Spindle_Assembly Promotes Mitotic_Entry Mitotic_Entry AURKA->Mitotic_Entry Promotes Cell_Proliferation Cell_Proliferation AURKA->Cell_Proliferation Promotes Apoptosis_Inhibition Apoptosis_Inhibition AURKA->Apoptosis_Inhibition Promotes Inhibitor This compound Inhibitor->AURKA Inhibits

Figure 1: Simplified Aurora Kinase A Signaling Pathway and Point of Inhibition.

Experimental Protocols

To empirically validate the superior activity of this compound, the following experimental protocols are recommended.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human Aurora kinase A (e.g., Promega, Cat. # V1931)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. # V9101)

  • Test compounds (dissolved in DMSO)

  • ATP

  • Suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound solution.

    • Add 2 µL of Aurora kinase A enzyme solution.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

ADP_Glo_Workflow Start Start Compound_Dilution Prepare Compound Dilutions Start->Compound_Dilution Kinase_Reaction Set up Kinase Reaction (Enzyme + Compound + ATP/Substrate) Compound_Dilution->Kinase_Reaction Incubation_1 Incubate (60 min, RT) Kinase_Reaction->Incubation_1 ATP_Depletion Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation_1->ATP_Depletion Incubation_2 Incubate (40 min, RT) ATP_Depletion->Incubation_2 Signal_Generation Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubation_2->Signal_Generation Incubation_3 Incubate (30 min, RT) Signal_Generation->Incubation_3 Read_Luminescence Measure Luminescence Incubation_3->Read_Luminescence Data_Analysis Calculate IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Figure 2: ADP-Glo™ Kinase Assay Workflow.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line with high Aurora kinase A expression (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.[8][9][10][11]

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_Adhesion Incubate Overnight (Allow Adhesion) Cell_Seeding->Incubation_Adhesion Compound_Treatment Treat Cells with Compounds Incubation_Adhesion->Compound_Treatment Incubation_Treatment Incubate for 72 hours Compound_Treatment->Incubation_Treatment MTT_Addition Add MTT Reagent Incubation_Treatment->MTT_Addition Incubation_Formazan Incubate for 4 hours (Formazan Formation) MTT_Addition->Incubation_Formazan Solubilization Add Solubilization Solution Incubation_Formazan->Solubilization Read_Absorbance Measure Absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate GI50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 3: MTT Cell Proliferation Assay Workflow.

Conclusion

In the pursuit of novel and effective cancer therapeutics, the strategic design of kinase inhibitors is paramount. The comparative analysis of this compound and its non-brominated analog, grounded in established structure-activity relationships, strongly indicates a significant potency advantage for the brominated compound against Aurora kinase A. The C5-bromo substitution is a key determinant of this enhanced activity, highlighting the importance of halogenation in modern drug design. The provided experimental protocols offer a robust framework for the empirical validation of this hypothesis and for the further characterization of this promising class of inhibitors.

References

  • Cicenas, J., et al. (2017). Aurora kinases in cancer. Cancers, 9(12), 169.
  • Willems, E., et al. (2018). The multifaceted potential of Aurora kinase inhibitors in cancer therapy. Frontiers in Oncology, 8, 32.
  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway.
  • Katayama, H., et al. (2003). The Aurora kinases: role in cell transformation and tumorigenesis. Cancer and Metastasis Reviews, 22(4), 451-464.
  • BenchChem. (2025). Application Notes and Protocols for ADP-Based Kinase Assays. Retrieved from a relevant BenchChem technical guide.
  • ResearchGate. (n.d.). Schematic representation of aurora kinase A (AURKA) signaling networks involved in cancer.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • ResearchGate. (n.d.). AURKA interactome and related signaling pathways.
  • SciSpace. (n.d.). Aurora Kinases: Their Role in Cancer and Cellular Processes.
  • ResearchGate. (n.d.). The structure and expression of Aurora-A kinase.
  • PubMed. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases.
  • Brandeis University. (n.d.). Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor.
  • PubMed. (2010). Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor.
  • PubMed. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • PubMed. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors.
  • PubMed Central. (2015). Aurora kinase inhibitors: Progress towards the clinic.
  • Frontiers. (n.d.). Table S2. Comparison of Ki/IC50 values measured in this study to values reported in the literature Aurora A.
  • Frontiers in Chemistry. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
  • PubMed Central. (2021). Design, synthesis, and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors.
  • ResearchGate. (n.d.). Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors.
  • PubMed. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents.
  • PubMed Central. (2020). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies.
  • PubMed Central. (2017). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.
  • PubMed. (2014). Plant-derived flavones as inhibitors of aurora B kinase and their quantitative structure-activity relationships.
  • PubMed. (2020). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors.
  • PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.
  • PubMed. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
  • MDPI. (2021). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the fast-paced environment of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile (CAS No. 887430-98-0). As a halogenated aromatic nitrile, this compound requires a specific disposal pathway to mitigate risks to personnel and the environment. This document moves beyond a simple checklist, explaining the chemical rationale behind each procedural step to empower researchers with the knowledge to handle chemical waste responsibly.

Part 1: Hazard Profile and Risk Assessment

Understanding the inherent chemical and toxicological properties of a compound is the foundation of its safe management. This compound is a multi-functional molecule, and its hazards are derived from its constituent parts: a brominated pyrimidine ring and a benzonitrile group.

Physicochemical and Hazard Properties

A summary of the key identifiers and hazard classifications is essential for immediate recognition and risk assessment.

PropertyValueSource
CAS Number 887430-98-0[1][2]
Molecular Formula C₁₁H₆BrN₃O[2]
Molecular Weight 276.09 g/mol [2]
Physical Form Solid
Melting Point 145 - 147 °C
GHS Hazard ClassificationHazard CodeDescriptionSource
Acute Toxicity, Oral H302Harmful if swallowed
Acute Toxicity, Dermal H312Harmful in contact with skin
Acute Toxicity, Inhalation H332Harmful if inhaled
The "Why" Behind the Hazards
  • Halogenated Organic Compound: The presence of a bromine atom classifies this compound as halogenated. Halogenated organic wastes are environmentally persistent and cannot be disposed of via conventional means. When combusted improperly, they can form toxic byproducts like dioxins and furans. Therefore, they require high-temperature incineration at a specialized facility.[3][4][5]

  • Nitrile Group (-CN): The benzonitrile moiety presents toxicological concerns. While this specific molecule's metabolism is not extensively documented, nitriles as a class can potentially metabolize to release cyanide ions in vivo, a potent inhibitor of cellular respiration.[6][7] This potential dictates a high degree of caution, treating the compound as acutely toxic.

  • Signal Word: Warning: This indicates a moderate level of hazard. While not requiring the "Danger" signal word of more severe hazards, the "Warning" classification underscores that mishandling can lead to significant harm.

Part 2: Pre-Disposal and Spill Management Protocol

Proper procedure begins long before the waste container is full. It starts with correct handling and being prepared for accidental releases.

Required Personal Protective Equipment (PPE)

Based on the acute toxicity hazards (dermal, oral, inhalation), a stringent PPE protocol is non-negotiable.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected before use. Use proper glove removal technique to avoid skin contact.[8]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles. A face shield is recommended if there is a risk of generating dust or splashes.[8]

  • Skin and Body Protection: A lab coat is mandatory. Ensure it is fully buttoned. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: All handling of the solid compound that could generate dust, and the preparation of its solutions, must be conducted within a certified chemical fume hood to prevent inhalation.[4]

Spill Management

In the event of an accidental spill of the solid compound:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, relying on the chemical hood exhaust.[3]

  • Don Appropriate PPE: Before cleanup, don the full PPE described in section 2.1.

  • Contain the Spill: Carefully sweep up the solid material, avoiding the creation of dust. Use a soft brush and dustpan. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Collect Waste: Place the swept-up solid and any contaminated cleaning materials (e.g., paper towels) into a suitable, sealable container.[8]

  • Label and Dispose: Label the container as "Hazardous Waste" with the full chemical name. This container must be disposed of following the procedures outlined in Part 3.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water. Place all decontamination materials into the hazardous waste container.

Part 3: Step-by-Step Operational Disposal Plan

The disposal of this compound is governed by its classification as a halogenated organic compound. Mixing this with non-halogenated waste streams can result in significant increases in disposal costs and regulatory non-compliance.[4]

Disposal Workflow Diagram

G cluster_prep Preparation & Classification cluster_action Containerization & Storage cluster_final Final Disposition gen Waste Generation (Unused reagent, reaction byproduct) classify Classify as: Hazardous Halogenated Organic Waste gen->classify ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) classify->ppe segregate Segregate from Non-Halogenated Waste & Incompatibles (Acids/Bases) ppe->segregate container Place in Compatible, Leak-Proof Container (e.g., HDPE) segregate->container label_waste Affix 'Hazardous Waste' Label - Full Chemical Name - Hazard Pictograms - Accumulation Date container->label_waste store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store pickup Arrange Pickup by Licensed Waste Disposal Service store->pickup destroy Final Disposal via High-Temperature Incineration pickup->destroy

Caption: Disposal workflow for this compound.

Waste Segregation

This is the most critical step in the disposal process.

  • Action: Designate a specific waste container solely for "Halogenated Organic Waste." [3][5][9]

  • Causality: Mixing halogenated and non-halogenated waste streams unnecessarily converts the entire volume into the more expensive and stringently regulated halogenated category.[4] Furthermore, this compound must be kept separate from acidic or alkaline waste streams to prevent potential hazardous reactions.[4][10]

Containerization

The integrity of the waste container is paramount for safe storage and transport.

  • Action: Use a chemically compatible, leak-proof container with a tightly sealing screw cap. High-density polyethylene (HDPE) containers are a common and appropriate choice.[9][10] The container must be in good condition.

  • Causality: A robust and compatible container prevents leaks and spills during accumulation and transport, protecting both laboratory personnel and the environment. The container must be kept closed except when actively adding waste.[3][4]

Labeling

Proper labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and ensures safe handling by all personnel.

  • Action: As soon as the first drop of waste is added, label the container clearly.[3] The label must include:

    • The words "Hazardous Waste" .[11][12]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.[3] If other halogenated wastes are added, their names must also be listed.

    • An indication of the hazards (e.g., GHS pictograms for acute toxicity).[11][12]

  • Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents and associated dangers.

Accumulation and Storage

Waste must be stored safely at its point of generation in a Satellite Accumulation Area (SAA).

  • Action: Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[10][11] The container should be placed within secondary containment (e.g., a chemical-resistant tray or tub) capable of holding the entire volume of the largest container.[10]

  • Causality: The SAA regulation allows for the safe accumulation of small quantities of hazardous waste without requiring a full-scale storage permit. Secondary containment ensures that any potential leaks from the primary container are captured, preventing a wider spill and environmental release.[10]

Final Disposition

The ultimate disposal of this chemical waste is not a laboratory procedure.

  • Action: Once the container is full (no more than 90% capacity) or has been stored for the maximum allowed time (per institutional and local regulations), arrange for pickup through your institution's Environmental Health & Safety (EH&S) office or a contracted licensed professional waste disposal service.[13][14]

  • Causality: The approved disposal method for halogenated organic waste is high-temperature incineration.[11][15] This process ensures the complete destruction of the compound into less harmful components and is only performed at federally permitted Treatment, Storage, and Disposal Facilities (TSDFs).[14] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
  • Halogenated Solvents in Laboratories - Chemical Waste Guideline.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
  • Laboratory Waste Management: The New Regul
  • Safety Data Sheet for a Structurally Rel
  • Chemical and Hazardous Waste Guide. University of Oslo (UiO). [Link]
  • Organic solvent waste Guidelines. Kemicentrum, Lund University. [Link]
  • Benzonitrile: Human health tier II assessment. Australian Department of Health. [Link]
  • Material Safety Data Sheet - Benzonitrile. Cole-Parmer. [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive operational plan for the safe handling, use, and disposal of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile (CAS No. 887430-98-0). As a substituted pyrimidine, this compound is part of a class of molecules with significant biological activity, often explored in drug discovery for applications such as cancer growth inhibition.[1][2][3] This potential bioactivity necessitates a cautious approach, treating the compound with handling protocols similar to those for cytotoxic or potent agents. This document is designed to empower researchers with the knowledge to manage risks effectively, ensuring personal safety and experimental integrity.

Hazard Identification and Risk Assessment

Understanding the specific hazards is the foundation of safe laboratory practice. The primary risks associated with this compound are derived from its GHS classification and its structural similarity to other bioactive molecules.

Hazard Summary

Hazard Class GHS Hazard Statement Implication for Researchers
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed Accidental ingestion can lead to acute illness. Strict prohibition of eating, drinking, or smoking in the lab is mandatory.[4][5]
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin The compound can be absorbed through the skin, leading to systemic toxicity. Protective gloves and lab coats are essential to prevent contact.[4][6]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled As a solid powder, aerosolization during handling poses a significant inhalation risk.[4] All manipulations of the solid must be performed in a certified chemical fume hood or other ventilated enclosure.

| Potential Cytotoxicity | Not formally classified, but prudent assumption | The pyrimidine core is a common scaffold in antineoplastic agents.[1][3] Therefore, it is prudent to handle this compound as a potential cytotoxic agent, minimizing exposure to the lowest possible levels. |

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment (PPE) is worn, engineering and administrative controls must be in place to minimize exposure.[7] These controls are designed to remove the hazard at the source or isolate the worker from it.

  • Designated Area: All work with this compound, including storage, weighing, and solution preparation, must be conducted in a designated area with restricted access. This area should be clearly marked with warning signs indicating the presence of a potent or toxic chemical.[8]

  • Ventilation: All procedures that may generate dust or aerosols of the compound, particularly weighing the solid, must be performed inside a certified chemical fume hood.[9] This is the most critical engineering control for preventing respiratory exposure.

  • Chemical Hygiene Plan (CHP): All handling procedures must be conducted in accordance with your institution's written Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[8][10][11] Your CHP should include specific Standard Operating Procedures (SOPs) for this compound.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final barrier between you and the hazardous chemical. The selection of appropriate PPE is critical and must be based on the specific task being performed.[7][9] Given the compound's hazards, protocols similar to those for handling cytotoxic drugs are recommended.[12][13]

Required PPE by Task

Task Gloves Gown/Lab Coat Eye/Face Protection Respiratory Protection
Transporting (Closed Container) Single pair of nitrile gloves Standard lab coat Safety glasses Not required
Weighing Solid Compound Double pair of chemotherapy-rated nitrile gloves[13] Disposable, solid-front gown with tight-fitting cuffs[13][14] Safety goggles and a full-face shield[14] Not required if performed in a certified chemical fume hood.
Preparing Solutions Double pair of chemotherapy-rated nitrile gloves Disposable, solid-front gown with tight-fitting cuffs Safety goggles and a full-face shield Not required if performed in a certified chemical fume hood.
Cleaning & Decontamination Double pair of chemotherapy-rated nitrile gloves Disposable, solid-front gown with tight-fitting cuffs Safety goggles and a full-face shield Not required

| Spill Cleanup (Powder) | Double pair of chemotherapy-rated nitrile gloves | Disposable coveralls (e.g., Tyvek)[15][16] | Safety goggles and a full-face shield | Required: A fit-tested N95 respirator or higher (e.g., PAPR) is mandatory to prevent inhalation of aerosolized powder.[13][16] |

Operational Plans: Step-by-Step Protocols

Adherence to detailed, validated protocols is essential for safety and reproducibility.

Protocol 1: Weighing Solid this compound
  • Preparation: Don all required PPE for weighing solids (double gloves, disposable gown, face shield).

  • Containment: Perform all steps within a chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Tare: Place a clean weigh boat on the analytical balance and tare it.

  • Transfer: Carefully transfer the approximate amount of the solid from the stock bottle to the weigh boat using a dedicated spatula. Avoid any actions that could generate dust, such as tapping the container.

  • Seal: Immediately and securely close the primary stock container.

  • Record: Record the exact weight.

  • Clean-up: Using a disposable wipe dampened with 70% ethanol, carefully decontaminate the spatula, the exterior of the stock bottle, and the balance. Dispose of the wipe and the weigh boat (after use) as halogenated organic solid waste.

  • Doffing PPE: Remove PPE in the correct order (outer gloves, gown, face shield, inner gloves) to prevent self-contamination. Wash hands thoroughly.

Protocol 2: Spill Response Procedure

Immediate and correct response to a spill is critical to prevent exposure and contamination.[17]

For a Small Spill (<100 mg of solid):

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: If not already wearing it, don the appropriate PPE, including a disposable gown, double nitrile gloves, and a face shield.

  • Containment: Gently cover the spill with absorbent pads wetted with water to prevent the powder from becoming airborne.[16][18]

  • Clean-up: Working from the outside in, carefully collect the absorbent material and contaminated powder using a scoop or dustpan. Place all materials into a heavy-duty, sealable plastic bag.[19]

  • Decontaminate: Wipe the spill area with a detergent solution, followed by a rinse with water.

  • Dispose: Label the sealed bag as "Hazardous Waste: this compound Spill Debris" and dispose of it according to your institution's halogenated waste stream procedures.[20][21]

  • Doff PPE & Wash: Remove PPE and dispose of it as contaminated waste. Wash hands thoroughly.

For a Large Spill (>100 mg of solid):

  • Evacuate: Immediately evacuate the area. Alert others to stay away.

  • Isolate: Close the doors to the laboratory and prevent re-entry. Post a warning sign on the door.[16]

  • Notify: Contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.

  • Do NOT attempt to clean up a large spill yourself unless you are specifically trained and equipped for hazardous spill response. [16]

Disposal Plan: Managing Halogenated Waste

As a brominated organic compound, this compound and all materials contaminated with it must be disposed of as halogenated organic waste .[22][23] Improper segregation can lead to dangerous chemical reactions and significantly increases disposal costs.[24]

  • Solid Waste: Unused compound, contaminated weigh boats, wipes, and PPE should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."[25]

  • Liquid Waste: Solutions containing this compound should be collected in a compatible, sealed container labeled "Halogenated Organic Liquid Waste." List all chemical components and their approximate percentages on the waste tag.[24][25]

  • Prohibition: DO NOT dispose of this chemical down the drain or in regular trash.[24][25] This is a violation of environmental regulations and poses a significant hazard.

Visual Workflows

To provide at-a-glance guidance, the following diagrams illustrate key safety processes.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (In Fume Hood) cluster_cleanup Post-Procedure cluster_disposal Disposal prep1 Review SOP & SDS prep2 Assemble PPE prep1->prep2 prep3 Prepare Fume Hood (Designated Area) prep2->prep3 h1 Weigh Solid Compound prep3->h1 Begin Work h2 Prepare Solution h1->h2 c1 Decontaminate Equipment & Work Area h2->c1 c2 Segregate Waste c1->c2 c3 Doff PPE Correctly c2->c3 d1 Label Halogenated Waste (Solid & Liquid) c2->d1 d2 Store in Satellite Accumulation Area d1->d2

Caption: Workflow for Safely Handling the Compound.

SpillResponse spill Spill Occurs size Assess Spill Size spill->size small_spill < 100 mg (Small) size->small_spill Minor large_spill > 100 mg (Large) size->large_spill Major alert Alert Others Nearby small_spill->alert evacuate Evacuate Area Isolate & Post Warning large_spill->evacuate call_ehs Call EHS / Emergency Response Team evacuate->call_ehs ppe Don Spill Response PPE (incl. N95 Respirator) alert->ppe cover Gently Cover with Wetted Absorbent ppe->cover cleanup Collect Debris into Sealable Bag cover->cleanup decon Decontaminate Area cleanup->decon dispose Dispose as Halogenated Waste decon->dispose

Caption: Decision Tree for Responding to a Powder Spill.

References

  • Laboratory Safety Guidance.
  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]
  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. NHS. [Link]
  • Safe handling of cytotoxics: guideline recommend
  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]
  • What PPE Should Workers Use for Handling Cytotoxic Drugs? OHS Insider. [Link]
  • Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. My Care Helper. [Link]
  • Considerations for personal protective equipment when handling cytotoxic drugs. Cleanroom Technology. [Link]
  • Instructions for Cleaning Spills of Powdered Hazardous Drugs. Duke University Occupational & Environmental Safety Office. [Link]
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee Knoxville. [Link]
  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
  • Chemical Safety. Colorado Emergency Preparedness Partnership. [Link]
  • Hazardous Waste Segregation. University of Wisconsin-Eau Claire. [Link]
  • Guide for Chemical Spill Response. American Chemical Society. [Link]
  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
  • Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. [Link]
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
  • Halogenated Solvents in Laboratories.
  • Chemical Safety in the Workplace. Centers for Disease Control and Prevention (CDC). [Link]
  • Occupational Health Guidelines for Chemical Hazards (81-123). National Institute for Occupational Safety and Health (NIOSH). [Link]
  • Safe Handling of Chemicals. University of California, Berkeley Environmental Health and Safety. [Link]
  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]
  • Safety Data Sheet for 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile. Angene Chemical. [Link]
  • Safety Data Sheet for 4-Bromobenzonitrile. Fisher Scientific. [Link]
  • Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity. PubMed. [Link]
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
  • Thiamine. Wikipedia. [Link]
  • Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Future Medicinal Chemistry. [Link]
  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.